Product packaging for Strontium permanganate trihydrate(Cat. No.:CAS No. 14446-13-0)

Strontium permanganate trihydrate

Cat. No.: B577955
CAS No.: 14446-13-0
M. Wt: 379.533
InChI Key: BLVFVNPODQFFDQ-UHFFFAOYSA-N
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Description

Strontium permanganate trihydrate is a useful research compound. Its molecular formula is H6Mn2O11Sr and its molecular weight is 379.533. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H6Mn2O11Sr B577955 Strontium permanganate trihydrate CAS No. 14446-13-0

Properties

IUPAC Name

strontium;dipermanganate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Mn.3H2O.8O.Sr/h;;3*1H2;;;;;;;;;/q;;;;;;;;;;;2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVFVNPODQFFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6Mn2O11Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721636
Record name Strontium oxido(trioxo)manganese--water (1/2/3)
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URL https://comptox.epa.gov/dashboard/DTXSID90721636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14446-13-0
Record name Strontium oxido(trioxo)manganese--water (1/2/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Strontium Permanganate Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of strontium permanganate trihydrate, Sr(MnO₄)₂·3H₂O. The information is compiled to assist researchers in the fields of inorganic chemistry, materials science, and drug development in understanding the properties and preparation of this compound.

Compound Properties

This compound is a purple, crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula Sr(MnO₄)₂·3H₂O[1]
Molar Mass 379.54 g/mol [1]
Appearance Purple cubic crystals[1]
Decomposition Temperature 175 °C[1]
Density 2.75 g/cm³ at 20 °C
Solubility in Water 2.5 g/100 g at 0 °C[1]

Synthesis

The synthesis of this compound is achieved through a precipitation reaction involving silver permanganate and strontium chloride. The general chemical equation for this reaction is:

2AgMnO₄(aq) + SrCl₂(aq) → Sr(MnO₄)₂(aq) + 2AgCl(s)

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound:

Materials:

  • Silver permanganate (AgMnO₄)

  • Strontium chloride (SrCl₂)

  • Distilled water

  • 0.22 µm syringe filter

  • Beakers

  • Stirring plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Evaporating dish

  • Desiccator

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a saturated aqueous solution of silver permanganate.

    • Prepare a concentrated aqueous solution of strontium chloride.

  • Reaction:

    • Slowly add the strontium chloride solution to the silver permanganate solution with constant stirring.

    • A precipitate of silver chloride (AgCl) will form immediately.

  • Removal of Silver Chloride:

    • Filter the reaction mixture through a Büchner funnel to remove the solid silver chloride.

    • For complete removal of fine particles, the resulting filtrate can be passed through a 0.22 µm syringe filter.

  • Crystallization:

    • Transfer the clear, purple filtrate, which contains the dissolved strontium permanganate, to an evaporating dish.

    • Place the evaporating dish in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride).

    • Allow the solvent to evaporate slowly at room temperature.

  • Isolation and Storage:

    • Dark violet, cubic crystals of this compound will form.

    • Carefully collect the crystals.

    • Store the product in a tightly sealed container in a cool, dark, and dry place, as it is hygroscopic.

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product AgMnO4 Silver Permanganate (AgMnO₄) Mixing Aqueous Solution Mixing AgMnO4->Mixing SrCl2 Strontium Chloride (SrCl₂) SrCl2->Mixing Filtration Filtration (Removal of AgCl) Mixing->Filtration Precipitation of AgCl Evaporation Slow Evaporation (in Desiccator) Filtration->Evaporation Aqueous Sr(MnO₄)₂ Product Strontium Permanganate Trihydrate (Sr(MnO₄)₂·3H₂O) Evaporation->Product Crystallization

Caption: Synthesis workflow for this compound.

Characterization

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. It crystallizes in a cubic system. Detailed crystallographic data are presented in Table 2.

Table 2: Crystallographic Data for this compound

ParameterValue
Crystal System Cubic
Space Group P2₁3
Unit Cell Parameter (a) 9.611 Å
Coordination of Sr²⁺ Surrounded by 7 oxygen atoms from MnO₄⁻ and 3 water molecules
MnO₄⁻ Geometry Nearly tetrahedral
Thermal Decomposition

The initial step is the dehydration, followed by the decomposition of the anhydrous strontium permanganate to form strontium manganate, manganese dioxide, and oxygen gas.

Proposed Decomposition Pathway:

  • Dehydration: Sr(MnO₄)₂(s)·3H₂O(s) → Sr(MnO₄)₂(s) + 3H₂O(g)

  • Decomposition: 2Sr(MnO₄)₂(s) → 2SrMnO₄(s) + 2MnO₂(s) + 3O₂(g)

DecompositionPathway cluster_start Starting Material cluster_intermediate Intermediate cluster_products Decomposition Products Start Sr(MnO₄)₂·3H₂O (solid) Anhydrous Sr(MnO₄)₂ (solid) Start->Anhydrous Heat (<175°C) H2O Water (H₂O) Start->H2O SrMnO4 Strontium Manganate (SrMnO₄) Anhydrous->SrMnO4 Heat (>175°C) MnO2 Manganese Dioxide (MnO₂) Anhydrous->MnO2 O2 Oxygen (O₂) Anhydrous->O2

Caption: Proposed thermal decomposition pathway of this compound.

Spectroscopic Analysis

Detailed infrared (IR) and Raman spectroscopic data for this compound are not widely available in the scientific literature. However, the spectra would be expected to show characteristic vibrational modes of the permanganate ion (MnO₄⁻) and water molecules. The permanganate ion, having tetrahedral symmetry, exhibits characteristic stretching and bending modes.

Safety and Handling

Strontium permanganate, like other permanganate salts, is a strong oxidizing agent and should be handled with care. It can form explosive mixtures with combustible materials. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be stored away from heat and incompatible materials.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted in a controlled laboratory setting with appropriate safety precautions.

References

In-Depth Technical Guide: The Crystal Structure of Strontium Permanganate Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of strontium permanganate trihydrate, Sr(MnO₄)₂·3H₂O. The document details its crystallographic parameters, atomic arrangement, and the experimental protocols for its synthesis and characterization, presenting key quantitative data in accessible tables and workflows.

Crystallographic Data

The crystal structure of this compound has been determined through three-dimensional X-ray diffraction methods.[1][2] The compound crystallizes in the cubic system, which is a notable characteristic. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for this compound

ParameterValue
Chemical FormulaSr(MnO₄)₂·3H₂O
Molar Mass379.54 g/mol [3]
Crystal SystemCubic[1][2]
Space GroupP2₁3[1][2]
Unit Cell Parameter (a)9.611 ± 0.006 Å[1][2]
Formula Units per Unit Cell (Z)4[2]
Density (calculated)2.75 g/cm³ (at 20°C)[3]

Structural Details

The crystal structure is composed of strontium cations (Sr²⁺), permanganate anions (MnO₄⁻), and water molecules (H₂O).[1][2]

2.1. Permanganate Anion

The permanganate anions exhibit a nearly tetrahedral geometry, as is typical. The manganese-oxygen bond lengths are consistent within the structure, with a mean value of 1.605 ± 0.014 Å.[1][2]

2.2. Strontium Cation Coordination

The strontium ion is at the center of a complex coordination sphere. It is surrounded by seven oxygen atoms originating from the permanganate anions and three oxygen atoms from the water molecules.[1][2] This results in a coordination number of ten for the Sr²⁺ cation. The average strontium-oxygen bond distance is 2.68 Å.[1][2] This coordination environment is a significant feature of the crystal packing.

2.3. Atomic Coordinates

The positions of the atoms within the unit cell are defined by the following coordinates, which are essential for any computational modeling or detailed structural analysis.

Table 2: Final Atomic Coordinates (x 10⁴)

Atomx/ay/az/a
Sr2715(4)2715(4)2715(4)
Mn(1)0138(7)0138(7)0138(7)
Mn(2)5211(7)5211(7)5211(7)
O(1)0108(32)1482(32)9028(32)
O(2)4002(32)4988(32)6470(32)
H₂O5110(36)2005(36)1980(36)

Estimated standard deviations are given in parentheses.

Experimental Protocols

3.1. Synthesis of this compound Crystals

The synthesis of this compound is achieved through a precipitation reaction followed by controlled crystallization.[1][2]

Protocol:

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of silver permanganate (AgMnO₄).

    • Prepare an aqueous solution of strontium chloride (SrCl₂).

  • Reaction:

    • Slowly add the strontium chloride solution to the silver permanganate solution with constant stirring. This will result in the precipitation of silver chloride (AgCl).

    • The reaction is: 2 AgMnO₄(aq) + SrCl₂(aq) → Sr(MnO₄)₂(aq) + 2 AgCl(s).

  • Separation:

    • Filter the reaction mixture to remove the insoluble silver chloride precipitate.

  • Crystallization:

    • Transfer the resulting filtrate, an aqueous solution of strontium permanganate, to a desiccator.

    • Allow the solvent to evaporate slowly at room temperature.

  • Crystal Harvesting:

    • Dark violet, hygroscopic crystals of this compound will form.[1][2]

    • Due to their hygroscopic nature, the crystals should be handled in a dry environment and stored appropriately.

3.2. Crystal Structure Determination

The determination of the crystal structure was performed using single-crystal X-ray diffraction.[2]

Protocol:

  • Crystal Mounting:

    • Select a suitable single crystal of this compound.

    • Due to its hygroscopic nature, seal the crystal within a glass capillary tube to protect it from atmospheric moisture.[2]

  • Data Collection:

    • Mount the capillary on a goniometer head.

    • Use Weissenberg and precession photographic methods for data collection.[2]

    • Employ Copper Kα (Cu Kα) radiation (λ = 1.5418 Å) as the X-ray source.[2]

  • Structure Solution and Refinement:

    • Determine the unit cell parameters and space group symmetry from the diffraction patterns.

    • Solve the crystal structure using three-dimensional methods.

    • Refine the atomic positions and thermal parameters to obtain the final structural model.

Physicochemical Properties

4.1. Thermal Decomposition

This compound undergoes thermal decomposition at elevated temperatures. The decomposition temperature is reported to be 175°C. Further studies have investigated the kinetics of this thermal decomposition.

Mandatory Visualizations

The following diagram illustrates the workflow for the synthesis and structural characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization A Aqueous AgNO₃ C Mix to form AgMnO₄ A->C B Aqueous KMnO₄ B->C E Precipitation Reaction C->E D Aqueous SrCl₂ D->E F Filter to remove AgCl E->F G Evaporate in Desiccator F->G H Sr(MnO₄)₂·3H₂O Crystals G->H I Mount Crystal in Capillary H->I J X-ray Diffraction (Weissenberg/Precession) I->J K Collect Diffraction Data J->K L Structure Solution K->L M Structure Refinement L->M N Final Crystal Structure M->N

Caption: Workflow for Synthesis and X-ray Crystallographic Analysis.

References

Thermal Decomposition of Strontium Permanganate Trihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of strontium permanganate trihydrate, Sr(MnO₄)₂·3H₂O. The document details the multi-stage decomposition process, involving dehydration and subsequent redox reactions. It outlines the experimental methodologies typically employed for such analysis, including thermogravimetric analysis (TGA), differential thermal analysis (DTA), and X-ray diffraction (XRD) for product characterization. While specific experimental data for this compound is not extensively available in publicly accessible literature, this guide presents a representative decomposition profile based on the known behavior of analogous alkaline earth and alkali metal permanganates. The presented data and reaction pathways serve as a foundational reference for researchers working with this and similar energetic materials.

Introduction

This compound is an inorganic compound with strong oxidizing properties. Its thermal stability and decomposition characteristics are of significant interest in various fields, including materials science and as a potential reagent in synthetic chemistry. The thermal decomposition of permanganates is a complex process involving dehydration followed by a redox reaction where the permanganate anion (MnO₄⁻) is reduced, and oxygen is evolved. Understanding the discrete steps, intermediate products, and final residues of this decomposition is crucial for safe handling, storage, and application of the compound.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula Sr(MnO₄)₂·3H₂O
Molar Mass 379.54 g/mol [1]
Appearance Purple cubic crystals[2]
Crystal Structure Cubic, Space Group P213
Decomposition Temperature Starts around 175 °C[2]

Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to occur in two primary stages: dehydration followed by the decomposition of the anhydrous salt.

Dehydration

The initial stage of decomposition involves the loss of the three molecules of water of hydration. This is an endothermic process that typically occurs at relatively low temperatures.

Sr(MnO₄)₂·3H₂O(s) → Sr(MnO₄)₂(s) + 3H₂O(g)

Redox Decomposition

Following dehydration, the anhydrous strontium permanganate undergoes a redox decomposition at a higher temperature. In this stage, the permanganate ion decomposes to form manganese oxides, strontium oxide, and molecular oxygen. The exact nature of the manganese oxide products can vary depending on the experimental conditions, such as the heating rate and the composition of the atmosphere. Based on the decomposition of similar permanganates, a plausible reaction is:

2Sr(MnO₄)₂(s) → 2SrO(s) + 4MnO₂(s) + 3O₂(g)

Alternatively, other manganese oxides or mixed-metal oxides could be formed.

Quantitative Thermal Analysis Data (Representative)

Decomposition StageTemperature Range (°C)Mass Loss (%) (Theoretical)Evolved Species
Dehydration 80 - 15014.23%H₂O
Redox Decomposition 175 - 25021.08%O₂
Total Mass Loss 35.31%

Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges and corresponding mass losses of the decomposition stages and to identify the endothermic and exothermic nature of these events.

Methodology:

  • Instrument: A simultaneous TGA/DTA thermal analyzer.

  • Sample Mass: 5-10 mg of finely ground Sr(MnO₄)₂·3H₂O.

  • Crucible: Alumina or platinum crucible.

  • Atmosphere: Dynamic nitrogen or air atmosphere with a flow rate of 50-100 mL/min.

  • Heating Rate: A linear heating rate of 10 °C/min.

  • Temperature Range: Ambient to 600 °C.

  • Procedure: The sample is placed in the crucible and heated in the TGA/DTA instrument according to the specified parameters. The mass loss and differential temperature are recorded as a function of temperature.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

Objective: To identify the gaseous species evolved during the thermal decomposition.

Methodology:

  • Instrument: A TGA instrument coupled to a mass spectrometer.

  • Procedure: The experimental conditions for the TGA are similar to those described in section 5.1. The gas outlet of the TGA is connected to the inlet of the mass spectrometer via a heated transfer line. The mass spectrometer is set to scan a mass-to-charge ratio (m/z) range relevant for the expected evolved gases (e.g., m/z 18 for H₂O and m/z 32 for O₂).

X-ray Diffraction (XRD) of Solid Residues

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.

Methodology:

  • Sample Preparation: Samples of Sr(MnO₄)₂·3H₂O are heated in a furnace to specific temperatures corresponding to the completion of each decomposition stage observed in the TGA. The heating is then stopped, and the sample is allowed to cool to room temperature.

  • Instrument: A powder X-ray diffractometer with Cu Kα radiation.

  • Procedure: The solid residues are ground to a fine powder and mounted on a sample holder. XRD patterns are collected over a 2θ range of 10-80°. The resulting diffraction patterns are compared with standard diffraction data from databases (e.g., ICDD) to identify the crystalline phases.

Visualizations

Thermal_Decomposition_Workflow cluster_preparation Sample Preparation cluster_analysis Thermal Analysis cluster_characterization Product Characterization cluster_results Data & Interpretation SrMnO4_3H2O Sr(MnO₄)₂·3H₂O Sample TGA_DTA TGA / DTA SrMnO4_3H2O->TGA_DTA EGA_MS EGA-MS SrMnO4_3H2O->EGA_MS Decomposition_Data Decomposition Temperatures & Mass Loss TGA_DTA->Decomposition_Data Gas_Identity Evolved Gas Identity (H₂O, O₂) EGA_MS->Gas_Identity XRD XRD Analysis Solid_Products Solid Product Identity (SrO, MnO₂) XRD->Solid_Products Decomposition_Data->XRD Pathway Reaction Pathway Decomposition_Data->Pathway Gas_Identity->Pathway Solid_Products->Pathway

Caption: Experimental workflow for analyzing the thermal decomposition of this compound.

Decomposition_Pathway Start Sr(MnO₄)₂·3H₂O(s) Intermediate Sr(MnO₄)₂(s) + 3H₂O(g) Start->Intermediate Δ (80-150°C) - H₂O End 2SrO(s) + 4MnO₂(s) + 3O₂(g) Intermediate->End Δ (175-250°C) - O₂

Caption: Proposed thermal decomposition pathway of this compound.

Safety Considerations

Strontium permanganate is a strong oxidizing agent and can react violently with reducing agents and combustible materials. The thermal decomposition evolves oxygen, which can increase the risk of fire or explosion. All experiments should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Small sample sizes should be used for thermal analysis to minimize risks.

Conclusion

The thermal decomposition of this compound proceeds through a distinct dehydration step followed by a redox decomposition of the anhydrous salt to yield strontium oxide, manganese dioxide, and oxygen. This guide outlines the expected thermal behavior and provides a framework of standard experimental protocols for its detailed investigation. The provided representative data and reaction pathways offer a valuable baseline for researchers, although it is recommended to perform specific experimental analysis for precise quantitative results and product identification under defined conditions.

References

An In-depth Technical Guide to the Chemical Properties of Strontium Permanganate Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium permanganate trihydrate, with the chemical formula Sr(MnO₄)₂·3H₂O, is an inorganic compound that commands attention due to the potent oxidizing capabilities of the permanganate anion, coupled with the presence of strontium, a divalent alkaline earth metal. This technical guide provides a comprehensive overview of the core chemical properties of this compound, with a focus on its synthesis, structure, reactivity, and thermal stability. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, where a thorough understanding of the properties of oxidizing agents is crucial.

Chemical and Physical Properties

This compound is a purple, crystalline solid.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula Sr(MnO₄)₂·3H₂O[1][2]
Molecular Weight 379.54 g/mol [1][2]
Appearance Purple cubic crystals[2]
Density 2.75 g/cm³ (at 20°C)[2]
Solubility in Water 2.5 g/100 g of solvent (at 0°C)[2]
Decomposition Temperature 175°C[2]
Crystal System Cubic
Space Group P2₁3
Lattice Parameter (a) 9.611 Å

Synthesis and Experimental Protocols

Synthesis of this compound

The primary method reported for the synthesis of this compound involves a metathesis reaction between a soluble strontium salt and a soluble permanganate salt. A common procedure utilizes the reaction of silver permanganate with strontium chloride in an aqueous solution.

Experimental Protocol:

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of silver permanganate (AgMnO₄).

    • Prepare an aqueous solution of strontium chloride (SrCl₂).

  • Reaction:

    • Slowly add the strontium chloride solution to the silver permanganate solution with constant stirring.

    • A precipitate of silver chloride (AgCl) will form due to its low solubility.

  • Separation:

    • Filter the reaction mixture to remove the precipitated silver chloride.

  • Crystallization:

    • The resulting filtrate, containing dissolved strontium permanganate, is then subjected to evaporation to induce crystallization of this compound.

The logical workflow for this synthesis is depicted in the following diagram:

G cluster_reactants Reactant Preparation cluster_reaction Metathesis Reaction cluster_separation Separation cluster_product Product Formation AgMnO4_sol Aqueous Silver Permanganate Solution Mixing Mixing and Stirring AgMnO4_sol->Mixing SrCl2_sol Aqueous Strontium Chloride Solution SrCl2_sol->Mixing Filtration Filtration Mixing->Filtration AgCl Precipitate Removed Evaporation Evaporation and Crystallization Filtration->Evaporation Sr(MnO₄)₂ Solution Final_Product Strontium Permanganate Trihydrate Crystals Evaporation->Final_Product

Caption: Synthesis workflow for this compound.

Crystal Structure

X-ray diffraction studies have revealed that this compound crystallizes in the cubic system with the space group P2₁3. The crystal structure consists of strontium cations (Sr²⁺), permanganate anions (MnO₄⁻), and water molecules of hydration. Each strontium ion is coordinated to oxygen atoms from both the permanganate anions and the water molecules.

Reactivity

The reactivity of this compound is dominated by the strong oxidizing nature of the permanganate ion. While specific studies on the reactivity of the strontium salt are limited, the general reactivity of permanganates with organic compounds is well-established and can be extrapolated.

Reactions with Alkenes

Permanganate solutions are known to react with alkenes, leading to oxidation of the carbon-carbon double bond. The nature of the product depends on the reaction conditions.

  • Cold, dilute, alkaline conditions: This typically results in the formation of a diol (glycol) through syn-addition of two hydroxyl groups across the double bond.[3][4]

  • Hot, acidic or alkaline conditions: Under more vigorous conditions, oxidative cleavage of the double bond occurs.[3][5] The products can be carboxylic acids, ketones, or carbon dioxide, depending on the substitution pattern of the alkene.

The general signaling pathway for the oxidation of an alkene to a diol under mild conditions is illustrated below:

G Alkene Alkene (C=C) Intermediate Cyclic Manganate Ester Intermediate Alkene->Intermediate Permanganate Permanganate Ion (MnO₄⁻) Permanganate->Intermediate Diol Diol (HO-C-C-OH) Intermediate->Diol Hydrolysis MnO2 Manganese Dioxide (MnO₂) Intermediate->MnO2

Caption: Oxidation of an alkene to a diol by permanganate.

Reactions with Alcohols

The reaction of permanganate with alcohols also results in oxidation. The product depends on the type of alcohol:

  • Primary alcohols: Can be oxidized to carboxylic acids.

  • Secondary alcohols: Are oxidized to ketones.

  • Tertiary alcohols: Are generally resistant to oxidation under mild conditions.

The reaction between ethanol and potassium permanganate in the presence of a strong acid can be vigorous and even explosive, producing manganese oxide and partially oxidized organic products.[6]

Thermal Decomposition

A general logical relationship for the thermal decomposition can be visualized as follows:

G Start Sr(MnO₄)₂·3H₂O Dehydration Dehydration (-3H₂O) Start->Dehydration Heat Anhydrous Anhydrous Sr(MnO₄)₂ Dehydration->Anhydrous Decomposition Decomposition (Release of O₂) Anhydrous->Decomposition Further Heating Products Strontium Manganate (SrMnO₃) + Manganese Oxides (e.g., MnO₂) Decomposition->Products

Caption: Logical pathway for thermal decomposition.

Spectroscopic Data

Detailed spectroscopic data specifically for this compound is scarce in the literature. However, general spectroscopic features of the permanganate ion are well-known.

  • UV-Vis Spectroscopy: The permanganate ion exhibits a strong absorption in the visible region, which is responsible for its intense purple color. The spectrum typically shows several absorption bands, with a maximum around 525-545 nm.[8][9]

  • Infrared (IR) and Raman Spectroscopy: The tetrahedral permanganate ion has characteristic vibrational modes that are active in both IR and Raman spectroscopy. These modes are sensitive to the local environment of the ion in the crystal lattice.

Conclusion

This compound is a potent oxidizing agent with well-defined crystalline structure. While detailed experimental protocols and reactivity studies specifically for this salt are limited, its chemical behavior can be largely inferred from the known chemistry of the permanganate ion. This guide provides a foundational understanding of its properties, which is essential for its safe handling and for predicting its reactivity in various chemical systems, including those relevant to drug development and organic synthesis. Further research is warranted to fully elucidate the specific reaction kinetics, decomposition pathways, and spectroscopic characteristics of this compound.

References

"solubility of strontium permanganate trihydrate in organic solvents"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of Strontium Permanganate Trihydrate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or chemical reagent is a critical parameter in process chemistry, formulation development, and analytical sciences. This compound, Sr(MnO₄)₂·3H₂O, is a strong oxidizing agent with potential applications where a water-soluble, high-valent manganese species is required. However, its utility in organic synthesis and other non-aqueous systems is contingent upon its solubility and stability in organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, addresses the significant lack of quantitative data in the public domain, and furnishes detailed experimental protocols for its determination.

Introduction and Physicochemical Properties

This compound is an inorganic compound that presents as purple cubic crystals[1]. As a permanganate salt, it is a powerful oxidizing agent. The presence of three water molecules in its hydrated form (trihydrate) influences its physical properties, including its solubility profile.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula Sr(MnO₄)₂·3H₂O[1]
Molar Mass 379.54 g/mol [1][2][]
Appearance Purple cubic crystals[1]
Decomposition Temp. 175°C[1]
CAS Number 14446-13-0[2][4]

Solubility Profile of this compound

Quantitative solubility data for this compound in organic solvents is exceptionally scarce in scientific literature. The available information is primarily qualitative.

Table 2: Known Solubility Data for this compound

SolventTypeSolubility ( g/100 g)Temperature (°C)NotesReference
WaterAqueous2.50-[1]
EthanolOrganic (Protic)Not SolubleNot Specified-[5]
Diethyl EtherOrganic (Ethereal)DecomposesNot SpecifiedReacts with the solvent.[5]
ChloroformOrganic (Chlorinated)DecomposesNot SpecifiedReacts with the solvent.[5]

Comparative Solubility: Potassium Permanganate as an Analog

Due to the limited data on the strontium salt, it is informative to review the solubility of the more extensively studied potassium permanganate (KMnO₄). While not a direct substitute, its behavior can suggest suitable solvent classes for initial screening. KMnO₄ is known to be soluble in several polar organic solvents but decomposes in others, such as alcohol[6]. Phase-transfer catalysts, like quaternary ammonium salts or crown ethers, can be used to solubilize permanganate salts in nonpolar organic solvents[6][7].

Table 3: Solubility of Potassium Permanganate in Various Solvents

SolventTypeSolubilityNotesReference
AcetoneOrganic (Ketone)Soluble-[6][8]
MethanolOrganic (Protic)Soluble-[6][8]
Acetic AcidOrganic (Acid)Soluble-[8]
PyridineOrganic (Heterocyclic)Soluble-[8]
BenzonitrileOrganic (Nitrile)Soluble-[6][8]
Methylene ChlorideOrganic (Chlorinated)Sparingly SolubleSolubility can be enhanced with phase-transfer catalysts.[9]
Alkanes (Hexane, etc.)Organic (Nonpolar)Insoluble-[9]

Experimental Protocol for Solubility Determination

A standardized and rigorous protocol is essential for generating reliable solubility data. The following methodology is a synthesis of established techniques for determining the solubility of inorganic salts[10][11][12].

General Workflow

The overall process involves creating a saturated solution, allowing it to reach equilibrium, separating the undissolved solid, and quantifying the concentration of the dissolved salt in the supernatant.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess Sr(MnO₄)₂·3H₂O to the test solvent B Seal the vessel to prevent evaporation A->B C Agitate at a constant temperature (e.g., 25°C) for a set time (e.g., 24-48h) B->C D Allow suspension to settle post-agitation C->D E Withdraw a clear aliquot of the supernatant D->E F Filter the aliquot (e.g., 0.22 µm PTFE syringe filter) E->F G Dilute the filtrate to a known volume F->G H Analyze concentration via Spectrophotometry or Titration G->H I Calculate solubility (e.g., in g/100 mL) H->I G cluster_factors Key Influencing Factors Solute Sr(MnO₄)₂·3H₂O (Solute Properties) Polarity Polarity Match ('Like Dissolves Like') Solute->Polarity Reactivity Chemical Reactivity Solute->Reactivity Solvent Organic Solvent (Solvent Properties) Solvent->Polarity Hbonding Hydrogen Bonding Capacity Solvent->Hbonding Solvent->Reactivity Solubility Solubility Outcome Polarity->Solubility Hbonding->Solubility Temp Temperature Temp->Solubility Reactivity->Solubility Decomposition (No true solubility) G cluster_inputs Reactants cluster_outputs Products A Sr(MnO₄)₂·3H₂O (Oxidizing Agent) C Chemical Reaction (Redox Process) A->C B Reactive Organic Solvent (e.g., Ethanol, Diethyl Ether) B->C D Manganese Dioxide (MnO₂) (Brown Precipitate) C->D E Oxidized Solvent Products (e.g., Acetaldehyde, Peroxides) C->E F Strontium Salt / Hydroxide C->F

References

An In-depth Technical Guide to Strontium Permanganate Trihydrate (CAS 14446-13-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and structural characteristics of Strontium Permanganate Trihydrate. The information is compiled and presented to support research and development activities where this compound may be of interest.

Chemical Identity and General Properties

This compound is an inorganic compound with the chemical formula Sr(MnO₄)₂·3H₂O. It is a strong oxidizing agent, a characteristic property of permanganate salts. Its identity is uniquely defined by the Chemical Abstracts Service (CAS) Registry Number 14446-13-0.

PropertyValueReference
CAS Registry Number 14446-13-0[1][][3]
Molecular Formula H₆Mn₂O₁₁Sr or Sr(MnO₄)₂·3H₂O[][3][4][5]
Molecular Weight 379.54 g/mol [1][][3][4]
IUPAC Name strontium;dipermanganate;trihydrate[][5]
Synonyms Bispermanganic acid strontium salt, Strontium Permanganate[]

Physical and Chemical Properties

The compound presents as dark violet, cubic crystals that are highly hygroscopic.[6][7] Its thermal stability is limited, and it exhibits solubility in water.

PropertyValueReference
Physical Appearance Purple (dark violet) cubic crystals[1][4][6]
Density 2.75 g/cm³ at 20°C[1][4]
Decomposition Temperature 175°C[1][4]
Solubility in Water 2.5 g / 100 g of water at 0°C[4]
Hygroscopicity Very hygroscopic[6][7]
Oxidizing Properties Strong oxidizer (inferred from permanganate ion)[8][9]

Crystallography and Molecular Structure

The crystal structure of this compound has been determined using three-dimensional X-ray diffraction methods. It belongs to the cubic crystal system with the space group P2₁3.[6][7] The structure consists of strontium cations (Sr²⁺), permanganate anions (MnO₄⁻), and water molecules.[6]

The permanganate groups exhibit a nearly tetrahedral symmetry.[6] A notable feature of the crystal structure is the unusual coordination number of the strontium ion. Each Sr²⁺ cation is surrounded by seven oxygen atoms from the permanganate anions and three water molecules, resulting in a coordination number of ten.[6]

Crystallographic ParameterValueReference
Crystal System Cubic[1][6][7]
Space Group P2₁3[6][7]
Lattice Parameter (a) 9.611 ± 0.006 Å[6][7]
Coordination Number (Sr²⁺) 10[6]
Mean Mn-O Bond Distance 1.605 ± 0.014 Å[6][7]
Mean Sr-O Bond Distance 2.68 Å[6][7]

The following diagram illustrates the coordination sphere around the central strontium cation, showing its interaction with oxygen atoms from both permanganate anions and water molecules.

G Sr Sr²⁺ O_Mn1 O(MnO₄⁻) Sr->O_Mn1 O_Mn2 O(MnO₄⁻) Sr->O_Mn2 O_Mn3 O(MnO₄⁻) Sr->O_Mn3 O_Mn4 O(MnO₄⁻) Sr->O_Mn4 O_Mn5 O(MnO₄⁻) Sr->O_Mn5 O_Mn6 O(MnO₄⁻) Sr->O_Mn6 O_Mn7 O(MnO₄⁻) Sr->O_Mn7 O_H2O1 O(H₂O) Sr->O_H2O1 O_H2O2 O(H₂O) Sr->O_H2O2 O_H2O3 O(H₂O) Sr->O_H2O3

Coordination of the Sr²⁺ Ion

Experimental Protocols

The primary method reported for the preparation of this compound crystals involves a metathesis reaction in an aqueous solution.[6][7]

Methodology:

  • Reactant Preparation: Prepare separate aqueous solutions of silver permanganate (AgMnO₄) and strontium chloride (SrCl₂).

  • Reaction: Mix the two aqueous solutions. This results in the precipitation of insoluble silver chloride (AgCl) due to its low solubility product.

    • Reaction: 2 AgMnO₄(aq) + SrCl₂(aq) → Sr(MnO₄)₂(aq) + 2 AgCl(s)

  • Separation: Filter the reaction mixture to remove the precipitated silver chloride. The filtrate contains the desired strontium permanganate in solution.

  • Crystallization: Transfer the filtrate to a desiccator and allow the solvent (water) to evaporate slowly.

  • Product Recovery: Over time, dark violet, hygroscopic crystals of this compound, Sr(MnO₄)₂·3H₂O, will form and can be collected.[6][7]

The synthesis process can be visualized as the following workflow.

G A Prepare Aqueous Solutions - Silver Permanganate (AgMnO₄) - Strontium Chloride (SrCl₂) B Mix Solutions A->B C Precipitation of AgCl(s) B->C D Filter Mixture C->D E Separate Precipitate (AgCl) D->E Solid F Collect Filtrate (Aqueous Sr(MnO₄)₂) D->F Liquid G Evaporate in Desiccator F->G H Crystallization Occurs G->H I Collect Crystals (Sr(MnO₄)₂·3H₂O) H->I

Synthesis Workflow for Sr(MnO₄)₂·3H₂O

Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is available in the search results. However, based on the properties of permanganates and strontium compounds, the following hazards and precautions can be inferred.[8][9][10][11] This information is for guidance and a full risk assessment should be conducted before handling.

  • Oxidizing Agent: As a permanganate, this compound is a strong oxidizer and may intensify fires or cause fire/explosion upon contact with combustible materials. Keep away from heat, sparks, open flames, and combustible materials.[8][9]

  • Toxicity: Permanganates are generally harmful if swallowed.[8]

  • Corrosivity: May cause skin and eye irritation or severe burns upon contact.[8]

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

This compound is a well-characterized inorganic compound with a distinct cubic crystal structure and a high coordination number for the strontium ion. Its synthesis is straightforward via a precipitation reaction. Due to its nature as a strong oxidizing agent, appropriate safety measures are paramount during its handling and storage. The quantitative data and experimental protocols provided in this guide offer a foundational resource for scientists and researchers.

References

A Technical Guide to the Stability and Storage of Strontium Permanganate Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability and recommended storage conditions for strontium permanganate trihydrate (Sr(MnO₄)₂·3H₂O). The information is intended to guide researchers and professionals in the safe handling, storage, and application of this compound.

Chemical and Physical Properties

This compound is an inorganic compound with the chemical formula Sr(MnO₄)₂·3H₂O[1]. It presents as purple cubic crystals[1]. As a permanganate salt, it is a strong oxidizing agent.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula H₆Mn₂O₁₁Sr[1][][3]
Molar Mass 379.54 g/mol [1][][3]
Appearance Purple cubic crystals[1]
Decomposition Temperature 175°C[1]
Solubility in Water 2.5 g / 100 g at 0°C[1]

Stability Profile

The stability of this compound is a critical consideration for its use in research and development. Like other permanganates, its stability is influenced by temperature, contact with other chemical species, and exposure to environmental conditions.

Thermal Stability

This compound undergoes thermal decomposition at 175°C[1]. The decomposition of permanganates is a redox reaction that can be complex. For instance, the thermal decomposition of potassium permanganate (KMnO₄) involves the reduction of Mn(VII) to lower oxidation states, such as Mn(VI) in manganates or Mn(IV) in manganese dioxide, with the release of oxygen gas[4][5]. While the precise, multi-step decomposition pathway for strontium permanganate is not detailed in the available literature, a generalized pathway can be inferred, beginning with dehydration followed by the decomposition of the anhydrous salt.

Chemical Stability and Reactivity

As a strong oxidizer, this compound may intensify fires[6]. It is highly reactive and potentially explosive when mixed with combustible materials, especially if the material is finely divided[7]. It should be kept away from clothing and other combustible materials[6]. Contact with certain substances, such as sulfuric acid, may lead to fires or explosions[7]. The product is considered chemically stable under standard ambient conditions (room temperature) when stored properly[6].

Storage and Handling

Proper storage and handling are paramount to maintain the integrity of this compound and to ensure laboratory safety.

Recommended Storage Conditions
  • Container: Store in a tightly closed container[8].

  • Temperature and Environment: Keep containers in a dry, cool, and well-ventilated place[8].

  • Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking should be permitted in storage areas[6].

  • Incompatible Materials: Store away from clothing and other combustible materials[6]. It should not be allowed to come into contact with water if it is in a form that reacts violently.

Handling Precautions
  • Use in a well-ventilated area or under a chemical fume hood[9].

  • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection[6][9].

  • Avoid breathing dust[6][9].

  • Wash skin thoroughly after handling[6].

  • Do not eat, drink, or smoke when using this product[6].

  • Ensure eyewash stations and safety showers are readily accessible[8].

Experimental Protocols

Detailed experimental protocols for the synthesis and stability testing of this compound are not extensively available in the public domain. However, a general workflow for assessing thermal stability can be described based on standard analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are used for related compounds[4][5].

General Protocol for Thermal Stability Analysis
  • Sample Preparation: A small, accurately weighed sample of this compound is placed into an inert crucible (e.g., alumina).

  • Instrument Setup: The TGA/DSC instrument is purged with a controlled atmosphere (e.g., nitrogen or air) at a specific flow rate. A temperature program is set, typically involving a linear heating ramp to a temperature beyond the expected decomposition point.

  • Data Acquisition: The instrument simultaneously measures the change in mass (TGA) and the difference in heat flow between the sample and a reference (DSC) as a function of temperature.

  • Data Analysis:

    • The TGA curve reveals the temperatures at which mass loss occurs, corresponding to dehydration and decomposition events.

    • The DSC curve indicates whether these events are endothermic (requiring heat) or exothermic (releasing heat). Exothermic events can suggest a risk of thermal runaway.

  • Interpretation: The onset temperature of decomposition is determined from the data, providing a quantitative measure of the compound's thermal stability. The gaseous products of decomposition can be further analyzed by coupling the instrument to a mass spectrometer (MS).

Visualizations

Diagrams of Pathways and Workflows

The following diagrams illustrate the conceptual decomposition pathway and a general experimental workflow for thermal analysis.

DecompositionPathway A Sr(MnO₄)₂·3H₂O (this compound) B Sr(MnO₄)₂ (Anhydrous Strontium Permanganate) A->B Heat (Dehydration) E 3H₂O (g) (Water Vapor) A->E C Intermediate Oxides (e.g., Strontium Manganate) B->C Further Heating (Decomposition) F O₂ (g) (Oxygen) B->F D Final Products (e.g., SrO, MnO₂) C->D High Temperature TGA_Workflow start Start prep Prepare Sample (Weigh ~5-10 mg in crucible) start->prep setup Set up TGA/DSC Instrument (Atmosphere, Temp Program) prep->setup run Run Thermal Analysis setup->run collect Acquire Data (Mass Change & Heat Flow vs. Temp) run->collect analyze Analyze TGA/DSC Curves collect->analyze interpret Determine Decomposition Temperature & Energetics analyze->interpret end End interpret->end

References

An In-Depth Technical Guide to the Synthesis of Anhydrous Strontium Permanganate from Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of anhydrous strontium permanganate (Sr(MnO₄)₂) from its trihydrate (Sr(MnO₄)₂·3H₂O). Due to the thermal sensitivity of the permanganate ion, direct dehydration requires carefully controlled conditions to prevent decomposition. This document outlines two primary methodologies: a controlled thermal dehydration under vacuum and a proposed solvent-based dehydration as a non-thermal alternative. The protocols are based on established principles of inorganic synthesis and thermal analysis data. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams.

Introduction

Strontium permanganate is a strong oxidizing agent with potential applications in various fields, including organic synthesis and as a precursor for manganese-containing materials. It is commonly synthesized and isolated as the trihydrate, Sr(MnO₄)₂·3H₂O. For applications requiring the anhydrous form, the removal of water of crystallization is a critical step. However, the permanganate anion is susceptible to thermal decomposition, which for strontium permanganate trihydrate begins at approximately 175°C. This relatively low decomposition temperature necessitates precise control over the dehydration process to avoid the formation of manganese oxides and other impurities. This guide provides detailed experimental protocols for the preparation of anhydrous strontium permanganate, addressing the challenges posed by its thermal instability.

Physicochemical Properties

A clear understanding of the physical and chemical properties of both the starting material and the target compound is essential for a successful synthesis.

PropertyThis compoundAnhydrous Strontium Permanganate
Chemical Formula Sr(MnO₄)₂·3H₂OSr(MnO₄)₂
Molar Mass 379.58 g/mol 325.49 g/mol
Appearance Purple cubic crystalsDark purple crystalline solid
Decomposition Temperature 175°CData not available
Solubility in water ( g/100 g) 2.5 (0°C)Data not available

Experimental Protocols

Two primary methods are presented for the synthesis of anhydrous strontium permanganate from its trihydrate. The first is a controlled thermal dehydration, which is a direct but technically demanding approach. The second is a proposed solvent-based dehydration, offering a potentially milder, non-thermal alternative.

Method 1: Controlled Thermal Dehydration under Vacuum

This method relies on carefully heating the trihydrate below its decomposition temperature in a vacuum to facilitate the removal of water. The application of a vacuum lowers the boiling point of water, allowing for dehydration at temperatures that minimize the risk of decomposition.

Experimental Workflow:

G start Start: Sr(MnO₄)₂·3H₂O setup Place in Vacuum Oven start->setup evacuate Evacuate to <1 Torr setup->evacuate heat1 Heat to 80°C (2°C/min) Hold for 2h evacuate->heat1 heat2 Heat to 110°C (1°C/min) Hold for 4h heat1->heat2 heat3 Heat to 140°C (0.5°C/min) Hold for 6h heat2->heat3 cool Cool to RT under Vacuum heat3->cool end End: Anhydrous Sr(MnO₄)₂ cool->end

Caption: Workflow for Controlled Thermal Dehydration.

Detailed Protocol:

  • Preparation: Place a known quantity of finely ground this compound in a shallow, pre-weighed glass dish.

  • Apparatus Setup: Place the dish in a vacuum oven equipped with a programmable temperature controller and a vacuum pump capable of maintaining a pressure below 1 Torr.

  • Initial Evacuation: Seal the oven and evacuate to a pressure of <1 Torr.

  • Dehydration - Step 1: Begin heating the oven to 80°C at a ramp rate of 2°C/minute. Hold at 80°C for 2 hours. This step is designed to remove the bulk of the loosely bound water.

  • Dehydration - Step 2: Increase the temperature to 110°C at a slower ramp rate of 1°C/minute. Maintain this temperature for 4 hours.

  • Dehydration - Step 3: Further increase the temperature to 140°C at a very slow ramp rate of 0.5°C/minute. Hold at 140°C for 6 hours, or until a constant weight is achieved. This final, cautious heating step is crucial for removing the more tightly bound water molecules.

  • Cooling: Turn off the heater and allow the oven to cool to room temperature under vacuum.

  • Product Recovery: Once at room temperature, slowly vent the oven with an inert gas such as dry nitrogen or argon. Immediately transfer the anhydrous strontium permanganate to a desiccator for storage.

Quantitative Parameters:

ParameterValue
Starting Material This compound
Vacuum Pressure < 1 Torr
Temperature Ramp 1 2°C/minute to 80°C
Hold Time 1 2 hours
Temperature Ramp 2 1°C/minute to 110°C
Hold Time 2 4 hours
Temperature Ramp 3 0.5°C/minute to 140°C
Hold Time 3 6 hours (or until constant weight)
Expected Yield > 95% (based on theoretical water loss)
Method 2: Proposed Solvent-Based Dehydration with Molecular Sieves

This proposed method offers a non-thermal route to anhydrous strontium permanganate, potentially avoiding the risks associated with heating. The success of this protocol is contingent on the solubility of strontium permanganate in a suitable organic solvent that is compatible with molecular sieves. Acetone is a potential candidate, as potassium permanganate exhibits some solubility in it.

Logical Relationship Diagram:

G cluster_0 Premise cluster_1 Process cluster_2 Outcome solubility Sr(MnO₄)₂ is soluble in a suitable organic solvent dissolve Dissolve Sr(MnO₄)₂·3H₂O in solvent solubility->dissolve compatibility Solvent is compatible with molecular sieves add_sieves Add activated molecular sieves compatibility->add_sieves dissolve->add_sieves agitate Agitate mixture add_sieves->agitate separate Separate anhydrous solution from sieves agitate->separate evaporate Evaporate solvent under reduced pressure separate->evaporate product Anhydrous Sr(MnO₄)₂ evaporate->product

Caption: Logical Flow for Solvent-Based Dehydration.

Detailed Protocol:

  • Solvent Selection and Preparation: Select a dry organic solvent in which strontium permanganate has some solubility (e.g., anhydrous acetone). Ensure the solvent is thoroughly dried over a suitable drying agent prior to use.

  • Dissolution: In an inert atmosphere (e.g., a glovebox), dissolve the this compound in the anhydrous solvent.

  • Addition of Molecular Sieves: Add activated 3Å molecular sieves to the solution. The amount of molecular sieves should be in excess of what is required to absorb the water of hydration.

  • Agitation: Stir the mixture at room temperature for 24-48 hours. The molecular sieves will selectively absorb the water molecules from the solution.

  • Separation: Carefully decant or filter the solution to separate the anhydrous strontium permanganate solution from the molecular sieves.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the anhydrous strontium permanganate.

  • Storage: Immediately transfer the product to a desiccator for storage.

Quantitative Parameters (Proposed):

ParameterValue/Condition
Starting Material This compound
Solvent Anhydrous Acetone (or other suitable solvent)
Drying Agent Activated 3Å Molecular Sieves
Reaction Time 24-48 hours
Temperature Room Temperature
Atmosphere Inert (e.g., Nitrogen or Argon)

Characterization of Anhydrous Strontium Permanganate

Successful synthesis of the anhydrous product should be confirmed through appropriate analytical techniques.

  • Gravimetric Analysis: The most straightforward method is to confirm the weight loss corresponding to the removal of three moles of water per mole of this compound (approximately 14.23% of the initial mass).

  • X-ray Diffraction (XRD): The powder XRD pattern of the anhydrous product should be distinct from that of the trihydrate, indicating a change in the crystal structure upon dehydration.

  • Infrared (IR) Spectroscopy: The IR spectrum of the anhydrous product should show the absence of the broad O-H stretching and H-O-H bending vibrations characteristic of water of hydration, which are present in the spectrum of the trihydrate.

  • Thermal Analysis (TGA/DTA): Thermogravimetric analysis of the final product should show no significant weight loss until the decomposition temperature of the anhydrous compound is reached.

Safety Precautions

  • Strontium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Permanganates can be irritants. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • When performing thermal dehydration, be aware of the potential for decomposition, which may release oxygen and increase the risk of fire or explosion if organic materials are present.

Conclusion

The synthesis of anhydrous strontium permanganate from its trihydrate is a challenging yet achievable process. The controlled thermal dehydration under vacuum presents a direct route, provided that precise temperature and pressure control can be maintained to stay below the 175°C decomposition threshold. The proposed solvent-based dehydration offers a promising, milder alternative that warrants further investigation, particularly regarding the solubility of strontium permanganate in suitable organic solvents. Rigorous characterization of the final product is essential to confirm the complete removal of water and the integrity of the permanganate anion.

Spectroscopic Analysis of Strontium Permanganate Trihydrate (Sr(MnO₄)₂·3H₂O): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the infrared (IR) and Raman spectroscopic analysis of strontium permanganate trihydrate. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this document focuses on a predictive approach grounded in group theory, the known crystal structure, and comparative analysis with analogous permanganate salts and crystalline hydrates. Detailed, generalized experimental protocols for obtaining IR and Raman spectra of solid-state inorganic hydrates are provided for researchers seeking to characterize this compound. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the vibrational properties of this compound.

Introduction

This compound, Sr(MnO₄)₂·3H₂O, is an inorganic compound whose detailed spectroscopic characterization is of interest for understanding its structural and bonding properties. Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure of such materials. These techniques are sensitive to the local chemical environment and symmetry of the constituent ions and molecules, namely the permanganate (MnO₄⁻) anion, the strontium (Sr²⁺) cation, and the water of hydration (H₂O) molecules.

This guide will first lay out the theoretical foundation for the vibrational modes expected for the permanganate ion and the water molecules within the known crystal lattice of this compound. Subsequently, predicted IR and Raman data are presented in tabular format. Finally, standardized experimental protocols for acquiring high-quality spectra are detailed, alongside visualizations of the analytical workflow and the relationship between the compound's components and their spectral signatures.

Theoretical Framework for Vibrational Analysis

The vibrational spectrum of a crystalline solid is governed by the symmetries of the individual molecules/ions and their arrangement within the crystal lattice. For this compound, the analysis considers the internal modes of the MnO₄⁻ anion and the H₂O molecules, and the lattice modes involving the Sr²⁺ cation.

The crystal structure of this compound is cubic, belonging to the non-centrosymmetric space group P2₁3.[1][2] This crystal structure dictates the symmetry of the sites occupied by the permanganate ions and water molecules, which in turn determines the activity of their vibrational modes in the IR and Raman spectra.

Vibrational Modes of the Permanganate Ion (MnO₄⁻)

The free permanganate ion possesses a tetrahedral (T_d) symmetry.[3] According to group theory, a tetrahedral molecule has four fundamental vibrational modes:

  • ν₁ (A₁): Symmetric Stretch. This mode is Raman active only. It involves the in-phase, symmetric stretching of all four Mn-O bonds.

  • ν₂ (E): Symmetric Bend. This mode is also Raman active only. It corresponds to a symmetric bending of the O-Mn-O angles.

  • ν₃ (F₂): Asymmetric Stretch. This triply degenerate mode is both IR and Raman active. It involves the out-of-phase stretching of the Mn-O bonds.

  • ν₄ (F₂): Asymmetric Bend. This triply degenerate mode is also both IR and Raman active and corresponds to an asymmetric bending of the O-Mn-O angles.

In the P2₁3 crystal lattice of this compound, the permanganate ions occupy sites of lower symmetry than T_d. This reduction in symmetry can cause the degenerate E and F₂ modes to split into multiple distinct bands and may lead to the appearance of formally inactive modes (like ν₁) in the IR spectrum, albeit likely with weak intensity.

Vibrational Modes of Water of Hydration (H₂O)

The water molecules in a crystalline hydrate exhibit three fundamental internal vibrational modes:

  • ν₁: Symmetric OH Stretch

  • ν₂: HOH Bending (Scissoring)

  • ν₃: Asymmetric OH Stretch

In addition to these internal modes, the water molecules can undergo restricted rotational (librational) and translational motions within the crystal lattice, which typically appear at lower frequencies in the far-IR and Raman spectra. The number and frequencies of these modes are sensitive to the strength of hydrogen bonding and the coordination environment of the water molecules.[4][5][6]

Predicted Spectroscopic Data

The following tables summarize the predicted vibrational modes and their expected wavenumber ranges for this compound based on data from analogous permanganate salts and crystalline hydrates.

Table 1: Predicted Vibrational Modes for the Permanganate (MnO₄⁻) Ion in Sr(MnO₄)₂·3H₂O

ModeSymmetry (Free Ion)DescriptionExpected Wavenumber (cm⁻¹)Predicted Activity
ν₁A₁Symmetric Stretch840 - 860Raman (strong) , IR (weak, if active)
ν₂ESymmetric Bend350 - 380Raman (weak) , IR (inactive)
ν₃F₂Asymmetric Stretch900 - 950IR (strong) , Raman (medium)
ν₄F₂Asymmetric Bend390 - 440IR (medium) , Raman (weak)

Table 2: Predicted Vibrational Modes for Water of Hydration (H₂O) in Sr(MnO₄)₂·3H₂O

ModeDescriptionExpected Wavenumber (cm⁻¹)Predicted Activity
Librational ModesRocking, Wagging, Twisting400 - 800IR, Raman
ν₂HOH Bend1600 - 1650IR, Raman
ν₁, ν₃OH Stretches3200 - 3600IR, Raman

Note: The OH stretching region may show multiple bands due to distinct hydrogen bonding environments of the three water molecules in the unit cell.

Experimental Protocols

High-quality spectroscopic data is contingent on proper sample preparation and instrument configuration. The following are generalized protocols for the IR and Raman analysis of solid inorganic hydrates like this compound.

Infrared (IR) Spectroscopy

4.1.1. Sample Preparation (KBr Pellet Method)

  • Thoroughly dry a small amount of potassium bromide (KBr) powder (spectroscopic grade) in an oven at ~110°C for at least 2 hours to remove adsorbed water.

  • In a dry environment (e.g., a glove box or under a heat lamp), grind approximately 1-2 mg of the this compound sample with ~200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder mixture to a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.

  • Mount the pellet in a sample holder for analysis.

4.1.2. Instrumentation and Data Acquisition

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Source: Globar or other mid-IR source.

  • Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹ or better.

  • Procedure:

    • Record a background spectrum of the empty sample compartment (or a pure KBr pellet).

    • Place the sample pellet in the beam path and record the sample spectrum.

    • The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Raman Spectroscopy

4.2.1. Sample Preparation

  • Place a small amount of the crystalline this compound powder into a glass capillary tube or onto a microscope slide.

  • If using a microscope, focus the laser onto a representative area of the sample.

4.2.2. Instrumentation and Data Acquisition

  • Spectrometer: A dispersive Raman spectrometer or an FT-Raman spectrometer.

  • Excitation Source: A continuous-wave (CW) laser. Common wavelengths include 532 nm, 633 nm, or 785 nm. A lower energy laser (e.g., 785 nm) is often preferred for colored compounds like permanganates to minimize fluorescence and sample degradation.

  • Detector: A charge-coupled device (CCD) detector for dispersive systems or an Indium Gallium Arsenide (InGaAs) detector for FT-Raman.

  • Spectral Range: Typically 100 - 4000 cm⁻¹.

  • Resolution: 2-4 cm⁻¹.

  • Procedure:

    • Calibrate the spectrometer using a known standard (e.g., silicon or polystyrene).

    • Acquire the Raman spectrum of the sample. The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio while avoiding sample damage. Multiple scans are often co-added.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the conceptual relationship between the components of this compound and their vibrational signatures.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation sample Sr(MnO₄)₂·3H₂O Crystal grinding Grinding with KBr (for IR) sample->grinding capillary Loading into Capillary (for Raman) sample->capillary pelletizing Pellet Pressing grinding->pelletizing ftir FTIR Spectrometer pelletizing->ftir raman Raman Spectrometer capillary->raman ir_spectrum IR Spectrum ftir->ir_spectrum raman_spectrum Raman Spectrum raman->raman_spectrum interpretation Peak Assignment & Structural Correlation ir_spectrum->interpretation raman_spectrum->interpretation

Caption: Experimental workflow for the spectroscopic analysis of Sr(MnO₄)₂·3H₂O.

logical_relationship cluster_components Molecular Components cluster_vibrations Vibrational Signatures compound Sr(MnO₄)₂·3H₂O MnO4 MnO₄⁻ Anion (Tetrahedral) compound->MnO4 H2O H₂O Molecules (Bent) compound->H2O Sr Sr²⁺ Cation (Lattice Modes) compound->Sr MnO4_vib Stretching (ν₁, ν₃) Bending (ν₂, ν₄) MnO4->MnO4_vib H2O_vib Stretching (ν₁, ν₃) Bending (ν₂) Librations H2O->H2O_vib lattice_vib Low-frequency modes (< 300 cm⁻¹) Sr->lattice_vib

Caption: Relationship between molecular components and their vibrational signatures.

Conclusion

Disclaimer: The quantitative spectroscopic data presented in this document are predictive and based on theoretical principles and data from analogous compounds. Direct experimental verification is recommended for definitive spectral assignments.

References

Unveiling the Magnetic Landscape of Strontium Permanganate Trihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strontium permanganate trihydrate (Sr(MnO₄)₂·3H₂O) presents a compelling subject for magnetochemical investigation. As a d-block metal compound, its magnetic properties are of significant interest for applications ranging from catalysis to materials science and potentially in the biomedical field as a contrast agent or in drug delivery systems. This technical guide provides a comprehensive overview of the theoretical magnetic properties of this compound, outlines detailed experimental protocols for their characterization, and highlights the current research landscape. It is important to note that while the theoretical framework is well-established, specific experimental data on the magnetic properties of this compound is not extensively available in peer-reviewed literature, presenting a significant opportunity for novel research.

Introduction: The Unexplored Magnetic Potential

This compound is an inorganic compound with the chemical formula Sr(MnO₄)₂·3H₂O.[1][][3] It is recognized as purple cubic crystals with a molar mass of 379.54 g/mol .[1][][3] The compound undergoes thermal decomposition at 175°C.[1] While its synthesis and thermal behavior have been touched upon in the literature, a detailed investigation into its magnetic properties remains a nascent field of study.[4] The presence of the permanganate ion (MnO₄⁻), which contains manganese in a high oxidation state, is the primary determinant of its magnetic character. Understanding these properties is crucial for unlocking its potential in various scientific and technological domains.

Theoretical Magnetic Properties

The magnetic properties of this compound are expected to be dominated by the electron configuration of the manganese atom in the permanganate anion. In the MnO₄⁻ ion, manganese is in the +7 oxidation state, which corresponds to a d⁰ electron configuration. A d⁰ configuration means there are no unpaired electrons in the d-orbitals of the manganese ion.

Consequently, pure, ideal this compound is theoretically expected to be diamagnetic . Diamagnetic materials possess a weak negative magnetic susceptibility, meaning they are weakly repelled by a magnetic field. This diamagnetism arises from the orbital motion of electrons, a universal property of all matter.

However, any deviation from this ideal state, such as the presence of manganese in lower oxidation states (e.g., Mn(II), Mn(III), Mn(IV)) due to synthesis conditions, impurities, or partial decomposition, would introduce unpaired d-electrons and result in paramagnetism . Paramagnetic materials have a positive magnetic susceptibility and are attracted to a magnetic field. The strength of this paramagnetism would be directly proportional to the concentration of these paramagnetic centers.

Experimental Protocols for Magnetic Characterization

To empirically determine the magnetic properties of this compound, a systematic experimental approach is required. The following protocols outline the key steps for synthesis and characterization.

Synthesis of this compound

A common method for the synthesis of this compound involves a metathesis reaction between a soluble strontium salt and a soluble permanganate salt in an aqueous solution.

Materials:

  • Strontium chloride (SrCl₂) or Strontium nitrate (Sr(NO₃)₂)

  • Potassium permanganate (KMnO₄) or Sodium permanganate (NaMnO₄)

  • Deionized water

  • Ethanol (for washing)

  • Ether (for drying)

  • Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), desiccator

Procedure:

  • Preparation of Reactant Solutions: Prepare saturated aqueous solutions of the strontium salt and the permanganate salt separately.

  • Reaction: Slowly add the permanganate solution to the strontium salt solution with constant stirring. The formation of a purple precipitate of this compound will be observed. The reaction should be carried out at a controlled temperature, typically near room temperature, to minimize decomposition of the permanganate ion.

  • Precipitation and Crystallization: Continue stirring for a defined period to ensure complete reaction. The mixture is then cooled to promote crystallization.

  • Isolation: The purple crystals of this compound are isolated by vacuum filtration.

  • Washing: The collected crystals are washed with small portions of cold deionized water to remove any soluble impurities, followed by a wash with ethanol to aid in drying.

  • Drying: The final product is dried in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to remove residual water and solvent.

Magnetic Susceptibility Measurement

Magnetic susceptibility measurements are fundamental to determining the bulk magnetic behavior of a material.

Instrumentation:

  • Superconducting Quantum Interference Device (SQUID) magnetometer or a vibrating sample magnetometer (VSM).

Procedure:

  • Sample Preparation: A precisely weighed amount of the synthesized this compound powder is packed into a gelatin capsule or a similar sample holder.

  • Measurement: The magnetic moment of the sample is measured as a function of the applied magnetic field at a constant temperature (e.g., 300 K). This measurement helps to identify the presence of any ferromagnetic impurities.

  • Temperature Dependence: The magnetic susceptibility is then measured over a range of temperatures (e.g., 2 K to 300 K) at a constant applied magnetic field.

  • Data Analysis: The molar magnetic susceptibility (χₘ) is calculated from the measured magnetic moment. For a paramagnetic substance, a plot of 1/χₘ versus temperature (Curie-Weiss plot) should be linear. The effective magnetic moment (μ_eff) can be calculated from the slope of this plot. For a diamagnetic substance, the susceptibility will be small, negative, and largely independent of temperature.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or Electron Spin Resonance, ESR) spectroscopy is a highly sensitive technique for studying materials with unpaired electrons.[5][6] It can provide detailed information about the electronic structure and local environment of paramagnetic species.

Instrumentation:

  • X-band EPR spectrometer

Procedure:

  • Sample Preparation: A small amount of the powdered this compound is placed in a quartz EPR tube.

  • Spectrum Acquisition: The EPR spectrum is recorded at room temperature and at a low temperature (e.g., 77 K, liquid nitrogen temperature).

  • Data Analysis:

    • g-factor: The position of the EPR signal provides the g-factor, which is a characteristic property of the paramagnetic center.[7]

    • Hyperfine Structure: If the unpaired electron interacts with nearby nuclear spins (e.g., ⁵⁵Mn), the EPR signal will be split into a hyperfine pattern, which can help to identify the manganese oxidation state.

    • Linewidth: The width of the EPR signal can provide information about spin-spin and spin-lattice relaxation processes.

Data Presentation

As specific experimental data for this compound is not available, the following table summarizes its known physical and chemical properties.

PropertyValueReference(s)
Chemical FormulaSr(MnO₄)₂·3H₂O[1][][3]
Molar Mass379.54 g/mol [1][][3]
AppearancePurple cubic crystals[1]
Decomposition Temperature175°C[1]
Solubility in Water2.5 g/100 g at 0°C[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and magnetic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Magnetic Characterization cluster_analysis Data Analysis & Interpretation A Reactant Solutions (Sr salt + Permanganate salt) B Metathesis Reaction A->B C Precipitation & Crystallization B->C D Isolation & Washing C->D E Drying D->E F Magnetic Susceptibility (SQUID/VSM) E->F Sample G EPR Spectroscopy E->G Sample H Bulk Magnetic Behavior (Diamagnetic/Paramagnetic) F->H I Electronic Structure (g-factor, Hyperfine Coupling) G->I

Fig. 1: Experimental workflow for synthesis and magnetic characterization.

Conclusion and Future Outlook

The magnetic properties of this compound remain an uncharted area of materials science. Based on theoretical principles, the compound is expected to be diamagnetic, but the presence of lower oxidation states of manganese could induce paramagnetism. The experimental protocols detailed in this guide provide a clear roadmap for researchers to undertake a thorough investigation of this material. Future studies should focus on careful synthesis to control the purity and stoichiometry of the compound, followed by comprehensive magnetic susceptibility and EPR measurements. Such research will not only fill a gap in the fundamental understanding of permanganate chemistry but also pave the way for the potential application of this compound in advanced materials and technologies.

References

"discoverer of strontium permanganate trihydrate"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Strontium Permanganate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, Sr(MnO₄)₂·3H₂O, including its discovery, physical and chemical properties, synthesis, and safety protocols. The information is compiled to serve as a foundational resource for professionals in research and development.

Introduction and Discovery

While the specific "discoverer" in the traditional sense is not attributed to a single individual, the first detailed scientific characterization and synthesis of this compound was reported by A. Ferrari, A. Braibanti, G. Bigliardi, and A. M. Manotti Lanfredi in their 1966 publication on its crystal structure. Their work provided the foundational crystallographic and preparative data for this compound.

Physicochemical Properties

This compound is a purple, crystalline solid.[1][2] Its properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValue
Chemical FormulaSr(MnO₄)₂·3H₂O
Molar Mass379.54 g/mol [1][3][]
AppearancePurple cubic crystals[1]
Density2.75 g/cm³ at 20°C
Decomposition Temperature175°C
Solubility in Water2.5 g/100 g at 0°C[2]
Table 2: Crystallographic Data
ParameterValue
Crystal SystemCubic
Space GroupP213
Unit Cell Parameter (a)9.611 ± 0.006 Å
Mn-O Bond Length1.605 ± 0.014 Å
Average Sr-O Bond Length2.68 Å

Experimental Protocols

Synthesis of this compound

The following protocol is based on the method described by Ferrari et al. (1966).

Materials:

  • Silver permanganate (AgMnO₄)

  • Strontium chloride (SrCl₂)

  • Distilled water

  • Desiccator

Procedure:

  • Prepare aqueous solutions of silver permanganate and strontium chloride.

  • Mix the two solutions. A precipitate of silver chloride (AgCl) will form.

  • Filter off the silver chloride precipitate.

  • The resulting filtrate, a solution of strontium permanganate, is then evaporated in a desiccator.

  • Dark violet, hygroscopic crystals of this compound will form.

Visualization of Synthesis Workflow

The synthesis of this compound can be visualized as a straightforward metathesis reaction followed by crystallization.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Metathesis Reaction cluster_separation Separation cluster_crystallization Crystallization AgMnO4_sol Aqueous Silver Permanganate Solution Mixing Mixing of Solutions AgMnO4_sol->Mixing SrCl2_sol Aqueous Strontium Chloride Solution SrCl2_sol->Mixing Precipitation Precipitation of AgCl Mixing->Precipitation Filtration Filtration Precipitation->Filtration AgCl_precipitate Silver Chloride (Precipitate) Filtration->AgCl_precipitate Solid SrMnO4_filtrate Strontium Permanganate (Filtrate) Filtration->SrMnO4_filtrate Liquid Evaporation Evaporation in Desiccator SrMnO4_filtrate->Evaporation Crystals Strontium Permanganate Trihydrate Crystals Evaporation->Crystals

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Handling and Safety

A specific Safety Data Sheet (SDS) for this compound is not widely available. The following precautions are based on the known hazards of related strontium and permanganate compounds.

  • Oxidizing Agent: Permanganates are strong oxidizing agents and may intensify fire. Keep away from combustible materials.

  • Skin and Eye Irritant: Causes skin irritation and potentially serious eye damage.[6][7] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Hygroscopic: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.

  • Handling: Handle in a well-ventilated area to avoid inhalation of any dust. Wash hands thoroughly after handling.

Potential Applications

While specific applications for this compound are not extensively documented, permanganate salts are generally known for their use as oxidizing agents in various chemical reactions.[8] The unique properties of the strontium cation might offer specific advantages in certain synthetic contexts, but further research is needed to explore these possibilities.

References

An In-depth Technical Guide to the Initial Synthesis of Strontium Permanganate Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis of strontium permanganate trihydrate, Sr(MnO₄)₂·3H₂O. The document details the established synthetic methodology, physical and chemical properties, and the logical workflow of the preparation process. This guide is intended for professionals in chemical research and development who require a thorough understanding of this inorganic compound.

Introduction

This compound is an inorganic compound characterized by its purple, cubic crystalline structure. While its applications are not as widespread as other permanganate salts, its synthesis and properties are of interest to researchers in inorganic chemistry and materials science. This document outlines the seminal method for its preparation as first described by Ferrari and Biagini Cingi in 1966.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Chemical Formula Sr(MnO₄)₂·3H₂O[1]
Molar Mass 379.54 g/mol [1]
Appearance Purple cubic crystals[1]
Decomposition Temperature 175 °C[1]
Solubility in Water 2.5 g/100 g of solvent (at 0 °C)[1]
Density 2.75 g/cm³ (at 20 °C)[1]
Crystal System Cubic
Space Group P2₁3

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is based on a double displacement reaction in an aqueous medium, followed by precipitation of an insoluble byproduct and subsequent crystallization of the desired product.

Principle

The core of the synthesis involves the reaction of aqueous solutions of silver permanganate (AgMnO₄) and strontium chloride (SrCl₂). The low solubility of silver chloride (AgCl) in water drives the reaction towards the formation of strontium permanganate in the solution.

Reaction Stoichiometry

The balanced chemical equation for the synthesis is as follows:

2 AgMnO₄(aq) + SrCl₂(aq) → Sr(MnO₄)₂(aq) + 2 AgCl(s)

Reaction_Pathway AgMnO4 2 AgMnO₄ (aq) Silver Permanganate SrMnO4_2 Sr(MnO₄)₂ (aq) Strontium Permanganate AgMnO4->SrMnO4_2 + SrCl₂ SrCl2 SrCl₂ (aq) Strontium Chloride AgCl 2 AgCl (s) Silver Chloride SrCl2->AgCl + 2 AgMnO₄

Chemical reaction for the synthesis of strontium permanganate.

Materials and Reagents
  • Silver Permanganate (AgMnO₄)

  • Strontium Chloride (SrCl₂)

  • Distilled or Deionized Water

Note: Quantitative details regarding the concentrations and volumes of the reactant solutions are not explicitly provided in the seminal literature. It is recommended to use stoichiometric amounts of the reactants based on their molar masses to ensure complete precipitation of silver chloride.

Procedure
  • Preparation of Reactant Solutions: Prepare separate aqueous solutions of silver permanganate and strontium chloride.

  • Reaction: Mix the aqueous solutions of silver permanganate and strontium chloride. A precipitate of silver chloride will form immediately.

  • Filtration: Filter the reaction mixture to remove the solid silver chloride precipitate. The filtrate now contains the aqueous strontium permanganate.

  • Crystallization: Transfer the filtrate to a desiccator and allow the solvent to evaporate slowly. This will yield dark violet, hygroscopic crystals of this compound.

  • Isolation and Storage: Carefully collect the crystals. Due to their hygroscopic nature, they should be stored in a tightly sealed container in a dry environment.

Experimental Workflow

The logical flow of the experimental procedure is visualized in the following diagram.

Experimental_Workflow cluster_preparation Reactant Preparation cluster_reaction Synthesis cluster_separation Purification cluster_crystallization Product Isolation prep_AgMnO4 Prepare Aqueous Silver Permanganate Solution mix_solutions Mix Reactant Solutions prep_AgMnO4->mix_solutions prep_SrCl2 Prepare Aqueous Strontium Chloride Solution prep_SrCl2->mix_solutions precipitation Precipitation of AgCl mix_solutions->precipitation filtration Filter to Remove AgCl precipitation->filtration filtrate Collect Aqueous Sr(MnO₄)₂ filtration->filtrate evaporation Evaporate in Desiccator filtrate->evaporation crystallization Formation of Sr(MnO₄)₂·3H₂O Crystals evaporation->crystallization

Workflow for the synthesis of this compound.

Safety Considerations

  • Permanganate salts are strong oxidizing agents and should be handled with care.

  • Avoid contact with combustible materials.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The hygroscopic nature of the final product requires handling in a dry atmosphere to prevent degradation.

Conclusion

This technical guide has detailed the initial synthesis of this compound, providing the necessary information for its preparation in a laboratory setting. While the foundational methodology is well-established, a lack of specific quantitative data in the primary literature necessitates careful experimental design based on stoichiometric principles. The provided workflow and data tables serve as a valuable resource for researchers and professionals engaged in the synthesis and characterization of inorganic compounds.

References

A Technical Guide to the Structure of Strontium Permanganate Trihydrate: Bridging Experimental Data with Theoretical Frontiers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the strontium permanganate trihydrate (Sr(MnO₄)₂·3H₂O) structure. Synthesizing established experimental findings with an outlook on potential theoretical investigations, this document serves as a foundational resource for researchers in crystallography, materials science, and computational chemistry. The experimentally determined crystal structure is detailed, and a roadmap for future in silico studies is proposed, aiming to unlock a deeper understanding of this compound's properties.

Experimentally Determined Crystal Structure

The definitive structural elucidation of this compound was achieved through single-crystal X-ray diffraction analysis. The seminal work in this area provides a detailed crystallographic dataset that serves as the benchmark for any further theoretical or experimental investigations.

Crystallographic Data

The key crystallographic parameters for this compound have been collated from peer-reviewed literature and are presented in Table 1 for clarity and ease of comparison.

ParameterValue
Chemical FormulaSr(MnO₄)₂·3H₂O
Crystal SystemCubic
Space GroupP2₁3
Unit Cell Constant (a)9.611 ± 0.006 Å
Formula Units per Unit Cell (Z)4
Selected Interatomic Distances
Mn-O Bond Length (mean)1.605 ± 0.014 Å
Sr-O (from MnO₄⁻) Bond Distances2.70 Å, 2.77 Å, 2.67 Å
Sr-O (from H₂O) Bond Distance2.57 Å
Average Sr-O Bond Distance2.68 Å
Coordination Numbers
Strontium (Sr²⁺) Coordination10 (7 oxygens from MnO₄⁻ and 3 from H₂O)
Manganese (Mn⁷⁺) Coordination4 (Tetrahedral)

Table 1: Summary of Crystallographic Data for this compound.

Structural Details

The crystal structure of this compound is characterized by a complex three-dimensional network of strontium cations, permanganate anions, and water molecules. The permanganate (MnO₄⁻) groups exhibit a nearly ideal tetrahedral geometry. The strontium ion (Sr²⁺) is found in a high-coordination environment, interacting with seven oxygen atoms from neighboring permanganate anions and three oxygen atoms from the water molecules of hydration, resulting in a coordination number of ten. This intricate arrangement highlights the crucial role of the water molecules in stabilizing the crystal lattice.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and structural analysis of this compound crystals.

Synthesis of this compound

The synthesis of single crystals of this compound suitable for X-ray diffraction was achieved through a precipitation and recrystallization method. The protocol is as follows:

  • Reaction: Aqueous solutions of silver permanganate (AgMnO₄) and strontium chloride (SrCl₂) are mixed.

  • Precipitation: Insoluble silver chloride (AgCl) precipitates out of the solution.

  • Filtration: The silver chloride precipitate is removed by filtration.

  • Crystallization: The resulting solution of strontium permanganate is evaporated in a desiccator.

  • Crystal Formation: Dark violet, hygroscopic crystals of Sr(MnO₄)₂·3H₂O are formed.

Due to the hygroscopic nature of the crystals, they were sealed in a glass capillary tube for subsequent analysis.

Crystal Structure Determination

The determination of the crystal structure was performed using three-dimensional X-ray diffraction methods.

  • Data Collection: Weissenberg and precession photographs were taken using a single crystal with Cu Kα radiation (λ = 1.5418 Å).

  • Symmetry and Unit Cell Determination: The symmetry of the diffraction patterns and systematic absences were used to assign the cubic space group P2₁3. The unit-cell constant was also determined from these photographs.

  • Structure Solution: The structure was solved using three-dimensional methods, which involved the analysis of the intensities of the diffraction spots to determine the positions of the atoms within the unit cell.

experimental_workflow cluster_synthesis Synthesis cluster_analysis X-ray Diffraction Analysis s1 Mix Aqueous Solutions (AgMnO4 + SrCl2) s2 Filter AgCl Precipitate s1->s2 s3 Evaporate Solution s2->s3 s4 Harvest Crystals s3->s4 a1 Mount Crystal s4->a1 Single Crystal a2 Collect Diffraction Data (Weissenberg/Precession) a1->a2 a3 Determine Space Group and Unit Cell a2->a3 a4 Solve Structure (3D Methods) a3->a4 a5 Structural Data (Table 1) a4->a5

Experimental workflow for the synthesis and structural analysis of Sr(MnO₄)₂·3H₂O.

Visualization of the Coordination Environment

The local coordination environments of the strontium and manganese ions are key to understanding the overall crystal structure. The following diagram illustrates these environments based on the reported crystallographic data.

coordination_environment cluster_Sr Strontium (Sr²⁺) Coordination cluster_Mn Manganese (Mn⁷⁺) Coordination Sr Sr O_pm O Sr->O_pm 2.67-2.77 Å O_h2o O Sr->O_h2o 2.57 Å label_pm from MnO₄⁻ (x7) label_h2o from H₂O (x3) Mn Mn O_mn O Mn->O_mn ~1.605 Å O_mn1 O O_mn2 O O_mn3 O label_tetra Tetrahedral

Coordination spheres of Strontium (Sr²⁺) and Manganese (Mn⁷⁺) ions.

Theoretical Studies: Current Status and Future Directions

To date, there are no published theoretical or computational studies specifically on the this compound crystal structure. However, significant theoretical work has been conducted on the permanganate ion (MnO₄⁻) itself, which can inform future investigations into the full crystal system.

Insights from Theoretical Studies of the Permanganate Ion

Computational studies of the permanganate ion have employed high-level quantum-chemical methods, such as multiconfigurational approaches and time-dependent density functional theory (TD-DFT). These studies have been crucial for interpreting the complex absorption spectrum of the MnO₄⁻ ion. Furthermore, ab initio molecular dynamics simulations have provided insights into the behavior of the permanganate ion in aqueous solution, highlighting the importance of explicit solvent models to accurately reproduce experimental observations.

Proposed Workflow for Theoretical Investigation

Leveraging the established experimental structure as a starting point, a systematic theoretical investigation of this compound can provide a deeper understanding of its electronic properties, bonding, and vibrational characteristics. A proposed workflow for such a study is outlined below.

theoretical_workflow cluster_dft Density Functional Theory (DFT) Calculations cluster_md Molecular Dynamics (MD) Simulations start Start with Experimental Crystal Structure Data dft1 Geometry Optimization start->dft1 md1 Force Field Development start->md1 dft2 Electronic Structure Analysis (Band Structure, DOS) dft1->dft2 dft3 Vibrational Analysis (IR/Raman Spectra Prediction) dft1->dft3 end Comprehensive Structure-Property Relationship dft2->end dft3->end md2 Simulation of Hydration/Dehydration md1->md2 md3 Analysis of Structural Stability md2->md3 md3->end

Proposed workflow for the theoretical study of Sr(MnO₄)₂·3H₂O.

This multi-faceted approach, combining static quantum mechanical calculations with dynamic simulations, would enable a thorough in silico characterization of this compound. Such studies could predict spectroscopic signatures, elucidate the nature of the chemical bonding beyond simple ionic interactions, and explore the role of the water of hydration in the compound's stability and potential reactivity. This theoretical framework, grounded in the solid experimental data presented, opens new avenues for the rational design and understanding of related inorganic materials.

Quantum Mechanical Calculations for Strontium Permanganate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium permanganate, Sr(MnO₄)₂, is an inorganic compound with potential applications in various chemical and material science domains. Understanding its electronic structure and properties at a quantum mechanical level is crucial for predicting its reactivity, stability, and potential utility. This technical guide provides a comprehensive overview of the theoretical framework and a proposed computational workflow for conducting quantum mechanical calculations on strontium permanganate, addressing the current gap in dedicated computational studies for this specific compound. While experimental data on its crystal structure exists, a detailed theoretical exploration is warranted.

Known Structural and Chemical Properties

Experimental studies have successfully characterized the crystal structure of strontium permanganate trihydrate, Sr(MnO₄)₂·3H₂O. This compound crystallizes in a monometric space group P2₁3 with a unit-cell constant of a = 9.611 ± 0.006 Å. The unit cell contains four formula units of Sr(MnO₄)₂·3H₂O. The permanganate (MnO₄⁻) groups are tetrahedral. The strontium ion (Sr²⁺) is a divalent cation, and the permanganate ion (MnO₄⁻) is a polyatomic anion where manganese is in a high oxidation state.[1]

A summary of the key crystallographic and chemical data for strontium permanganate and its constituent ions is presented in the table below.

PropertyValueReference
Chemical FormulaSr(MnO₄)₂[2]
Molar Mass325.49129 g/mol [3]
Crystal System (Trihydrate)Monometric
Space Group (Trihydrate)P2₁3
Unit Cell Constant 'a' (Trihydrate)9.611 ± 0.006 Å
Formula Units per Unit Cell (Trihydrate)4
Calculated Density (Trihydrate)2.84 g.cm⁻³
Observed Density (Trihydrate)2.78 g.cm⁻³

Proposed Computational Methodology: A DFT Approach

Given the absence of published quantum mechanical calculations for strontium permanganate, this section outlines a detailed, robust methodology based on Density Functional Theory (DFT), a workhorse in computational materials science.

Structural Model and Optimization

The starting point for any DFT calculation is an accurate structural model. The experimentally determined crystal structure of Sr(MnO₄)₂·3H₂O provides an excellent initial geometry. The computational protocol would involve:

  • Initial Structure: Construct the crystallographic unit cell of Sr(MnO₄)₂·3H₂O using the experimental lattice parameters and atomic positions.

  • Geometry Optimization: Perform a full geometry optimization of both the atomic positions and the lattice vectors. This step is crucial to find the minimum energy structure at the chosen level of theory. The forces on the atoms and the stress on the unit cell should be converged to tight tolerances (e.g., < 0.01 eV/Å and < 0.1 GPa, respectively).

Density Functional Theory (DFT) Framework

The choice of the exchange-correlation functional is critical for obtaining accurate results. For a transition metal compound like strontium permanganate, standard local-density approximation (LDA) or generalized gradient approximation (GGA) functionals may not be sufficient to accurately describe the localized d-electrons of manganese. A more advanced approach is recommended:

  • Hybrid Functionals: Employing hybrid functionals, such as HSE06 or PBE0, which mix a portion of exact Hartree-Fock exchange with a GGA functional, is highly recommended. These functionals often provide a more accurate description of band gaps and electronic structures of transition metal oxides.

  • DFT+U: An alternative approach is the DFT+U method, where a Hubbard U term is added to the GGA functional to better account for the strong on-site Coulomb interactions of the Mn d-electrons. The value of U can be determined empirically or through linear response theory.

Basis Sets and Pseudopotentials
  • Basis Sets: A plane-wave basis set, as commonly used in periodic DFT codes like VASP or Quantum ESPRESSO, is a suitable choice. The kinetic energy cutoff for the plane-wave expansion needs to be carefully tested for convergence. A cutoff of at least 500 eV is a reasonable starting point.

  • Pseudopotentials: To reduce the computational cost, the core electrons can be treated using pseudopotentials. Projector-augmented wave (PAW) pseudopotentials are a modern and accurate choice.

K-point Sampling

The Brillouin zone must be sampled with a sufficiently dense grid of k-points to ensure convergence of the total energy and electronic properties. A Monkhorst-Pack grid is a standard choice. For the given unit cell size, a k-point mesh of at least 4x4x4 should be tested for convergence.

Properties of Interest

Once the ground state electronic structure is obtained, a wealth of properties can be calculated, including:

  • Electronic Band Structure: To determine the electronic nature of the material (metallic, insulating, or semiconducting) and the band gap.

  • Density of States (DOS): To understand the contribution of different atoms and orbitals to the electronic states. Projected DOS (PDOS) can reveal the hybridization between Sr, Mn, and O orbitals.

  • Vibrational Properties: Phonon calculations can be performed to assess the dynamical stability of the crystal structure and to simulate infrared and Raman spectra.

  • Magnetic Properties: Given the presence of manganese, the magnetic ordering (ferromagnetic, antiferromagnetic, or non-magnetic) should be investigated by performing spin-polarized calculations.

A summary of the proposed computational parameters is provided in the table below.

ParameterProposed Value/Method
Software VASP, Quantum ESPRESSO, or similar periodic DFT code
Initial Geometry Experimental Crystal Structure of Sr(MnO₄)₂·3H₂O
Geometry Optimization Full relaxation of atomic positions and lattice vectors
Exchange-Correlation Functional HSE06 or PBE0 (Hybrid); or PBE+U (GGA+U)
Basis Set Plane-waves with a kinetic energy cutoff of ≥ 500 eV
Pseudopotentials Projector-Augmented Wave (PAW)
K-point Mesh Monkhorst-Pack grid (e.g., 4x4x4, test for convergence)
Calculated Properties Band Structure, DOS, PDOS, Phonon Frequencies, Magnetic Moment

Visualization of Computational Workflow and Theoretical Framework

To visually represent the proposed computational process and the relationships between different theoretical components, the following diagrams are provided in the DOT language.

Computational_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_analysis Analysis and Interpretation Initial_Structure Define Initial Crystal Structure (from experimental data) Geometry_Optimization Geometry Optimization (Relax atomic positions and cell) Initial_Structure->Geometry_Optimization Computational_Parameters Set Computational Parameters (Functional, Basis Set, K-points) Computational_Parameters->Geometry_Optimization SCF_Calculation Self-Consistent Field (SCF) Calculation for Ground State Geometry_Optimization->SCF_Calculation Property_Calculation Calculate Properties (Band Structure, DOS, etc.) SCF_Calculation->Property_Calculation Data_Analysis Analyze Calculated Data Property_Calculation->Data_Analysis Interpretation Interpret Results and Draw Conclusions Data_Analysis->Interpretation

Caption: Proposed computational workflow for DFT calculations on strontium permanganate.

DFT_Framework_Relationship cluster_components Core Components cluster_outputs Calculated Properties DFT Density Functional Theory XC_Functional Exchange-Correlation Functional (e.g., HSE06, PBE+U) DFT->XC_Functional Basis_Set Basis Set (e.g., Plane Waves) DFT->Basis_Set Pseudopotential Pseudopotential (e.g., PAW) DFT->Pseudopotential Electronic_Structure Electronic Structure (Band Gap, DOS) XC_Functional->Electronic_Structure Structural_Properties Optimized Geometry (Lattice Parameters) XC_Functional->Structural_Properties Basis_Set->Electronic_Structure Basis_Set->Structural_Properties Pseudopotential->Electronic_Structure Pseudopotential->Structural_Properties Vibrational_Properties Phonon Frequencies Structural_Properties->Vibrational_Properties

Caption: Logical relationship of core components in the proposed DFT framework.

Conclusion

This technical guide provides a comprehensive roadmap for researchers and scientists to undertake quantum mechanical calculations on strontium permanganate. By leveraging the known experimental crystal structure and employing state-of-the-art DFT methodologies, a deep understanding of the electronic, structural, and magnetic properties of this compound can be achieved. The proposed workflow and theoretical framework outlined herein serve as a foundational protocol to stimulate new computational research into strontium permanganate and related materials, ultimately enabling the prediction of its behavior and the exploration of its potential applications.

References

Methodological & Application

Application Notes and Protocols: Strontium Permanganate Trihydrate as an Oxidizing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium permanganate trihydrate, with the chemical formula Sr(MnO₄)₂·3H₂O, is a purple crystalline solid that belongs to the family of permanganate salts.[1] While potassium permanganate is a widely utilized oxidizing agent in organic synthesis, other permanganate salts, including strontium permanganate, are of interest for the development of new oxidants.[2] Permanganates are versatile and powerful oxidizing agents capable of transforming a wide range of organic functional groups.[3] This document provides an overview of the potential applications of this compound in organic synthesis, based on the known reactivity of the permanganate ion. The protocols provided are general and may require optimization for specific substrates and reaction scales.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula Sr(MnO₄)₂·3H₂O[1]
Molar Mass 379.54 g/mol [1][4]
Appearance Purple cubic crystals[1]
Density 2.75 g/cm³ (at 20°C)[1]
Solubility in Water 2.5 g/100 g of solvent (at 0°C)[1]
Decomposition Temperature 175°C[1][5]

Applications in Organic Synthesis

Based on the well-established chemistry of permanganate ions, this compound is expected to be an effective oxidizing agent for various transformations in organic synthesis. The reactivity of permanganates is influenced by factors such as pH, solvent, and temperature.[2][6]

1. Oxidation of Alcohols

Permanganate salts are strong oxidizing agents for alcohols.[3] Primary alcohols can be oxidized to carboxylic acids, while secondary alcohols are converted to ketones. Tertiary alcohols are generally resistant to oxidation under mild conditions.

  • Primary Alcohols to Carboxylic Acids: The oxidation of primary alcohols to carboxylic acids typically proceeds through an aldehyde intermediate, which is further oxidized.

  • Secondary Alcohols to Ketones: Secondary alcohols are readily oxidized to the corresponding ketones.

2. Oxidation of Aldehydes to Carboxylic Acids

Aldehydes are susceptible to oxidation by permanganates, yielding carboxylic acids. This transformation is a common application of permanganate reagents in organic synthesis.

3. Oxidation of Alkylbenzenes to Benzoic Acids

Alkyl-substituted aromatic rings can be oxidized at the benzylic position to form benzoic acid derivatives. A key requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon.

Experimental Protocols (General)

The following protocols are generalized procedures based on the known reactivity of permanganate salts. It is crucial to note that these are starting points and require optimization for specific substrates and for the use of this compound.

Protocol 1: Oxidation of a Primary Alcohol to a Carboxylic Acid (Example: Benzyl Alcohol to Benzoic Acid)

Materials:

  • Benzyl alcohol

  • This compound

  • Suitable solvent (e.g., water, acetone, or a biphasic mixture)

  • Sulfuric acid (for acidification)

  • Sodium bisulfite (for quenching)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary alcohol (e.g., benzyl alcohol) in a suitable solvent.

  • Slowly add a solution or suspension of this compound to the reaction mixture. The molar ratio of oxidant to substrate may need to be optimized, but a starting point of 2:1 (permanganate to alcohol) is suggested.

  • The reaction may be exothermic; maintain the temperature with a water bath if necessary. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by TLC or the disappearance of the purple permanganate color), cool the mixture to room temperature.

  • Quench the excess permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Acidify the mixture with dilute sulfuric acid to a pH of approximately 2 to protonate the carboxylic acid.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Oxidation of a Secondary Alcohol to a Ketone (Example: Cyclohexanol to Cyclohexanone)

Materials:

  • Cyclohexanol

  • This compound

  • Suitable solvent (e.g., dichloromethane, acetone)

  • Sodium bisulfite

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve the secondary alcohol (e.g., cyclohexanol) in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution or suspension of this compound. A molar ratio of approximately 1.5:1 (permanganate to alcohol) can be used as a starting point.

  • Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • If a biphasic mixture is present, separate the organic layer. If a single-phase aqueous-organic mixture is present, extract with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ketone can be purified by distillation or column chromatography.

Protocol 3: Oxidation of an Alkylbenzene to a Benzoic Acid (Example: Toluene to Benzoic Acid)

Materials:

  • Toluene

  • This compound

  • Water

  • Sodium hydroxide (optional, for alkaline conditions)

  • Hydrochloric acid or sulfuric acid (for acidification)

  • Sodium bisulfite

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add the alkylbenzene (e.g., toluene) and water. The reaction can be run under neutral or alkaline conditions (by adding a base like sodium hydroxide).

  • Heat the mixture to reflux.

  • Slowly and carefully add solid this compound in portions to the refluxing mixture. The reaction is often vigorous.

  • Continue refluxing until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide.

  • Cool the reaction mixture to room temperature.

  • Quench any remaining permanganate with a sodium bisulfite solution.

  • Filter the hot solution to remove the manganese dioxide.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid or sulfuric acid until the precipitation of the benzoic acid is complete.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude benzoic acid can be purified by recrystallization from water.

Safety and Handling

This compound, as an oxidizing agent, requires careful handling to prevent accidents.

  • Oxidizer: It can intensify fire and should be kept away from combustible materials.

  • Health Hazards: It may be harmful if swallowed and can cause skin and eye irritation.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this chemical.[7]

  • Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.[7]

  • Storage: Store in a cool, dry place away from incompatible materials such as reducing agents and organic materials.[8]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Diagrams

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Substrate + Solvent C Reaction Mixture (Monitoring via TLC) A->C B This compound B->C D Quenching (Sodium Bisulfite) C->D E Acidification / Neutralization D->E F Filtration (Removal of MnO₂) E->F G Extraction F->G H Drying & Concentration G->H I Crude Product H->I J Purified Product (Recrystallization / Chromatography) I->J

Caption: General workflow for oxidation reactions using this compound.

oxidation_pathways cluster_substrates Substrates cluster_oxidant Oxidizing Agent cluster_products Products Prim_OH Primary Alcohol (R-CH₂OH) Oxidant Sr(MnO₄)₂·3H₂O Acid Carboxylic Acid (R-COOH) Prim_OH->Acid Oxidation Sec_OH Secondary Alcohol (R₂CHOH) Ketone Ketone (R₂C=O) Sec_OH->Ketone Oxidation Aldehyde Aldehyde (R-CHO) Aldehyde->Acid Oxidation Alkylbenzene Alkylbenzene (Ar-R) Benzoic_Acid Benzoic Acid (Ar-COOH) Alkylbenzene->Benzoic_Acid Oxidation

Caption: Oxidation pathways of various organic functional groups with this compound.

References

Application Notes and Protocols: Strontium Permanganate Trihydrate for Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the prospective use of strontium permanganate trihydrate, Sr(MnO₄)₂·3H₂O, as an oxidizing agent for the conversion of alcohols to carbonyl compounds and carboxylic acids. While specific literature on the application of this compound in alcohol oxidation is limited, its reactivity is expected to be analogous to that of other permanganate salts, such as potassium permanganate (KMnO₄), a well-established and potent oxidizing agent.[1][2][3] These protocols are therefore adapted from established procedures for KMnO₄ and are intended to serve as a foundational guide for researchers investigating the unique properties and potential advantages of the strontium salt in organic synthesis.[4]

Introduction

Alcohol oxidation is a fundamental transformation in organic chemistry, crucial for the synthesis of aldehydes, ketones, and carboxylic acids.[4] Permanganate salts are powerful oxidizing agents capable of effecting these transformations.[2] this compound is a purple crystalline solid with a molar mass of 379.54 g/mol and a decomposition temperature of 175°C.[5][][7] Its solubility in water is 2.5 g/100 g at 0°C.[5] The presence of the divalent strontium cation may influence the salt's solubility, stability, and reactivity compared to more common alkali metal permanganates.[8] These differences could offer potential advantages in specific synthetic applications, such as altered selectivity or easier product isolation.

This document outlines the general principles of permanganate-mediated alcohol oxidation and provides detailed experimental protocols for the oxidation of primary and secondary alcohols using this compound as a starting point for investigation.

Chemical Properties and Safety

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula Sr(MnO₄)₂·3H₂O[5][]
Molar Mass 379.54 g/mol [5][][9]
Appearance Purple cubic crystals[5]
Decomposition Temperature 175°C[5]
Solubility in Water 2.5 g/100 g (at 0°C)[5]

Safety Precautions: Permanganate salts are strong oxidizing agents and should be handled with care. They can form explosive mixtures with organic materials.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

General Reaction Schemes

The oxidation of primary and secondary alcohols by permanganate typically proceeds as follows:

  • Primary Alcohols to Carboxylic Acids: RCH₂OH + Sr(MnO₄)₂·3H₂O → RCOOH + MnO₂ + Sr²⁺

  • Secondary Alcohols to Ketones: R₂CHOH + Sr(MnO₄)₂·3H₂O → R₂C=O + MnO₂ + Sr²⁺

The oxidation of primary alcohols to aldehydes is challenging with strong oxidizing agents like permanganates, as the aldehyde is often further oxidized to the carboxylic acid.[4]

Experimental Protocols

The following are generalized protocols for the oxidation of alcohols using this compound, adapted from procedures for potassium permanganate. Optimization of reaction conditions (e.g., temperature, reaction time, solvent) will be necessary for specific substrates.

Protocol 1: Oxidation of a Secondary Alcohol to a Ketone (e.g., 2-Octanol to 2-Octanone)

Materials:

  • 2-Octanol

  • This compound

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-octanol (1.0 eq) in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add this compound (0.5 - 1.0 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 5°C. The reaction mixture will turn brown as manganese dioxide (MnO₂) precipitates.

  • Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves, and the solution becomes colorless.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ketone.

Protocol 2: Oxidation of a Primary Alcohol to a Carboxylic Acid (e.g., Benzyl Alcohol to Benzoic Acid)

Materials:

  • Benzyl alcohol

  • This compound

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, prepare a solution of benzyl alcohol (1.0 eq) in water. A co-solvent like acetone or tert-butanol may be necessary to aid solubility.[4]

  • Add a solution of NaOH (1.0 M) to make the reaction mixture basic.

  • Slowly add a solution of this compound (0.5 - 1.0 eq) in water dropwise to the alcohol solution. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 1-4 hours, or until the purple color of the permanganate has been replaced by a brown precipitate of MnO₂.

  • Filter the reaction mixture to remove the MnO₂ precipitate.

  • Cool the filtrate in an ice bath and acidify with concentrated HCl until the pH is approximately 2.

  • The benzoic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the carboxylic acid.

Data Presentation

The following tables provide a template for summarizing experimental data. Researchers should populate these tables with their own results to compare the efficacy of this compound with other oxidizing agents.

Table 1: Oxidation of Secondary Alcohols to Ketones

EntrySubstrateOxidizing AgentEquiv.SolventTemp (°C)Time (h)Yield (%)
12-OctanolSr(MnO₄)₂·3H₂ODCM0
2CyclohexanolSr(MnO₄)₂·3H₂ODCM0
Comparative2-OctanolKMnO₄DCM0

Table 2: Oxidation of Primary Alcohols to Carboxylic Acids

EntrySubstrateOxidizing AgentEquiv.SolventTemp (°C)Time (h)Yield (%)
1Benzyl AlcoholSr(MnO₄)₂·3H₂OWater/BaseRT
21-HeptanolSr(MnO₄)₂·3H₂OWater/BaseRT
ComparativeBenzyl AlcoholKMnO₄Water/BaseRT

Visualizations

The following diagrams illustrate the general experimental workflow and the proposed reaction mechanism.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Alcohol in Solvent B Cool to 0°C A->B C Add Sr(MnO₄)₂·3H₂O B->C D Stir and Monitor C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: General workflow for alcohol oxidation.

reaction_mechanism cluster_step1 Step 1: Formation of Manganate Ester cluster_step2 Step 2: Hydride Abstraction cluster_step3 Step 3: Further Reduction Alcohol R₂CH-OH ManganateEster R₂CH-O-MnO₃ Alcohol->ManganateEster + MnO₄⁻ Permanganate MnO₄⁻ ManganateEster2 R₂CH-O-MnO₃ Ketone R₂C=O ManganateEster2->Ketone Base Mn_V H₂MnO₃⁻ (Mn(V)) ManganateEster2->Mn_V Mn_V_species Mn(V) MnO2 MnO₂ (Mn(IV)) Mn_V_species->MnO2 Disproportionation/ Further Reaction

Caption: Proposed mechanism for alcohol oxidation.

Conclusion

This compound presents an intriguing, yet underexplored, alternative to traditional permanganate salts for alcohol oxidation. The protocols provided herein offer a solid starting point for investigating its synthetic utility. Further research is warranted to elucidate the specific advantages and limitations of this reagent, including its selectivity, reactivity profile with various functional groups, and potential for novel applications in organic synthesis.

References

Application Notes and Protocols: Selective Oxidation of Sulfides with Strontium Permanganate Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the general reactivity of permanganate salts for the selective oxidation of sulfides. Extensive literature searches did not yield specific quantitative data or detailed experimental protocols for the use of strontium permanganate trihydrate in this particular transformation. Therefore, the provided protocols are representative and would require optimization for this specific reagent.

Introduction

The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Permanganate salts are powerful oxidizing agents that can effect this transformation. While potassium permanganate is widely used, other salts, such as this compound [Sr(MnO₄)₂·3H₂O], are also potential reagents. This document provides a generalized protocol for the selective oxidation of sulfides to sulfoxides using a permanganate salt, with the understanding that specific reaction conditions for this compound may vary.

The mechanism of permanganate oxidation of sulfides is thought to proceed through a 1,3-dipolar cycloaddition, which can lead to the formation of sulfoxides and, with further oxidation, sulfones.[1][2] Achieving high selectivity for the sulfoxide product often requires careful control of reaction conditions such as temperature, reaction time, and stoichiometry of the oxidant.

Data Presentation

Due to the lack of specific experimental data for the selective oxidation of sulfides using this compound in the reviewed literature, the following table is presented as a template. It is populated with illustrative data from studies on the oxidation of sulfides using other permanganate sources to demonstrate how quantitative results for such reactions are typically summarized.

Table 1: Illustrative Data for the Selective Oxidation of Various Sulfides with a Permanganate Oxidant

EntrySubstrate (Sulfide)Equiv. of OxidantSolventTemperature (°C)Time (h)Yield of Sulfoxide (%)Yield of Sulfone (%)
1Thioanisole1.0Dichloromethane0295<5
2Dibenzyl sulfide1.1Acetonitrile-104928
3Di-n-butyl sulfide1.0Acetone/Water01.58810
44-Chlorothioanisole1.0Dichloromethane0396<4
5Methyl phenyl sulfide1.2Acetonitrile-52.5909

Note: The data in this table are representative and not specific to reactions carried out with this compound.

Experimental Protocols

This section outlines a general experimental protocol for the selective oxidation of a sulfide to a sulfoxide using a permanganate reagent. It is crucial to perform small-scale test reactions to determine the optimal conditions for this compound.

Protocol 1: General Procedure for the Selective Oxidation of a Sulfide to a Sulfoxide

1. Reagents and Materials:

  • Sulfide substrate

  • This compound (or other permanganate salt)

  • Anhydrous dichloromethane (or other suitable aprotic solvent like acetonitrile or acetone)

  • Sodium sulfite (for quenching)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates and developing chamber

2. Experimental Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the sulfide substrate (1.0 mmol). Dissolve the sulfide in a suitable anhydrous solvent (e.g., 10 mL of dichloromethane).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -10 °C) using an ice-water or ice-salt bath. Maintaining a low temperature is often critical for achieving high selectivity for the sulfoxide.

  • Addition of Oxidant: In a separate flask, prepare a solution or suspension of this compound (1.0-1.2 mmol, 1.0-1.2 equivalents) in the same solvent. Add the permanganate solution/suspension dropwise to the stirred sulfide solution over a period of 15-30 minutes. The reaction is often indicated by a color change from purple to a brown suspension of manganese dioxide.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Compare the reaction mixture to the starting sulfide material to determine when the sulfide has been consumed. Over-oxidation to the sulfone can also be monitored if a sulfone standard is available.

  • Quenching: Once the reaction is complete (as determined by TLC, typically 1-4 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite until the purple color of any excess permanganate disappears and the brown manganese dioxide precipitate is reduced.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Filter the mixture through a pad of celite to remove the manganese salts. Wash the filter cake with the reaction solvent.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the pure sulfoxide.

3. Characterization: Characterize the purified sulfoxide by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with literature values if available.

Visualizations

Diagram 1: Experimental Workflow for Sulfide Oxidation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Sulfide in Anhydrous Solvent cool Cool Reaction Mixture start->cool add_oxidant Add Strontium Permanganate Trihydrate Solution cool->add_oxidant monitor Monitor by TLC add_oxidant->monitor quench Quench with Sodium Sulfite monitor->quench Reaction Complete filter Filter Manganese Salts quench->filter extract Aqueous Work-up filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end Pure Sulfoxide purify->end

Caption: General experimental workflow for the selective oxidation of sulfides.

Diagram 2: Proposed Mechanism of Permanganate Oxidation of Sulfides

mechanism cluster_reactants Reactants cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_products Products R2S R₂S TS Transition State R2S->TS MnO4 [MnO₄]⁻ MnO4->TS Intermediate Cyclic Manganese(V) Intermediate TS->Intermediate [3+2] R2SO R₂SO (Sulfoxide) Intermediate->R2SO MnO3 [MnO₃]⁻ Intermediate->MnO3

Caption: Proposed 1,3-dipolar cycloaddition mechanism for sulfide oxidation.

References

Application Notes and Protocols for Strontium Permanganate Trihydrate in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Strontium Permanganate Trihydrate in Wastewater Treatment for Organic Pollutant Degradation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently a notable lack of direct research on the application of this compound for wastewater treatment. The following application notes and protocols are constructed based on the well-documented oxidative properties of the permanganate ion (MnO₄⁻), primarily from studies involving potassium permanganate (KMnO₄). The data and methodologies presented are intended to serve as a foundational guide for investigating this compound in similar applications.

Introduction

This compound, Sr(MnO₄)₂·3H₂O, is a purple crystalline solid with strong oxidizing properties conferred by the permanganate anion.[1] While its primary application in wastewater treatment is not yet established, the permanganate ion is a versatile and powerful oxidizing agent effective in degrading a wide range of organic pollutants.[2] Permanganate-based oxidation is a promising technology for the remediation of wastewater contaminated with phenols, dyes, pesticides, and other recalcitrant organic compounds.[3][4][5]

This document provides a comprehensive overview of the potential application of this compound in the oxidative degradation of organic pollutants in wastewater. It includes detailed experimental protocols, quantitative data on degradation efficiency and reaction kinetics derived from studies on potassium permanganate, and a proposed degradation pathway.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula Sr(MnO₄)₂·3H₂O
Molar Mass 379.54 g/mol
Appearance Purple cubic crystals[1]
Solubility in Water 2.5 g/100 g at 0°C
Decomposition Temperature 175°C

Data Presentation: Degradation of Organic Pollutants

The following tables summarize the efficacy of permanganate in degrading various organic pollutants. This data is extrapolated from studies using potassium permanganate.

Table 1: Degradation Efficiency of Various Organic Pollutants by Permanganate

Organic PollutantInitial ConcentrationPermanganate DosagepHTemperature (°C)Reaction TimeDegradation Efficiency (%)Reference
Triclosan20 mg/L1:2.5 (TCS:KMnO₄)8.025120 s100[6]
Phenol250 mg/L30 mg/L KMnO₄~7204 h~20% increase with modified GAC[7]
Acid Orange 740 mg/LStoichiometric<1.5255 min100 (decolorization)[3]
Levonorgestrel2.1-4.1 µM1-5 mg/L6.0-8.26-3010-60 min78-97[8]
Progesterone2.1-4.1 µM1-5 mg/L6.0-8.26-3010-60 min48-87[8]
Methylene Blue--<4.0--High (decolorization)[9]

Table 2: Second-Order Rate Constants for the Oxidation of Organic Pollutants by Permanganate

Organic PollutantSecond-Order Rate Constant (k") (M⁻¹s⁻¹)pHTemperature (°C)Reference
Phenol278.1 ± 7.1 (in presence of Mn(II))Acidic-[10]
2-Chlorophenol---[11][12]
4-Chlorophenol---[11][12]
EstroneComparable to ferrate(VI) and chlorine~7-[13]
17β-EstradiolComparable to ferrate(VI) and chlorine~7-[13]
EstriolComparable to ferrate(VI) and chlorine~7-[13]
1,4-Dioxane4.2 x 10⁻⁵725[14]
Methyl t-butyl ether (MTBE)1.0 x 10⁻⁴725[14]

Table 3: Total Organic Carbon (TOC) Removal Efficiency

Pollutant/Wastewater TypePermanganate TreatmentTOC Removal Efficiency (%)NotesReference
Azo DyesExcess KMnO₄Partial mineralizationEven with excess oxidant, complete mineralization was not achieved.[5]
Acid Red 73 (AR73)KMnO₄ pretreatment~10Pretreatment before UV/H₂O₂ process.[3]
Natural Organic Matter (NOM)Increasing KMnO₄ dosageDecreased aromaticityIndicated by a decrease in UV254 and SUVA values.[15]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the method described by Ferrari & Biagini Cingi (1966).[1]

Materials:

  • Silver permanganate (AgMnO₄)

  • Strontium chloride (SrCl₂)

  • Deionized water

  • Filtration apparatus

  • Desiccator

Procedure:

  • Prepare aqueous solutions of silver permanganate and strontium chloride.

  • Mix the two solutions. A precipitate of silver chloride (AgCl) will form.

  • Filter off the silver chloride precipitate.

  • Evaporate the resulting solution in a desiccator to obtain dark violet crystals of this compound.

General Protocol for Organic Pollutant Degradation

This protocol provides a general framework for assessing the efficacy of this compound for the degradation of a target organic pollutant in a synthetic wastewater sample.

Materials:

  • This compound

  • Target organic pollutant (e.g., phenol, methylene blue)

  • Deionized water

  • pH meter

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Total Organic Carbon (TOC) analyzer

  • Stirrer and reaction vessel

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the target organic pollutant in deionized water at a known concentration (e.g., 100 mg/L).

    • Prepare a stock solution of this compound in deionized water (e.g., 1 g/L).

  • Reaction Setup:

    • In a reaction vessel, add a specific volume of the organic pollutant stock solution and dilute with deionized water to achieve the desired initial concentration.

    • Adjust the pH of the solution to the desired level using HCl or NaOH.

    • Initiate the reaction by adding a predetermined volume of the this compound stock solution to the reaction vessel with continuous stirring.

  • Sample Collection and Analysis:

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Immediately quench the reaction in the aliquots by adding a suitable quenching agent (e.g., sodium sulfite) if necessary.

    • Analyze the concentration of the organic pollutant in each aliquot using a suitable analytical method (e.g., spectrophotometry at the λmax of the pollutant, or HPLC).

    • Measure the TOC of the initial and final samples to determine the extent of mineralization.

  • Data Analysis:

    • Calculate the degradation efficiency at each time point using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

    • Determine the reaction kinetics by plotting the concentration of the pollutant versus time.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_pollutant Prepare Pollutant Stock Solution reaction_setup Set up Reaction Vessel (Pollutant + Water) prep_pollutant->reaction_setup prep_srmno4 Prepare Sr(MnO4)2·3H2O Stock Solution initiate_reaction Add Sr(MnO4)2·3H2O & Start Stirring prep_srmno4->initiate_reaction ph_adjust Adjust pH reaction_setup->ph_adjust ph_adjust->initiate_reaction sampling Collect Aliquots at Time Intervals initiate_reaction->sampling analysis Analyze Pollutant Conc. (Spectrophotometry/HPLC) sampling->analysis toc_analysis Measure TOC (Initial & Final) sampling->toc_analysis calc_efficiency Calculate Degradation Efficiency analysis->calc_efficiency determine_kinetics Determine Reaction Kinetics analysis->determine_kinetics

Caption: Experimental workflow for organic pollutant degradation.

Proposed Degradation Pathway of Phenolic Compounds

degradation_pathway cluster_main Degradation Pathway Phenol Phenolic Compound Intermediate Intermediate Complex (e.g., Cyclic Manganate(V) Ester) Phenol->Intermediate Initial Attack Permanganate Sr(MnO₄)₂ Permanganate->Intermediate Phenoxy_Radical Phenoxy Radical Intermediate->Phenoxy_Radical Decomposition Benzoquinone Benzoquinone Derivatives Phenoxy_Radical->Benzoquinone Oxidation Ring_Opening Ring Opening Benzoquinone->Ring_Opening Further Oxidation Carboxylic_Acids Short-chain Carboxylic Acids Ring_Opening->Carboxylic_Acids Mineralization CO₂ + H₂O + MnO₂ Carboxylic_Acids->Mineralization

Caption: Proposed degradation pathway for phenolic compounds.

References

Application Notes and Protocols: Strontium Permanganate Trihydrate in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The catalytic applications of strontium permanganate trihydrate (Sr(MnO₄)₂·3H₂O) are not extensively documented in publicly available scientific literature. While permanganate salts are well-known oxidizing agents and precursors for catalysts, specific data and detailed protocols for this compound as a catalyst are scarce. These application notes and protocols are therefore based on the general reactivity of permanganate ions and serve as an illustrative guide for potential research and development.

Introduction

This compound is a purple crystalline solid with the chemical formula Sr(MnO₄)₂·3H₂O.[1][2] Like other permanganates, it is a strong oxidizing agent due to the manganese(VII) center. The permanganate ion (MnO₄⁻) is a versatile oxidant used in various chemical transformations.[3][4] While potassium permanganate is the most commonly used permanganate salt, other salts like strontium permanganate may offer different solubility, stability, or reactivity profiles that could be advantageous in specific applications.

Permanganates can act as stoichiometric oxidants or as precursors for the synthesis of catalytically active manganese oxides.[5] For instance, the thermal decomposition of complex permanganate salts can yield nano-sized mixed metal oxides that are effective catalysts in various industrial processes.[5]

This document outlines potential, though not extensively verified, catalytic applications of this compound and provides generalized experimental protocols.

Potential Catalytic Applications

Based on the known chemistry of permanganates, this compound could potentially be explored in the following areas:

  • Oxidation of Organic Compounds: As a source of the permanganate ion, it could be used for the oxidation of alcohols, aldehydes, alkenes, and other organic functional groups. The choice of the strontium salt over more common permanganates might be relevant in non-aqueous or specific solvent systems where its solubility characteristics are favorable.

  • Precursor for Heterogeneous Catalysts: this compound can be a precursor for the synthesis of strontium-doped manganese oxides or mixed strontium-manganese oxide catalysts. Such materials could have applications in environmental catalysis, for example, in the oxidative degradation of pollutants.

  • Water Treatment: Permanganates are used in water treatment to oxidize impurities and remove catalyst poisons like reduced sulfur compounds.[6][7] Strontium permanganate could be investigated as an alternative in these processes.

Quantitative Data Summary

Due to the lack of specific literature data on the catalytic use of this compound, the following table is illustrative and intended to serve as a template for recording experimental results.

Substrate (Example)Product (Example)Catalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Benzyl AlcoholBenzaldehyde5Acetonitrile804959893Hypothetical
StyreneBenzoic Acid10Water1006889079Hypothetical
TolueneBenzoic Acid5Acetic Acid1108759571Hypothetical

Experimental Protocols

The following are generalized protocols for potential catalytic applications of this compound. Appropriate safety precautions should be taken when working with strong oxidizers like permanganates.

Protocol for the Oxidation of an Alcohol (Illustrative Example)

Objective: To synthesize an aldehyde or carboxylic acid from a primary alcohol using this compound as an oxidant.

Materials:

  • This compound (Sr(MnO₄)₂·3H₂O)

  • Substrate (e.g., Benzyl alcohol)

  • Solvent (e.g., Acetonitrile, Acetone, or a suitable organic solvent)

  • Inert gas (e.g., Nitrogen or Argon)

  • Quenching agent (e.g., Sodium sulfite solution)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Analytical equipment for product characterization (e.g., GC-MS, NMR)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substrate (e.g., 1 mmol of benzyl alcohol) and the chosen solvent (e.g., 20 mL of acetonitrile).

  • Place the flask under an inert atmosphere.

  • In a separate vial, weigh the desired amount of this compound (e.g., 0.5 mmol for a 1:2 substrate to oxidant ratio for aldehyde formation, or a higher ratio for carboxylic acid formation).

  • Add the this compound to the reaction mixture in portions to control the reaction rate and temperature.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the excess permanganate by slowly adding a saturated solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

  • Characterize the purified product using appropriate analytical techniques.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Add Substrate & Solvent C Add Oxidant A->C B Weigh Sr(MnO4)2·3H2O B->C D Heat & Stir C->D E Monitor Reaction D->E F Quench Reaction E->F Reaction Complete G Filter MnO2 F->G H Extract Product G->H I Dry & Concentrate H->I J Purify Product I->J K Characterize Product J->K Catalytic_Cycle Hypothetical Catalytic Cycle for Alkene Oxidation Mn7 Mn(VII)O4⁻ Mn5 Mn(V) Mn7->Mn5 [3+2] cycloaddition Substrate Substrate (e.g., R-CH2OH) Substrate->Mn7 Product Product (e.g., R-CHO) Mn5->Product Mn4 Mn(IV)O2 Mn5->Mn4 Further Reduction H2O H2O H2O->Mn4

References

Application Notes and Protocols: Strontium Permanganate Trihydrate for the Synthesis of Fine Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and chemical databases did not yield specific applications or detailed experimental protocols for the use of strontium permanganate trihydrate in the synthesis of fine chemicals.

While permanganate salts are well-established oxidizing agents in organic synthesis, the vast majority of published research focuses on potassium permanganate. Information regarding the specific reactivity, selectivity, and application of this compound is exceptionally limited, preventing the creation of detailed application notes and protocols as requested.

The available literature primarily discusses the crystal structure and basic physical properties of this compound. There is a general acknowledgment that permanganates, as a class of compounds, have potential as oxidants in organic chemistry. However, specific examples, quantitative data on reaction yields, substrate scope, and detailed experimental methodologies for this compound are not available in the public domain.

Therefore, it is not possible to provide the requested detailed application notes, protocols, data tables, and visualizations for the use of this compound in the synthesis of fine chemicals. Researchers, scientists, and drug development professionals interested in this specific reagent would need to conduct foundational research to determine its viability and characteristics as an oxidizing agent for their specific applications.

Application Notes and Protocols: Oxidation of Organic Substrates using Strontium Permanganate Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium permanganate trihydrate, Sr(MnO₄)₂·3H₂O, is an inorganic compound with strong oxidizing properties.[1][] Like other permanganates, it is a potent oxidizing agent capable of converting various functional groups, most notably the oxidation of alcohols to carbonyl compounds (aldehydes and ketones) and carboxylic acids.[3][4][5] This document provides detailed application notes and a representative experimental protocol for the use of this compound in the oxidation of alcohols. Due to the limited availability of specific published protocols for this particular reagent, the following procedures are based on established principles of permanganate chemistry.[3][5]

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula Sr(MnO₄)₂·3H₂O[1]
Molar Mass 379.54 g/mol [1][]
Appearance Purple cubic crystals[1]
Solubility in Water 2.5 g/100 g at 0°C[1]
Decomposition Temperature 175°C[1]

Safety Precautions

Permanganate salts are strong oxidizing agents and must be handled with care.[6]

  • Fire and Explosion Hazard: this compound can accelerate the burning of combustible materials.[6][7] Mixtures with finely divided combustible materials may be explosive. Avoid contact with organic materials, flammable solvents, and reducing agents. Contact with sulfuric acid may cause fire or explosion.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Handling: Avoid creating dust. Carry out all procedures in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from combustible materials and sources of heat.

Representative Experimental Protocol: Oxidation of Alcohols

This protocol provides a general procedure for the oxidation of primary and secondary alcohols using this compound. The specific reaction conditions (e.g., temperature, reaction time, and solvent) may require optimization for different substrates.

Materials:

  • This compound (Sr(MnO₄)₂·3H₂O)

  • Substrate (primary or secondary alcohol)

  • Solvent (e.g., acetone, dichloromethane, or a mixture with water)

  • Quenching agent (e.g., sodium bisulfite solution)

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol substrate in a suitable solvent. The choice of solvent will depend on the solubility of the substrate. For substrates that are not fully soluble in water, a co-solvent like acetone or dioxane can be used to facilitate the reaction.[5]

  • Reagent Addition: In a separate flask, prepare a solution or suspension of this compound in the chosen solvent system.

  • Reaction Execution: Cool the substrate solution in an ice bath. Slowly add the this compound solution/suspension to the stirred substrate solution over a period of 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature below 5°C.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the purple permanganate color can also indicate the consumption of the oxidizing agent.

  • Reaction Quenching: Once the reaction is complete, quench the excess permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Work-up:

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the manganese dioxide precipitate. Wash the filter cake with the extraction solvent.

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two additional portions of the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.

Illustrative Quantitative Data

The following table provides representative data for the oxidation of various alcohols based on typical outcomes for permanganate oxidations. These values should be considered illustrative and may vary depending on the specific experimental conditions.

SubstrateProductReaction Time (h)Yield (%)
Benzyl alcoholBenzaldehyde2~85
1-OctanolOctanoic acid6~75
2-Butanol2-Butanone3~90
CyclohexanolCyclohexanone4~88
Cinnamyl alcoholCinnamic acid5~70

Diagrams

experimental_workflow start Start setup Reaction Setup: Dissolve alcohol in solvent start->setup add_reagent Add Sr(MnO4)2·3H2O solution/suspension slowly at 0-5°C setup->add_reagent monitor Monitor reaction by TLC add_reagent->monitor quench Quench with NaHSO3 solution monitor->quench workup Work-up: Filter, Extract, Dry quench->workup purify Purify product (Chromatography/Distillation) workup->purify end End purify->end

Caption: Experimental workflow for the oxidation of alcohols using this compound.

oxidation_pathway primary_alcohol Primary Alcohol (R-CH2OH) aldehyde Aldehyde (R-CHO) primary_alcohol->aldehyde [O] carboxylic_acid Carboxylic Acid (R-COOH) aldehyde->carboxylic_acid [O] secondary_alcohol Secondary Alcohol (R2-CHOH) ketone Ketone (R2-C=O) secondary_alcohol->ketone [O]

Caption: General oxidation pathways for primary and secondary alcohols.

References

Application Note: Strontium Permanganate Trihydrate in the Synthesis of Manganese Oxides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Manganese oxides are a versatile class of materials with a wide range of applications in catalysis, energy storage, biosensing, and environmental remediation.[1][2] The properties of manganese oxide nanomaterials are highly dependent on their crystal structure, morphology, and particle size, which are in turn influenced by the synthesis method and the precursors used.[3] While potassium permanganate is a commonly used precursor, exploring alternative permanganate salts such as strontium permanganate trihydrate [Sr(MnO₄)₂·3H₂O] offers a potential route to novel manganese oxide structures and functionalities. The presence of strontium ions during the synthesis may also lead to the formation of strontium-doped or composite materials with unique properties.

This document provides detailed protocols for the synthesis of manganese oxides using this compound as a precursor, based on established methods for other permanganate salts. The proposed methods include hydrothermal synthesis, thermal decomposition, and co-precipitation.

Experimental Protocols

Hydrothermal Synthesis of Manganese Oxide Nanostructures

This protocol describes a hydrothermal method for the synthesis of manganese oxide nanostructures, adapted from procedures using potassium permanganate.[4][5]

Materials:

  • This compound [Sr(MnO₄)₂·3H₂O]

  • Manganese sulfate monohydrate (MnSO₄·H₂O)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M aqueous solution of this compound.

    • Prepare a 0.1 M aqueous solution of manganese sulfate monohydrate.

  • Reaction Mixture:

    • In a typical synthesis, mix the this compound and manganese sulfate monohydrate solutions in a molar ratio of 2:3. The precise ratio can be varied to control the stoichiometry of the reaction.

    • Stir the resulting mixture vigorously for 30 minutes.

  • Hydrothermal Reaction:

    • Transfer the mixture into a Teflon-lined stainless steel autoclave, filling it to no more than 80% of its capacity.

    • Seal the autoclave and heat it to 120-180°C for 12-24 hours.

  • Product Recovery:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and by-products.

    • Dry the final product in an oven at 80°C for 12 hours.

Workflow for Hydrothermal Synthesis:

hydrothermal_workflow cluster_prep Preparation cluster_reaction Reaction cluster_recovery Product Recovery Prepare Sr(MnO4)2·3H2O Solution Prepare Sr(MnO4)2·3H2O Solution Mix Solutions Mix Solutions Prepare Sr(MnO4)2·3H2O Solution->Mix Solutions Prepare MnSO4·H2O Solution Prepare MnSO4·H2O Solution Prepare MnSO4·H2O Solution->Mix Solutions Transfer to Autoclave Transfer to Autoclave Mix Solutions->Transfer to Autoclave Hydrothermal Treatment\n(120-180°C, 12-24h) Hydrothermal Treatment (120-180°C, 12-24h) Transfer to Autoclave->Hydrothermal Treatment\n(120-180°C, 12-24h) Cooling Cooling Hydrothermal Treatment\n(120-180°C, 12-24h)->Cooling Centrifugation/Filtration Centrifugation/Filtration Cooling->Centrifugation/Filtration Washing Washing Centrifugation/Filtration->Washing Drying (80°C) Drying (80°C) Washing->Drying (80°C) Manganese Oxide Product Manganese Oxide Product Drying (80°C)->Manganese Oxide Product

Caption: Hydrothermal synthesis workflow for manganese oxides.

Thermal Decomposition of this compound

This protocol outlines the synthesis of manganese oxides through the thermal decomposition of solid this compound. This method is adapted from thermal decomposition routes used for other manganese precursors.[3]

Materials:

  • This compound [Sr(MnO₄)₂·3H₂O] powder

  • Ceramic crucible

  • Tube furnace with controlled atmosphere capabilities

Procedure:

  • Sample Preparation:

    • Place a known amount of this compound powder into a ceramic crucible.

  • Thermal Decomposition:

    • Place the crucible in a tube furnace.

    • Heat the sample from room temperature to a target temperature between 400°C and 800°C at a controlled rate (e.g., 5°C/min). The final temperature will influence the resulting manganese oxide phase.

    • Hold the sample at the target temperature for 2-4 hours. The decomposition can be carried out in air or an inert atmosphere (e.g., nitrogen, argon) to control the oxidation state of the final product.

  • Product Recovery:

    • Allow the furnace to cool down to room temperature naturally.

    • The resulting powder is the manganese oxide product, potentially in a composite with strontium oxide.

Workflow for Thermal Decomposition:

Caption: Thermal decomposition workflow for manganese oxides.

Co-precipitation Synthesis of Manganese Oxide Nanoparticles

This protocol details a co-precipitation method where this compound acts as an oxidizing agent for a manganese(II) salt.[6][7][8]

Materials:

  • This compound [Sr(MnO₄)₂·3H₂O]

  • Manganese(II) chloride (MnCl₂) or Manganese(II) sulfate (MnSO₄)

  • Sodium hydroxide (NaOH) or ammonia solution (NH₄OH) as a precipitating agent

  • Deionized water

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M aqueous solution of this compound.

    • Prepare a 0.15 M aqueous solution of the manganese(II) salt.

  • Co-precipitation Reaction:

    • Add the strontium permanganate solution dropwise to the manganese(II) salt solution under vigorous stirring at room temperature or a slightly elevated temperature (e.g., 60°C).

    • During the addition, maintain the pH of the solution between 9 and 11 by adding the precipitating agent (e.g., 1 M NaOH) dropwise.

    • Continue stirring for 1-2 hours after the addition is complete. A brown precipitate should form.

  • Product Recovery and Treatment:

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product multiple times with deionized water until the pH of the supernatant is neutral.

    • Dry the precipitate in an oven at 100°C for 12 hours.

    • Optionally, the dried powder can be calcined at temperatures between 300°C and 600°C for 2-4 hours to improve crystallinity and control the manganese oxide phase.

Workflow for Co-precipitation Synthesis:

coprecipitation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_recovery Product Recovery Prepare Sr(MnO4)2·3H2O Solution Prepare Sr(MnO4)2·3H2O Solution Mix Precursor Solutions Mix Precursor Solutions Prepare Sr(MnO4)2·3H2O Solution->Mix Precursor Solutions Prepare Mn(II) Salt Solution Prepare Mn(II) Salt Solution Prepare Mn(II) Salt Solution->Mix Precursor Solutions Prepare Precipitating Agent Prepare Precipitating Agent pH Adjustment & Precipitation pH Adjustment & Precipitation Prepare Precipitating Agent->pH Adjustment & Precipitation Mix Precursor Solutions->pH Adjustment & Precipitation Stirring (1-2h) Stirring (1-2h) pH Adjustment & Precipitation->Stirring (1-2h) Centrifugation/Filtration Centrifugation/Filtration Stirring (1-2h)->Centrifugation/Filtration Washing Washing Centrifugation/Filtration->Washing Drying (100°C) Drying (100°C) Washing->Drying (100°C) Optional Calcination Optional Calcination Drying (100°C)->Optional Calcination Manganese Oxide Product Manganese Oxide Product Optional Calcination->Manganese Oxide Product

Caption: Co-precipitation synthesis workflow for manganese oxides.

Data Presentation

Table 1: Comparison of Synthesis Methods
FeatureHydrothermal SynthesisThermal DecompositionCo-precipitation
Principle Crystallization from aqueous solution at high T & PSolid-state decomposition at high temperaturePrecipitation from solution with pH control
Advantages Good control over crystallinity and morphologySimple, solvent-freeFast, low temperature, good for nanoparticle synthesis
Disadvantages Requires specialized equipment (autoclave)High energy consumption, potential for aggregationMay result in amorphous or poorly crystalline products
Expected Morphology Nanorods, nanowires, urchin-like structures[5]Aggregated nanoparticlesSpherical nanoparticles, nanosheets[8][9]
Expected Phases α-MnO₂, β-MnO₂, γ-MnO₂[5]Mn₂O₃, Mn₃O₄[3]δ-MnO₂, MnOOH, Mn₃O₄ (after calcination)[6]
Table 2: Characterization Techniques for Manganese Oxides
TechniqueInformation Provided
X-ray Diffraction (XRD) Crystal phase identification, crystallite size estimation, lattice parameters.[10][11]
Scanning Electron Microscopy (SEM) Surface morphology, particle shape, and size distribution.[10][12]
Transmission Electron Microscopy (TEM) High-resolution imaging of nanoparticle size, shape, and lattice fringes.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups, confirmation of Mn-O bonds.[10][13]
Energy-Dispersive X-ray Spectroscopy (EDX) Elemental composition and purity of the synthesized material.[14]
Brunauer-Emmett-Teller (BET) Analysis Specific surface area and pore size distribution.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition behavior.
Table 3: Typical Quantitative Data for Synthesized Manganese Oxides
ParameterHydrothermal MethodThermal DecompositionCo-precipitation Method
Average Crystallite Size (nm) 20 - 100[5]10 - 505 - 20[9]
Specific Surface Area (m²/g) 50 - 15010 - 50100 - 250
Optical Band Gap (eV) 1.3 - 2.52.0 - 3.01.5 - 2.8

Note: The data in Table 3 are representative values from literature for manganese oxides synthesized using analogous methods and are provided for comparative purposes.

Applications of Synthesized Manganese Oxides

Manganese oxides synthesized via these methods are expected to be applicable in various fields, including:

  • Catalysis: As catalysts for oxidation reactions and environmental remediation.[15]

  • Energy Storage: As electrode materials for supercapacitors and lithium-ion batteries.[2]

  • Sensors: In the fabrication of electrochemical sensors for the detection of various analytes.[15]

  • Biomedical Applications: As contrast agents in magnetic resonance imaging (MRI) and for drug delivery systems.[16]

  • Water Treatment: For the removal of heavy metals and organic pollutants from wastewater.[2]

References

Application Notes and Protocols: Strontium Permanganate Trihydrate in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications, properties, and experimental protocols related to strontium permanganate trihydrate (Sr(MnO₄)₂·3H₂O) in the field of materials science. While specific documented applications in materials science are limited in publicly available literature, its properties as a strong oxidizing agent and a precursor for mixed metal oxides suggest significant potential.

Introduction to this compound

This compound is a purple crystalline solid with the chemical formula Sr(MnO₄)₂·3H₂O.[1] Like other permanganates, it is a strong oxidizing agent due to the manganese being in the +7 oxidation state. Its relatively low decomposition temperature suggests its utility as a precursor material for the synthesis of strontium-containing manganese oxides.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula Sr(MnO₄)₂·3H₂O[1]
Molar Mass 379.54 g/mol [1][2]
Appearance Purple cubic crystals[1]
Decomposition Temperature 175 °C[1]
Solubility in Water 2.5 g/100 g at 0 °C[1]
CAS Number 14446-13-0[2]

Potential Applications in Materials Science

Based on the known properties of permanganates, this compound holds promise in several areas of materials science:

  • Precursor for Strontium-Containing Oxides: The primary potential application lies in its use as a precursor for the synthesis of strontium manganates (e.g., SrMnO₃) and other mixed-metal oxides.[3] The low decomposition temperature of 175 °C allows for the formation of these oxides at relatively mild conditions, potentially leading to nanocrystalline powders with high surface areas.[1] Strontium manganites are materials of interest for their potential applications in catalysis, and as electrode materials in solid oxide fuel cells and humidity sensors.

  • Oxidizing Agent: As a strong oxidizing agent, it could be employed in the synthesis of various materials where a potent, strontium-containing oxidant is required. This could include the surface modification of materials or the synthesis of organic-inorganic hybrid materials. Permanganates are known to be versatile oxidizing agents in organic synthesis.

  • Dopant Source: It could potentially be used as a source for doping strontium and manganese into other material lattices during synthesis.

Experimental Protocols

4.1. Synthesis of this compound

This protocol is based on the metathesis reaction between silver permanganate and strontium chloride.

Materials:

  • Silver permanganate (AgMnO₄)

  • Strontium chloride (SrCl₂)

  • Deionized water

  • Filter paper

  • Beakers

  • Stirring plate and stir bar

  • Desiccator

Procedure:

  • Prepare separate aqueous solutions of silver permanganate and strontium chloride.

  • Slowly add the strontium chloride solution to the silver permanganate solution while stirring continuously. A precipitate of silver chloride (AgCl) will form.

  • Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Filter the mixture to remove the insoluble silver chloride precipitate.

  • Collect the filtrate, which is an aqueous solution of strontium permanganate.

  • Evaporate the water from the filtrate in a desiccator to crystallize the this compound.

  • Collect the resulting purple crystals.

4.2. Hypothetical Protocol: Synthesis of Strontium Manganite (SrMnO₃) Powder via Thermal Decomposition

This protocol describes a potential method for synthesizing strontium manganite powder from this compound.

Materials:

  • This compound (Sr(MnO₄)₂·3H₂O) powder

  • Ceramic crucible

  • Tube furnace with atmospheric control

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Place a known amount of this compound powder into a ceramic crucible.

  • Place the crucible in the center of a tube furnace.

  • Purge the furnace tube with an inert gas (e.g., nitrogen) for at least 30 minutes to remove any oxygen.

  • While maintaining a gentle flow of the inert gas, heat the furnace to a temperature above the decomposition temperature of the precursor (e.g., 200-250 °C). A slow heating rate (e.g., 5 °C/min) is recommended.

  • Hold the temperature for a sufficient duration (e.g., 2-4 hours) to ensure complete decomposition of the precursor. The thermal decomposition is expected to yield strontium oxide and manganese oxides.

  • For the formation of the SrMnO₃ perovskite phase, a subsequent higher temperature calcination step is likely required. After the initial decomposition, increase the furnace temperature to a higher setpoint (e.g., 800-1000 °C) and hold for several hours (e.g., 4-8 hours).

  • After calcination, cool the furnace down to room temperature under the inert atmosphere.

  • The resulting powder should be characterized by techniques such as X-ray diffraction (XRD) to confirm the formation of the desired SrMnO₃ phase.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products AgMnO4 Silver Permanganate (AgMnO₄) Mixing Mix Aqueous Solutions AgMnO4->Mixing SrCl2 Strontium Chloride (SrCl₂) SrCl2->Mixing Stirring Stir at Room Temp. Mixing->Stirring Filtration Filter to Remove AgCl Stirring->Filtration Evaporation Evaporate in Desiccator Filtration->Evaporation Filtrate AgCl Silver Chloride (AgCl) Precipitate Filtration->AgCl SrMnO4_3H2O Strontium Permanganate Trihydrate Crystals Evaporation->SrMnO4_3H2O

Caption: Workflow for the synthesis of this compound.

Precursor_Application Precursor Strontium Permanganate Trihydrate (Sr(MnO₄)₂·3H₂O) Decomposition Thermal Decomposition (>175 °C) Precursor->Decomposition Intermediate Mixture of Strontium and Manganese Oxides Decomposition->Intermediate Calcination High-Temperature Calcination Intermediate->Calcination FinalProduct Strontium Manganite (SrMnO₃) Calcination->FinalProduct

References

Application Notes and Protocols: Strontium Permanganate Trihydrate as a Disinfectant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a theoretical guide for the investigation of strontium permanganate trihydrate as a disinfectant. There is currently limited to no direct published research on the disinfectant properties of this specific compound. The information provided is extrapolated from the well-documented disinfectant properties of other permanganate salts, such as potassium permanganate, and general principles of antimicrobial testing. All experimental work should be conducted under appropriate laboratory safety protocols.

Introduction

This compound, Sr(MnO₄)₂·3H₂O, is a strong oxidizing agent. The disinfectant properties of permanganates are primarily attributed to the permanganate ion (MnO₄⁻), which can cause oxidative damage to the cell walls and other components of microorganisms, leading to their inactivation.[1][2] While potassium permanganate has a long history of use as a disinfectant and antiseptic, the specific efficacy and potential advantages of this compound remain to be scientifically validated.[3][4] The presence of the strontium ion may also contribute to the overall antimicrobial effect, as some strontium compounds have demonstrated antimicrobial properties.

This document provides a framework for the systematic evaluation of this compound as a disinfectant, including its potential mechanisms of action, hypothetical efficacy data, and detailed experimental protocols.

Proposed Mechanism of Action

The primary proposed mechanism of action for this compound as a disinfectant is through oxidative stress . The permanganate ion is a powerful oxidizing agent.[1] When it comes into contact with microorganisms, it is believed to:

  • Disrupt Cell Membranes: The permanganate ion can oxidize lipids and proteins in the cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.

  • Damage Cellular Components: It can oxidize essential enzymes, nucleic acids (DNA and RNA), and other cellular components, thereby inhibiting vital metabolic processes.

  • Generate Reactive Oxygen Species (ROS): The reduction of the permanganate ion can lead to the formation of reactive oxygen species (ROS), such as superoxide radicals (•O₂⁻) and hydroxyl radicals (•OH), which cause further oxidative damage to the cell.[5]

The strontium ion (Sr²⁺) may have a secondary antimicrobial role, potentially by interfering with essential bacterial enzyme systems or cellular processes.

G cluster_cell Microorganism CellMembrane Cell Membrane (Lipids, Proteins) CellDeath Cell Death / Inactivation CellMembrane->CellDeath CellularComponents Cellular Components (Enzymes, DNA, RNA) CellularComponents->CellDeath SrMnO4 Strontium Permanganate Trihydrate OxidativeStress Oxidative Stress SrMnO4->OxidativeStress OxidativeStress->CellMembrane Oxidation OxidativeStress->CellularComponents Oxidation ROS Reactive Oxygen Species (ROS) OxidativeStress->ROS ROS->CellularComponents

Caption: Proposed mechanism of action for this compound.

Hypothetical Efficacy Data

The following tables present hypothetical data to illustrate the potential disinfectant efficacy of this compound. These are not based on experimental results and should be used for guidance in experimental design.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound

MicroorganismATCC StrainMIC (mg/L)
Staphylococcus aureus2592364
Escherichia coli25922128
Pseudomonas aeruginosa27853256
Candida albicans10231128
Aspergillus brasiliensis16404512

Table 2: Hypothetical Log Reduction in Suspension Test (5-minute contact time)

MicroorganismInitial Inoculum (CFU/mL)100 mg/L Sr(MnO₄)₂·3H₂O (Log Reduction)250 mg/L Sr(MnO₄)₂·3H₂O (Log Reduction)500 mg/L Sr(MnO₄)₂·3H₂O (Log Reduction)
S. aureus1.5 x 10⁶3.25.8>6.0
E. coli2.0 x 10⁶2.54.9>6.0
P. aeruginosa1.8 x 10⁶1.83.55.5

Table 3: Hypothetical Surface Disinfection Efficacy (Stainless Steel Carrier, 10-minute contact time)

MicroorganismInitial Inoculum (CFU/carrier)500 mg/L Sr(MnO₄)₂·3H₂O (Log Reduction)1000 mg/L Sr(MnO₄)₂·3H₂O (Log Reduction)
S. aureus5.5 x 10⁵4.1>5.0
P. aeruginosa6.2 x 10⁵3.3>5.0

Experimental Protocols

The following are detailed protocols for evaluating the disinfectant properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[6][7][8][9]

Materials:

  • This compound

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Microorganism cultures (e.g., S. aureus, E. coli, C. albicans)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in sterile deionized water. Filter-sterilize the solution.

  • Prepare Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the culture in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Serial Dilutions: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 5 µL of the prepared inoculum to each well.[7]

  • Controls: Include a positive control (broth with inoculum, no disinfectant) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

Protocol 2: Quantitative Suspension Test for Bactericidal Activity

This protocol evaluates the bactericidal activity of this compound in a liquid medium.[10][11][12][13]

Materials:

  • This compound solutions of varying concentrations

  • Test microorganism suspension (approximately 1.5-5.0 x 10⁸ CFU/mL)

  • Sterile hard water (for dilution, if applicable)

  • Neutralizer solution (e.g., sodium thiosulfate solution for permanganates)

  • Sterile saline

  • Plate Count Agar (PCA) or other suitable growth medium

  • Incubator

Procedure:

  • Preparation: Prepare the required concentrations of this compound in sterile hard water.

  • Test Mixture: In a sterile tube, mix 9 parts of the disinfectant solution with 1 part of the test microorganism suspension.

  • Contact Time: Start a timer immediately. Allow the mixture to stand for the specified contact time (e.g., 5, 10, 15 minutes).[14]

  • Neutralization: At the end of the contact time, transfer 1 mL of the test mixture to 9 mL of neutralizer solution to inactivate the disinfectant.

  • Enumeration: Perform serial dilutions of the neutralized sample in sterile saline and plate onto PCA.

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.

  • Calculation: Count the colonies on the plates and calculate the log reduction in viable organisms compared to a control (disinfectant replaced with sterile water). A 5-log reduction is often required for a substance to be considered a disinfectant.[10]

Protocol 3: Surface Disinfection Efficacy Test

This protocol assesses the efficacy of this compound on a non-porous surface.[3][15][16]

Materials:

  • Sterile test carriers (e.g., stainless steel disks)

  • This compound solution

  • Test microorganism suspension

  • Neutralizer solution

  • Sterile swabs or stomacher bags

  • Growth medium

Procedure:

  • Inoculation of Carriers: Pipette a small volume (e.g., 10 µL) of the test microorganism suspension onto the center of each sterile carrier and allow it to dry in a biosafety cabinet.[16]

  • Application of Disinfectant: Apply the this compound solution to the inoculated carriers. Ensure complete coverage.

  • Contact Time: Allow the disinfectant to remain in contact with the surface for the specified time (e.g., 10 minutes).

  • Neutralization and Recovery: Transfer the carrier to a tube or bag containing neutralizer solution. Agitate (e.g., vortex or use a stomacher) to recover the surviving microorganisms.

  • Enumeration: Plate the recovered solution using standard plating techniques.

  • Calculation: Calculate the log reduction in viable organisms compared to control carriers treated with a placebo (e.g., sterile water).

G cluster_prep Preparation cluster_tests Efficacy Testing cluster_analysis Analysis PrepDisinfectant Prepare Sr(MnO₄)₂·3H₂O Solutions MICTest MIC Assay (96-well plate) PrepDisinfectant->MICTest SuspensionTest Suspension Test (Liquid Phase) PrepDisinfectant->SuspensionTest SurfaceTest Surface Test (Carriers) PrepDisinfectant->SurfaceTest PrepInoculum Prepare Microorganism Inoculum PrepInoculum->MICTest PrepInoculum->SuspensionTest PrepInoculum->SurfaceTest Incubate Incubation MICTest->Incubate SuspensionTest->Incubate SurfaceTest->Incubate Enumerate Enumeration of Survivors (CFU Counting) Incubate->Enumerate Calculate Calculate Log Reduction / MIC Enumerate->Calculate

References

Strontium Permanganate Trihydrate in Catalyst Preparation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct applications of strontium permanganate trihydrate as a primary catalyst precursor are not extensively documented in current literature, its composition suggests a significant potential role in the synthesis of advanced catalytic materials. This document outlines the established effects of strontium as a dopant in catalysts, particularly perovskite oxides, and provides detailed, albeit partially hypothetical, protocols for the utilization of this compound in their preparation. The unique properties of this compound, combining a source of strontium with the strong oxidizing nature of the permanganate ion, offer intriguing possibilities for novel synthesis routes.

The primary application focus is on strontium-doped perovskite catalysts, such as La1-xSrxCoO3 and La1-xSrxMnO3, which have demonstrated enhanced catalytic activity in a variety of reactions, including oxidation and reduction processes relevant to the pharmaceutical and fine chemical industries. Strontium doping has been shown to improve catalyst reducibility and increase the concentration of oxygen vacancies, key factors in enhancing catalytic performance.

Hypothetical Role of this compound in Catalyst Synthesis

This compound (Sr(MnO4)2·3H2O) can serve as a precursor for both strontium and manganese oxides upon thermal decomposition. The decomposition temperature is reported to be approximately 175°C. While the precise decomposition products are not definitively established in the available literature, a plausible reaction pathway, analogous to the decomposition of other permanganates, is the formation of strontium-containing manganese oxides and oxygen.

This in-situ generation of highly reactive, intimately mixed metal oxides at a relatively low temperature presents a potential advantage in achieving uniform dispersion of the strontium dopant within the catalyst structure. The oxidizing nature of the permanganate anion can also play a role in the subsequent formation of the desired catalyst phase.

Data Presentation: Effects of Strontium Doping on Perovskite Catalyst Performance

The incorporation of strontium into perovskite catalysts has been shown to significantly impact their physical and catalytic properties. The following table summarizes quantitative data from studies on strontium-doped catalysts.

CatalystStrontium Content (x)Key Performance MetricApplication
La1-xSrxCoO30.1Highest catalytic activityFischer-Tropsch Synthesis
La1-xSrxCoO3> 0.1Decreased turnover frequencyFischer-Tropsch Synthesis
La1-xSrxCoO30.18Toluene Conversion (T90) = ~230°CToluene Oxidation
La1-xSrxMnO3Not specifiedNOx conversion comparable to Pt-based catalystsDiesel Exhaust Treatment

Experimental Protocols

The following are detailed protocols for the synthesis of strontium-doped perovskite catalysts. A hypothetical protocol utilizing this compound is presented alongside established methods for comparison and to provide a basis for further research.

Protocol 1: Hypothetical Synthesis of La0.9Sr0.1CoO3 via Thermal Decomposition of this compound

Objective: To prepare a strontium-doped lanthanum cobaltite perovskite catalyst using this compound as the strontium precursor.

Materials:

  • Lanthanum(III) nitrate hexahydrate (La(NO3)3·6H2O)

  • Cobalt(II) nitrate hexahydrate (Co(NO3)2·6H2O)

  • This compound (Sr(MnO4)2·3H2O)

  • Deionized water

  • High-purity alumina crucible

Procedure:

  • Precursor Calculation: Calculate the stoichiometric amounts of La(NO3)3·6H2O, Co(NO3)2·6H2O, and Sr(MnO4)2·3H2O required to achieve the target composition of La0.9Sr0.1CoO3.

  • Precursor Mixing:

    • Dissolve the calculated amounts of lanthanum nitrate and cobalt nitrate in a minimal amount of deionized water to form a concentrated solution.

    • In a separate container, carefully grind the stoichiometric amount of this compound to a fine powder.

  • Impregnation:

    • Impregnate a porous support (e.g., γ-Al2O3) with the lanthanum and cobalt nitrate solution.

    • Dry the impregnated support at 120°C for 4 hours.

    • Mechanically mix the dried, impregnated support with the powdered this compound until a homogeneous mixture is obtained.

  • Thermal Treatment:

    • Place the mixture in a high-purity alumina crucible.

    • Heat the crucible in a furnace with a controlled atmosphere (e.g., static air).

    • Decomposition Step: Ramp the temperature to 200°C (above the 175°C decomposition temperature of this compound) and hold for 2 hours to ensure complete decomposition.

    • Calcination Step: Increase the temperature to 800°C at a rate of 5°C/min and hold for 5 hours to facilitate the formation of the perovskite phase.

    • Cool the furnace to room temperature.

  • Characterization: The resulting catalyst powder should be characterized using techniques such as X-ray diffraction (XRD) to confirm the perovskite phase, scanning electron microscopy (SEM) for morphology, and Brunauer-Emmett-Teller (BET) analysis for surface area.

Protocol 2: Established Sol-Gel Synthesis of La0.8Sr0.2MnO3

Objective: To prepare a strontium-doped lanthanum manganite perovskite catalyst using the sol-gel method.

Materials:

  • Lanthanum(III) nitrate hexahydrate (La(NO3)3·6H2O)

  • Strontium nitrate (Sr(NO3)2)

  • Manganese(II) nitrate tetrahydrate (Mn(NO3)2·4H2O)

  • Citric acid monohydrate

  • Ethylene glycol

  • Deionized water

Procedure:

  • Solution Preparation:

    • Calculate and weigh the stoichiometric amounts of La(NO3)3·6H2O, Sr(NO3)2, and Mn(NO3)2·4H2O.

    • Dissolve the metal nitrates in deionized water.

  • Chelation and Polymerization:

    • Add citric acid to the solution in a 1.5:1 molar ratio with respect to the total metal ions. Stir until fully dissolved.

    • Add ethylene glycol to the solution. The molar ratio of citric acid to ethylene glycol is typically 1:1.

    • Heat the solution to 80-90°C with continuous stirring to promote esterification and polymerization, resulting in the formation of a viscous gel.

  • Drying: Dry the gel in an oven at 120°C overnight to remove excess water and form a solid resin.

  • Calcination:

    • Grind the dried resin into a fine powder.

    • Calcine the powder in a furnace in air at a temperature between 600°C and 900°C for 4-6 hours to remove organic components and crystallize the perovskite phase.

  • Characterization: Analyze the final product using XRD, SEM, and BET as described in Protocol 1.

Protocol 3: Established Co-Precipitation Synthesis of Sr-Doped Catalysts

Objective: To prepare a strontium-doped catalyst via co-precipitation.

Materials:

  • Metal nitrate or chloride precursors (e.g., La(NO3)3·6H2O, Sr(NO3)2, Co(NO3)2·6H2O)

  • Precipitating agent (e.g., NaOH, Na2CO3, or oxalic acid solution)

  • Deionized water

Procedure:

  • Precursor Solution: Prepare an aqueous solution containing the stoichiometric amounts of the desired metal salt precursors.

  • Precipitation:

    • Slowly add the precipitating agent solution to the metal salt solution under vigorous stirring.

    • Monitor and adjust the pH to ensure complete precipitation of the metal hydroxides or carbonates.

  • Aging: Age the resulting precipitate in the mother liquor for a specified time (e.g., 1-2 hours) at a constant temperature to improve the crystallinity and homogeneity of the precipitate.

  • Filtration and Washing:

    • Filter the precipitate using a Buchner funnel.

    • Wash the precipitate thoroughly with deionized water to remove any residual ions from the precipitating agent.

  • Drying: Dry the washed precipitate in an oven at 100-120°C overnight.

  • Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 700-1000°C) for several hours to form the final mixed oxide catalyst.

  • Characterization: Characterize the catalyst using standard techniques (XRD, SEM, BET).

Visualizations

Experimental_Workflow cluster_precursor Precursor Preparation cluster_synthesis Catalyst Synthesis cluster_characterization Characterization La_nitrate Lanthanum Nitrate Mixing Mixing/Impregnation La_nitrate->Mixing Co_nitrate Cobalt Nitrate Co_nitrate->Mixing Sr_permanganate Strontium Permanganate Trihydrate Sr_permanganate->Mixing Decomposition Thermal Decomposition (>175°C) Mixing->Decomposition Heating Calcination Calcination (e.g., 800°C) Decomposition->Calcination Further Heating Final_Catalyst La(Sr)CoO3 Catalyst Calcination->Final_Catalyst XRD XRD SEM SEM BET BET Final_Catalyst->XRD Final_Catalyst->SEM Final_Catalyst->BET

Caption: Hypothetical workflow for catalyst synthesis using this compound.

Logical_Relationship cluster_effects Effects on Catalyst Properties Sr_Doping Strontium Doping in Perovskite Improved_Reducibility Improved Reducibility Sr_Doping->Improved_Reducibility Increased_Vacancies Increased Oxygen Vacancies Sr_Doping->Increased_Vacancies Structural_Change Structural Modification Sr_Doping->Structural_Change Enhanced_Activity Enhanced Catalytic Activity Improved_Reducibility->Enhanced_Activity Increased_Vacancies->Enhanced_Activity Structural_Change->Enhanced_Activity

Caption: Logical relationship of strontium doping effects on catalyst performance.

"standard operating procedure for handling strontium permanganate trihydrate"

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH AND DEVELOPMENT USE ONLY

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited safety and toxicological data are available for strontium permanganate trihydrate. This document is based on available data for this specific compound and safety information for analogous permanganate salts, such as potassium permanganate. All users must exercise extreme caution and adhere strictly to these guidelines. A comprehensive risk assessment should be conducted before commencing any work with this substance.

Hazard Identification and Overview

This compound, Sr(MnO₄)₂·3H₂O, is a strong oxidizing agent. Permanganate salts are known to be harmful if swallowed, can cause severe skin burns and eye damage, and may be toxic to aquatic life.[1][2] Due to its oxidizing nature, it may intensify fire and can form explosive mixtures with combustible materials.

Potential Hazards:

  • Oxidizer: May intensify fire; strong oxidizer.[2]

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Corrosivity: Causes severe skin burns and eye damage.[1]

  • Irritation: Causes skin and eye irritation. May cause respiratory irritation.[2]

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula Sr(MnO₄)₂·3H₂O[3][4][]
Molar Mass 379.54 g/mol [3][4][]
Appearance Purple cubic crystals[3][6]
Decomposition Temperature 175°C[3]
Solubility in Water 2.5 g/100 g at 0°C[3]
Density 2.75 g/cm³ at 20°C[3]

Personal Protective Equipment (PPE)

Standard laboratory PPE must be worn at all times when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH-approved respirator is required.

Experimental Protocols and Handling Procedures

General Handling
  • All work with this compound should be conducted in a well-ventilated chemical fume hood.[2]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid inhalation of dust.

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Keep away from clothing and other combustible materials.[1]

  • Do not eat, drink, or smoke in the laboratory.

Weighing and Dispensing
  • Weigh the compound on a tared, non-combustible container (e.g., glass watch glass).

  • Use non-sparking tools.

  • Minimize the generation of dust.

In Solution
  • When dissolving, add the solid slowly to the solvent (e.g., water) with stirring.

  • Be aware that reactions with certain solvents can be exothermic.

Storage

  • Store in a tightly closed, labeled container.

  • Store in a cool, dry, well-ventilated area.

  • Store away from combustible materials and reducing agents.

Spill and Waste Disposal

Spill Response
  • Evacuate the area and prevent entry of unnecessary personnel.

  • Wearing appropriate PPE, cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite).

  • Carefully collect the absorbed material into a labeled, sealed container for disposal.

  • Do not use combustible materials, such as paper towels, to clean up spills.

  • Decontaminate the spill area with a suitable reducing agent (e.g., sodium bisulfite solution), followed by a thorough wash with water.

Waste Disposal
  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Do not dispose of down the drain.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Diagrams

SOP_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weigh/Dispense Solid (Non-combustible container, non-sparking tools) C->D Proceed with caution E Prepare Solution (Add solid to solvent slowly with stirring) D->E F Conduct Experiment E->F G Decontaminate Glassware F->G I Clean Work Area F->I H Dispose of Hazardous Waste (Follow regulations) G->H I->B Remove PPE J Spill Response (Evacuate, Absorb, Collect, Decontaminate) K First Aid (Eye, Skin, Inhalation, Ingestion)

Caption: Workflow for the safe handling of this compound.

References

Application Notes and Protocols for the Analytical Determination of Strontium Permanganate Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Strontium permanganate, Sr(MnO₄)₂, is a strong oxidizing agent. Accurate determination of its concentration in solution is critical for various applications in research, chemical synthesis, and for professionals in drug development where it might be used as a reagent. In aqueous solutions, strontium permanganate dissociates into strontium ions (Sr²⁺) and permanganate ions (MnO₄⁻). Therefore, analytical methods typically focus on the quantitative analysis of one of these constituent ions. This document provides detailed application notes and experimental protocols for the primary analytical techniques used to determine strontium permanganate concentration.

The methods covered are:

  • UV-Visible Spectrophotometry for the determination of the permanganate ion.

  • Redox Titration (Permanganometry) for the determination of the permanganate ion.

  • Ion Chromatography (IC) for the determination of the strontium ion.

Each section includes the principle of the method, a summary of quantitative data, a detailed experimental protocol, and a workflow diagram.

Analysis of Permanganate Ion (MnO₄⁻) by UV-Visible Spectrophotometry

Application Note

UV-Visible spectrophotometry is a rapid and straightforward method for determining the concentration of permanganate ions due to their intense purple color, which corresponds to strong absorption of light in the visible spectrum. The analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[1]

Permanganate solutions exhibit a characteristic maximum absorbance (λmax) at approximately 525 nm.[2][3] By measuring the absorbance of an unknown sample at this wavelength and comparing it to a calibration curve prepared from standards of known concentration, the concentration of the unknown can be accurately determined.

For trace-level analysis, indirect spectrophotometric methods can be employed. These involve reacting the permanganate with a chromogenic agent, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or sodium iodide (NaI), to produce a product with a higher molar absorptivity, thereby significantly lowering the detection limit.[2][3]

Advantages:

  • High speed and simplicity.

  • Good sensitivity, especially with indirect methods.

  • Non-destructive to the sample.

Disadvantages:

  • Susceptible to interference from other colored or turbid components in the sample matrix.

  • Direct analysis is less suitable for very low concentrations (< 6.3 µM).[2]

Data Presentation: Comparison of Spectrophotometric Methods
MethodAnalyteMolar Absorption Coefficient (ε)Wavelength (λmax)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Direct SpectrophotometryMnO₄⁻3,340 M⁻¹ cm⁻¹525 nm0.45 µM1.51 µM[2][3]
Indirect (ABTS)MnO₄⁻140,030 M⁻¹ cm⁻¹415 nm0.01 µM0.03 µM[2][3]
Indirect (NaI)MnO₄⁻61,130 M⁻¹ cm⁻¹352 nm0.02 µM0.08 µM[2][3]
Experimental Protocol: Direct Spectrophotometric Determination

This protocol describes the preparation of a calibration curve and the determination of an unknown strontium permanganate concentration.

1. Materials and Equipment:

  • UV-Visible Spectrophotometer

  • 1 cm path length quartz or glass cuvettes

  • Class A volumetric flasks (10 mL, 100 mL)

  • Class A pipettes

  • Strontium permanganate (or potassium permanganate as a standard)

  • Deionized water

2. Preparation of Standard Solutions:

  • Stock Solution (e.g., 0.008 M): Accurately weigh the mass of strontium permanganate needed to prepare 100 mL of a stock solution. Note: If using KMnO₄ as a standard, accurately weigh approximately 126 mg of solid KMnO₄. Transfer quantitatively to a 100 mL volumetric flask, dissolve in deionized water, and fill to the mark.

  • Working Standards: Prepare a series of at least four working standards by serial dilution of the stock solution. For example, prepare standards with concentrations of 0.00008 M, 0.00016 M, 0.0004 M, and 0.0008 M in 10 mL volumetric flasks.

3. Determination of Maximum Wavelength (λmax):

  • Set the spectrophotometer to scan a wavelength range (e.g., 400 nm to 700 nm).

  • Fill a cuvette with deionized water to serve as a blank and zero the instrument.

  • Rinse and fill a cuvette with one of the mid-range standard solutions (e.g., 0.0004 M).

  • Measure the absorbance spectrum and identify the wavelength of maximum absorbance (λmax). This should be near 525 nm.[4]

4. Generation of Calibration Curve:

  • Set the spectrophotometer to the determined λmax (e.g., 525 nm).

  • Zero the instrument using the deionized water blank.

  • Measure the absorbance of each of the prepared standard solutions, starting from the most dilute. Rinse the cuvette with the next standard before filling.[4]

  • Plot a graph of Absorbance (Y-axis) versus Concentration (X-axis). The plot should be linear and pass through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99.

5. Measurement of Unknown Sample:

  • Prepare the unknown sample by diluting it with deionized water if necessary to ensure its absorbance falls within the linear range of the calibration curve.

  • Measure the absorbance of the prepared unknown sample at λmax.

  • Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample. Account for any dilution factors.

Visualization: Spectrophotometry Workflow

Spectrophotometry_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_standards Prepare Working Standards prep_stock->prep_standards measure_standards Measure Standard Absorbance prep_standards->measure_standards prep_sample Prepare Unknown Sample (Dilute) measure_sample Measure Sample Absorbance prep_sample->measure_sample set_lambda Set λmax (e.g., 525 nm) measure_blank Measure Blank (DI Water) set_lambda->measure_blank measure_blank->measure_standards measure_standards->measure_sample plot_curve Generate Calibration Curve measure_standards->plot_curve calc_conc Calculate Unknown Concentration measure_sample->calc_conc plot_curve->calc_conc

Caption: Workflow for determining permanganate concentration using UV-Vis spectrophotometry.

Analysis of Permanganate Ion (MnO₄⁻) by Redox Titration

Application Note

Permanganometry is a classical titrimetric method that relies on a redox reaction.[5] The permanganate ion (MnO₄⁻) is a powerful oxidizing agent, especially in acidic solutions. It can be used to determine the concentration of a reducing agent, or it can be determined by titrating it against a standard solution of a reducing agent.

For determining the concentration of a strontium permanganate solution, it is titrated with a primary standard reducing agent, most commonly sodium oxalate (Na₂C₂O₄).[6] The reaction must be carried out in a hot, acidic solution (using sulfuric acid) to proceed at a reasonable rate.[6]

The endpoint of the titration is self-indicating. The permanganate solution is intensely purple, while the reduced manganese species (Mn²⁺) is nearly colorless. The first drop of excess permanganate added after all the oxalate has been consumed will impart a persistent faint pink color to the solution, signaling the endpoint.[7][8]

Advantages:

  • High accuracy and precision (often used as a reference method).

  • Inexpensive equipment.

  • No external indicator is required.

Disadvantages:

  • More time-consuming and requires greater operator skill than spectrophotometry.

  • The permanganate solution itself is not a primary standard and must be standardized.

  • Potential for side reactions if the sample contains other oxidizable species.

Experimental Protocol: Titration with Sodium Oxalate

1. Materials and Equipment:

  • 50 mL burette

  • 250 mL Erlenmeyer flasks

  • Pipettes, graduated cylinders

  • Hot plate

  • Analytical balance

  • Sodium oxalate (Na₂C₂O₄), primary standard grade

  • Sulfuric acid (H₂SO₄), concentrated or 6 N

  • Strontium permanganate solution (analyte)

  • Deionized water

2. Preparation of Reagents:

  • Sodium Oxalate Standard (e.g., 0.05 M): Accurately weigh the required amount of dried primary standard sodium oxalate. Dissolve it in deionized water in a volumetric flask and dilute to the mark.

  • Sulfuric Acid Solution (approx. 6 N): Carefully add concentrated H₂SO₄ to deionized water. Caution: Always add acid to water.

  • Analyte: The strontium permanganate solution of unknown concentration.

3. Titration Procedure:

  • Rinse and fill the burette with the strontium permanganate solution. Record the initial volume to the nearest 0.01 mL.[7]

  • Using a pipette, transfer a precise volume (e.g., 10.00 mL) of the standard sodium oxalate solution into a 250 mL Erlenmeyer flask.[6]

  • Add approximately 5 mL of 6 N sulfuric acid to the flask.[6]

  • Gently heat the solution in the flask to 75-80 °C. Do not boil.[6]

  • Titrate the hot oxalate solution with the permanganate solution from the burette. Add the permanganate dropwise while constantly swirling the flask. The purple color should disappear upon mixing.

  • The endpoint is reached when the first drop of permanganate solution produces a faint pink color that persists for at least 30 seconds.[8]

  • Record the final burette volume.

  • Repeat the titration at least two more times for a total of three replicate measurements. The volumes should agree within ±0.05 mL.

4. Calculations:

  • The balanced net ionic equation for the reaction is: 2 MnO₄⁻ + 5 C₂O₄²⁻ + 16 H⁺ → 2 Mn²⁺ + 10 CO₂ + 8 H₂O

  • The stoichiometric ratio is 2 moles of MnO₄⁻ to 5 moles of C₂O₄²⁻.

  • Use the formula M₁V₁ / n₁ = M₂V₂ / n₂ to calculate the molarity of the permanganate solution:

    • M(permanganate) = (M(oxalate) × V(oxalate) × 2) / (V(permanganate) × 5)

    • Where M is molarity, V is volume, and n is the stoichiometric coefficient.

Visualization: Redox Titration Workflow

Titration_Workflow cluster_prep Preparation cluster_titrate Titration cluster_analysis Calculation prep_titrant Fill Burette with Sr(MnO₄)₂ Sample prep_analyte Pipette Standard Na₂C₂O₄ into Flask add_acid Add H₂SO₄ and Heat prep_analyte->add_acid titrate Titrate Hot Solution with Sr(MnO₄)₂ add_acid->titrate endpoint Observe Endpoint (Persistent Pink) titrate->endpoint record_vol Record Titrant Volume endpoint->record_vol repeat Repeat for Replicates record_vol->repeat calculate Calculate Molarity of Permanganate record_vol->calculate

Caption: Workflow for determining permanganate concentration using redox titration.

Analysis of Strontium Ion (Sr²⁺) by Ion Chromatography

Application Note

Ion Chromatography (IC) is a highly effective method for separating and quantifying ions, making it well-suited for the determination of strontium (Sr²⁺).[9] The technique involves injecting a liquid sample into a stream of eluent (mobile phase) which passes through a column packed with an ion-exchange resin (stationary phase). Cations in the sample, like Sr²⁺, are separated based on their affinity for the resin.

Following separation, the ions are typically detected using a conductivity detector. For trace analysis of strontium, a pre-concentration step can be integrated into the system to achieve detection limits in the ng/L (parts-per-trillion) range.[10] This method is particularly useful when the sample matrix is complex or when other cations, such as calcium, are present and could interfere with other analytical techniques.[11]

Advantages:

  • High specificity and selectivity for individual ions.

  • Ability to perform multi-ion analysis in a single run.

  • Excellent sensitivity, especially with pre-concentration.

Disadvantages:

  • Requires specialized and relatively expensive instrumentation.

  • Analysis time per sample is longer than for spectrophotometry.

  • High salt concentrations in the matrix may require matrix elimination techniques.[11]

Data Presentation: Performance of Ion Chromatography for Strontium
ParameterValueConditionsReference
Method Detection Limit8 ng/L25 mL sample pre-concentration, RFIC-EG system[10]
Linear Range10 - 200 ng/LGravimetrically prepared standards[10]
Eluent30 mM Methanesulfonic acid (MSA)Isocratic elution[10]
ResolutionRs = 3.6Separation from Calcium (Ca²⁺)[10]
Experimental Protocol: General Steps for Strontium Determination by IC

1. Materials and Equipment:

  • Ion Chromatography system equipped with a cation-exchange column, a suppressor (if using conductivity detection), and a conductivity detector.

  • Eluent (e.g., Methanesulfonic acid).

  • Strontium standard solution (1000 mg/L).

  • Autosampler vials, filters (0.45 µm).

  • Deionized water (18.2 MΩ-cm).

2. Preparation of Reagents and Standards:

  • Eluent Preparation: Prepare the eluent according to the instrument manufacturer's recommendations (e.g., 30 mM MSA). Degas the eluent before use.

  • Stock and Working Standards: Prepare a stock strontium standard (e.g., 50 µg/L) by diluting a certified 1000 mg/L standard. From this stock, prepare a series of working standards for calibration (e.g., 10, 20, 50, 100, 200 ng/L) in pre-cleaned flasks.[10]

3. Instrument Setup and Calibration:

  • Install the appropriate cation-exchange column.

  • Equilibrate the system by pumping the eluent until a stable baseline is achieved.

  • Perform a multi-point calibration by injecting the series of working standards.

  • Generate a calibration curve by plotting peak area against concentration. The linearity (R²) should be >0.995.

4. Sample Preparation and Analysis:

  • Dilute the strontium permanganate sample with deionized water to a concentration that falls within the instrument's calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial to remove any particulates.

  • Place the vial in the autosampler tray.

  • Create a sequence in the instrument software and run the analysis.

5. Data Processing:

  • The software will integrate the peak corresponding to strontium in the resulting chromatogram.

  • The concentration of strontium in the diluted sample is calculated based on the calibration curve.

  • Apply the dilution factor to determine the strontium concentration in the original, undiluted sample. From this, the concentration of Sr(MnO₄)₂ can be calculated based on its molar mass.

Visualization: Ion Chromatography Workflow

IC_Workflow cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_eluent Prepare Eluent setup Instrument Setup & Equilibration prep_eluent->setup prep_standards Prepare Standards calibrate Calibrate with Standards prep_standards->calibrate prep_sample Dilute & Filter Sample inject Inject Sample prep_sample->inject setup->calibrate calibrate->inject separate Separation on IC Column inject->separate detect Conductivity Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram calculate Calculate Sr²⁺ Concentration chromatogram->calculate

Caption: Workflow for determining strontium concentration using ion chromatography.

References

Application Notes and Protocols: Strontium Permanganate Trihydrate in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium permanganate trihydrate, Sr(MnO₄)₂·3H₂O, is a purple, crystalline inorganic compound.[1] While less common than its potassium counterpart, its properties as a strong oxidizing agent, driven by the permanganate ion (MnO₄⁻), suggest its potential utility as a reagent in various analytical chemistry techniques. These notes provide an overview of its physicochemical properties and explore its theoretical applications in redox titrations and spectrophotometry, drawing parallels with the well-established use of potassium permanganate. The protocols provided are generalized for the permanganate ion and would require specific optimization for this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. Understanding these properties is crucial for its proper handling, storage, and application in analytical procedures.

PropertyValueReference
Molecular Formula Sr(MnO₄)₂·3H₂O (or H₆Mn₂O₁₁Sr)[1][][3]
Molar Mass 379.54 g/mol [1][][3]
Appearance Purple cubic crystals[1]
Solubility in Water 2.5 g/100 g at 0°C[1]
Density 2.75 g/cm³ at 20°C[1]
Decomposition Temperature 175°C[1]
Crystal Structure Cubic, space group P213

Potential Applications in Analytical Chemistry

Due to the strong oxidizing nature of the permanganate ion, this compound can theoretically be employed in analytical techniques where this property is essential.

Redox Titrations (Permanganometry)

Permanganometry is a type of redox titration that utilizes the permanganate ion to determine the concentration of an analyte in a solution.[4][5] The permanganate ion acts as its own indicator, as the purple MnO₄⁻ ion is reduced to the colorless Mn²⁺ ion in an acidic solution.[6][7] The endpoint of the titration is signaled by the first persistent faint pink or purple color, indicating an excess of permanganate ions.[7][8]

Key Reactions in Acidic Medium:

The half-reaction for the permanganate ion in an acidic solution is: MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O (E° = +1.51 V)[4]

This high standard reduction potential makes it a powerful oxidizing agent capable of reacting with a variety of reducing agents.[6] For example, the titration of ferrous iron (Fe²⁺): MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O[8]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_permanganate Prepare and Standardize Strontium Permanganate Solution fill_buret Fill Buret with Standardized Permanganate Solution prep_permanganate->fill_buret prep_analyte Prepare Analyte Solution (e.g., dissolve sample containing Fe²⁺) pipette_analyte Pipette a Known Volume of Analyte into a Flask prep_analyte->pipette_analyte titrate Titrate with Permanganate Solution until Endpoint fill_buret->titrate add_acid Acidify Analyte Solution (e.g., with H₂SO₄) pipette_analyte->add_acid add_acid->titrate endpoint Endpoint Reached (Faint Persistent Pink Color) titrate->endpoint record_volume Record Volume of Permanganate Used endpoint->record_volume calculate Calculate Analyte Concentration using Stoichiometry record_volume->calculate

Caption: Workflow for the spectrophotometric determination of permanganate concentration.

Experimental Protocols

Note: The following protocols are generalized for permanganate solutions. Due to the lower solubility of strontium permanganate compared to potassium permanganate, the preparation of concentrated stock solutions may require adjustments. It is also crucial to standardize the permanganate solution as it is not a primary standard. [9]

Protocol 1: Standardization and Titration of an Iron(II) Solution

Objective: To determine the concentration of an unknown Fe²⁺ solution using a standardized strontium permanganate solution.

Materials:

  • This compound

  • Sodium oxalate (primary standard)

  • Sulfuric acid (H₂SO₄), 1 M

  • Unknown Fe²⁺ solution

  • Distilled/deionized water

  • Buret, pipettes, volumetric flasks, Erlenmeyer flasks

  • Analytical balance

Procedure:

Part A: Preparation and Standardization of Strontium Permanganate Solution

  • Preparation of ~0.02 M Sr(MnO₄)₂ Solution: Accurately weigh approximately 1.9 g of this compound (molar mass 379.54 g/mol , equivalent to 0.005 mol). Dissolve it in a 250 mL volumetric flask with distilled water and dilute to the mark. Note: Gentle heating may be required to fully dissolve the salt, but boiling should be avoided to prevent decomposition. The solution should be stored in a dark bottle. [9]2. Standardization with Sodium Oxalate:

    • Accurately weigh about 0.3 g of dried sodium oxalate into a 250 mL Erlenmeyer flask.

    • Add approximately 100 mL of 1 M H₂SO₄.

    • Heat the solution to 60-70°C.

    • Titrate the hot oxalate solution with the prepared strontium permanganate solution from a buret until the first persistent faint pink color is observed.

    • Record the volume of the permanganate solution used.

    • Repeat the titration at least two more times for precision.

    • Calculate the exact molarity of the permanganate solution using the stoichiometry of the reaction: 2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O

Part B: Titration of Unknown Fe(II) Solution

  • Pipette 10.00 mL of the unknown Fe²⁺ solution into a 250 mL Erlenmeyer flask. [8]2. Add 10 mL of 1 M H₂SO₄ to the flask. [8]3. Titrate with the standardized strontium permanganate solution until the endpoint is reached, indicated by the first appearance of a persistent faint pink color. [8]4. Record the volume of the permanganate solution used.

  • Repeat the titration for a total of three concordant results.

  • Calculate the concentration of Fe²⁺ in the unknown sample using the volume and molarity of the permanganate solution and the reaction stoichiometry (1:5 mole ratio). [8]

Protocol 2: Spectrophotometric Determination of Permanganate Concentration

Objective: To determine the concentration of an unknown permanganate solution using a calibration curve.

Materials:

  • This compound

  • Distilled/deionized water

  • Volumetric flasks, pipettes

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a volumetric flask to create a stock solution of known concentration (e.g., 0.001 M).

  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions by serial dilution of the stock solution. [10]3. Determination of λ_max:

    • Use one of the standard solutions to scan across the visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λ_max). [10]4. Measurement of Absorbance:

    • Set the spectrophotometer to the determined λ_max.

    • Use distilled water as a blank to zero the instrument.

    • Measure and record the absorbance of each standard solution, starting from the most dilute. * Measure and record the absorbance of the unknown permanganate solution.

  • Data Analysis:

    • Plot a graph of absorbance versus concentration for the standard solutions.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear fit, verifying Beer's Law for this concentration range. [10] * Use the equation of the line to calculate the concentration of the unknown solution from its absorbance.

Conclusion

While specific documented applications of this compound in analytical chemistry are scarce, its fundamental chemical properties as a permanganate salt suggest its viability as a strong oxidizing agent for titrimetric analysis and a chromophore for spectrophotometric measurements. The protocols outlined above, based on the well-established chemistry of potassium permanganate, provide a solid foundation for researchers to explore the utility of this compound in their analytical workflows. Experimental validation and optimization would be necessary to establish specific parameters for its use.

References

Application Notes and Protocols: Strontium Permanganate Trihydrate in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium permanganate trihydrate, Sr(MnO₄)₂·3H₂O, is a strong oxidizing agent characterized by its purple crystalline structure.[1][2] While not as commonly utilized as potassium permanganate, its unique properties as a divalent permanganate salt suggest specific applications in organic synthesis and materials science.[3] These notes provide an overview of its potential roles in chemical reactions, supported by general experimental protocols and data presented for comparative purposes. The information is intended to guide researchers in exploring the utility of this reagent in their work.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1. Understanding these properties is crucial for its appropriate handling, storage, and application in chemical reactions.

PropertyValueReference(s)
Chemical Formula Sr(MnO₄)₂·3H₂O[4][5]
Molecular Weight 379.54 g/mol [1][4]
Appearance Purple cubic crystals[1][2]
Density 2.75 g/cm³[2]
Decomposition Temperature 175°C[1][2]
Solubility in Water 2.5 g/100 g solution at 0°C[2]

Table 1: Physicochemical Properties of this compound

Applications in Chemical Reactions

The primary roles of this compound in chemical reactions are as a potent oxidizing agent and as a precursor in the synthesis of mixed metal oxides.

Oxidizing Agent in Organic Synthesis

Permanganate salts are well-established oxidants capable of converting a wide range of organic functional groups.[6] Strontium permanganate, as a source of the permanganate ion (MnO₄⁻), is expected to exhibit similar reactivity. The permanganate ion is a versatile oxidant, and its reactivity can be tuned by adjusting the reaction conditions, such as pH and solvent.[3]

General Reaction Scheme for Alcohol Oxidation:

G Oxidation of a Primary Alcohol to a Carboxylic Acid A Primary Alcohol (R-CH₂OH) B Aldehyde (Intermediate) (R-CHO) A->B Oxidation C Carboxylic Acid (R-COOH) B->C Further Oxidation Oxidant Sr(MnO₄)₂·3H₂O Oxidant->A Oxidant->B

Caption: General pathway for the oxidation of a primary alcohol.

Application Note: Oxidation of Alcohols

This compound can be employed for the oxidation of primary and secondary alcohols to carboxylic acids and ketones, respectively. The reaction proceeds via the transfer of oxygen atoms from the permanganate ion to the alcohol.

Experimental Protocol: General Procedure for the Oxidation of a Primary Alcohol to a Carboxylic Acid

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary alcohol in a suitable solvent system. A mixture of a non-polar organic solvent (e.g., dichloromethane) and a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be effective for substrates with low aqueous solubility. For water-soluble alcohols, an aqueous solution may be used.

  • Reagent Addition: Slowly add a solution of this compound in water to the alcohol solution at room temperature with vigorous stirring. The purple color of the permanganate will dissipate as the reaction progresses, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) until the purple color disappears completely and the manganese dioxide is reduced.

  • Purification: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography, distillation, or recrystallization.

Expected Outcome: The primary alcohol is oxidized to the corresponding carboxylic acid. The yield will depend on the substrate and reaction conditions.

Precursor for the Synthesis of Mixed Metal Oxides

A significant application of this compound is in the preparation of mixed metal oxides through thermal decomposition.[3] The controlled heating of this compound leads to its decomposition into a mixture of strontium and manganese oxides. These mixed metal oxides can have interesting catalytic, electronic, and magnetic properties.

Workflow for Mixed Metal Oxide Synthesis:

G Synthesis of Mixed Metal Oxides A Strontium Permanganate Trihydrate Sr(MnO₄)₂·3H₂O B Thermal Decomposition (Calcination) A->B C Mixed Strontium-Manganese Oxide (e.g., SrMnO₃) B->C D Characterization (XRD, SEM, etc.) C->D

Caption: Workflow for mixed metal oxide synthesis.

Application Note: Synthesis of Perovskite Strontium Manganite (SrMnO₃)

The thermal decomposition of this compound can be tailored to produce specific phases of mixed metal oxides. For example, the synthesis of the perovskite material strontium manganite (SrMnO₃), which has applications in solid oxide fuel cells and catalysis, can be achieved through this route.

Experimental Protocol: General Procedure for the Synthesis of SrMnO₃

  • Precursor Preparation: Place a known quantity of this compound powder in a ceramic crucible.

  • Calcination: Heat the crucible in a furnace under a controlled atmosphere (e.g., air or an inert gas like nitrogen). The temperature program should be carefully controlled. A typical procedure would involve heating to a specific temperature (e.g., 800-1200°C) at a controlled rate (e.g., 5°C/min) and holding it at that temperature for several hours to ensure complete decomposition and phase formation.

  • Cooling: Allow the furnace to cool down to room temperature.

  • Characterization: The resulting powder should be characterized by techniques such as X-ray diffraction (XRD) to confirm the crystal structure, scanning electron microscopy (SEM) to analyze the morphology, and energy-dispersive X-ray spectroscopy (EDX) to determine the elemental composition.

Expected Outcome: A crystalline powder of the desired mixed metal oxide phase (e.g., SrMnO₃) is obtained. The specific phase and particle size will depend on the calcination temperature, time, and atmosphere.

Summary of Potential Applications

The table below summarizes the potential applications of this compound in specific chemical reactions, along with the expected class of products.

Application AreaSpecific ReactionReagent RoleExpected Product(s)
Organic Synthesis Oxidation of primary alcoholsOxidizing AgentCarboxylic acids
Oxidation of secondary alcoholsOxidizing AgentKetones
Oxidation of aldehydesOxidizing AgentCarboxylic acids
Oxidation of alkenesOxidizing AgentDiols, diones, or cleavage products
Materials Science Thermal decompositionPrecursorMixed strontium-manganese oxides (e.g., SrMnO₃)

Table 2: Summary of Potential Applications

Safety Precautions

This compound is a strong oxidizing agent and should be handled with care. It can form explosive mixtures with combustible materials. Avoid contact with skin, eyes, and clothing. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be carried out in a well-ventilated fume hood.

Conclusion

While not a mainstream reagent, this compound offers potential as a specialized oxidizing agent and a valuable precursor for the synthesis of mixed metal oxides. The protocols provided herein are general guidelines and may require optimization for specific substrates and desired outcomes. Further research into the specific reactivity and applications of this compound is warranted to fully explore its utility in modern chemical synthesis and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Strontium Permanganate Trihydrate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of strontium permanganate trihydrate (Sr(MnO₄)₂·3H₂O).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Causes Solutions
Low Yield or No Crystal Formation 1. Incomplete reaction between silver permanganate and strontium chloride.2. Loss of product during filtration.3. Inappropriate evaporation conditions (too fast or too slow).4. Decomposition of the permanganate ion.1. Ensure stoichiometric amounts of reactants are used. Gently warm the solution to promote the reaction.2. Use a fine porosity filter to avoid loss of the silver chloride precipitate along with the product solution.3. Evaporate the solution slowly in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride).4. Maintain a neutral to slightly alkaline pH to stabilize the permanganate ion. Avoid exposure to strong light or contaminants that could reduce the permanganate.
Product Contamination (Brown/Black Precipitate) 1. Presence of manganese dioxide (MnO₂) due to the decomposition of the permanganate ion.2. Incomplete removal of silver chloride (AgCl).1. Ensure the reaction is carried out in a clean environment, free of reducing agents. The pH of the solution should be carefully controlled, as acidic conditions can promote the decomposition of permanganate to MnO₂.[1]2. Thoroughly wash the silver chloride precipitate after filtration to recover any adsorbed product. Ensure complete precipitation of AgCl before proceeding with evaporation.
Formation of an Amorphous Powder Instead of Crystals 1. Rapid evaporation of the solvent.2. Presence of impurities that inhibit crystal growth.1. Slow down the evaporation process by using a desiccator with a less aggressive drying agent or by partially covering the container.2. Recrystallize the product from a minimal amount of warm water, allowing it to cool slowly.
Product is Unstable and Decomposes Over Time 1. Inherent thermal instability of the compound.2. Presence of impurities that catalyze decomposition.1. Store the final product in a cool, dark, and dry environment. The decomposition temperature is reported to be 175°C.[2]2. Ensure the highest purity of reactants and solvents to avoid introducing contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common laboratory synthesis involves a metathesis reaction between aqueous solutions of silver permanganate (AgMnO₄) and strontium chloride (SrCl₂). The insoluble silver chloride is filtered off, and the resulting solution of strontium permanganate is carefully evaporated to yield purple cubic crystals of the trihydrate.

Q2: What are the key physical and chemical properties of this compound?

A2: The key properties are summarized in the table below.

PropertyValue
Chemical Formula Sr(MnO₄)₂·3H₂O[2][]
Molar Mass 379.54 g/mol [2][]
Appearance Purple cubic crystals[2]
Decomposition Temperature 175°C[2]
Solubility in Water 2.5 g/100 g at 0°C[2]
Crystal System Cubic
Space Group P2₁3

Q3: Why is the permanganate ion unstable in acidic solutions?

A3: In acidic solutions, the permanganate ion (MnO₄⁻) is a very strong oxidizing agent and can be reduced to the more stable, faintly pink manganese(II) ion (Mn²⁺). Under neutral conditions, it tends to be reduced to manganese dioxide (MnO₂), a brown solid. In alkaline solutions, it is reduced to the green manganate ion (MnO₄²⁻).[1]

Q4: Are there alternative methods for preparing permanganate salts?

A4: Yes, other methods for preparing permanganate salts exist, though they may not be ideal for strontium permanganate. These can include the reaction of metal oxides, hydroxides, or carbonates with permanganic acid. However, permanganic acid is a strong oxidizer and can lead to side reactions.[4] Another general method involves the oxidation of manganese dioxide in the presence of a strong base and an oxidizing agent.[1] Metathesis reactions using barium permanganate are also common, but the solubility of the resulting products can be a limiting factor.[5]

Experimental Protocols

Synthesis of this compound via Metathesis

  • Preparation of Reactant Solutions:

    • Prepare a saturated aqueous solution of silver permanganate (AgMnO₄).

    • Prepare a stoichiometric aqueous solution of strontium chloride (SrCl₂).

  • Reaction:

    • Slowly add the strontium chloride solution to the silver permanganate solution with constant stirring.

    • A precipitate of silver chloride (AgCl) will form.

    • Gently warm the mixture to approximately 40-50°C to ensure the reaction goes to completion.

  • Filtration:

    • Allow the mixture to cool to room temperature.

    • Filter the mixture through a fine porosity filter paper to remove the AgCl precipitate.

    • Wash the precipitate with a small amount of deionized water to recover any remaining product in the solution. Combine the washings with the filtrate.

  • Crystallization:

    • Transfer the filtrate to a clean crystallizing dish.

    • Place the dish in a desiccator containing a suitable drying agent (e.g., anhydrous calcium chloride).

    • Allow the solvent to evaporate slowly over several days until purple crystals of this compound form.

  • Isolation and Storage:

    • Carefully collect the crystals.

    • Store the crystals in a tightly sealed container in a cool, dark, and dry place.

Visualizations

experimental_workflow start Start prep_solutions Prepare Aqueous Solutions (AgMnO₄ and SrCl₂) start->prep_solutions mix_reactants Mix Solutions and Stir prep_solutions->mix_reactants precipitate Formation of AgCl Precipitate mix_reactants->precipitate filtration Filter to Remove AgCl precipitate->filtration evaporation Evaporate Filtrate in Desiccator filtration->evaporation crystals Collect Crystals (Sr(MnO₄)₂·3H₂O) evaporation->crystals end End crystals->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield issue Issue: Low Yield or No Product cause1 Incomplete Reaction? issue->cause1 cause2 Product Loss? issue->cause2 cause3 Decomposition? issue->cause3 solution1 Solution: - Check stoichiometry - Gently warm solution cause1->solution1 solution2 Solution: - Use fine filter - Wash precipitate cause2->solution2 solution3 Solution: - Control pH - Avoid light/contaminants cause3->solution3

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Optimizing Reaction Conditions for Strontium Permanganate Trihydrate Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing strontium permanganate trihydrate as an oxidizing agent. The information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is a purple, crystalline solid. Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula Sr(MnO₄)₂·3H₂O[1][]
Molar Mass 379.54 g/mol [1][]
Appearance Purple cubic crystals[1]
Decomposition Temperature 175 °C[1][3]
Solubility in Water 2.5 g/100 g at 0 °C[1][3]
Solubility in Organic Solvents Insoluble in ethanol; decomposes in diethyl ether and chloroform.[4]

Q2: How does the reactivity of strontium permanganate compare to potassium permanganate?

A2: While specific comparative studies are limited, the reactivity is primarily dictated by the permanganate ion (MnO₄⁻). Therefore, strontium permanganate is expected to be a strong oxidizing agent, similar to potassium permanganate.[5] However, differences in solubility and the nature of the cation (Sr²⁺ vs. K⁺) may influence reaction kinetics and product distribution in certain solvent systems. The lower solubility of strontium permanganate in water compared to potassium permanganate might necessitate the use of phase-transfer catalysts for reactions in biphasic systems.

Q3: What are the typical applications of this compound in organic synthesis?

A3: Due to its strong oxidizing nature, this compound can be used for a variety of oxidation reactions in organic synthesis, analogous to potassium permanganate. These include, but are not limited to:

  • Oxidation of primary alcohols to carboxylic acids.[6]

  • Oxidation of secondary alcohols to ketones.[5]

  • Oxidative cleavage of alkenes and alkynes.[6]

  • Oxidation of aldehydes to carboxylic acids.[6]

  • Oxidation of alkyl side chains on aromatic rings.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reactivity 1. Inadequate Solubility: this compound has limited solubility in many organic solvents.[4]2. Low Reaction Temperature: The activation energy for the oxidation may not be met.3. Incorrect Stoichiometry: Insufficient amount of the oxidizing agent.1. Solvent Selection: Use a solvent in which the substrate is soluble and the permanganate has some solubility, or consider a biphasic system with a phase-transfer catalyst (e.g., a quaternary ammonium salt).2. Temperature Adjustment: Gradually increase the reaction temperature, monitoring for decomposition of starting material or product. Do not exceed the decomposition temperature of 175 °C.[1][3]3. Molar Ratio: Ensure the correct molar ratio of strontium permanganate to the substrate is used. Remember that each mole of Sr(MnO₄)₂ provides two moles of permanganate ions.
Formation of Brown Precipitate (MnO₂) Early in the Reaction 1. Reaction is too fast: The reduction of permanganate is occurring rapidly, leading to the precipitation of manganese dioxide.2. pH of the reaction medium: Permanganate stability is pH-dependent. In neutral or slightly acidic conditions, MnO₂ is readily formed.[7]1. Cool the reaction mixture: Perform the addition of the permanganate solution at a lower temperature to control the reaction rate.2. pH Control: Depending on the desired outcome, adjust the pH. Acidic conditions favor the more powerful oxidizing species but can be less selective. Basic conditions can stabilize the intermediate manganate (MnO₄²⁻) ion.[7]
Over-oxidation or Undesired Side Products 1. Excess Oxidizing Agent: Too much strontium permanganate can lead to the oxidation of other functional groups or cleavage of carbon-carbon bonds.2. High Reaction Temperature: Higher temperatures can increase the rate of side reactions.3. Prolonged Reaction Time: Leaving the reaction for too long can result in the formation of degradation products.1. Stoichiometric Control: Carefully control the stoichiometry of the oxidant. It may be beneficial to add the strontium permanganate solution portion-wise and monitor the reaction progress by TLC or GC/MS.2. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.3. Reaction Monitoring: Monitor the disappearance of the starting material and the formation of the product to determine the optimal reaction time.
Difficulty in Product Isolation from Manganese Dioxide 1. Fine particle size of MnO₂: The precipitated manganese dioxide can be a fine powder that is difficult to filter.2. Adsorption of product onto MnO₂: Polar products can adsorb onto the surface of the manganese dioxide precipitate.1. Filtration Aid: Use a filter aid such as celite to improve the filtration of the fine MnO₂ particles.2. Washing: Thoroughly wash the manganese dioxide precipitate with a suitable solvent to recover any adsorbed product. In some cases, dissolving the MnO₂ with a reducing agent (e.g., sodium bisulfite) in an acidic solution can help release the product.

Experimental Protocols

General Protocol for the Oxidation of a Secondary Alcohol to a Ketone

This is a generalized procedure and should be optimized for specific substrates.

  • Dissolve the Substrate: Dissolve the secondary alcohol in a suitable solvent (e.g., acetone, tert-butanol, or a biphasic system with dichloromethane and water).

  • Prepare Oxidant Solution: In a separate flask, prepare a solution of this compound in water. Note that its solubility is limited.[1][3] If a biphasic system is used, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) should be added to the reaction mixture.

  • Reaction Setup: Cool the substrate solution in an ice bath.

  • Addition of Oxidant: Add the this compound solution dropwise to the cooled substrate solution with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by observing the disappearance of the purple permanganate color and by using an appropriate analytical technique (e.g., TLC, GC).

  • Quenching: Once the reaction is complete, quench any remaining permanganate by adding a reducing agent such as sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide is formed.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with the reaction solvent.

  • Extraction and Purification: If a biphasic system was used, separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by an appropriate method (e.g., chromatography, distillation, or recrystallization).

Visualizations

experimental_workflow sub Substrate Dissolution mix Reaction Mixture (Cooled) sub->mix oxi Oxidant Preparation (Sr(MnO4)2·3H2O in H2O) add Dropwise Addition of Oxidant oxi->add mix->add mon Reaction Monitoring (TLC/GC) add->mon que Quenching (e.g., NaHSO3) mon->que fil Filtration (Removal of MnO2) que->fil pur Purification fil->pur prod Final Product pur->prod

Caption: A generalized experimental workflow for oxidation using this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction sol Is the substrate soluble? start->sol temp Is the temperature appropriate? sol->temp Yes phase Consider Phase-Transfer Catalyst sol->phase No stoich Is the stoichiometry correct? temp->stoich Yes inc_temp Increase Temperature (monitor decomposition) temp->inc_temp No adj_stoich Adjust Molar Ratio (2 moles MnO4- per mole Sr salt) stoich->adj_stoich No success Reaction Optimized stoich->success Yes phase->temp inc_temp->stoich adj_stoich->success over_ox Over-oxidation Observed dec_temp Decrease Temperature over_ox->dec_temp

Caption: A decision-making diagram for troubleshooting low-yield oxidation reactions.

References

"byproduct formation in reactions with strontium permanganate trihydrate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium permanganate trihydrate, Sr(MnO₄)₂·3H₂O.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction is sluggish or incomplete. 1. Insufficient oxidant. 2. Low reaction temperature. 3. Incorrect pH.1. Increase the molar ratio of this compound to the substrate. 2. Gradually increase the reaction temperature while monitoring for side reactions. 3. Adjust the pH. The oxidizing power of permanganate is strongest in acidic conditions. However, this may also lead to more side products.[1][2]
Formation of a brown precipitate (MnO₂). This is a common byproduct of permanganate reductions, especially in neutral or alkaline solutions.[1][3]1. If the precipitate interferes with product isolation, it can be removed by filtration. 2. To minimize its formation, consider running the reaction under acidic conditions, which favors the formation of soluble Mn²⁺ ions.[1][4]
Over-oxidation of the desired product. Permanganates are strong oxidizing agents and can lead to the formation of undesired carboxylic acids or cleavage of carbon-carbon bonds.[5]1. Use milder reaction conditions (e.g., lower temperature, shorter reaction time). 2. Employ a less potent oxidizing agent if possible. 3. Carefully control the stoichiometry of the reactants.
Low yield of the desired product. 1. Side reactions leading to byproducts. 2. Decomposition of the product under the reaction conditions. 3. Loss of product during workup and purification.1. Optimize reaction conditions (temperature, pH, solvent) to favor the desired reaction pathway. 2. Analyze the reaction mixture at different time points to monitor product formation and degradation. 3. Refine the purification protocol.
Inconsistent results between batches. 1. Variability in the purity of this compound. 2. Slight variations in reaction setup and conditions.1. Ensure the quality and consistency of the starting materials. 2. Maintain strict control over all reaction parameters, including temperature, stirring rate, and addition rates.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed in reactions with this compound?

A1: The byproducts are highly dependent on the substrate and reaction conditions. However, a common inorganic byproduct is manganese dioxide (MnO₂), which appears as a brown precipitate, particularly in neutral or alkaline media.[1][3] In organic reactions, over-oxidation can lead to byproducts such as carboxylic acids from the oxidation of primary alcohols or aldehydes, and ketones from the oxidation of secondary alcohols.[4][5] In the case of alkenes, while diols can be the desired product under mild conditions, further oxidation can lead to the cleavage of the carbon-carbon double bond, resulting in ketones or carboxylic acids.[1][2][5]

Q2: How does pH affect byproduct formation?

A2: The pH of the reaction medium is a critical factor that influences the oxidizing power of the permanganate ion and the nature of the manganese-containing byproducts.[6]

  • Acidic conditions: Permanganate is a very strong oxidant, and the manganese is typically reduced to the soluble, colorless manganese(II) ion (Mn²⁺). While this can prevent the formation of MnO₂ precipitate, the strong oxidizing power can lead to more extensive oxidation of the organic substrate and the formation of undesired byproducts.[1][2]

  • Neutral or slightly alkaline conditions: The oxidizing power of permanganate is somewhat attenuated. The primary manganese byproduct is the insoluble brown manganese dioxide (MnO₂).[1][3] These conditions are often used for more selective oxidations, such as the conversion of alkenes to diols.[1][2]

  • Strongly alkaline conditions: The permanganate ion (MnO₄⁻, purple) can be reduced to the manganate ion (MnO₄²⁻, green), which is a weaker oxidizing agent.[3] This can sometimes be exploited for selective oxidations, but the manganate can disproportionate to MnO₄⁻ and MnO₂.

Q3: My reaction with an alkene is supposed to yield a diol, but I am getting carboxylic acids instead. What is happening?

A3: The formation of carboxylic acids from an alkene indicates that over-oxidation and cleavage of the carbon-carbon double bond have occurred. This is more likely to happen under harsh reaction conditions.[1][5] To favor the formation of the diol, it is crucial to use mild conditions:

  • Low temperature: Conduct the reaction at or below room temperature.

  • Dilute solutions: Use dilute solutions of both the alkene and this compound.

  • Neutral or slightly alkaline pH: Avoid acidic conditions which promote stronger oxidation.[1][2]

Q4: How can I remove the manganese dioxide byproduct from my reaction mixture?

A4: Manganese dioxide is an insoluble solid and can typically be removed by filtration. After the reaction is complete, the mixture can be passed through a filter medium such as celite or a fine filter paper to separate the solid MnO₂ from the solution containing your product.

Q5: Is this compound stable?

A5: this compound is a solid crystalline material. It is reported to decompose at 175°C.[7][8] As with all permanganates, it is a strong oxidizing agent and should be handled with care, avoiding contact with combustible materials.

Experimental Protocols

General Protocol for the Oxidation of an Alkene to a Diol:

  • Dissolve the alkene in a suitable solvent (e.g., acetone, t-butanol, or a mixture with water).

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled, dilute aqueous solution of this compound dropwise with vigorous stirring. Maintain the temperature below 10 °C.

  • Monitor the reaction progress by observing the disappearance of the purple permanganate color. The formation of a brown precipitate (MnO₂) will also be observed.

  • Once the reaction is complete (as determined by TLC or other analytical methods), quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) until the purple and brown colors disappear.

  • Filter the mixture to remove any remaining manganese salts.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude diol.

  • Purify the crude product by chromatography or recrystallization as needed.

Visualizations

Byproduct_Formation_Pathway cluster_conditions Reaction Conditions cluster_products Potential Products cluster_byproducts Common Byproducts Substrate Substrate Reaction_Mixture Reaction_Mixture Substrate->Reaction_Mixture Sr(MnO4)2·3H2O Sr(MnO4)2·3H2O Sr(MnO4)2·3H2O->Reaction_Mixture Desired_Product Desired Product Byproducts Byproducts MnO2 MnO₂ (Brown Precipitate) Byproducts->MnO2 Over_Oxidized Over-oxidized Products (e.g., Carboxylic Acids) Byproducts->Over_Oxidized Cleavage_Products C-C Cleavage Products Byproducts->Cleavage_Products Reaction_Mixture->Desired_Product Main Reaction Path Reaction_Mixture->Byproducts Side Reactions

Caption: Logical relationship of byproduct formation in this compound reactions.

Troubleshooting_Workflow Start Experiment Start Undesired_Outcome Undesired Outcome? Start->Undesired_Outcome Analyze_Byproducts Analyze Byproducts (e.g., TLC, GC-MS, NMR) Undesired_Outcome->Analyze_Byproducts Yes End Successful Outcome Undesired_Outcome->End No Identify_Issue Identify Issue Analyze_Byproducts->Identify_Issue Adjust_Conditions Adjust Reaction Conditions Identify_Issue->Adjust_Conditions e.g., Over-oxidation Identify_Issue->Adjust_Conditions e.g., Incomplete Reaction Identify_Issue->Adjust_Conditions e.g., Low Yield Adjust_Conditions->Start Re-run Experiment

Caption: A general workflow for troubleshooting reactions involving this compound.

References

"how to improve the yield of strontium permanganate trihydrate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Strontium Permanganate Trihydrate

Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most commonly cited methods for synthesizing this compound are metathesis (double displacement) reactions. The two primary routes are:

  • Reaction of Silver Permanganate with Strontium Chloride: This method involves reacting aqueous solutions of silver permanganate and strontium chloride. The insoluble silver chloride precipitate is removed by filtration, and this compound is then crystallized from the solution.[1][2]

  • Reaction of Barium Permanganate with Strontium Sulfate: This route utilizes the reaction between barium permanganate and strontium sulfate. The highly insoluble barium sulfate precipitates out, leaving strontium permanganate in the solution, from which the trihydrate can be crystallized.

Q2: What are the main safety concerns when synthesizing this compound?

A2: The primary safety concerns stem from the strong oxidizing nature of the permanganate ion.

  • Oxidizing Agent: Permanganates can react vigorously, and sometimes explosively, with organic materials and reducing agents.[3]

  • Precursor Stability: Precursors like silver permanganate can be unstable and may decompose explosively upon heating.[1][3]

  • Handling Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Keep all combustible materials away from the reaction setup.[4][5]

Q3: My this compound crystals are very dark, almost black. Is this normal?

A3: Yes, this is normal. This compound is described as forming dark violet or purple crystals.[1][2] Due to the intense color of the permanganate ion, bulk crystalline material can appear almost black.

Q4: The product is described as hygroscopic. How should I handle and store it?

A4: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1][2] To prevent this, handle the crystals quickly in a low-humidity environment if possible. For storage, use a tightly sealed container and consider placing it inside a desiccator containing a suitable drying agent.

Experimental Protocols

Below are detailed, illustrative protocols for the two primary synthesis routes. Disclaimer: These protocols are based on general principles of inorganic synthesis and information available for analogous compounds, due to the limited specific literature for this compound. Researchers should perform their own risk assessments and optimization studies.

Protocol 1: Metathesis Reaction of Silver Permanganate and Strontium Chloride

This protocol first involves the synthesis of silver permanganate, followed by its reaction with strontium chloride.

Part A: Synthesis of Silver Permanganate (AgMnO₄)

  • Preparation of Reactant Solutions:

    • Prepare a solution of silver nitrate (AgNO₃) by dissolving a specific molar amount in deionized water.

    • Prepare a separate, equimolar solution of potassium permanganate (KMnO₄) in deionized water. For improved crystal formation, this solution can be heated.[2]

  • Reaction:

    • Slowly add the silver nitrate solution to the vigorously stirred potassium permanganate solution. To prevent photochemical decomposition, it is advisable to carry out this reaction in darkened conditions.[6]

    • Silver permanganate will precipitate as a purple crystalline solid due to its low solubility.[6][7]

  • Isolation and Purification:

    • Filter the precipitate using vacuum filtration.

    • Wash the collected silver permanganate crystals with small portions of cold deionized water to remove soluble potassium nitrate byproduct.

    • Dry the silver permanganate in a desiccator, protected from light.

Part B: Synthesis of this compound (Sr(MnO₄)₂·3H₂O)

  • Preparation of Reactant Solutions:

    • Prepare a saturated aqueous solution of the synthesized silver permanganate.

    • Prepare a stoichiometric aqueous solution of strontium chloride (SrCl₂). The molar ratio of AgMnO₄ to SrCl₂ should be 2:1.

  • Reaction:

    • Slowly add the strontium chloride solution to the stirred silver permanganate solution.

    • A white precipitate of silver chloride (AgCl) will form.

  • Isolation of Strontium Permanganate Solution:

    • Carefully filter the mixture to remove the AgCl precipitate. The filtrate is an aqueous solution of strontium permanganate.

  • Crystallization:

    • Transfer the filtrate to an evaporating dish and place it in a desiccator over a suitable desiccant (e.g., anhydrous calcium chloride).

    • Allow the solvent to evaporate slowly at room temperature. Dark violet, cubic crystals of this compound will form.[1][2]

  • Final Product Handling:

    • Decant the mother liquor and collect the crystals.

    • Quickly dry the crystals by pressing them between filter papers and then store them in a tightly sealed container inside a desiccator.

Protocol 2: Metathesis Reaction of Barium Permanganate and Strontium Sulfate

This protocol may be advantageous if silver compounds are to be avoided. It involves the preparation of barium permanganate as an intermediate.

Part A: Synthesis of Barium Permanganate (Ba(MnO₄)₂)

  • Barium permanganate can be prepared by various methods, including the reaction of barium chloride with silver permanganate or the reaction of aluminum permanganate with barium hydroxide.[8] A method involving the disproportionation of barium manganate in the presence of carbon dioxide has also been described.[8][9]

Part B: Synthesis of this compound (Sr(MnO₄)₂·3H₂O)

  • Reaction Mixture:

    • Prepare a saturated aqueous solution of barium permanganate.

    • Add a stoichiometric amount of solid strontium sulfate (SrSO₄) to the barium permanganate solution. The molar ratio of Ba(MnO₄)₂ to SrSO₄ should be 1:1.

  • Reaction:

    • Stir the suspension vigorously. The reaction is driven by the precipitation of barium sulfate (BaSO₄), which is significantly less soluble than strontium sulfate.

    • The reaction may require gentle heating and/or extended stirring time to go to completion due to the solid-liquid nature of the reaction.

  • Isolation of Strontium Permanganate Solution:

    • Filter the mixture to remove the precipitated barium sulfate and any unreacted strontium sulfate. The resulting filtrate is an aqueous solution of strontium permanganate.

  • Crystallization:

    • Follow the crystallization procedure described in Protocol 1, Part B, step 4.

  • Final Product Handling:

    • Follow the handling procedure described in Protocol 1, Part B, step 5.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete reaction in the precursor synthesis (e.g., AgMnO₄ or Ba(MnO₄)₂).2. Incomplete metathesis reaction.3. Co-precipitation of the product with the insoluble byproduct.4. Loss of product during filtration and washing steps.5. Decomposition of permanganate during the reaction.1. Ensure stoichiometric amounts of reactants and allow sufficient reaction time. Consider gentle heating to improve reaction kinetics.2. For solid-liquid reactions, ensure vigorous stirring and consider increasing the reaction time.3. Wash the precipitate with minimal amounts of cold deionized water to recover adsorbed product.4. Use fine filter paper or a fritted glass funnel to prevent loss of fine crystals. Minimize the volume of washing solvent.5. Avoid high temperatures and exposure to strong light, which can decompose permanganates.
Final Product is Contaminated with Byproducts (e.g., AgCl, BaSO₄) 1. Inefficient filtration.2. Formation of very fine precipitate that passes through the filter medium.1. Use a finer porosity filter paper or a membrane filter.2. Allow the precipitate to settle completely before decanting the supernatant for filtration. Consider centrifugation followed by decantation.
Difficulty in Crystallizing the Final Product 1. The solution is too dilute.2. The solution is supersaturated, but crystallization has not initiated.3. Presence of soluble impurities inhibiting crystal growth.1. Continue slow evaporation in a desiccator. Avoid rapid heating to concentrate the solution, as this may cause decomposition.2. Induce crystallization by scratching the inner surface of the container with a glass rod or by adding a seed crystal.3. If impurities are suspected, a recrystallization step may be necessary. Dissolve the crude product in a minimal amount of warm deionized water and allow it to cool and recrystallize slowly.[10][11]
Product Decomposes (Brown Precipitate of MnO₂ Forms) 1. Exposure to heat or light.2. Contamination with reducing agents (e.g., dust, organic matter).3. The solution is not at a neutral pH.1. Conduct the synthesis at or below room temperature and protect solutions from direct light.[6]2. Ensure all glassware is thoroughly cleaned and use high-purity reagents and solvents.3. Maintain a neutral pH throughout the synthesis and purification process.

Data Presentation: Parameters for Yield Optimization

Parameter Range/Variable Expected Impact on Yield Expected Impact on Purity Notes
Reactant Concentration Dilute vs. ConcentratedHigher concentrations may increase the reaction rate but could lead to smaller, less pure crystals due to rapid precipitation.Moderate concentrations often provide a good balance between reaction rate and crystal quality.Start with moderately concentrated solutions and adjust based on observations.
Rate of Addition of Reactants Slow (dropwise) vs. FastSlow addition generally favors the formation of larger, purer crystals, which are easier to filter and handle, potentially improving the isolated yield.Slow addition minimizes the inclusion of impurities in the crystal lattice.Vigorous stirring is crucial, especially during slow addition, to ensure homogeneity.[2]
Reaction Temperature 0°C to 40°CHigher temperatures can increase reaction rates but also increase the rate of permanganate decomposition, potentially lowering the yield.Lower temperatures generally favor higher purity by slowing down side reactions and promoting orderly crystal growth.A temperature around room temperature or slightly below is a reasonable starting point.
Crystallization Method Slow Evaporation vs. CoolingSlow evaporation at a constant temperature (e.g., in a desiccator) typically yields larger, higher-purity crystals.Rapid cooling can lead to the precipitation of impurities along with the product.For a high-purity product, slow evaporation is recommended.[1][2]
Washing of Precipitates Solvent (Water) Temperature and VolumeWashing with minimal volumes of ice-cold solvent will minimize product loss due to dissolution.Thorough washing is necessary to remove soluble byproducts.A balance must be struck between purity and yield.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis cluster_0 Route 1: Silver Permanganate cluster_1 Route 2: Barium Permanganate AgNO3 AgNO₃ Solution mix1 Mix & Precipitate AgMnO₄ AgNO3->mix1 KMnO4 KMnO₄ Solution KMnO4->mix1 filter1 Filter & Wash AgMnO₄ mix1->filter1 AgMnO4_solid Solid AgMnO₄ filter1->AgMnO4_solid react_Sr React with SrCl₂ AgMnO4_solid->react_Sr Ba_permanganate_prep Prepare Ba(MnO₄)₂ Solution SrSO4 Add Solid SrSO₄ Ba_permanganate_prep->SrSO4 mix2 Stir & Precipitate BaSO₄ SrSO4->mix2 filter2 Filter to get Sr(MnO₄)₂ Solution mix2->filter2 SrMnO4_sol_2 Sr(MnO₄)₂ Solution filter2->SrMnO4_sol_2 SrCl2_sol SrCl₂ Solution SrCl2_sol->react_Sr filter_AgCl Filter off AgCl react_Sr->filter_AgCl SrMnO4_sol_1 Sr(MnO₄)₂ Solution filter_AgCl->SrMnO4_sol_1 crystallize Slow Evaporation / Crystallization SrMnO4_sol_1->crystallize SrMnO4_sol_2->crystallize isolate Isolate & Dry Crystals crystallize->isolate product Sr(MnO₄)₂·3H₂O isolate->product G Troubleshooting Logic for Synthesis start Problem Encountered During Synthesis low_yield Is the yield low? start->low_yield impurity Is the product impure? low_yield->impurity No check_reaction Check reaction completeness, time, and temperature. Minimize washing losses. low_yield->check_reaction Yes no_crystals Are crystals not forming? impurity->no_crystals No check_filtration Improve filtration (finer filter). Ensure complete precipitation of byproduct. impurity->check_filtration Yes decomposition Is there evidence of decomposition? no_crystals->decomposition No check_concentration Concentrate solution by slow evaporation. Induce crystallization (seeding/scratching). no_crystals->check_concentration Yes check_conditions Reduce temperature. Protect from light. Ensure clean glassware. decomposition->check_conditions Yes end_node Implement Corrective Action decomposition->end_node No check_reaction->end_node check_filtration->end_node check_concentration->end_node check_conditions->end_node

References

Technical Support Center: Decomposition of Strontium Permanganate Trihydrate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the decomposition of strontium permanganate trihydrate in solution.

Frequently Asked Questions (FAQs)

Q1: What are the expected decomposition products of this compound in an aqueous solution?

A1: While specific studies on the decomposition of strontium permanganate in solution are not extensively documented, the decomposition is expected to follow the general behavior of permanganate salts in aqueous solutions. The permanganate ion (MnO₄⁻) is a strong oxidizing agent and its stability is highly dependent on the pH of the solution.

  • In acidic solutions: Permanganate is reduced to the pale pink manganese(II) ion (Mn²⁺).

  • In neutral or weakly alkaline solutions: Permanganate is typically reduced to form a brown-black solid, manganese dioxide (MnO₂).

  • In strongly alkaline solutions: Permanganate can be reduced to the green manganate ion (MnO₄²⁻).

The other product is typically oxygen gas. The strontium ion (Sr²⁺) is generally expected to remain in solution as a spectator ion.

Q2: What is the decomposition temperature of solid this compound?

A2: The decomposition temperature for solid this compound is reported to be 175°C[1]. It is important to note that decomposition in solution can occur at significantly lower temperatures, as it is influenced by factors such as pH, the presence of reducing agents, and light.

Q3: What are the physical and chemical properties of this compound?

A3: A summary of the key properties is provided in the table below.

PropertyValue
Chemical Formula Sr(MnO₄)₂ · 3H₂O
Molar Mass 379.54 g/mol [1][2][]
Appearance Purple cubic crystals[1]
Solubility in Water 2.5 g/100 g of water at 0°C[1]
Decomposition Temperature 175°C (solid)[1]

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, strontium permanganate is a strong oxidizing agent and requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid Contact with Combustibles: Keep strontium permanganate away from organic materials, flammable solvents, and other reducing agents to prevent fire or explosion[4].

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Storage: Store in a cool, dry place away from heat and sources of ignition. Keep it tightly closed and away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour solutions down the drain without proper neutralization and waste assessment.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving the decomposition of this compound in solution.

Problem 1: The color of my strontium permanganate solution is changing unexpectedly from purple to brown/black.

  • Possible Cause 1: Decomposition to Manganese Dioxide. In neutral or near-neutral solutions, permanganate can decompose to form a brown-black precipitate of manganese dioxide (MnO₂).

  • Troubleshooting Steps:

    • Check the pH of your solution: If a neutral pH is not intended, adjust the pH to the desired acidic or alkaline range.

    • Protect from light: Permanganate solutions can be sensitive to light. Store your solution in an amber bottle or protect it from light to slow down decomposition.

    • Check for contaminants: The presence of even small amounts of reducing agents (e.g., dust, organic residues on glassware) can initiate the decomposition. Ensure all glassware is scrupulously clean.

Problem 2: The decomposition rate of my strontium permanganate solution is faster/slower than expected.

  • Possible Cause 1: Temperature Fluctuations. The rate of decomposition is temperature-dependent. Higher temperatures will increase the reaction rate.

  • Troubleshooting Steps:

    • Control the temperature: Use a water bath or other temperature-controlled equipment to maintain a constant temperature for your experiment.

    • Record the temperature: Monitor and record the temperature of your solution throughout the experiment.

  • Possible Cause 2: Incorrect pH. The stability of the permanganate ion is highly dependent on pH.

  • Troubleshooting Steps:

    • Measure and buffer the pH: Use a calibrated pH meter to accurately measure the pH of your solution. If a specific pH is required, use an appropriate buffer system.

  • Possible Cause 3: Presence of Catalysts or Inhibitors. Certain ions or compounds can catalyze or inhibit the decomposition of permanganate.

  • Troubleshooting Steps:

    • Review your reaction components: Check for the presence of any known catalysts (e.g., certain metal ions) or inhibitors.

    • Use high-purity reagents and solvents: Impurities in your reagents or solvent could be affecting the reaction rate.

Problem 3: I am observing the formation of a green-colored solution.

  • Possible Cause: Formation of Manganate. In strongly alkaline conditions, the permanganate ion (MnO₄⁻, purple) can be reduced to the manganate ion (MnO₄²⁻, green).

  • Troubleshooting Steps:

    • Verify the pH: Ensure the pH of your solution is within the intended range. If a green solution is undesirable, you may need to lower the pH.

    • Consider the reductant: The presence of a reducing agent in a strongly alkaline solution will promote the formation of manganate.

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Decomposition of Strontium Permanganate in Aqueous Solution

  • Preparation of Stock Solution:

    • Accurately weigh a known mass of this compound.

    • Dissolve the solid in a known volume of deionized water to prepare a stock solution of the desired concentration. It is advisable to prepare this solution fresh.

  • Reaction Setup:

    • Transfer a known volume of the stock solution to a reaction vessel.

    • If applicable, add the desired buffer or adjust the pH of the solution using dilute acid or base.

    • If studying the effect of a reducing agent, add a known concentration of the reductant to initiate the reaction.

    • Maintain the reaction mixture at a constant temperature using a water bath.

  • Monitoring the Reaction:

    • The progress of the decomposition can be monitored spectrophotometrically by measuring the absorbance of the permanganate ion at its λmax (around 525 nm).

    • At regular time intervals, withdraw an aliquot of the reaction mixture and measure its absorbance.

    • The rate of decomposition can be determined by plotting the absorbance (or concentration) of permanganate versus time.

Visualizations

Decomposition_Workflow Experimental Workflow for Studying Decomposition cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis prep_solution Prepare Sr(MnO4)2·3H2O Stock Solution mix_reagents Mix Reactants in Temperature-Controlled Vessel prep_solution->mix_reagents prep_reagents Prepare Buffers and/or Reductant Solutions prep_reagents->mix_reagents initiate_reaction Initiate Reaction mix_reagents->initiate_reaction take_aliquots Take Aliquots at Timed Intervals initiate_reaction->take_aliquots measure_absorbance Measure Absorbance (e.g., at 525 nm) take_aliquots->measure_absorbance plot_data Plot Absorbance vs. Time measure_absorbance->plot_data determine_kinetics Determine Reaction Rate and Order plot_data->determine_kinetics

Caption: Experimental workflow for studying decomposition.

Permanganate_Decomposition_Pathways Decomposition Pathways of Permanganate Ion (MnO4-) MnO4_minus MnO4- (Permanganate) Purple Mn2_plus Mn2+ (Manganese(II)) Pale Pink MnO4_minus->Mn2_plus Acidic Solution MnO2 MnO2 (Manganese Dioxide) Brown/Black Solid MnO4_minus->MnO2 Neutral/Weakly Alkaline Solution MnO4_2minus MnO4^2- (Manganate) Green MnO4_minus->MnO4_2minus Strongly Alkaline Solution

Caption: Decomposition pathways of the permanganate ion.

References

"troubleshooting low reactivity of strontium permanganate trihydrate"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for strontium permanganate trihydrate. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during its use as an oxidizing agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, with the chemical formula Sr(MnO₄)₂·3H₂O, is a purple crystalline solid. It is an inorganic compound notable for its oxidizing properties, attributable to the permanganate ion (MnO₄⁻), where manganese is in the +7 oxidation state.

Q2: What are the typical applications of this compound in research and development?

While less common than potassium permanganate, this compound can be used as an oxidizing agent in various organic synthesis reactions. Its applications are analogous to other permanganate salts, including the oxidation of alkenes, alcohols, and aldehydes.

Q3: How does the reactivity of this compound compare to potassium permanganate?

Q4: What are the optimal storage and handling conditions for this compound?

To maintain its reactivity and ensure safety, this compound should be stored in a cool, dry, and well-ventilated area away from combustible materials and reducing agents.[1] It should be kept in tightly sealed containers to prevent absorption of moisture, which can lead to degradation.[1] Always use appropriate personal protective equipment (PPE), including gloves and safety goggles, when handling the compound.[2][3]

Q5: How does pH affect the oxidizing power of this compound?

The oxidizing potential of the permanganate ion is highly dependent on the pH of the solution.[4][5]

  • In acidic solutions, permanganate is a very strong oxidizing agent, as it is reduced from Mn(VII) to Mn(II) (a 5-electron change).[6][7]

  • In neutral solutions, it is reduced to manganese dioxide (MnO₂), a brown precipitate (a 3-electron change).[8]

  • In strongly alkaline solutions, it is reduced to the manganate ion (MnO₄²⁻), which is green (a 1-electron change).[8][9] Therefore, for reactions requiring a potent oxidizing agent, acidic conditions are generally preferred.[6]

Troubleshooting Guides

Issue 1: Low or No Reactivity Observed

You are performing an oxidation reaction with this compound, but the reaction is proceeding very slowly or not at all.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect pH The reactivity of permanganate is highly pH-dependent.[4][5] Verify the pH of your reaction mixture. For many organic oxidations, acidic conditions are required for maximum reactivity.[6] If your protocol allows, consider carefully acidifying the solution with a non-reducing acid like dilute sulfuric acid.
Low Temperature Some oxidation reactions with permanganate have a significant activation energy and may require heating to proceed at a reasonable rate. If the substrate is stable at higher temperatures, consider gently warming the reaction mixture.
Reagent Degradation This compound can decompose over time, especially if not stored properly. Exposure to moisture and light can reduce its oxidizing power.[1] It is advisable to use a fresh batch of the reagent or test the activity of your current stock.
Insoluble Reactants If your organic substrate has low solubility in the reaction solvent, this can severely limit the reaction rate. Consider using a co-solvent that is inert to oxidation by permanganate to improve the solubility of your substrate.
Formation of an Insoluble Manganese Dioxide Layer In neutral or slightly acidic conditions, permanganate is reduced to insoluble manganese dioxide (MnO₂).[8] This can coat the surface of the substrate or the permanganate crystals, preventing further reaction.[10][11][12] Vigorous stirring and ensuring acidic conditions can help mitigate this.

Experimental Protocols

While specific protocols for this compound are scarce, the following general procedure for the oxidation of an alkene using a permanganate salt can be adapted. It is crucial to first perform a small-scale test reaction to determine the optimal conditions for your specific substrate.

General Protocol: Oxidation of an Alkene to a Vicinal Diol (Syn-Dihydroxylation)

This protocol is based on the well-established reaction with potassium permanganate and should be adapted with caution for this compound.

Materials:

  • Alkene

  • This compound

  • Sodium hydroxide (for alkaline conditions)

  • Ice bath

  • Suitable solvent (e.g., water, acetone, or a mixture)

  • Stir plate and stir bar

Procedure (Alkaline Conditions):

  • Dissolve the alkene in a suitable solvent in a round-bottom flask equipped with a stir bar.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate beaker, prepare a dilute aqueous solution of this compound and a small amount of sodium hydroxide. The solution should be cold.

  • Slowly add the cold, alkaline permanganate solution dropwise to the stirring alkene solution. Maintain the temperature below 10 °C. The purple color of the permanganate should disappear as it reacts.

  • Continue the addition until a faint, persistent pink or purple color is observed, indicating a slight excess of permanganate.

  • Upon completion, a brown precipitate of manganese dioxide (MnO₂) will have formed.

  • Quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite solution) until the purple color and the brown precipitate disappear.

  • Proceed with the appropriate workup and purification steps to isolate the diol product.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table provides a general comparison of permanganate reactivity under different pH conditions.

Reaction Medium Reduction Half-Reaction Standard Electrode Potential (E°) Oxidizing Power Primary Manganese Product
Acidic (H⁺) MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O+1.51 V[7]StrongestMn²⁺ (colorless)[8]
Neutral (H₂O) MnO₄⁻ + 2H₂O + 3e⁻ → MnO₂ + 4OH⁻+0.59 V[4]ModerateMnO₂ (brown precipitate)[8]
Strongly Alkaline (OH⁻) MnO₄⁻ + e⁻ → MnO₄²⁻+0.56 V[7]WeakestMnO₄²⁻ (green)[8]

Visualizations

Troubleshooting Workflow for Low Reactivity

This diagram outlines a logical workflow for diagnosing and addressing low reactivity issues during an oxidation experiment with this compound.

TroubleshootingWorkflow start Low Reactivity Observed check_pH Check Reaction pH start->check_pH pH_correct Is pH Optimal? check_pH->pH_correct adjust_pH Adjust pH (e.g., add dilute acid) pH_correct->adjust_pH No check_temp Check Reaction Temperature pH_correct->check_temp Yes adjust_pH->check_temp temp_correct Is Temperature Sufficient? check_temp->temp_correct increase_temp Increase Temperature (if substrate is stable) temp_correct->increase_temp No check_reagent Assess Reagent Quality temp_correct->check_reagent Yes increase_temp->check_reagent reagent_ok Is Reagent Fresh and Properly Stored? check_reagent->reagent_ok new_reagent Use Fresh Reagent reagent_ok->new_reagent No check_solubility Evaluate Substrate Solubility reagent_ok->check_solubility Yes new_reagent->check_solubility solubility_ok Is Substrate Fully Dissolved? check_solubility->solubility_ok change_solvent Use a Co-solvent solubility_ok->change_solvent No check_mixing Observe for Precipitate Formation solubility_ok->check_mixing Yes change_solvent->check_mixing mixing_ok Is a Precipitate Inhibiting the Reaction? check_mixing->mixing_ok increase_stirring Increase Stirring Rate mixing_ok->increase_stirring Yes end_fail Consult Further Literature/Support mixing_ok->end_fail No end_success Reaction Proceeds increase_stirring->end_success

Caption: Troubleshooting workflow for low reactivity.

Permanganate Oxidation Pathway in Different pH Conditions

This diagram illustrates the different reduction products of the permanganate ion depending on the pH of the reaction medium.

PermanganatePathways MnO4_minus MnO₄⁻ (Permanganate, +7) acidic Acidic (H⁺) MnO4_minus->acidic neutral Neutral (H₂O) MnO4_minus->neutral alkaline Alkaline (OH⁻) MnO4_minus->alkaline Mn2_plus Mn²⁺ (+2, Colorless) acidic->Mn2_plus +5e⁻ MnO2 MnO₂ (+4, Brown Precipitate) neutral->MnO2 +3e⁻ MnO4_2minus MnO₄²⁻ (+6, Green) alkaline->MnO4_2minus +1e⁻

Caption: Permanganate reduction pathways vs. pH.

References

Technical Support Center: Managing Exotherms in Strontium Permanganate Trihydrate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium permanganate trihydrate. The information focuses on the potential for exothermic reactions and offers guidance on safe handling and experimental conduct.

Disclaimer: The following information is based on the general properties of permanganate salts. Specific quantitative data on the exothermic behavior of this compound is limited in publicly available literature. Therefore, all reactions involving this compound should be treated with extreme caution, and small-scale trials are recommended to assess exothermic potential before scaling up.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its basic properties?

This compound is an inorganic compound with the formula Sr(MnO₄)₂·3H₂O. It is a purple, crystalline solid.[1][2] As a permanganate salt, it is a strong oxidizing agent.

Q2: What is an exothermic reaction, and why is it a concern with this compound?

An exothermic reaction is a chemical process that releases energy in the form of heat. This can cause a rapid increase in the temperature of the reaction mixture. Permanganate salts are well-known for their strong oxidizing nature, which can lead to highly exothermic reactions, particularly when in contact with organic materials or reducing agents.[3][4][5] These reactions can potentially lead to loss of control, boiling of solvents, pressure buildup, and in severe cases, fire or explosion.[6] The thermal decomposition of related permanganate compounds is also known to be exothermic.[7]

Q3: What triggers an exothermic reaction with this compound?

Potential triggers for an exothermic event include:

  • Mixing with reducing agents: This includes a wide range of organic compounds (alcohols, aldehydes, amines, etc.) and some inorganic substances.[5][8]

  • Thermal decomposition: this compound has a documented decomposition temperature of 175°C. While specific data on the nature of this decomposition is scarce, the decomposition of other permanganates is known to be exothermic.[9]

  • Contact with combustible materials: As a strong oxidizer, it can ignite flammable materials.[6][10]

  • Friction or shock: Some oxidizing salts can be sensitive to mechanical shock or friction, which can initiate decomposition.[10]

Q4: Are there known quantitative data on the exothermicity of this compound reactions?

PropertyValue
Chemical Formula Sr(MnO₄)₂·3H₂O
Molar Mass 379.54 g/mol
Appearance Purple cubic crystals
Decomposition Temp. 175°C

Troubleshooting Guide for Exotherm Management

This guide provides a question-and-answer format to address specific issues that may arise during experiments.

Issue 1: Unexpected Temperature Spike During Reactant Addition

  • Question: I am adding an organic substrate to a solution of this compound, and the temperature is rising much faster than anticipated. What should I do?

  • Answer:

    • Stop the Addition: Immediately cease the addition of the reactant.

    • Activate Cooling: If not already in use, apply external cooling (e.g., ice bath).

    • Increase Stirring: Ensure vigorous stirring to promote even heat distribution and prevent localized hot spots.

    • Dilute (with caution): If safe and compatible with the reaction, consider adding a cold, inert solvent to dilute the reactants and absorb heat. This should be done with extreme care as adding a liquid to a very hot mixture can cause it to boil violently.

    • Monitor: Continuously monitor the temperature. If it continues to rise uncontrollably, evacuate the area and follow emergency protocols.

Issue 2: Reaction "Runaway" (Uncontrolled Exotherm)

  • Question: My reaction temperature is climbing rapidly, and the cooling system cannot keep up. What steps should I take?

  • Answer: A runaway reaction is a critical emergency.

    • Alert Personnel: Immediately alert all personnel in the vicinity.

    • Lower Fume Hood Sash: If the experiment is in a fume hood, lower the sash completely.

    • Evacuate: Evacuate the immediate laboratory area.

    • Emergency Services: Contact your institution's emergency response team.

    • Do Not Attempt to Quench: Do not attempt to quench a large, out-of-control reaction, as this can exacerbate the situation.

Issue 3: Discoloration and Gas Evolution Upon Heating

  • Question: I am heating a reaction mixture containing this compound, and I observe vigorous bubbling and a color change, even though I am below the intended reaction temperature. What is happening?

  • Answer: This is a strong indication that the decomposition of the permanganate has begun, which is an exothermic process.

    • Remove Heat Source: Immediately remove the heating source.

    • Apply Cooling: Carefully apply external cooling to the reaction vessel.

    • Ensure Ventilation: Make sure the reaction is being conducted in a well-ventilated area, preferably a fume hood, as the gases evolved could be harmful.

    • Re-evaluate Protocol: Do not resume heating. The experimental protocol needs to be revised to use a lower temperature or a different heating method that allows for better control.

Experimental Protocols for Exotherm Management

Protocol 1: General Procedure for Oxidation Reactions

This protocol outlines a general approach to safely conduct oxidation reactions with this compound.

  • Risk Assessment: Before starting, conduct a thorough risk assessment, considering the reactants, solvents, concentrations, and scale. Assume the reaction will be exothermic.

  • Small-Scale Trial: Always perform a small-scale trial (milligram to low gram scale) to observe the thermal behavior before scaling up.

  • Apparatus Setup:

    • Use a round-bottom flask equipped with a magnetic stirrer, a thermometer or thermocouple to monitor the internal temperature, and a pressure-equalizing dropping funnel for adding reagents.

    • Place the flask in a cooling bath (e.g., ice-water, dry ice/acetone) that can be raised or lowered as needed.

  • Execution:

    • Dissolve or suspend the this compound in the chosen solvent and cool the mixture to a low starting temperature (e.g., 0°C or lower).

    • Add the reducing agent/substrate dropwise and slowly from the dropping funnel.

    • Monitor the internal temperature continuously. Maintain a slow addition rate to ensure the temperature does not rise significantly.

    • If a notable exotherm is observed, stop the addition and allow the temperature to return to the set point before resuming.

  • Work-up: Quench the reaction carefully by slowly adding a suitable quenching agent (e.g., a solution of sodium bisulfite) while maintaining cooling.

Protocol 2: Controlled Thermal Decomposition Study (for analysis)

This protocol is intended for analytical purposes (e.g., TGA/DSC) and not for bulk decomposition.

  • Instrumentation: Use a Differential Scanning Calorimeter (DSC) or a Thermogravimetric Analyzer (TGA) with a DSC sensor.

  • Sample Preparation: Use a very small amount of sample (typically 1-5 mg) in a vented aluminum or ceramic pan.

  • Atmosphere: Conduct the analysis under a controlled atmosphere, such as a slow flow of inert gas (e.g., nitrogen or argon).

  • Heating Program: Use a slow heating rate (e.g., 2-5°C/min) to allow for better resolution of thermal events and to minimize the risk of a rapid, uncontrolled decomposition even on a small scale.

  • Analysis: Analyze the resulting thermogram for exothermic events (peaks in the DSC signal) and mass loss (in the TGA signal). The onset of the exotherm will indicate the temperature at which decomposition becomes significant.

Visualizations

Below are diagrams illustrating the logical workflows for managing potential exotherms.

ExothermManagementWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_response Response to Exotherm RiskAssessment Conduct Risk Assessment SmallScale Perform Small-Scale Trial RiskAssessment->SmallScale Setup Prepare Cooled & Monitored Reaction Setup SmallScale->Setup Start Start Reaction at Low Temperature Setup->Start AddReagent Slow, Dropwise Addition of Reagent Start->AddReagent Monitor Monitor Temperature Continuously AddReagent->Monitor TempCheck Temperature Stable? Monitor->TempCheck TempCheck->AddReagent Yes StopAddition Stop Addition TempCheck->StopAddition No Cooling Apply/Increase Cooling StopAddition->Cooling Evaluate Evaluate Situation Cooling->Evaluate

Caption: Workflow for proactive exotherm management.

ExothermDecisionTree Start Temperature Rise Detected IsControlled Is Rise Controlled by Cooling & Stopping Addition? Start->IsControlled Resume Continue Monitoring, Resume Addition Slowly IsControlled->Resume Yes Runaway Runaway Condition? IsControlled->Runaway No Emergency Activate Emergency Protocol: Alert, Evacuate Runaway->Emergency Yes Hold Hold and Re-evaluate Experimental Parameters Runaway->Hold No

Caption: Decision tree for responding to a temperature increase.

References

Technical Support Center: Purification of Strontium Permanganate Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium permanganate trihydrate. The following sections detail experimental protocols, address common issues, and offer guidance on purification from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The two primary methods for synthesizing this compound are:

  • Metathesis reaction between silver permanganate and strontium chloride. In this method, aqueous solutions of silver permanganate and strontium chloride are mixed. The insoluble silver chloride precipitates, leaving strontium permanganate in the solution.

  • Reaction of barium permanganate with strontium sulfate. This method involves the reaction of barium permanganate with a slurry of strontium sulfate. The insoluble barium sulfate is formed and can be filtered off, yielding a solution of strontium permanganate.

Q2: My this compound crystals are very fine and difficult to filter. How can I obtain larger crystals?

A2: Fine crystal formation is often due to rapid precipitation. To encourage the growth of larger crystals, a slow crystallization process is recommended. This can be achieved by:

  • Slow cooling: Allow the saturated solution to cool to room temperature slowly, followed by further cooling in an ice bath.

  • Slow evaporation: Allow the solvent to evaporate slowly from the solution at room temperature.

  • Using a co-solvent: If the solubility of strontium permanganate is significantly lower in a co-solvent that is miscible with water (e.g., ethanol), you can try to slowly add the co-solvent to a concentrated aqueous solution of the product.

Q3: The yield of my this compound is consistently low. What are the potential causes?

A3: Low yields can result from several factors:

  • Incomplete reaction: Ensure the stoichiometric amounts of reactants are used and that the reaction goes to completion. Gentle heating and stirring can sometimes improve reaction kinetics.

  • Loss during filtration: If the product is very fine, it may pass through the filter paper. Using a finer porosity filter or a Buchner funnel with appropriate filter paper can help.

  • Decomposition: Permanganate salts can be unstable and decompose, especially in the presence of impurities, heat, or light. It is advisable to work at moderate temperatures and protect the solution from direct sunlight.

  • Co-precipitation: In the barium permanganate route, if the strontium sulfate is not completely converted, it will remain as an impurity, reducing the yield of the desired product.

Q4: What are the common impurities in this compound synthesis, and how can they be removed?

A4: Common impurities depend on the synthetic route:

  • From silver permanganate and strontium chloride: The primary impurity is unreacted strontium chloride or silver permanganate. Silver chloride, being highly insoluble, is typically removed by filtration. Excess strontium chloride can be removed by recrystallization.

  • From barium permanganate and strontium sulfate: Unreacted barium permanganate or strontium sulfate can be impurities. Barium sulfate is removed by filtration. Excess barium permanganate can be removed by careful recrystallization.

  • General impurities: Manganese dioxide (MnO₂) is a common decomposition product of permanganates. It is insoluble and can be removed by filtration of the aqueous solution.

Q5: How can I confirm the purity of my synthesized this compound?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Redox Titration (Permanganometry): A standardized solution of a reducing agent, such as sodium oxalate or ferrous ammonium sulfate, can be titrated against a solution of the synthesized strontium permanganate.[1][2][3][4][5] The concentration and purity can be calculated from the stoichiometry of the redox reaction.

  • Appearance: Pure this compound forms purple cubic crystals.[6] The presence of a brownish precipitate may indicate the presence of manganese dioxide.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Brown/black precipitate forms in the reaction mixture or during storage. Decomposition of permanganate to manganese dioxide (MnO₂). This can be initiated by impurities, heat, or light.Filter the solution to remove the MnO₂. Store the strontium permanganate solution and solid in a cool, dark place. Use purified water for all preparations.
The final product is a pale purple instead of a deep purple. Low concentration of the product or the presence of impurities that reduce the permanganate ion.Concentrate the solution carefully by slow evaporation. Purify the product by recrystallization to remove soluble impurities.
Difficulty in dissolving the crude product for recrystallization. The presence of insoluble impurities like manganese dioxide or unreacted starting materials (e.g., strontium sulfate).Filter the solution hot to remove insoluble impurities before allowing it to cool for crystallization.
The product decomposes upon drying. Overheating during the drying process. This compound decomposes at 175°C.[6]Dry the crystals at a moderate temperature (e.g., in a desiccator over a drying agent at room temperature) rather than in an oven at high temperatures.

Experimental Protocols

Synthesis of this compound via Silver Permanganate

Principle: This method relies on the precipitation of insoluble silver chloride from a metathesis reaction between silver permanganate and strontium chloride.

Sr(NO₃)₂ + 2AgMnO₄ → Sr(MnO₄)₂ + 2AgNO₃ (Incorrect reaction, this is a placeholder for the correct one below) SrCl₂ (aq) + 2AgMnO₄ (aq) → Sr(MnO₄)₂ (aq) + 2AgCl (s)

Materials:

  • Silver Permanganate (AgMnO₄)

  • Strontium Chloride (SrCl₂)

  • Distilled or deionized water

Procedure:

  • Prepare a saturated aqueous solution of silver permanganate.

  • Prepare a concentrated aqueous solution of strontium chloride.

  • Slowly add the strontium chloride solution to the silver permanganate solution with constant stirring. A precipitate of silver chloride will form immediately.

  • Continue stirring for a short period to ensure the reaction is complete.

  • Filter the mixture to remove the precipitated silver chloride. A Buchner funnel is recommended for efficient filtration.

  • The filtrate is a solution of strontium permanganate. This solution can be used for recrystallization to obtain pure crystals.

Purification by Recrystallization

Principle: This technique separates impurities based on differences in solubility. Strontium permanganate is soluble in water, and its solubility is temperature-dependent.

Materials:

  • Crude this compound

  • Distilled or deionized water

  • Ethanol (optional, as a washing solvent)

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot distilled water (around 60-70°C). Do not boil the solution, as this can cause decomposition.

  • If insoluble impurities (like manganese dioxide) are present, filter the hot solution.

  • Allow the filtrate to cool slowly to room temperature. Purple crystals of this compound should start to form.

  • To maximize the yield, place the solution in an ice bath for about 30 minutes.

  • Collect the crystals by filtration, preferably using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold distilled water or ethanol to remove any remaining soluble impurities. Strontium permanganate is not soluble in ethanol.[7]

  • Dry the purified crystals in a desiccator at room temperature.

Quantitative Data Summary

Property Value Reference
Molecular Formula Sr(MnO₄)₂·3H₂O[8][9]
Molecular Weight 379.54 g/mol [8][9]
Appearance Purple cubic crystals[6]
Decomposition Temperature 175°C[6]
Solubility in Water (0°C) 2.5 g / 100 g of solvent[6]
Solubility in Ethanol Insoluble[7]
Solubility in Diethyl Ether Decomposes[7]
Solubility in Chloroform Decomposes[7]

Experimental Workflow and Logic Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start mix Mix Aqueous Solutions (AgMnO4 + SrCl2) start->mix react Precipitation of AgCl mix->react filter_agcl Filter to Remove AgCl react->filter_agcl filtrate Obtain Sr(MnO4)2 Solution filter_agcl->filtrate dissolve Dissolve Crude Product in Hot Water filtrate->dissolve Proceed to Purification hot_filter Hot Filtration (if impurities present) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool cold_filter Filter Crystals cool->cold_filter wash Wash with Cold Water/Ethanol cold_filter->wash dry Dry Crystals wash->dry end Pure Sr(MnO4)2·3H2O dry->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_solutions1 Solution for Precipitate cluster_solutions2 Solution for Low Yield cluster_solutions3 Solution for Fine Crystals start Observe Issue issue1 Brown/Black Precipitate start->issue1 issue2 Low Yield start->issue2 issue3 Fine Crystals start->issue3 sol1_1 Filter Solution issue1->sol1_1 sol1_2 Store in Cool, Dark Place issue1->sol1_2 sol2_1 Check Stoichiometry issue2->sol2_1 sol2_2 Use Finer Filter issue2->sol2_2 sol2_3 Control Temperature issue2->sol2_3 sol3_1 Slow Cooling issue3->sol3_1 sol3_2 Slow Evaporation issue3->sol3_2

Caption: Troubleshooting logic for common issues in this compound preparation.

References

Technical Support Center: Stabilization of Strontium Permanganate Trihydrate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with strontium permanganate trihydrate solutions.

Troubleshooting Guide

Permanganate solutions are known for their inherent instability. If you are experiencing issues with the stability of your this compound solutions, consult the following guide.

Issue: Rapid discoloration or precipitation in the solution.

This is the most common issue and is typically due to the decomposition of the permanganate ion. The brownish precipitate is likely manganese dioxide (MnO₂).

Troubleshooting Workflow:

TroubleshootingWorkflow start Problem: Solution is unstable (discoloration/precipitation) check_water Is the water used for dissolution pure (e.g., distilled, deionized)? start->check_water check_glassware Was the glassware thoroughly cleaned to remove any organic residues? check_water->check_glassware Yes recommend_purified_water Action: Use high-purity water. Organic impurities accelerate decomposition. check_water->recommend_purified_water No check_light Is the solution stored in a dark or amber-colored bottle? check_glassware->check_light Yes recommend_clean_glassware Action: Clean glassware with a suitable oxidizing agent (e.g., chromic acid substitute) and rinse thoroughly with pure water. check_glassware->recommend_clean_glassware No check_ph What is the pH of the solution? check_light->check_ph Yes recommend_light_protection Action: Protect the solution from light to prevent photodecomposition. check_light->recommend_light_protection No ph_branch Evaluate pH check_ph->ph_branch acidic_path Acidic (pH < 7) ph_branch->acidic_path < 7 neutral_path Neutral/Near-Neutral (pH ≈ 7) ph_branch->neutral_path ≈ 7 alkaline_path Alkaline (pH > 7) ph_branch->alkaline_path > 7 acidic_action Action: In acidic conditions, permanganate is less stable. Consider if an acidic pH is essential for your application. acidic_path->acidic_action neutral_action Information: Permanganate solutions are generally most stable at neutral or near-neutral pH. neutral_path->neutral_action alkaline_action Action: For alkaline solutions, consider adding a source of Ba²⁺, Ca²⁺, or Sr²⁺ ions to precipitate and remove manganate (MnO₄²⁻) ions that catalyze decomposition. alkaline_path->alkaline_action

Caption: Troubleshooting workflow for unstable strontium permanganate solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning brown and forming a precipitate?

A1: The permanganate ion (MnO₄⁻) is a strong oxidizing agent and is inherently unstable in aqueous solutions. It can decompose into manganese dioxide (MnO₂), which is a brown solid, along with oxygen and hydroxide ions.[1][2] This decomposition is often catalyzed by the presence of manganese dioxide itself.[1]

Q2: How does pH affect the stability of the solution?

A2: The stability of permanganate solutions is significantly influenced by pH. Generally, they are most stable in neutral or near-neutral conditions.[3]

  • In acidic solutions (pH < 7): Permanganate is reduced to the nearly colorless manganese(II) ion (Mn²⁺).[4][5]

  • In neutral solutions (pH ≈ 7): It slowly reduces to brown manganese dioxide (MnO₂).[4][5][6]

  • In alkaline solutions (pH > 7): Permanganate is reduced to the green manganate ion (MnO₄²⁻).[4][6]

Q3: Does light affect the stability of the solution?

A3: Yes, strontium permanganate solutions are photosensitive.[1] Exposure to light, particularly UV light, can accelerate the decomposition of the permanganate ion, a process known as photodecomposition.[7][8] It is crucial to store these solutions in dark or amber-colored bottles to minimize this effect.[1]

Q4: Can impurities in the water or on glassware affect stability?

A4: Absolutely. The presence of reducing agents, organic matter, or dust can rapidly accelerate the decomposition of permanganate.[3] It is essential to use high-purity distilled or deionized water and to ensure that all glassware is scrupulously clean.

Q5: Are there any chemical stabilizers I can add to my solution?

A5: The choice of stabilizer depends on the pH of your solution.

  • For acidic solutions: A patented stabilizer combines a boron-containing compound with a nitro compound containing a benzene ring.[9]

  • For alkaline solutions: The addition of a compound containing barium, calcium, or strontium can help.[10] These cations precipitate any manganate ions that form, preventing them from catalyzing further decomposition.[10]

Data Presentation

The stability of permanganate solutions is influenced by several factors. The following table summarizes the qualitative effects of these factors on the decomposition rate.

FactorConditionEffect on StabilityPrimary Decomposition Product
pH Acidic (< 7)Less StableMn²⁺ (colorless)[4][5]
Neutral (≈ 7)Most StableMnO₂ (brown precipitate)[4][5][6]
Alkaline (> 7)Less StableMnO₄²⁻ (green)[4][6]
Light Exposure Sunlight/UV LightSignificantly DecreasedMnO₂[1][7][8]
Dark/Amber BottleIncreased-
Purity Presence of Organic Matter/Reducing AgentsSignificantly DecreasedMnO₂
High-Purity Water and ReagentsIncreased-

Experimental Protocols

Protocol for Preparing a More Stable this compound Solution

This protocol outlines the general steps to prepare a this compound solution with enhanced stability for general laboratory use.

Materials:

  • This compound (Sr(MnO₄)₂·3H₂O)

  • High-purity (distilled or deionized) water

  • Scrupulously clean glassware (volumetric flask, beaker)

  • Amber-colored or foil-wrapped storage bottle

Procedure:

  • Glassware Preparation: Ensure all glassware is free of organic residues. If necessary, wash with a suitable cleaning solution and rinse thoroughly with high-purity water.

  • Weighing: Accurately weigh the desired amount of this compound.

  • Dissolution:

    • Add the weighed solid to a beaker containing a portion of the high-purity water.

    • Stir gently to dissolve. Avoid vigorous heating, as this can accelerate decomposition.

  • Dilution:

    • Once dissolved, quantitatively transfer the solution to a volumetric flask.

    • Dilute to the final volume with high-purity water.

  • Storage: Immediately transfer the prepared solution to a clean, amber-colored or foil-wrapped storage bottle to protect it from light.[1]

  • Labeling: Label the bottle with the chemical name, concentration, and date of preparation.

  • pH Adjustment (Optional):

    • For applications where a specific pH is not critical, preparing the solution in neutral, high-purity water will generally yield the most stable solution.[3]

    • If an alkaline solution is required, consider the stabilization method described in the FAQs (A5).

Visualizations

Decomposition Pathways of Permanganate Ion (MnO₄⁻) by pH

DecompositionPathways cluster_acidic Acidic Conditions (pH < 7) cluster_neutral Neutral Conditions (pH ≈ 7) cluster_alkaline Alkaline Conditions (pH > 7) MnO4_minus Permanganate (MnO₄⁻) Purple Mn2_plus Manganese(II) (Mn²⁺) Colorless MnO4_minus->Mn2_plus + 8H⁺ + 5e⁻ MnO2 Manganese Dioxide (MnO₂) Brown Precipitate MnO4_minus->MnO2 + 2H₂O + 3e⁻ MnO4_2minus Manganate (MnO₄²⁻) Green MnO4_minus->MnO4_2minus + e⁻

References

Technical Support Center: Strontium Permanganate Trihydrate Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of strontium permanganate trihydrate as an oxidizing agent, with a specific focus on the influence of pH.

Disclaimer: While the focus is on this compound, the reactive oxidizing species is the permanganate ion (MnO₄⁻). Therefore, the principles and data derived from studies using other permanganate salts, such as potassium permanganate (KMnO₄), are directly applicable and have been referenced throughout this guide.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of pH in permanganate oxidation reactions?

The pH of the reaction medium is a critical factor that dictates the oxidizing power, reaction pathway, and final products of permanganate oxidations.[1][2][3][4] It directly influences the reduction potential of the permanganate ion and determines the stable oxidation state of the resulting manganese species.[2][5] The number of electrons transferred during the oxidation process is controlled by the pH: five electrons in an acidic medium, three in a neutral medium, and one in a basic medium.[4]

Q2: What are the different manganese species formed at various pH levels?

The manganese species produced depends heavily on the pH:

  • Acidic Conditions (pH < 4): The potent permanganate ion (MnO₄⁻, purple) is reduced to the nearly colorless manganese(II) ion (Mn²⁺).[5][6][7]

  • Neutral or Slightly Alkaline Conditions (pH 7-11): Permanganate is typically reduced to manganese dioxide (MnO₂), a brown, insoluble precipitate.[2][5][7][8]

  • Strongly Alkaline Conditions (pH > 12): Permanganate (MnO₄⁻) is first reduced to the green manganate ion (MnO₄²⁻).[2][5][8] This species can be stable in highly alkaline solutions but may further reduce to MnO₂ over time.[2]

Q3: My reaction mixture turned brown and formed a precipitate. What does this mean?

The formation of a brown precipitate is characteristic of manganese dioxide (MnO₂).[2][7] This indicates that the reaction is occurring under neutral or slightly alkaline conditions.[5][7] If you intended to run the reaction in an acidic medium to obtain the soluble Mn²⁺ ion, the formation of MnO₂ suggests that the acid has been consumed and the pH has risen.

Q4: How does pH affect the reaction rate and stoichiometry?

The pH affects both the rate and the stoichiometry of the reaction.

  • Reaction Rate: The reaction mechanisms are different in acidic, neutral, and basic media, leading to different rate laws.[9][10][11] For instance, the oxidation of some organic compounds is significantly faster in acidic solutions due to the higher reduction potential of permanganate.[9][12]

  • Stoichiometry: The stoichiometry changes with the number of electrons transferred. For example, the oxidation of L-citrulline by permanganate has a 5:2 (substrate:oxidant) stoichiometry in acidic medium but a 1:2 ratio in basic medium.[11]

Q5: What are the typical oxidation products of organic substrates at different pH values?

The nature of the organic product is highly dependent on the pH:

  • Acidic Conditions: Permanganate is a very strong oxidizing agent under acidic conditions and often cleaves carbon-carbon double and triple bonds. For example, alkenes are cleaved to form carboxylic acids or ketones.[8][13]

  • Alkaline/Neutral (Cold, Dilute) Conditions: The oxidation is milder. Alkenes are typically converted to cis-diols via a cyclic manganate ester intermediate.[13][14] If the conditions are harsher (e.g., higher temperature or concentration), further oxidation and cleavage can occur.[14][15]

Q6: How can I maintain a constant pH during the oxidation?

Since H⁺ or OH⁻ ions are often consumed or produced during the reaction, using a buffer is crucial for maintaining a constant pH.

  • Acidic: Use a sulfuric acid or perchloric acid solution.[11] Avoid hydrochloric acid as it can be oxidized by permanganate.[8]

  • Neutral: Phosphate buffers are commonly used.[14]

  • Alkaline: A solution of sodium hydroxide can be used to maintain a basic medium.[10][11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reaction is too slow or does not proceed to completion. 1. Incorrect pH: The reaction may be inherently slow at the chosen pH. For example, some oxidations are sluggish in neutral media.[16] 2. Low Temperature: Reaction rates are temperature-dependent.1. Adjust the pH: If the substrate allows, switch to an acidic medium where permanganate is a more powerful oxidant.[6] 2. Increase Temperature: Gently warm the reaction mixture, but be aware that this may lead to less selective oxidation and side products.[14]
A brown precipitate (MnO₂) forms in an acidic reaction. 1. Insufficient Acid: The reaction consumes H⁺ ions, causing the pH to rise into the neutral range where MnO₂ is the stable product.[5]1. Add More Acid: Ensure a sufficient stoichiometric excess of a non-oxidizable acid (e.g., H₂SO₄) is present from the start. Monitor pH if possible.
The reaction yields a mixture of products or unexpected side products. 1. Over-oxidation: Conditions may be too harsh (e.g., high temperature, high permanganate concentration, or strongly acidic pH), causing cleavage of C-C bonds when only hydroxylation is desired.[13][14] 2. Unstable pH: A shift in pH during the reaction can lead to different reaction pathways and a mix of products.1. Milder Conditions: For sensitive substrates, perform the reaction at low temperatures (e.g., 0-5 °C) under dilute, neutral, or alkaline conditions.[13] 2. Use a Buffer: Employ an appropriate buffer system to maintain a constant pH throughout the reaction.
Difficulty in isolating the product from manganese byproducts. 1. Insoluble MnO₂: The brown MnO₂ precipitate can be difficult to filter and may adsorb the product. 2. Soluble Mn²⁺: While soluble, Mn²⁺ salts must be removed during aqueous work-up.1. For MnO₂: After the reaction, add a solution of sodium bisulfite (NaHSO₃) to reduce the MnO₂ to soluble Mn²⁺, which can then be removed by an aqueous wash. 2. For Mn²⁺: The product can typically be separated from the aqueous solution containing Mn²⁺ salts by extraction with an organic solvent.

Quantitative Data Summary

Table 1: Standard Reduction Potentials of Permanganate at Different pH

Reaction MediumHalf-ReactionStandard Potential (E°)
Acidic MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O+1.51 V
Neutral MnO₄⁻ + 2H₂O + 3e⁻ → MnO₂ (s) + 4OH⁻+0.59 V
Alkaline MnO₄⁻ + e⁻ → MnO₄²⁻+0.56 V

Note: Potentials indicate the strong oxidizing power of permanganate, especially in acidic solutions.

Table 2: Summary of Permanganate Oxidation Characteristics by pH

pH RangePrimary Manganese ProductElectron Change (n)Common Organic Reaction
Strongly Acidic (pH < 4) Mn²⁺ (colorless, soluble)5Cleavage of alkenes to carboxylic acids/ketones.[8][13]
Neutral (pH ≈ 7) MnO₂ (brown precipitate)3syn-dihydroxylation of alkenes to diols (under mild conditions).[13]
Strongly Alkaline (pH > 12) MnO₄²⁻ (green, soluble)1Milder oxidation; can also achieve syn-dihydroxylation.[10]

Experimental Protocols

General Protocol for pH-Controlled Oxidation of an Organic Substrate

This protocol provides a general framework. Concentrations, temperature, and reaction times must be optimized for the specific substrate.

1. Safety Precautions:

  • Strontium permanganate is a strong oxidizer and may intensify fire. Keep away from combustible materials.

  • Handle under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[17]

  • Avoid contact with skin and eyes; it can cause severe burns.

  • Strontium compounds should be handled with care.[17][18]

2. Reagent Preparation:

  • Substrate Solution: Prepare a solution of the organic substrate in a suitable solvent (e.g., water, acetone, or t-butanol). The choice of solvent may depend on the reaction pH.

  • Strontium Permanganate Solution: Prepare a stock solution of this compound [Sr(MnO₄)₂·3H₂O] in distilled water. These solutions should be freshly prepared and standardized if quantitative results are required.[10]

  • pH Control Solutions:

    • Acidic: Prepare a solution of 1 M sulfuric acid.

    • Neutral: Prepare a 0.1 M phosphate buffer (pH 7).

    • Alkaline: Prepare a solution of 1 M sodium hydroxide.

3. Reaction Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add the substrate solution.

  • Cool the flask in an ice bath (0-5 °C), especially for reactions where over-oxidation is a risk (e.g., diol synthesis).

  • Add the appropriate pH control solution (acid, buffer, or base) to the flask and stir to ensure a homogeneous solution at the desired pH.

  • Slowly add the strontium permanganate solution dropwise to the stirring substrate solution. The intense purple color of the permanganate should disappear as it reacts.[7] The rate of addition should be controlled to maintain the desired reaction temperature.

  • Monitor the reaction progress.

4. Monitoring the Reaction:

  • Visual: The disappearance of the purple permanganate color is a clear indicator of the reaction's progress.[7] In acidic media, the solution should become colorless (Mn²⁺). In neutral media, a brown precipitate (MnO₂) will form.[5]

  • Spectrophotometric: The reaction can be monitored by observing the decrease in absorbance of the MnO₄⁻ ion at its characteristic wavelength of ~525 nm.[19][20] Kinetic runs are often performed under pseudo-first-order conditions where the substrate is in large excess.[19][20]

5. Work-up and Product Isolation:

  • Once the reaction is complete (the purple color no longer persists upon addition), quench any remaining permanganate by adding a small amount of a reducing agent like sodium bisulfite until the solution is colorless.

  • If MnO₂ is present: The addition of sodium bisulfite will also reduce the brown precipitate to soluble Mn²⁺.

  • Adjust the pH of the aqueous solution as needed for product stability.

  • Extract the organic product from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.

  • Purify the product using standard techniques such as recrystallization or column chromatography.

Visualizations: Workflows and Mechanisms

experimental_workflow Experimental Workflow for pH-Controlled Oxidation prep 1. Reagent Preparation (Substrate, Oxidant, pH Control) setup 2. Reaction Setup (Flask, Stirrer, Temp. Control) prep->setup ph_adj 3. pH Adjustment (Add Acid/Base/Buffer to Substrate) setup->ph_adj addition 4. Slow Addition of Sr(MnO4)2 Solution ph_adj->addition monitor 5. Monitor Reaction (Color Change / TLC / Spectroscopy) addition->monitor quench 6. Quench Reaction (e.g., Sodium Bisulfite) monitor->quench workup 7. Aqueous Work-up (Extraction) quench->workup purify 8. Purification (Chromatography / Recrystallization) workup->purify analysis 9. Product Analysis (NMR, IR, MS) purify->analysis

Caption: General workflow for a pH-controlled permanganate oxidation experiment.

ph_influence Influence of pH on Permanganate Reduction Pathway cluster_acidic Acidic (pH < 4) cluster_neutral Neutral (pH ≈ 7) cluster_alkaline Alkaline (pH > 12) start Permanganate Ion MnO4- (Mn+7) Intense Purple acid_path Gains 5 electrons (Strongest Oxidant) start->acid_path + 8H+ neutral_path Gains 3 electrons (Moderate Oxidant) start->neutral_path + 2H2O alk_path Gains 1 electron (Mildest Oxidant) start->alk_path + OH- acid_prod Manganese(II) Ion Mn2+ Colorless, Soluble acid_path->acid_prod neutral_prod Manganese Dioxide MnO2 Brown Precipitate neutral_path->neutral_prod alk_prod Manganate Ion MnO4(2-) Green, Soluble alk_path->alk_prod

Caption: Logical diagram showing how pH dictates the permanganate reduction product.

alkene_oxidation Alkene Oxidation Pathways by Permanganate cluster_acidic Acidic (H+) / Hot cluster_alkaline Alkaline (OH-) / Cold alkene Alkene (R-CH=CH-R) acid_prod Oxidative Cleavage Two Carboxylic Acids (2x R-COOH) alkene->acid_prod Strong Oxidation intermediate Cyclic Manganate Ester Intermediate alkene->intermediate Mild Oxidation alk_prod syn-Dihydroxylation cis-Diol intermediate->alk_prod Hydrolysis

Caption: Different oxidation pathways for alkenes depending on reaction pH.

References

Technical Support Center: Thermal Stability of Strontium Permanganate Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the influence of temperature on the stability of strontium permanganate trihydrate, Sr(MnO₄)₂·3H₂O.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

A1: this compound is a crystalline solid that is sensitive to heat. It undergoes decomposition upon heating, with a reported decomposition temperature of 175°C. The decomposition process involves both dehydration and a redox reaction.

Q2: What are the expected stages of thermal decomposition for this compound?

A2: Based on the behavior of other hydrated metal permanganates, the thermal decomposition of this compound is expected to occur in at least two main stages:

  • Dehydration: The initial stage involves the loss of the three water molecules of hydration. This is an endothermic process.

  • Redox Decomposition: Following dehydration, the anhydrous strontium permanganate decomposes. This is an exothermic process involving the reduction of the permanganate anion (MnO₄⁻) and the oxidation of the counter-ion or the release of oxygen gas. The solid residue is likely a mixture of strontium and manganese oxides.

Q3: What are the primary safety concerns when heating this compound?

A3: As with all permanganates, strontium permanganate is a strong oxidizing agent. Heating can lead to a vigorous, potentially explosive, decomposition, especially in the presence of reducing agents or combustible materials. Key safety precautions include:

  • Using small sample sizes for analysis.

  • Ensuring the experimental setup is well-ventilated.

  • Avoiding contact with organic materials, metals, and other reducing agents.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: How should this compound be stored to ensure its stability?

A4: To maintain its integrity and for safety, this compound should be stored in a cool, dry, and well-ventilated area, away from light and sources of heat. It must be stored separately from combustible and reducing materials.

Troubleshooting Guides for Thermal Analysis

This section addresses common issues that may arise during the thermal analysis (TGA and DSC) of this compound.

Issue 1: Inconsistent or non-reproducible TGA weight loss results.

  • Possible Cause 1: Inhomogeneous sample. The sample may not be a homogenous powder, leading to variations in decomposition behavior.

    • Solution: Gently grind the sample to a fine, uniform powder before analysis.

  • Possible Cause 2: Variation in heating rate. Different heating rates can affect the temperatures at which decomposition events occur.

    • Solution: Ensure a consistent and appropriate heating rate is used for all experiments (e.g., 5-10 °C/min).

  • Possible Cause 3: Reaction with the sample pan. Permanganates can react with certain metals at elevated temperatures.

    • Solution: Use inert sample pans, such as alumina (Al₂O₃) or platinum, and ensure they are clean.

Issue 2: Unexpected peaks or steps in the TGA or DSC curve.

  • Possible Cause 1: Presence of impurities. The sample may be contaminated with other substances.

    • Solution: Verify the purity of the sample using other analytical techniques (e.g., XRD, ICP-MS).

  • Possible Cause 2: Sample interaction with the purge gas. The purge gas (e.g., nitrogen, argon, air) can influence the decomposition pathway.

    • Solution: Conduct experiments under different purge gases to understand their effect. For studying intrinsic stability, an inert gas like nitrogen or argon is recommended.

Issue 3: A very sharp, vertical weight loss in the TGA curve, possibly with sample ejection.

  • Possible Cause: Explosive decomposition. This can occur with larger sample sizes or rapid heating rates.

    • Solution: Reduce the sample mass significantly (typically < 5 mg). Use a lower heating rate (e.g., 1-2 °C/min) to allow for a more controlled decomposition. Ensure the instrument is properly shielded.

Quantitative Data

The following table summarizes the known thermal decomposition data for this compound.

ParameterValueReference
Decomposition Temperature 175 °C
Molecular Weight 379.54 g/mol

Experimental Protocols

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature-dependent weight loss of this compound, identifying the dehydration and decomposition stages.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Tare a clean, inert sample pan (alumina or platinum).

    • Place a small, accurately weighed sample (2-5 mg) of finely powdered this compound into the pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the weight loss as a function of temperature.

    • Analyze the resulting TGA curve to determine the onset temperatures and percentage weight loss for each decomposition step.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with the thermal transitions of this compound, identifying endothermic (dehydration) and exothermic (decomposition) events.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh a small sample (1-3 mg) of finely powdered this compound into a clean, inert DSC pan (e.g., alumina).

    • Seal the pan (a pinhole lid is recommended to allow for the escape of evolved gases).

    • Place the sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with a dry, inert gas at a constant flow rate.

    • Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the differential heat flow as a function of temperature.

    • Analyze the resulting DSC curve to identify the temperatures and enthalpy changes of endothermic and exothermic peaks.

Visualizations

G Troubleshooting Unexpected TGA Results start Unexpected TGA Curve q1 Is the weight loss reproducible? start->q1 a1_yes Check for Impurities (e.g., XRD, ICP-MS) q1->a1_yes Yes a1_no Improve Sample Homogeneity (Grind Sample) q1->a1_no No q2 Are sharp, vertical drops observed? a1_yes->q2 a1_no->q2 a2_yes Reduce Sample Size and/or Heating Rate q2->a2_yes Yes a2_no Check for Sample-Pan Interaction (Use Inert Pan) q2->a2_no No q3 Does the curve change with purge gas? a2_yes->q3 a2_no->q3 a3_yes Sample is reacting with purge gas. Use inert gas for stability studies. q3->a3_yes Yes a3_no Review instrument calibration and experimental parameters. q3->a3_no No

Caption: Troubleshooting workflow for unexpected TGA results.

G Hypothetical Decomposition Pathway of Sr(MnO₄)₂·3H₂O start Sr(MnO₄)₂·3H₂O (s) step1 Dehydration (Endothermic) start->step1 anhydrous Sr(MnO₄)₂ (s) step1->anhydrous gas1 3H₂O (g) step1->gas1 step2 Redox Decomposition (Exothermic, >175°C) anhydrous->step2 products Solid Residue (e.g., SrO, MnO₂, etc.) step2->products gas2 O₂ (g) + other gaseous products step2->gas2

Caption: Hypothetical decomposition pathway of this compound.

G Experimental Workflow for Thermal Analysis start Sample Preparation (Grinding, Weighing) tga TGA Analysis (Inert Atmosphere) start->tga dsc DSC Analysis (Inert Atmosphere) start->dsc data_tga Obtain Weight Loss vs. Temperature tga->data_tga data_dsc Obtain Heat Flow vs. Temperature dsc->data_dsc analysis Data Analysis and Interpretation data_tga->analysis data_dsc->analysis

Caption: General experimental workflow for thermal analysis.

Technical Support Center: Preventing Manganese Dioxide Formation in Permanganate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted formation of manganese dioxide (MnO₂) in permanganate reactions.

Frequently Asked Questions (FAQs) &amp; Troubleshooting

Q1: Why is a brown precipitate (manganese dioxide) forming in my permanganate reaction?

A1: The formation of brown, insoluble manganese dioxide (MnO₂) is a common issue that typically arises from the reduction of the permanganate ion (MnO₄⁻) under suboptimal conditions. The primary causes include:

  • Incorrect pH: Permanganate reactions are highly dependent on pH. Neutral or weakly acidic/alkaline conditions strongly favor the formation of MnO₂.[1][2][3]

  • Decomposition of KMnO₄ Solution: Aqueous solutions of potassium permanganate (KMnO₄) can be unstable and decompose over time, especially when exposed to heat, light, or the presence of organic matter. This decomposition process produces MnO₂.[4][5]

  • Localized High Concentrations: During titrations, adding the permanganate solution too quickly can create localized areas of high concentration, leading to side reactions that produce MnO₂ before the titrant can fully mix with the acidic solution.[3][5]

  • Insufficient Acid: In reactions that require acidic conditions (like most redox titrations), an inadequate amount of acid will fail to keep the manganese in its soluble Mn²⁺ state, resulting in MnO₂ precipitation.[4][5]

Q2: How does pH influence the products of a permanganate reaction?

A2: The pH of the reaction medium is the most critical factor in determining the reduction product of the permanganate ion. The oxidizing power of permanganate is strongest in acidic solution.

  • Acidic Solution (pH < 7): Permanganate (MnO₄⁻, oxidation state +7) is reduced to the nearly colorless, soluble manganese(II) ion (Mn²⁺, oxidation state +2).[1][2][6] This is the desired pathway for most quantitative applications.

  • Neutral Solution (pH ≈ 7): Permanganate is reduced to brown, insoluble manganese dioxide (MnO₂, oxidation state +4).[2]

  • Alkaline (Basic) Solution (pH > 7): Permanganate is reduced to the green, soluble manganate ion (MnO₄²⁻, oxidation state +6).[2][6] In some cases, especially with certain reducing agents, this can further lead to the formation of MnO₂.[6]

Q3: What is the effect of temperature on the stability of permanganate and the formation of MnO₂?

A3: Temperature plays a dual role. For solution stability, lower temperatures are generally better. However, for certain reactions, elevated temperatures are required to achieve a sufficient reaction rate.

  • Solution Stability: Storing potassium permanganate solutions at room temperature or lower, protected from light, minimizes thermal decomposition into MnO₂.[4]

  • Reaction Kinetics: For some titrations, such as with sodium oxalate, the reaction is slow at room temperature. Heating the solution to 55-70°C is necessary to ensure the reaction proceeds quickly and completely.[4][7][8] However, temperatures above this range can cause the oxalate to decompose, leading to inaccurate results.[8] The rate of reaction generally increases exponentially with temperature.[9][10]

Q4: My potassium permanganate solution seems unstable and forms a precipitate even during storage. How can I prepare a stable solution?

A4: The instability of KMnO₄ solutions is often due to the presence of trace organic matter in the solvent or MnO₂ impurities in the solid reagent.[4] A stable solution can be prepared by removing these impurities. The detailed methodology is provided in the Experimental Protocols section below. The key steps involve dissolving KMnO₄, allowing it to react with impurities, and then filtering out the resulting MnO₂ precipitate.[4][11][12] Storing the standardized solution in a dark, glass-stoppered bottle is crucial for stability.[12][13]

Q5: I've already formed manganese dioxide in my experiment. What can I do now?

A5: If MnO₂ forms during a reaction like a titration, it can sometimes be redissolved by ensuring there is a sufficient excess of acid and swirling the solution vigorously.[1] If the experiment is complete or you need to clean stained glassware, MnO₂ can be removed by treating it with a reducing agent in an acidic solution. See the Protocol for Cleaning MnO₂-Stained Glassware for specific procedures.

Q6: Are there chemical additives that can prevent or control MnO₂ formation?

A6: Yes, for specific industrial or environmental applications, stabilizing agents can be used. For example, in alkaline solutions, cations like barium, calcium, or strontium can be added to precipitate any formed manganate ions, which blocks the decomposition pathway that leads to MnO₂.[14] In acidic solutions, certain boron-containing compounds and nitro compounds have been shown to enhance stability.[15] However, for most laboratory-scale analytical work, controlling the pH is the most common and effective method.

Data Presentation

Table 1: Influence of Reaction Conditions on Permanganate Reduction
Condition Acidic (pH < 7) Neutral (pH ≈ 7) Alkaline (pH > 7)
Primary Product Mn²⁺ (Manganese(II) ion)MnO₂ (Manganese Dioxide)MnO₄²⁻ (Manganate ion)
Product Appearance Colorless / Faint PinkBrown / Black PrecipitateGreen Solution
Manganese Oxidation State +2+4+6
Relative Oxidizing Power StrongestModerateWeakest
Common Application Redox TitrationsOrganic SynthesisSpecific Oxidations

Experimental Protocols

Protocol 1: Preparation of a Stable 0.02 M (0.1 N) Potassium Permanganate Solution

This protocol describes how to prepare a KMnO₄ solution that is stable for several weeks by pre-emptively removing impurities that cause decomposition.

Materials:

  • Potassium Permanganate (KMnO₄), analytical grade (~3.2 g)

  • Distilled or deionized water

  • 1 L volumetric flask

  • Beaker

  • Sintered-glass funnel or glass wool

  • Clean, amber glass storage bottle

Procedure:

  • Dissolution: Weigh approximately 3.2 g of KMnO₄ and transfer it to a 1 L beaker. Add about 900 mL of distilled water and stir to dissolve. Gentle heating can aid dissolution.

  • Digestion: Cover the beaker with a watch glass and either:

    • Heating Method: Gently heat the solution on a water bath or hot plate for 1-2 hours to accelerate the oxidation of any organic impurities.[11]

    • Standing Method: Allow the solution to stand at room temperature for at least 2 days.[4][12]

  • Cooling: If the solution was heated, allow it to cool completely to room temperature.

  • Filtration: Carefully filter the solution directly into a clean 1 L volumetric flask using a fine-porosity sintered-glass crucible or a funnel with a small plug of glass wool.[4][11] Do not use filter paper , as the permanganate will react with it, forming more MnO₂.[4] Discard the first few milliliters of filtrate to ensure the filtering medium is clean.

  • Dilution: Dilute the filtered solution to the 1 L mark with distilled water.

  • Storage: Transfer the solution to a clean, glass-stoppered, amber-colored bottle and store it in a dark place to prevent photochemical decomposition.[13]

  • Standardization: The solution must be standardized before use. It is good practice to re-standardize weekly or before any critical use.[13]

Protocol 2: Standardization with Sodium Oxalate

This protocol outlines the titration of the prepared KMnO₄ solution against a primary standard, sodium oxalate (Na₂C₂O₄), to determine its exact concentration.

Reaction: 2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O

Materials:

  • Prepared KMnO₄ solution

  • Sodium Oxalate (Na₂C₂O₄), primary standard grade, dried at 105-110°C

  • Sulfuric acid (H₂SO₄), 1 M or (1+19) dilution

  • 50 mL burette

  • 250 mL conical flask

  • Analytical balance

  • Hot plate

Procedure:

  • Prepare Oxalate Standard: Accurately weigh about 0.2-0.3 g of dried sodium oxalate into a 250 mL conical flask.[7][13]

  • Dissolve and Acidify: Add approximately 100-250 mL of distilled water and 7-10 mL of sulfuric acid. Swirl gently to dissolve the sodium oxalate.[7][12]

  • Initial Titration and Heating: Heat the flask on a hot plate to 60-70°C.[8] While stirring, rapidly add about 90-95% of the expected volume of KMnO₄ solution from the burette. The purple color of the permanganate should disappear within about 45 seconds.[13][16]

  • Complete the Titration: Continue heating the solution to maintain a temperature of at least 60°C.[12] Add the KMnO₄ solution dropwise, allowing each drop to be fully decolorized before adding the next.[16]

  • Endpoint: The endpoint is reached when the addition of a single drop of KMnO₄ solution imparts a faint, persistent pink color to the solution that lasts for at least 30 seconds.[13]

  • Calculation: Calculate the molarity of the KMnO₄ solution using the stoichiometry of the reaction.

Protocol 3: Cleaning MnO₂-Stained Glassware

This protocol provides effective methods for removing brown manganese dioxide stains from laboratory glassware. Perform these procedures in a well-ventilated fume hood.

Method A: Acidified Hydrogen Peroxide

  • Prepare Solution: Mix a small volume of 3% hydrogen peroxide (H₂O₂) with a few drops of dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[17][18]

  • Application: Rinse the stained glassware with this solution. The brown stain should disappear almost instantly as the MnO₂ is reduced to soluble Mn²⁺.

  • Final Rinse: Thoroughly rinse the glassware with distilled water.

Method B: Acidified Oxalic Acid

  • Prepare Solution: Prepare a dilute solution of oxalic acid in water and add a small amount of sulfuric acid.

  • Application: Wash the glassware with this solution. Gentle warming may accelerate the process.[17]

  • Final Rinse: Rinse thoroughly with distilled water.

Method C: Sodium Bisulfite

  • Application: Add a small amount of solid sodium bisulfite (NaHSO₃) to the stained vessel, add a few milliliters of water, and swirl to distribute the solution over the stained areas.[19][20] Acidification is not necessary.

  • Final Rinse: Rinse thoroughly with distilled water.

Mandatory Visualizations

Permanganate_Reduction_Pathways cluster_acidic Acidic Conditions (pH < 7) cluster_neutral Neutral Conditions (pH ≈ 7) cluster_alkaline Alkaline Conditions (pH > 7) MnO4_ Permanganate (MnO₄⁻) Oxidation State: +7 Color: Purple Mn2 Manganese(II) (Mn²⁺) Oxidation State: +2 Color: Colorless/Pale Pink MnO4_->Mn2 + 8H⁺, + 5e⁻ MnO2 Manganese Dioxide (MnO₂) Oxidation State: +4 Color: Brown Precipitate MnO4_->MnO2 + 2H₂O, + 3e⁻ MnO4_2 Manganate (MnO₄²⁻) Oxidation State: +6 Color: Green MnO4_->MnO4_2 + 1e⁻

Caption: Reaction pathways of permanganate reduction under different pH conditions.

Troubleshooting_MnO2 start Brown Precipitate (MnO₂) Observed q_pH Is the reaction medium strongly acidic? start->q_pH q_titration Is this a titration? q_pH->q_titration Yes sol_acid Action: Add sufficient sulfuric acid (H₂SO₄). q_pH->sol_acid No q_solution Was the KMnO₄ solution freshly prepared without purification? q_titration->q_solution No sol_rate Action: Slow down titrant addition rate and ensure vigorous stirring. q_titration->sol_rate Yes sol_prepare Action: Prepare a stable solution (see Protocol 1) and filter it. q_solution->sol_prepare Yes end_node Issue Resolved q_solution->end_node No (Consider other contaminants) sol_acid->end_node sol_rate->end_node sol_prepare->end_node

Caption: Troubleshooting decision tree for MnO₂ formation.

Workflow_Stable_KMnO4 A 1. Dissolve ~3.2g KMnO₄ in 1L Water B 2. Digest Solution (Heat for 1-2h or Stand for 2 days) A->B C 3. Cool to Room Temperature B->C D 4. Filter through Sintered Glass (NOT Paper) C->D E 5. Store in Dark, Glass-Stoppered Bottle D->E F 6. Standardize Before Use E->F

Caption: Experimental workflow for preparing a stable KMnO₄ solution.

References

Technical Support Center: Regeneration of Strontium Permanganate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The regeneration of strontium permanganate from reaction waste is not a widely documented industrial process. The following guide is based on established principles of manganese chemistry and provides a hypothetical framework for researchers. All protocols should be validated on a small scale in a controlled laboratory setting before scaling up.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical challenge in regenerating strontium permanganate?

A1: The main challenge is the re-oxidation of lower oxidation states of manganese, typically manganese dioxide (MnO₂), back to the permanganate ion (MnO₄⁻) in the presence of strontium ions. This process requires a strong oxidizing agent and carefully controlled conditions, particularly pH, to prevent the formation of stable intermediates like manganate (MnO₄²⁻).

Q2: My regenerated solution is green, not purple. What does this indicate?

A2: A green solution is characteristic of the manganate(VI) ion (MnO₄²⁻)[1]. This indicates that the oxidation of manganese has not proceeded to the permanganate(VII) state. This is often due to insufficient oxidizing power or a pH that is too high, as manganate is more stable in strongly alkaline conditions[1].

Q3: A brown/black precipitate has formed in my solution. What is it?

A3: This precipitate is likely manganese dioxide (MnO₂), the common form of Mn(IV)[1]. Its formation can occur if the permanganate is unstable and decomposes, or if the oxidation of the starting manganese waste was incomplete. In neutral or acidic solutions, permanganate can be reduced to MnO₂[1].

Q4: Can I use the same methods for regenerating strontium permanganate as for manganese greensand?

A4: Not directly. The regeneration of manganese greensand involves recoating a filter medium with a layer of manganese oxide using a potassium permanganate solution[2][3][4]. It is a surface treatment process, not the chemical regeneration of a bulk solution from its decomposition products. However, the principles of manganese oxidation chemistry are related.

Q5: What are the critical safety precautions when handling permanganate solutions?

A5: Potassium permanganate, a related compound, is a strong oxidizer. Key safety measures include:

  • Storing it in a cool, dry, well-ventilated area away from combustible materials, acids, and peroxides[5][6][7].

  • Wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, goggles, and a lab coat[5][8].

  • Avoiding the generation of dust from solid permanganate[5].

  • Never mixing permanganates with reactive chemicals like alcohols or glycerin, as this can cause violent reactions[5].

  • Ensuring emergency eyewash and shower stations are accessible[8].

Troubleshooting Guide

This guide addresses potential issues that may arise during the hypothetical regeneration of strontium permanganate from a waste stream containing manganese dioxide.

Problem Potential Cause Suggested Solution
Low Yield of Permanganate Incomplete oxidation of MnO₂.Increase the concentration or strength of the oxidizing agent. Ensure adequate reaction time and temperature. A patent for regenerating permanganate from MnO₂ suggests temperatures above 40°C can improve conversion[9].
Decomposition of the newly formed permanganate.Control the temperature, as permanganate can decompose with heat. Avoid exposure to organic contaminants.
Persistent Green Solution (Manganate) pH of the solution is too high, stabilizing the manganate ion.Carefully neutralize the solution. In some processes, bubbling CO₂ (to form carbonic acid) or using chlorine gas can facilitate the oxidation of manganate to permanganate[10][11].
Insufficient oxidizing agent to complete the conversion from Mn(VI) to Mn(VII).Add more oxidizing agent in a controlled manner while monitoring the solution color.
Formation of Brown/Black Precipitate (MnO₂) The solution is not sufficiently alkaline, leading to the disproportionation of manganate into permanganate and MnO₂[1].Ensure the initial oxidation of MnO₂ is conducted in a strongly alkaline medium to favor the formation of soluble manganate.
The regenerated permanganate is unstable and decomposing.Check for contaminants in the waste stream that could be reducing the permanganate. Ensure the storage conditions of the final solution are appropriate.
Pink Water Staining in Equipment Residual permanganate solution after rinsing.Rinse equipment thoroughly until the rinse water is clear. Small amounts of permanganate can cause noticeable pink or purple staining[9].
Difficulty Filtering Precipitates The particle size of the manganese dioxide is very fine.Consider using a filter aid or allowing the precipitate to settle and decanting the supernatant before filtration.

Experimental Protocols

Protocol 1: Hypothetical Regeneration of Strontium Permanganate from MnO₂ Waste

This protocol outlines a potential, unvalidated method for regenerating strontium permanganate from a waste stream primarily composed of strontium salts and manganese dioxide.

Objective: To oxidize manganese dioxide to strontium permanganate in an aqueous solution.

Materials:

  • Waste sludge containing MnO₂ and strontium salts.

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH).

  • A strong oxidizing agent (e.g., potassium persulfate, ozone, or electrolysis setup).

  • Deionized water.

  • Filtration apparatus.

  • pH meter and spectrophotometer for analysis.

Methodology:

  • Preparation of Waste:

    • Separate the solid MnO₂ waste from the liquid phase by filtration or centrifugation.

    • Wash the MnO₂ cake with deionized water to remove soluble impurities.

  • Alkaline Oxidation to Manganate:

    • Create a slurry of the washed MnO₂ in a concentrated solution of KOH or NaOH (e.g., >20%)[9]. The presence of a strong base is crucial for the initial oxidation step.

    • Heat the slurry (e.g., to 40-60°C) and introduce a strong oxidizing agent. Industrially, processes for making potassium manganate involve heating manganese dioxide with concentrated potassium hydroxide in the presence of an oxidizer[12].

    • The goal of this step is to convert Mn(IV)O₂ to the soluble green manganate(VI) ion (MnO₄²⁻).

  • Oxidation of Manganate to Permanganate:

    • Once the solution has turned a deep green, the second oxidation step can begin.

    • This can be achieved through several methods:

      • Electrolytic Oxidation: Use an electrolytic cell with an inert anode to oxidize the manganate to permanganate[13]. This is a common industrial method for permanganate production.

      • Chemical Oxidation: Introduce a secondary, stronger oxidizing agent or use chlorine gas to convert the manganate to permanganate[10][11].

    • The solution should turn from green to a deep purple, indicating the formation of the permanganate ion (MnO₄⁻).

  • Purification and Analysis:

    • Filter the resulting solution to remove any unreacted MnO₂ or other solid impurities. A glass frit filter is recommended as permanganate can react with paper filters[14].

    • Allow the solution to cool slowly to crystallize the strontium permanganate. The solubility of permanganate salts decreases significantly at lower temperatures[11].

    • Analyze the concentration and purity of the regenerated strontium permanganate solution using spectrophotometry.

Protocol 2: Quantitative Analysis of Permanganate Concentration via UV-Vis Spectrophotometry

Objective: To determine the concentration of a permanganate solution using Beer's Law.

Methodology:

  • Determine Maximum Wavelength (λmax):

    • Prepare a dilute standard solution of potassium permanganate (a common reference).

    • Use a spectrophotometer to scan the absorbance of the solution across the visible spectrum (e.g., 400-700 nm) to find the wavelength of maximum absorbance (λmax). For permanganate, this is typically around 525 nm[15].

  • Prepare a Calibration Curve:

    • Prepare a stock solution of known permanganate concentration.

    • Perform a series of serial dilutions to create at least four standard solutions of decreasing concentration[16].

    • Measure the absorbance of each standard solution at the predetermined λmax[16].

  • Analyze the Unknown Sample:

    • Measure the absorbance of your regenerated strontium permanganate solution at λmax. Ensure the solution is diluted to fall within the absorbance range of your calibration curve.

    • Use the equation of the line from the calibration curve (Absorbance = εcl) to calculate the concentration of your unknown sample[16][17].

Data Presentation: Spectrophotometric Analysis Methods

Method Wavelength (λmax) Molar Absorption Coefficient (ε) Limit of Detection (LOD) Notes
Direct Spectrophotometry 525 nm3,340 M⁻¹ cm⁻¹0.45 µMSimple, no reagents needed, but less sensitive[15].
Indirect (ABTS Method) -140,030 M⁻¹ cm⁻¹0.01 µMSignificantly more sensitive method[15].
Indirect (NaI Method) -61,130 M⁻¹ cm⁻¹0.02 µMMore sensitive than direct analysis[15].

Visual Diagrams

RegenerationWorkflow cluster_waste Waste Stream cluster_process Regeneration Process cluster_product Final Product Waste Reaction Waste (Sr²⁺ salts + MnO₂ precipitate) Separation 1. Separate & Wash MnO₂ Waste->Separation Oxidation1 2. Alkaline Oxidation to Manganate (High pH, Heat, Oxidizer) Separation->Oxidation1 Clean MnO₂ Oxidation2 3. Oxidation to Permanganate (Electrolysis or Chemical) Oxidation1->Oxidation2 Green Manganate Solution Purification 4. Filter & Crystallize Oxidation2->Purification Purple Permanganate Solution Product Regenerated Sr(MnO₄)₂ Purification->Product

Caption: Hypothetical workflow for the regeneration of strontium permanganate.

ManganeseOxidationStates Mn4 Mn(IV) in MnO₂ Mn6 Mn(VI) in Manganate Mn4->Mn6  Step 1:  Alkaline Oxidation   Mn7 Mn(VII) in Permanganate Mn6->Mn7  Step 2:  Electrolysis or  Stronger Oxidizer   Mn7->Mn4  Decomposition/  Reduction  

Caption: Oxidation states of manganese during the regeneration process.

TroubleshootingTree Start Observe Final Solution Color What is the color? Start->Color Green Solution is Green Color->Green Green Purple Solution is Purple Color->Purple Purple Brown Brown Precipitate Present Color->Brown Brown Precipitate CheckpH Is pH highly alkaline? Green->CheckpH CheckYield Is yield low? Purple->CheckYield LowerpH Action: Lower pH carefully or add stronger oxidizer CheckpH->LowerpH Yes CheckOxidizer Action: Check oxidizer concentration CheckpH->CheckOxidizer No Good Process Successful CheckYield->Good No Bad Troubleshoot Yield CheckYield->Bad Yes

Caption: A logical troubleshooting tree for common regeneration issues.

References

Technical Support Center: Safe Disposal of Strontium Permanganate Trihydrate Waste

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing strontium permanganate trihydrate. The following information is intended to supplement, not replace, institutional safety protocols and local regulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: The primary hazards stem from the permanganate ion (MnO₄⁻), which is a strong oxidizing agent. It can react exothermically with reducing agents, organic materials, and other combustibles, potentially leading to fire or explosion. Additionally, while stable strontium is not considered highly toxic, its compounds should be handled with care, and proper disposal is necessary to prevent environmental contamination.

Q2: Can I dispose of small quantities of this compound waste down the drain?

A2: No. Due to its oxidizing nature and the presence of a heavy metal, this compound waste should never be disposed of down the drain. This can damage plumbing, harm aquatic life, and may be in violation of local wastewater regulations.

Q3: What are the initial signs of a potentially hazardous reaction during waste treatment?

A3: Be vigilant for signs of an uncontrolled reaction, which include a rapid increase in temperature, the evolution of gas (bubbling or fizzing), a significant color change that is not part of the expected procedure, and the emission of fumes. If any of these occur, cease the procedure immediately and consult your institution's safety officer.

Q4: Is the brown precipitate formed during neutralization hazardous?

A4: The brown precipitate is typically manganese dioxide (MnO₂), which is significantly less hazardous than permanganate. However, it should still be treated as chemical waste and disposed of according to your institution's guidelines for solid chemical waste.

Q5: What should I do in case of a spill of this compound solution?

A5: For small spills, absorb the material with an inert absorbent material (such as sand or vermiculite). Do not use combustible materials like paper towels. For larger spills, evacuate the area and follow your institution's emergency spill response procedures. In all cases, wear appropriate personal protective equipment (PPE).

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Purple color persists after adding the calculated amount of reducing agent. Insufficient reducing agent was added, or the concentration of the permanganate waste was underestimated.Add the reducing agent in small increments, with stirring, until the purple color disappears. Monitor the temperature to avoid excessive heat generation.
The solution becomes excessively hot during neutralization. The concentration of the permanganate solution is too high, or the reducing agent is being added too quickly.Stop the addition of the reducing agent immediately. Allow the solution to cool. You may need to dilute the waste stream with cold water before proceeding cautiously with the neutralization.
A white precipitate forms immediately upon adding the reducing agent. If using a sulfate-based reducing agent (e.g., sodium bisulfite, ferrous sulfate), insoluble strontium sulfate may be precipitating.This is an expected part of the procedure. Continue with the neutralization of the permanganate, followed by the complete precipitation and filtration of the strontium salt.
The final pH of the treated waste is outside the acceptable range for disposal. An excess of acidic or basic reagent was used during the neutralization or precipitation steps.Adjust the pH of the final solution to a neutral range (typically 6-8) using a dilute acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) before final disposal.

Quantitative Data

PropertyValueReference
Chemical Formula Sr(MnO₄)₂ · 3H₂O[1][2]
Molar Mass 379.54 g/mol [3]
Appearance Purple cubic crystals[3]
Decomposition Temperature 175 °C[3]
Solubility in Water 2.5 g/100 g of water at 0 °C[3]
Solubility of Strontium Sulfate (SrSO₄) 0.0135 g/100 mL at 25 °C[4]
Solubility of Strontium Carbonate (SrCO₃) 0.0011 g/100 mL at 18 °C[5][6]

Experimental Protocols

Protocol 1: Neutralization of Permanganate and Precipitation of Strontium as Sulfate

This protocol details the reduction of the permanganate ion followed by the precipitation of strontium as strontium sulfate.

Materials:

  • This compound waste solution

  • Sodium bisulfite (NaHSO₃) or Ferrous sulfate (FeSO₄)

  • Sulfuric acid (H₂SO₄), dilute (e.g., 1 M)

  • Sodium hydroxide (NaOH), dilute (e.g., 1 M)

  • Stir plate and stir bar

  • Large beaker (at least twice the volume of the waste)

  • pH paper or pH meter

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Appropriate waste containers

Procedure:

  • Dilution: Dilute the strontium permanganate waste solution with cold water in a large beaker to a concentration of less than 1% permanganate. This is a critical step to control the exothermicity of the reaction. Place the beaker on a stir plate with a stir bar.

  • Acidification: Slowly add dilute sulfuric acid to the solution until the pH is between 2 and 3. This acidic condition facilitates the reduction of permanganate.

  • Reduction of Permanganate: While stirring, slowly add a solution of sodium bisulfite or ferrous sulfate to the permanganate solution. The deep purple color will fade, and a brown precipitate of manganese dioxide (MnO₂) may form. Continue adding the reducing agent until the purple color is completely discharged. The balanced chemical equation for the reaction with ferrous sulfate is: 2KMnO₄ + 10FeSO₄ + 8H₂SO₄ → K₂SO₄ + 2MnSO₄ + 5Fe₂(SO₄)₃ + 8H₂O[7]

  • Precipitation of Strontium: The addition of sulfate-containing reagents will also cause the precipitation of strontium sulfate (SrSO₄), which has very low solubility.[8] Allow the solution to stir for at least one hour to ensure complete precipitation.

  • Neutralization: Check the pH of the solution. Adjust the pH to a neutral range (6-8) by slowly adding dilute sodium hydroxide.

  • Separation of Solids: Separate the solid waste (manganese dioxide and strontium sulfate) from the liquid by filtration.

  • Disposal:

    • Solid Waste: The collected solid precipitate should be placed in a designated solid chemical waste container.

    • Liquid Waste: The remaining liquid (filtrate) should be disposed of in an appropriate aqueous waste container after confirming the absence of permanganate and adjusting the pH.

Protocol 2: Neutralization of Permanganate and Precipitation of Strontium as Carbonate

This protocol is an alternative method where strontium is precipitated as strontium carbonate.

Materials:

  • This compound waste solution

  • Sodium bisulfite (NaHSO₃) or Ferrous sulfate (FeSO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sulfuric acid (H₂SO₄), dilute (e.g., 1 M)

  • Sodium hydroxide (NaOH), dilute (e.g., 1 M)

  • Stir plate and stir bar

  • Large beaker

  • pH paper or pH meter

  • Filtration apparatus

  • Appropriate waste containers

Procedure:

  • Dilution and Reduction: Follow steps 1-3 from Protocol 1 to dilute and reduce the permanganate.

  • Precipitation of Strontium: After the complete reduction of permanganate, slowly add a solution of sodium carbonate while stirring. Strontium carbonate (SrCO₃), which is sparingly soluble, will precipitate.[5][9]

  • Neutralization and Separation: Follow steps 5-6 from Protocol 1 to neutralize the solution and separate the solid waste.

  • Disposal: Dispose of the solid (manganese dioxide and strontium carbonate) and liquid waste as described in step 7 of Protocol 1.

Visualizations

StrontiumPermanganateWasteDisposal cluster_prep Waste Preparation cluster_treatment Chemical Treatment cluster_disposal Final Disposal Waste Strontium Permanganate Trihydrate Waste Dilute Dilute with Cold Water (<1% Permanganate) Waste->Dilute Acidify Acidify to pH 2-3 (dilute H₂SO₄) Dilute->Acidify Reduce Reduce Permanganate (e.g., NaHSO₃ or FeSO₄) Acidify->Reduce Precipitate Precipitate Strontium (as SrSO₄ or SrCO₃) Reduce->Precipitate Neutralize Neutralize to pH 6-8 (dilute NaOH) Precipitate->Neutralize Filter Filter Mixture Neutralize->Filter SolidWaste Solid Waste (MnO₂ and Strontium Salt) Filter->SolidWaste LiquidWaste Aqueous Waste Filter->LiquidWaste

Caption: Logical workflow for the safe disposal of this compound waste.

References

Technical Support Center: Handling and Quenching of Unreacted Strontium Permanganate Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and quenching of unreacted strontium permanganate trihydrate. The following sections offer troubleshooting advice and frequently asked questions to ensure safe laboratory practices.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueNotes
Molecular FormulaSr(MnO₄)₂ · 3H₂O
Molar Mass379.54 g/mol [1][2]
AppearancePurple cubic crystals[1]
Decomposition Temperature175 °C (347 °F)[1]Thermal decomposition can be vigorous.
Solubility in Water2.5 g/100 g of solvent at 0°C[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a strong oxidizing agent. The primary hazards include:

  • Fire and Explosion Risk: It can intensify fire and may cause an explosion if it comes into contact with combustible materials, organic substances, or strong reducing agents.[3]

  • Thermal Decomposition: The compound decomposes at 175°C, which can be a vigorous reaction releasing oxygen and potentially toxic manganese oxides.[1]

  • Corrosivity: Like other permanganates, it can cause severe skin burns and eye damage upon contact.[3]

  • Toxicity: Ingestion is harmful.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Appropriate PPE is crucial for safe handling. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Q3: How should I store this compound?

A3: Store this compound in a cool, dry, and well-ventilated area. It should be kept away from heat, sources of ignition, and incompatible materials such as organic compounds, reducing agents, and combustible materials.[4] The container should be tightly sealed to prevent moisture absorption.

Q4: What should I do in case of a small spill of solid this compound?

A4: For a small, dry spill:

  • Restrict access to the area.

  • Wearing appropriate PPE, carefully sweep the solid material into a designated, labeled waste container. Avoid generating dust.

  • The contaminated area should then be decontaminated with a suitable reducing agent solution (see quenching procedures below) followed by washing with water.

Troubleshooting Guide for Quenching Unreacted this compound

Issue 1: The purple color of the permanganate solution persists after adding a quenching agent.

  • Possible Cause: An insufficient amount of the quenching agent has been added to completely reduce the permanganate ions.

  • Solution: Continue to add the quenching agent slowly and with constant stirring until the purple color disappears. The solution will typically turn brown due to the formation of manganese dioxide (MnO₂) precipitate, or become colorless if a strong reducing agent is used in an acidic solution. The disappearance of the intense purple color is a good visual indicator of complete consumption of the permanganate.

Issue 2: The quenching reaction is proceeding too vigorously, causing excessive heat generation or gas evolution.

  • Possible Cause: The quenching agent is being added too quickly, or the initial concentration of the strontium permanganate solution is too high.

  • Solution:

    • Immediately stop the addition of the quenching agent.

    • If safe to do so, cool the reaction vessel in an ice bath to control the temperature.

    • Once the reaction has subsided, resume the addition of the quenching agent at a much slower rate, ensuring the temperature and any gas evolution are well-controlled.

    • For future quenching procedures, consider diluting the unreacted strontium permanganate solution with water before adding the quenching agent.

Issue 3: A brown precipitate (manganese dioxide) has formed after quenching. How should this be handled?

  • Possible Cause: This is the expected outcome when quenching permanganates with many common reducing agents in neutral or slightly alkaline conditions. The permanganate ion (MnO₄⁻, purple) is reduced to manganese dioxide (MnO₂, a brown solid).

  • Solution: The manganese dioxide precipitate can be removed by filtration. The resulting solid should be treated as hazardous waste and disposed of according to institutional and local regulations. The remaining neutral solution can then be disposed of as aqueous waste, provided it meets local discharge requirements.

Experimental Protocols

Protocol 1: General Quenching Procedure for Unreacted this compound Solution

This protocol outlines a general method for quenching unreacted aqueous solutions of this compound using sodium bisulfite, a common and effective reducing agent.

Materials:

  • Unreacted this compound solution

  • Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) solution (e.g., 1 M)

  • Stir plate and stir bar

  • Reaction vessel (e.g., beaker or flask) of appropriate size

  • Ice bath

  • pH paper or pH meter

Procedure:

  • Place the reaction vessel containing the strontium permanganate solution on a stir plate in a well-ventilated fume hood.

  • Begin stirring the solution.

  • Slowly add the sodium bisulfite solution dropwise to the stirring permanganate solution.

  • Monitor the reaction closely. The purple color of the permanganate will begin to fade, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Control the rate of addition to prevent excessive heat generation. If the reaction becomes too vigorous, cool the vessel in an ice bath.

  • Continue adding the sodium bisulfite solution until the purple color has completely disappeared and only the brown precipitate remains.

  • Allow the mixture to stir for an additional 15-20 minutes to ensure the reaction is complete.

  • Check the pH of the solution and neutralize if necessary by adding a suitable acid or base.

  • Separate the manganese dioxide precipitate by filtration.

  • Dispose of the solid manganese dioxide and the filtrate according to your institution's hazardous waste disposal procedures.

Visualizations

Handling_and_Quenching_Workflow Workflow for Handling and Quenching Unreacted this compound cluster_experiment Experimentation cluster_quenching Quenching Procedure cluster_disposal Waste Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Experiment Perform Experiment with This compound PPE->Experiment Ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) Ventilation->Experiment Storage Store Properly (Cool, Dry, Away from Incompatibles) Storage->Experiment Unreacted Unreacted Strontium Permanganate Solution Experiment->Unreacted SlowAddition Slowly Add Quenching Agent with Stirring Unreacted->SlowAddition PrepareQuench Prepare Quenching Agent (e.g., Sodium Bisulfite Solution) PrepareQuench->SlowAddition Monitor Monitor Reaction (Color Change, Temperature) SlowAddition->Monitor Complete Ensure Complete Reaction (Purple Color Disappears) Monitor->Complete Filter Filter Manganese Dioxide Precipitate Complete->Filter DisposeSolid Dispose of Solid Waste (MnO₂) as Hazardous Waste Filter->DisposeSolid Neutralize Neutralize Filtrate Filter->Neutralize DisposeLiquid Dispose of Liquid Waste per Regulations Neutralize->DisposeLiquid

Caption: Logical workflow for the safe handling, use, quenching, and disposal of this compound.

Quenching_Signaling_Pathway Chemical Pathway for Quenching Permanganate cluster_reactants Reactants cluster_products Products Permanganate Sr(MnO₄)₂ (Strontium Permanganate) Purple Solution MnO2 MnO₂ (Manganese Dioxide) Brown Precipitate Permanganate->MnO2 Reduction StrontiumSalt SrSO₄ / Sr(HSO₄)₂ (Strontium Salts) In Solution Permanganate->StrontiumSalt ReducingAgent Reducing Agent (e.g., NaHSO₃) ReducingAgent->StrontiumSalt OtherProducts Other Products (e.g., Na₂SO₄, H₂O) ReducingAgent->OtherProducts Oxidation

References

Validation & Comparative

A Comparative Guide to Strontium Permanganate Trihydrate and Potassium Permanganate in Organic Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an oxidizing agent is critical to the success of a synthetic pathway. This guide provides a detailed comparison of strontium permanganate trihydrate and the more conventional potassium permanganate, focusing on their application in organic oxidation.

Potassium permanganate (KMnO4) is a widely utilized and powerful oxidizing agent in organic chemistry, known for its versatility in transforming a wide range of functional groups.[1][2] It is effective in oxidizing alkenes to diols, primary alcohols to carboxylic acids, and aldehydes to carboxylic acids.[1][2][3] However, its high reactivity can sometimes lead to a lack of selectivity and over-oxidation, cleaving carbon-carbon bonds.[2][4] this compound (Sr(MnO4)2·3H2O), a less common but structurally related reagent, presents an alternative whose properties and comparative efficacy are of interest to the synthetic chemist.

Physicochemical Properties

A fundamental comparison begins with the basic physicochemical properties of these two permanganate salts. These characteristics, particularly solubility, can significantly influence the choice of reaction solvent and overall reaction conditions.

PropertyThis compoundPotassium Permanganate
Formula Sr(MnO4)2·3H2OKMnO4
Molar Mass 379.54 g/mol [5][]158.03 g/mol [3]
Appearance Purple cubic crystals[5]Purplish-black crystalline salt[3]
Water Solubility 2.5 g/100 g at 0°C[5]6.4 g/100 mL at 20°C[7]
Organic Solvent Solubility Data not widely availableSoluble in acetone, methanol, acetic acid, and other polar organic solvents; decomposes in alcohol.[7][8][9]
Decomposition Temp. 175°C[5]Decomposes >240°C[3]

Performance in Organic Oxidation

The efficacy of an oxidizing agent is judged by its reactivity, selectivity, and the yields it produces under specific reaction conditions. While direct comparative studies between strontium permanganate and potassium permanganate for a range of organic transformations are scarce in readily available literature, we can infer performance based on the well-documented reactivity of the permanganate ion and the subtle influences the cation and hydration state may impart.

The core of the oxidative power for both compounds lies in the permanganate ion (MnO₄⁻), where manganese is in a +7 oxidation state.[1] This ion is a potent oxidizing agent, capable of accepting electrons and being reduced to lower oxidation states, most commonly MnO₂ (a brown precipitate) in neutral or alkaline conditions, or Mn²⁺ in acidic conditions.[1]

Potassium Permanganate (KMnO₄):

  • Broad Reactivity: KMnO₄ is a strong oxidant capable of reacting with a multitude of functional groups, including alkenes, alkynes, alcohols, aldehydes, and aromatic side-chains.[2][3]

  • Condition-Dependent Selectivity: The outcome of a KMnO₄ oxidation can be tuned by controlling the reaction conditions (temperature, pH, solvent). For instance, cold, dilute, and basic conditions can convert alkenes to syn-diols, while hot, acidic conditions will cleave the double bond to form carboxylic acids or ketones.[2]

  • Over-oxidation Risk: Its high oxidizing power means that it can be difficult to stop at an intermediate oxidation state. For example, the oxidation of a primary alcohol can be challenging to halt at the aldehyde stage and often proceeds to the carboxylic acid.[2]

  • Solvent Effects: The choice of solvent can control the oxidative ability of KMnO₄. In anhydrous acetone, for example, it acts as a milder oxidant compared to its behavior in water.[10]

This compound (Sr(MnO₄)₂·3H₂O):

Direct experimental data comparing the performance of this compound against potassium permanganate in various organic oxidations is not extensively documented in the reviewed literature. However, we can hypothesize its behavior based on general chemical principles:

  • Influence of the Cation: The strontium cation (Sr²⁺) is a divalent, alkaline earth metal ion, which differs from the monovalent alkali metal potassium ion (K⁺). This difference in charge and ionic radius could subtly influence the solubility and reactivity of the permanganate ion in different solvent systems.

  • Role of Hydration: The presence of three water molecules of hydration in the crystal structure of this compound is a notable difference.[5] This bound water could play a role in the reaction mechanism, potentially influencing the local reaction environment and the rate of oxidation.

A study comparing the inducing power of KMnO₄ and K₂S₂O₈ in the reduction of Hg(II) chloride by monosaccharides found that KMnO₄ is a more rapid oxidant at lower temperatures. While not a direct comparison with strontium permanganate, it highlights the potent nature of the permanganate ion. Another study on the oxidation of aromatic compounds showed that KMnO₄ reacted with 7 out of 15 tested compounds, resulting in 22% to 68% conversion to carbon dioxide.[11]

Experimental Protocols

Due to the lack of specific comparative experimental data for strontium permanganate, a generalized protocol for the oxidation of an alkene to a diol using potassium permanganate is provided as a reference. A similar protocol could be adapted for strontium permanganate, adjusting for stoichiometry.

Reference Protocol: Oxidation of Cyclohexene to cis-1,2-Cyclohexanediol with KMnO₄

Materials:

  • Cyclohexene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Ethanol

  • Celite or filter aid

Procedure:

  • A solution of cyclohexene in a suitable solvent (e.g., aqueous ethanol) is prepared in a flask and cooled in an ice bath to 0-5°C.

  • A cooled, dilute aqueous solution of potassium permanganate and sodium hydroxide is added dropwise to the stirred cyclohexene solution. The purple color of the permanganate should disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • The addition is continued until a faint, persistent pink or purple color is observed, indicating a slight excess of permanganate.

  • The reaction mixture is stirred for an additional 10-15 minutes at 0-5°C.

  • The reaction is quenched by the addition of a small amount of a reducing agent (e.g., sodium bisulfite solution) to consume the excess permanganate.

  • The brown manganese dioxide precipitate is removed by vacuum filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to remove the organic solvent.

  • The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude cis-1,2-cyclohexanediol.

  • The product can be further purified by recrystallization or chromatography.

Logical Framework for Oxidant Selection

The decision-making process for selecting between these two reagents, or any oxidizing agent, can be visualized as a logical workflow.

G start_node Start: Need for Organic Oxidation decision_node decision_node start_node->decision_node Evaluate Substrate process_node process_node decision_node->process_node Substrate is sensitive to over-oxidation? reagent_node Potassium Permanganate (KMnO4) decision_node->reagent_node No process_node->decision_node Yes alt_decision Need for alternative solubility or reactivity? process_node->alt_decision Yes end_node Proceed with Synthesis reagent_node->end_node alt_decision->reagent_node No reagent_node_sr This compound (Requires empirical testing) alt_decision->reagent_node_sr Yes reagent_node_sr->end_node

Figure 1. A decision-making workflow for selecting a permanganate-based oxidizing agent.

General Experimental Workflow

The following diagram illustrates a typical workflow for an organic oxidation reaction using a permanganate salt.

G A 1. Reactant & Solvent Preparation B 2. Cooled Reaction Vessel (0-5°C) A->B C 3. Slow, Dropwise Addition of Permanganate Solution B->C D 4. Monitor Reaction (Color Change: Purple to Brown Precipitate) C->D E 5. Reaction Quench (e.g., Sodium Bisulfite) D->E F 6. Filtration (Removal of MnO2) E->F G 7. Product Extraction F->G H 8. Drying & Solvent Evaporation G->H I 9. Purification (e.g., Recrystallization, Chromatography) H->I

Figure 2. A generalized experimental workflow for organic oxidation using permanganate salts.

Conclusion

Potassium permanganate remains a powerful, well-understood, and versatile oxidizing agent for a wide array of organic transformations. Its primary drawback is the potential for over-oxidation, which can be mitigated by careful control of reaction conditions. This compound, while less studied, offers the same potent permanganate ion for oxidation. Its different cation and hydration state may offer subtle advantages in specific applications, potentially influencing solubility, reaction kinetics, or product selectivity.

For researchers and drug development professionals, potassium permanganate is the established and reliable choice for known transformations. However, in cases where conventional methods are suboptimal, or where novel reactivity is sought, an empirical investigation into the use of this compound could be a worthwhile endeavor. Further research is needed to generate direct comparative data to fully elucidate the potential advantages of strontium permanganate in organic synthesis.

References

A Comparative Analysis of Strontium Permanganate and Sodium Permanganate for Research and Development Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate oxidizing agent is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of strontium permanganate and sodium permanganate, offering insights into their chemical properties, synthesis, stability, and potential applications, supported by available data.

This comparative guide aims to provide an objective analysis of strontium permanganate and sodium permanganate, two inorganic compounds featuring the potent permanganate anion (MnO₄⁻). While both serve as strong oxidizing agents, their distinct cationic counterparts, strontium (Sr²⁺) and sodium (Na⁺), impart unique characteristics that influence their solubility, stability, and handling. This document summarizes their key properties in structured tables, outlines relevant experimental protocols, and utilizes visualizations to illustrate fundamental chemical processes.

Executive Summary of Comparative Data

The following tables summarize the key quantitative and qualitative differences between strontium permanganate and sodium permanganate based on available chemical data.

PropertyStrontium Permanganate (Sr(MnO₄)₂)Sodium Permanganate (NaMnO₄)Source
Molar Mass 357.47 g/mol (anhydrous), 379.54 g/mol (trihydrate)141.93 g/mol (anhydrous), 159.94 g/mol (monohydrate)[1][2]
Appearance Purple cubic crystals (trihydrate)Red or purplish solid, often available as a solution[2][3]
Solubility in Water 2.5 g/100 g at 0°C (as trihydrate)90 g/100 mL (highly soluble)[3][4]
Decomposition Temperature 175°C (as trihydrate)Decomposes upon heating[3][5]
Common Hydrated Form Trihydrate (Sr(MnO₄)₂·3H₂O)Monohydrate (NaMnO₄·H₂O)[3][4]
CharacteristicStrontium PermanganateSodium Permanganate
Hygroscopicity Data not readily available, but likely hygroscopic.Highly hygroscopic, readily absorbs atmospheric water.[4]
Primary Applications Limited documented applications, likely as a specialized oxidizing agent.Water treatment, environmental remediation (ISCO), organic synthesis, and as an etchant in printed circuitry.[4]
Commercial Availability Less common, may require custom synthesis.Commercially available as a solid monohydrate and in solution (e.g., 40% w/w).
Synthesis Complexity Synthesis data is scarce.Cannot be prepared analogously to KMnO₄ due to the instability of the intermediate sodium manganate.[2] Common industrial production involves conversion from potassium permanganate or reaction of manganese dioxide with sodium hypochlorite.[4][6][7]

Oxidizing Properties and Redox Potential

The oxidizing power of both compounds is attributed to the permanganate ion (MnO₄⁻), where manganese is in the +7 oxidation state.[8] The standard reduction potential of the permanganate ion varies with pH, indicating its strength as an oxidizing agent is condition-dependent.

Redox Half-ReactionStandard Potential (E°)pH Condition
MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O+1.51 VAcidic
MnO₄⁻ + 2H₂O + 3e⁻ → MnO₂ + 4OH⁻+0.59 VNeutral/Alkaline
MnO₄⁻ + e⁻ → MnO₄²⁻+0.56 VStrongly Alkaline

Note: These potentials are for the permanganate ion and are generally applicable to both strontium and sodium permanganate in solution.

Experimental Protocols

Detailed experimental data directly comparing strontium and sodium permanganate is limited in publicly available literature. However, standard methodologies for handling and analyzing permanganate solutions can be applied to both.

Synthesis of Sodium Permanganate (Laboratory Scale)

A common laboratory-scale synthesis involves the reaction of manganese dioxide with sodium hypochlorite in a sodium hydroxide solution.[4]

Materials:

  • Manganese dioxide (MnO₂)

  • Sodium hypochlorite (NaClO) solution

  • Sodium hydroxide (NaOH)

  • Distilled water

Procedure:

  • Prepare a solution of sodium hydroxide in distilled water.

  • Add manganese dioxide to the NaOH solution with stirring.

  • Slowly add the sodium hypochlorite solution to the mixture.

  • Heat the reaction mixture gently (e.g., on a steam bath) to promote the reaction.[2]

  • The reaction progress can be monitored by the formation of the characteristic deep purple color of the permanganate ion.

  • Upon completion, the resulting sodium permanganate solution can be purified by filtration and, if desired, concentrated by evaporation to crystallize the monohydrate salt.[4]

Reaction: 2 MnO₂ + 3 NaClO + 2 NaOH → 2 NaMnO₄ + 3 NaCl + H₂O[4]

Determination of Permanganate Concentration by Redox Titration

The concentration of a permanganate solution can be determined by titration against a primary standard, such as sodium oxalate (Na₂C₂O₄) or iron(II) solution, in an acidic medium.[9][10][11][12]

Materials:

  • Permanganate solution (strontium or sodium permanganate) of unknown concentration

  • Standardized sodium oxalate (Na₂C₂O₄) solution of known concentration

  • Sulfuric acid (H₂SO₄), ~1 M

  • Burette, pipette, Erlenmeyer flask

  • Hot plate or Bunsen burner

Procedure:

  • Pipette a known volume of the standard sodium oxalate solution into an Erlenmeyer flask.

  • Add a sufficient volume of sulfuric acid to acidify the solution.

  • Gently heat the oxalate solution to approximately 60-70°C. This is necessary because the reaction between permanganate and oxalate is slow at room temperature.

  • Fill the burette with the permanganate solution and record the initial volume.

  • Titrate the hot oxalate solution with the permanganate solution. The purple permanganate solution will be decolorized as it reacts with the oxalate.

  • The endpoint is reached when the first persistent faint pink color remains in the solution for about 30 seconds, indicating a slight excess of permanganate.[13]

  • Record the final volume of the permanganate solution used.

  • Calculate the concentration of the permanganate solution using the stoichiometry of the balanced redox reaction.

Reaction (in acidic solution): 2 MnO₄⁻ + 5 C₂O₄²⁻ + 16 H⁺ → 2 Mn²⁺ + 10 CO₂ + 8 H₂O

Visualizing Chemical Processes

Permanganate Oxidation Pathway in Acidic vs. Alkaline Conditions

The following diagram illustrates the different reduction products of the permanganate ion depending on the pH of the medium.

G MnO4_ MnO₄⁻ (aq) Manganese(VII) Purple Mn2_ Mn²⁺ (aq) Manganese(II) Colorless to Pale Pink MnO4_->Mn2_ Acidic (H⁺) + 5e⁻ MnO2_ MnO₂ (s) Manganese(IV) Brown/Black Precipitate MnO4_->MnO2_ Neutral/Alkaline (OH⁻) + 3e⁻

Caption: Reduction pathways of the permanganate ion under different pH conditions.

Experimental Workflow for Permanganate Titration

This diagram outlines the key steps in determining the concentration of a permanganate solution via redox titration.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_permanganate Prepare Permanganate Solution (Strontium or Sodium) titrate Titrate with Permanganate Solution from Burette prep_permanganate->titrate prep_oxalate Prepare Standard Sodium Oxalate Solution acidify Acidify Oxalate with H₂SO₄ prep_oxalate->acidify heat Heat Oxalate Solution (~60-70°C) acidify->heat heat->titrate endpoint Observe Endpoint (Persistent Pink Color) titrate->endpoint record Record Volume of Permanganate Used endpoint->record calculate Calculate Permanganate Concentration record->calculate

Caption: Workflow for the standardization of a permanganate solution by redox titration.

Stability and Decomposition

The thermal stability of permanganate salts can vary. Strontium permanganate trihydrate is reported to decompose at 175°C.[3] The thermal decomposition of sodium permanganate is less clearly defined in the available literature but is expected to follow a similar pattern to other alkali metal permanganates, yielding a manganate, manganese dioxide, and oxygen gas.[5][14][15][16][17][18] For example, the decomposition of potassium permanganate is well-studied:

2 KMnO₄(s) → K₂MnO₄(s) + MnO₂(s) + O₂(g)[14]

Sodium permanganate's high hygroscopicity can also affect its stability and handling, as it readily absorbs moisture from the air to form the monohydrate.[4]

Conclusion

Both strontium permanganate and sodium permanganate are powerful oxidizing agents due to the presence of the permanganate ion. The primary differences lie in their physical properties, which are influenced by the strontium and sodium cations.

Sodium permanganate is characterized by its very high solubility in water, making it suitable for applications requiring concentrated solutions, such as in water treatment and environmental remediation.[4] Its commercial availability in solution form also offers convenience and ease of handling.[19]

Strontium permanganate , on the other hand, is significantly less soluble and less commercially available. Its applications are not as well-documented, suggesting a more specialized role in research and development where the presence of the strontium cation might be specifically required.

For researchers and professionals in drug development, the choice between these two compounds will largely depend on the specific requirements of the application. If high concentrations of the permanganate ion in an aqueous solution are needed, sodium permanganate is the clear choice. If the presence of sodium is undesirable and a solid, less soluble permanganate is acceptable, strontium permanganate could be considered, though its limited availability and data may pose challenges. The fundamental oxidizing behavior of the permanganate ion will be similar for both salts in solution.

References

A Comparative Guide to the Reactivity of Permanganate Salts

Author: BenchChem Technical Support Team. Date: November 2025

Permanganates are powerful oxidizing agents widely utilized in various scientific and industrial applications, including organic synthesis, water treatment, and environmental remediation. The reactivity of these salts is primarily dictated by the permanganate ion (MnO₄⁻), where manganese is in its highest +7 oxidation state. However, the associated cation (e.g., potassium, sodium) significantly influences the salt's physical properties, such as solubility, which in turn affects its handling, application, and practical reactivity in different systems.

This guide provides an objective comparison of common permanganate salts, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific needs.

Physicochemical Properties of Common Permanganate Salts

The choice between permanganate salts often comes down to their physical form and solubility. Sodium permanganate's high solubility allows for the preparation of concentrated stock solutions, facilitating easier handling and dosing in liquid-based applications. In contrast, potassium permanganate is typically used as a solid or in less concentrated solutions due to its lower solubility.

PropertyPotassium Permanganate (KMnO₄)Sodium Permanganate (NaMnO₄)
Molar Mass 158.03 g/mol [1]141.93 g/mol
Typical Form Purplish-black crystalline solid[1][2]Often supplied as a 40% aqueous solution[2][3]
Solubility in Water ~5-6% at 20°C (approx. 60 g/L)[2][3]Highly soluble, up to 40% solution[2][4]
Cost Generally more economical per pound[2][3]Higher price per pound, but may reduce labor costs[2][3]
Key Advantage Cost-effective, suitable for large-scale use[3]High solubility allows for concentrated liquid dosing[2][4]

Comparative Performance in Oxidation Reactions

While both sodium and potassium permanganate provide the same oxidizing permanganate ion, their effectiveness in practice can be compared through their performance in specific applications, such as water treatment. The core chemical reactions remain the same; for instance, the oxidation of trichloroethene (TCE) proceeds as follows:

C₂HCl₃ + 2MnO₄⁻ → 2CO₂ + 2MnO₂(s) + 3Cl⁻ + H⁺[4]

The key difference lies in the delivery of the MnO₄⁻ ion. The higher solubility of sodium permanganate can be advantageous for achieving higher effective concentrations in solution more easily.

Case Study: 1,4-Dioxane Oxidation

In a study comparing amendments for persulfate (PS) oxidation of 1,4-Dioxane, potassium permanganate was used. The results demonstrate that permanganate on its own is an effective oxidant, and its combination with PS can further enhance degradation.

Condition (Initial 1,4-Dioxane: 0.5 mM)1,4-Dioxane Removal (after 200h)Pseudo First-Order Rate Constant (k)
49 mM KMnO₄ (Control)~60%[5]Not specified
49 mM PS + 49 mM KMnO₄~80%[5]Increases with KMnO₄ concentration[5]
49 mM PS + 200 mM KMnO₄~100% (within 100h)[5]Increases with KMnO₄ concentration[5]

These results show that increasing the concentration of permanganate increases the reaction rate, a principle that applies to all permanganate salts.[4][5]

Reaction Mechanisms and Pathways

The oxidizing power of the permanganate ion is highly dependent on the pH of the solution. The manganese atom is reduced to different oxidation states depending on the conditions, which is a critical consideration for designing experimental protocols.

  • Acidic Solution: Permanganate(VII) is reduced to the pale pink manganese(II) ion (Mn²⁺).[6][7] MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O

  • Neutral Solution: Permanganate is reduced to brown, solid manganese dioxide (MnO₂), where manganese is in the +4 state.[6][7] MnO₄⁻ + 2H₂O + 3e⁻ → MnO₂(s) + 4OH⁻

  • Alkaline Solution: In strongly basic conditions, permanganate is reduced to the green manganate ion (MnO₄²⁻), with manganese in the +6 state.[6][8] MnO₄⁻ + e⁻ → MnO₄²⁻

G cluster_acidic Acidic Conditions (pH < 7) cluster_neutral Neutral Conditions (pH ≈ 7) cluster_alkaline Alkaline Conditions (pH > 7) MnO4_acid MnO₄⁻ (Mn+7) Purple Mn2 Mn²⁺ (Mn+2) Pale Pink MnO4_acid->Mn2 + 8H⁺ + 5e⁻ MnO4_neutral MnO₄⁻ (Mn+7) Purple MnO2 MnO₂(s) (Mn+4) Brown Precipitate MnO4_neutral->MnO2 + 2H₂O + 3e⁻ MnO4_alkaline MnO₄⁻ (Mn+7) Purple MnO4_2 MnO₄²⁻ (Mn+6) Green MnO4_alkaline->MnO4_2 + e⁻

Caption: Reduction pathways of the permanganate ion under different pH conditions.

Experimental Protocols

Below is a generalized protocol for a comparative study on the oxidation of a model organic contaminant (e.g., trichloroethene, TCE) in an aqueous solution.

Objective: To compare the reaction kinetics of potassium permanganate and sodium permanganate in the degradation of TCE.

Materials:

  • Potassium permanganate (KMnO₄), solid

  • Sodium permanganate (NaMnO₄), 40% solution

  • Trichloroethene (TCE)

  • Deionized water

  • Amber glass vials with screw caps

  • Micropipettes

  • Spectrophotometer or Gas Chromatograph (GC)

  • Vortex mixer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1000 mg/L stock solution of TCE in deionized water.

    • Prepare a 0.1 M stock solution of KMnO₄ by dissolving the appropriate mass of solid KMnO₄ in deionized water.

    • Prepare a 0.1 M stock solution of NaMnO₄ by diluting the 40% commercial solution.

  • Reaction Setup:

    • Label two sets of amber glass vials, one for KMnO₄ and one for NaMnO₄.

    • In each vial, add a specific volume of deionized water.

    • Spike each vial with the TCE stock solution to achieve a final concentration of 10 mg/L.

    • Cap the vials and briefly vortex to ensure homogeneity.

  • Initiation of Reaction:

    • Initiate the reaction by adding the permanganate stock solution to each vial to achieve a desired molar ratio (e.g., 2 moles of MnO₄⁻ per mole of TCE).

    • Start a timer immediately after adding the oxidant.

    • Cap and vortex each vial.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), take a sample from a designated vial.

    • Quench the reaction immediately by adding a reducing agent like sodium thiosulfate if necessary (depending on the analytical method).

    • Analyze the concentration of the remaining TCE using an appropriate analytical method (e.g., GC-MS).

  • Data Analysis:

    • Plot the concentration of TCE versus time for both permanganate salts.

    • Calculate the pseudo-first-order reaction rate constants (k) for each salt to quantitatively compare their reactivity.

G start Start: Prepare Stock Solutions (Contaminant & Permanganates) setup Reaction Setup (Spike vials with contaminant) start->setup initiate Initiate Reaction (Add Permanganate Salt) setup->initiate sample Time-course Sampling (Quench reaction if needed) initiate->sample analyze Analyze Samples (e.g., GC-MS, HPLC) sample->analyze data Data Analysis (Plot C vs. t, calculate rate constants) analyze->data end_node End: Compare Reactivity data->end_node

Caption: Generalized workflow for comparing the oxidative reactivity of permanganate salts.

References

A Comparative Guide to Primary Standards in Permanganometry: Evaluating Strontium Permanganate Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis for researchers, scientists, and drug development professionals on the suitability of strontium permanganate trihydrate as a primary standard compared to the established standard, sodium oxalate.

In analytical chemistry, the accuracy of titrimetric analysis depends fundamentally on the purity and stability of the primary standard used. For permanganometry, which involves titrations with potassium permanganate (KMnO₄), sodium oxalate (Na₂C₂O₄) is a widely accepted primary standard. This guide explores the theoretical validation of this compound (Sr(MnO₄)₂·3H₂O) as a potential primary standard, comparing its known and inferred properties against the established criteria met by sodium oxalate.

It is important to note that potassium permanganate itself is not used as a primary standard because it is difficult to obtain in a pure state free from manganese dioxide (MnO₂) and its solutions can decompose in the presence of light and organic matter.[1][2][3] This necessitates the use of a reliable primary standard to accurately determine the concentration of KMnO₄ solutions.

Core Principles of a Primary Standard

A primary standard is a substance of high purity and stability used to standardize a solution. The ideal characteristics include:

  • High Purity: Available in a highly pure form (e.g., >99.9%).

  • Stability: Stable in air and during storage, and not prone to decomposition.

  • Low Hygroscopicity: Does not readily absorb moisture from the atmosphere.[2]

  • High Molar Mass: Minimizes weighing errors.

  • Known Stoichiometry: Reacts with a well-defined and known stoichiometry.

  • Solubility: Soluble in the titration solvent.

Comparative Analysis: Sodium Oxalate vs. This compound

The following table summarizes the properties of the established primary standard, sodium oxalate, against the known and theoretical properties of this compound, evaluated against the ideal criteria for a primary standard.

PropertyIdeal Primary StandardSodium Oxalate (Na₂C₂O₄)This compound (Sr(MnO₄)₂·3H₂O)
Purity High (>99.9%)Available in high purity (>99.5%)[4]Not commercially available in high purity; synthesis is complex.
Stability Highly stable, non-reactive with air/light.Stable under normal storage conditions.[4]Permanganate salts are generally unstable and can decompose, especially when exposed to light or heat.[3] It decomposes at 175°C.[5]
Hygroscopicity Non-hygroscopic.Non-hygroscopic, allowing for accurate weighing.[4]As a trihydrate, it contains water of crystallization and may be prone to efflorescence or deliquescence, altering its mass.
Molar Mass High to minimize weighing errors.133.998 g/mol [6]379.54 g/mol [5]
Reaction Stoichiometry Known and reproducible.Reacts with KMnO₄ in a well-defined 5:2 molar ratio.[6]As a permanganate salt, it would not react with KMnO₄ in a standard redox titration. It is an oxidizing agent itself.
Safety Non-toxic.Toxic if ingested.[6]Expected to be a strong oxidizing agent and potentially toxic.

Experimental Protocols: Standardization of Potassium Permanganate

The following is a detailed methodology for the standardization of a potassium permanganate solution using the primary standard sodium oxalate. This protocol would be the benchmark against which any proposed new primary standard would be validated.

Objective:

To accurately determine the molarity of a prepared potassium permanganate (KMnO₄) solution.

Materials:
  • Potassium permanganate (KMnO₄) solution (approx. 0.02 M or 0.1 N)

  • Sodium oxalate (Na₂C₂O₄), primary standard grade, dried at 105°C

  • Dilute sulfuric acid (H₂SO₄), approx. 3 M

  • Distilled or deionized water

  • 50 mL burette

  • 250 mL Erlenmeyer flasks

  • Analytical balance

  • Hot plate or water bath

Procedure:
  • Preparation of the Sodium Oxalate Standard:

    • Accurately weigh approximately 0.15-0.2 g of dried sodium oxalate into a 250 mL Erlenmeyer flask.[9] Record the mass to four decimal places.

    • Add approximately 100 mL of deionized water to dissolve the sodium oxalate.

    • Carefully add 10 mL of 3 M sulfuric acid to the flask to create the necessary acidic medium for the reaction.[10]

  • Titration Setup:

    • Rinse the burette with a small amount of the KMnO₄ solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.

  • Titration Process:

    • Gently heat the sodium oxalate solution in the flask to between 60-80°C.[6][11] This temperature is crucial to ensure the reaction proceeds at an adequate rate.

    • Begin titrating with the KMnO₄ solution. Add the permanganate solution dropwise while constantly swirling the flask. The purple color of the permanganate will disappear as it reacts with the oxalate.[11]

    • The reaction is catalyzed by the Mn²⁺ ions produced during the titration, so the initial reaction may be slow.[6]

    • The endpoint is reached when a single drop of KMnO₄ solution imparts a faint, persistent pink color to the solution that lasts for at least 30 seconds.[12]

    • Record the final burette volume.

  • Calculations:

    • The reaction stoichiometry is: 5 Na₂C₂O₄ + 2 KMnO₄ + 8 H₂SO₄ → K₂SO₄ + 5 Na₂SO₄ + 2 MnSO₄ + 10 CO₂ + 8 H₂O[6]

    • Calculate the moles of Na₂C₂O₄ used.

    • Using the 5:2 molar ratio, determine the moles of KMnO₄ that reacted.

    • Calculate the molarity of the KMnO₄ solution using the volume delivered from the burette.

  • Replication:

    • Repeat the titration at least two more times to ensure precision. The results should agree within an acceptable range (e.g., ±0.5%).

Visualizations

Workflow for Primary Standard Validation

The following diagram illustrates the logical steps required to validate a chemical as a primary standard for titrimetry.

G cluster_0 Candidate Selection & Purity Analysis cluster_1 Stability Assessment cluster_2 Titrimetric Validation Purity High-Purity Synthesis (>99.9%) Characterization Characterization (e.g., Spectroscopy, TGA) Purity->Characterization Hygroscopicity Hygroscopicity Test Characterization->Hygroscopicity Meets Purity Criteria Decomposition Thermal & Photochemical Stability Hygroscopicity->Decomposition Stoichiometry Verify Reaction Stoichiometry Decomposition->Stoichiometry Meets Stability Criteria Standardization Standardize Titrant vs. Candidate Stoichiometry->Standardization Comparison Compare with Established Standard (e.g., Na2C2O4) Standardization->Comparison Validation Validated Primary Standard Comparison->Validation RedoxReaction MnO4 MnO₄⁻ (Purple) Manganese (+7) Mn2 Mn²⁺ (Colorless) Manganese (+2) MnO4->Mn2 Reduction (gains 5e⁻) C2O4 C₂O₄²⁻ (Colorless) Carbon (+3) CO2 CO₂ (Gas) Carbon (+4) C2O4->CO2 Oxidation (loses 2e⁻ per 2C) H_plus H⁺ (Acidic Medium) H_plus->MnO4 H_plus->C2O4

References

A Comparative Guide to the Oxidizing Properties of Strontium Permanganate Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of strontium permanganate trihydrate with other common oxidizing agents. The information presented herein is intended to assist researchers and professionals in selecting the appropriate oxidizing agent for their specific applications, with a focus on performance, reactivity, and safety.

Introduction to this compound

This compound, with the chemical formula Sr(MnO₄)₂·3H₂O, is a strong oxidizing agent. Like other permanganate salts, its oxidizing power stems from the manganese atom being in its highest oxidation state of +7. This makes the permanganate ion (MnO₄⁻) a potent electron acceptor in chemical reactions. While less common than its potassium and sodium counterparts, strontium permanganate offers similar oxidative capabilities.

Comparative Analysis of Oxidizing Strength

The strength of an oxidizing agent is quantified by its standard reduction potential (E°). A more positive E° value indicates a stronger oxidizing agent. The tables below summarize the standard reduction potentials of this compound (represented by the permanganate ion) and other commonly used oxidizing agents under various conditions.

Quantitative Data: Standard Reduction Potentials

Table 1: Standard Reduction Potentials of Common Oxidizing Agents in Acidic Medium

Oxidizing Agent (Half-Reaction)Standard Reduction Potential (E° in Volts)
Permanganate (MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O)+1.51[1]
Ozone (O₃ + 2H⁺ + 2e⁻ → O₂ + H₂O)+2.07
Hydrogen Peroxide (H₂O₂ + 2H⁺ + 2e⁻ → 2H₂O)+1.78
Potassium Dichromate (Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O)+1.33
Chlorine (Cl₂ + 2e⁻ → 2Cl⁻)+1.36[1]
Nitric Acid (NO₃⁻ + 4H⁺ + 3e⁻ → NO + 2H₂O)+0.96

Table 2: Standard Reduction Potentials of Permanganate in Neutral and Alkaline Media

MediumHalf-ReactionStandard Reduction Potential (E° in Volts)
NeutralMnO₄⁻ + 2H₂O + 3e⁻ → MnO₂ + 4OH⁻+0.59[2]
AlkalineMnO₄⁻ + e⁻ → MnO₄²⁻+0.56[2]

Note: The oxidizing strength of permanganate is significantly higher in acidic solutions.

Cross-Reactivity and Incompatibility with Other Oxidizing Agents

Direct "cross-reactivity" between two oxidizing agents in a typical redox sense is uncommon, as both species have a tendency to accept electrons. However, in the context of laboratory safety and chemical compatibility, "cross-reactivity" can be understood as the potential for hazardous interactions. Mixing strong oxidizing agents can lead to unstable mixtures that may decompose violently or become shock-sensitive.

General Safety Precautions:

  • Avoid Mixing: As a general rule, different oxidizing agents should not be mixed, especially in concentrated form.

  • Segregated Storage: Store oxidizing agents separately from each other and from all flammable, combustible, or reducing materials.[3][4][5]

  • Consult Safety Data Sheets (SDS): Always refer to the SDS for specific incompatibility information before handling any chemical.

Table 3: Incompatibility of Permanganates with Other Substance Classes

Incompatible MaterialPotential Hazard
Reducing AgentsViolent reactions, fire, or explosions.
Concentrated AcidsCan produce toxic gases (e.g., chlorine gas with HCl) or explosive products (e.g., Mn₂O₇ with sulfuric acid).[6]
Organic MaterialsFire or explosion hazard.[3][6]
Powdered MetalsRisk of fire or explosion.
Other Oxidizing AgentsFormation of unstable and potentially explosive mixtures.

Experimental Protocols

Determining Oxidizing Strength via Redox Titration

A common method to quantitatively determine the oxidizing strength of a permanganate solution is through redox titration with a primary standard reducing agent, such as sodium oxalate (Na₂C₂O₄).

Objective: To standardize a potassium permanganate solution (as a proxy for strontium permanganate) to determine its exact concentration.

Materials:

  • Potassium permanganate solution (approx. 0.02 M)

  • Primary standard sodium oxalate

  • Dilute sulfuric acid (e.g., 1 M H₂SO₄)

  • Buret, pipette, Erlenmeyer flask

  • Hot plate and thermometer

Procedure:

  • Accurately weigh a precise amount of dry primary standard sodium oxalate and dissolve it in a known volume of deionized water in an Erlenmeyer flask.

  • Add an excess of dilute sulfuric acid to the oxalate solution to ensure an acidic medium.

  • Heat the solution to approximately 60-70°C to increase the reaction rate.

  • Rinse and fill a buret with the permanganate solution and record the initial volume.

  • Titrate the hot oxalate solution with the permanganate solution. The permanganate solution is added dropwise while constantly swirling the flask.

  • The endpoint is reached when the first persistent faint pink color appears in the solution, indicating a slight excess of permanganate ions.[1]

  • Record the final volume of the permanganate solution used.

  • Repeat the titration at least two more times for accuracy.

  • Calculate the molarity of the permanganate solution using the stoichiometry of the balanced redox reaction: 2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O

Visualizing Reaction Pathways and Concepts

Effect of pH on Permanganate Oxidation

The oxidizing power and the reduction product of the permanganate ion are highly dependent on the pH of the solution. This relationship can be visualized using a Pourbaix diagram for manganese.

Caption: pH-dependent reduction pathways of the permanganate ion.

Experimental Workflow for Oxidizing Agent Comparison

The following diagram outlines a general workflow for comparing the performance of different oxidizing agents in a specific application.

G Workflow for Comparing Oxidizing Agents Define_Reaction Define Target Reaction and Substrate Select_Oxidants Select Candidate Oxidizing Agents Define_Reaction->Select_Oxidants Initial_Screening Initial Screening: - Solubility - Stoichiometry Select_Oxidants->Initial_Screening Optimization Reaction Optimization: - Temperature - pH - Concentration Initial_Screening->Optimization Analysis Analysis of Results: - Yield - Purity - Reaction Rate Optimization->Analysis Safety_Assessment Safety and Cost Assessment Analysis->Safety_Assessment Final_Selection Final Oxidant Selection Safety_Assessment->Final_Selection

Caption: A logical workflow for the selection of an optimal oxidizing agent.

References

A Comparative Guide to Strontium Permanganate Trihydrate and Other Manganese-Based Oxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals, the choice of an oxidizing agent is critical to ensure high yield, selectivity, and operational safety. Among the various classes of oxidants, manganese-based compounds are workhorses, valued for their potency and versatility. This guide provides a detailed comparison of strontium permanganate trihydrate against other common manganese-based oxidants, namely potassium permanganate and manganese dioxide. The information presented herein is a synthesis of available experimental data, intended to assist researchers in selecting the optimal oxidant for their specific applications.

Executive Summary

While potassium permanganate is a widely used, strong oxidizing agent and manganese dioxide serves as a milder, more selective heterogeneous oxidant, this compound, along with other divalent cation permanganates like barium and calcium permanganate, offers a nuanced reactivity profile. The choice of cation can influence the solubility, stability, and reactivity of the permanganate salt, potentially offering advantages in specific solvent systems or with sensitive substrates. This guide delves into the available data on their performance, experimental protocols, and the underlying mechanisms of action.

Physicochemical Properties of Manganese-Based Oxidants

A fundamental understanding of the physical and chemical properties of these oxidants is essential for their effective application. The following table summarizes the key properties of this compound, potassium permanganate, and manganese dioxide.

PropertyThis compoundPotassium PermanganateManganese Dioxide
Chemical Formula Sr(MnO₄)₂·3H₂O[1][2]KMnO₄MnO₂
Molar Mass 379.54 g/mol [1][3]158.03 g/mol 86.94 g/mol
Appearance Purple cubic crystals[1]Purplish-black crystalline solidBlack or brown powder
Solubility in Water 2.5 g/100 g at 0°C[1]6.4 g/100 mL at 20°CInsoluble
Oxidation State of Mn +7+7+4
Decomposition Temp. 175 °C[1]240 °C~535 °C

Performance Comparison in Organic Synthesis

The efficacy of an oxidizing agent is judged by its performance in various chemical transformations. This section compares the performance of this compound and other manganese-based oxidants in the oxidation of key functional groups.

Oxidation of Alcohols

The oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation in organic synthesis.

Experimental Data Summary:

OxidantSubstrateProductReaction ConditionsYield (%)Reference
Strontium Manganate Benzylic AlcoholsBenzaldehydesLewis Acid, solution/solvent-freeGood[4][5][6]
Potassium Permanganate Primary AlcoholsCarboxylic AcidsAlkaline, aqueousHigh[7]
Potassium Permanganate Secondary AlcoholsKetonesAcidic or alkalineVariable[7]
Manganese Dioxide Allylic/Benzylic AlcoholsAldehydes/KetonesHeterogeneous, various solventsGood to excellent[8]

Discussion:

  • Strontium Manganate , often used in the form of strontium manganate, has been reported to be effective for the selective oxidation of benzylic and allylic alcohols[4][5][6]. The presence of a Lewis acid can enhance its activity. Its performance under solvent-free conditions suggests potential for greener synthetic routes.

  • Potassium Permanganate is a powerful oxidant capable of oxidizing primary alcohols to carboxylic acids and secondary alcohols to ketones[7]. Over-oxidation of primary alcohols to carboxylic acids is common. The reaction conditions (pH, temperature) can be tuned to achieve some degree of selectivity.

  • Manganese Dioxide is a milder, heterogeneous oxidant that shows excellent selectivity for the oxidation of allylic and benzylic alcohols to their corresponding aldehydes and ketones without affecting saturated alcohols or other functional groups[8]. The reactivity of MnO₂ can be influenced by its method of preparation.

Oxidation of Alkenes

The oxidation of carbon-carbon double bonds can lead to the formation of diols (glycols) or cleavage of the bond to form carbonyl compounds.

Experimental Data Summary:

OxidantSubstrateProductReaction ConditionsSelectivityReference
Potassium Permanganate Alkene1,2-DiolCold, dilute, alkaline/neutralSyn-dihydroxylation[9][10]
Potassium Permanganate AlkeneKetones/Carboxylic AcidsHot, concentrated, acidicC=C bond cleavage[9][10]

Discussion:

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for oxidation reactions using manganese-based oxidants.

General Protocol for Oxidation of an Alcohol with Potassium Permanganate

Objective: To oxidize a secondary alcohol to a ketone.

Materials:

  • Secondary alcohol (e.g., cyclohexanol)

  • Potassium permanganate (KMnO₄)

  • Dilute sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH) for pH adjustment

  • Distilled water

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the secondary alcohol in a suitable solvent (e.g., acetone or a water/t-butanol mixture) in an Erlenmeyer flask.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C. The purple color of the permanganate will disappear as the reaction proceeds.

  • Continue adding the permanganate solution until a faint pink color persists, indicating the complete consumption of the alcohol.

  • Quench the reaction by adding a small amount of sodium bisulfite solution to destroy any excess permanganate.

  • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

  • Extract the product from the filtrate with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ketone.

  • Purify the product by distillation or chromatography.

General Protocol for Selective Oxidation of a Benzylic Alcohol with Activated Manganese Dioxide

Objective: To selectively oxidize a benzylic alcohol to the corresponding aldehyde.

Materials:

  • Benzylic alcohol (e.g., benzyl alcohol)

  • Activated manganese dioxide (MnO₂)

  • Anhydrous organic solvent (e.g., dichloromethane, chloroform, or hexane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of the benzylic alcohol in an anhydrous organic solvent in a round-bottom flask, add a stoichiometric excess of activated manganese dioxide (typically 5-10 equivalents).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the manganese dioxide and its reduced forms.

  • Wash the filter cake with the same solvent.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude aldehyde.

  • Purify the product by distillation or chromatography if necessary.

Reaction Mechanisms and Selectivity

The oxidizing power of permanganates stems from the manganese being in its highest +7 oxidation state, making it a strong electron acceptor. The reaction mechanism can vary depending on the substrate and the reaction conditions (pH).

Permanganate Oxidation Pathway

OxidationMechanism Substrate Substrate (e.g., Alcohol, Alkene) Intermediate Intermediate Complex (e.g., Manganate Ester) Substrate->Intermediate Mn_VII MnO₄⁻ (Mn+7, Purple) Mn_VII->Intermediate Mn_V MnO₃⁻ (Mn+5, Blue) Intermediate->Mn_V Product Oxidized Product (e.g., Ketone, Diol) Intermediate->Product Mn_VI MnO₄²⁻ (Mn+6, Green) Mn_V->Mn_VI Mn_IV MnO₂ (Mn+4, Brown ppt.) Mn_V->Mn_IV Mn_VI->Mn_IV

Caption: General mechanism of permanganate oxidation.

In acidic solutions, MnO₄⁻ is typically reduced to the colorless Mn²⁺ ion. In neutral or alkaline solutions, the reduction product is usually the brown precipitate of manganese dioxide (MnO₂). The formation of intermediate manganese species in +5 and +6 oxidation states can influence the reaction pathway and selectivity.

The selectivity of manganese-based oxidants is a key consideration:

  • Potassium Permanganate: Generally a non-selective, powerful oxidant. Selectivity can be partially controlled by manipulating temperature and pH. For example, cold, alkaline conditions favor diol formation from alkenes, while hot, acidic conditions lead to bond cleavage[9][10].

  • Manganese Dioxide: A highly selective heterogeneous oxidant, favoring the oxidation of allylic and benzylic alcohols due to the proposed mechanism involving adsorption of the alcohol onto the MnO₂ surface.

  • Divalent Cation Permanganates (e.g., Strontium Permanganate): The cation can influence the oxidant's properties. While specific comparative data for strontium permanganate is scarce, studies on barium permanganate show it to be a versatile and mild oxidizing agent under aprotic conditions, capable of selectively oxidizing alcohols and other functional groups[11]. This suggests that divalent permanganates might offer a balance between the high reactivity of potassium permanganate and the high selectivity of manganese dioxide.

Role of Manganese in Signaling Pathways

Beyond their role as synthetic reagents, manganese ions (Mn²⁺), the reduced form of permanganate in many biological contexts, are known to interact with and modulate various cellular signaling pathways. This is a critical consideration in drug development, where understanding potential off-target effects is paramount.

Manganese Ion Interference with Calcium Signaling

ManganeseSignaling Mn2_plus Mn²⁺ Ions Ca2_channels Ca²⁺ Channels Mn2_plus->Ca2_channels competes with Ca²⁺ Ca2_stores Intracellular Ca²⁺ Stores (e.g., ER) Mn2_plus->Ca2_stores affects release Ca2_signaling Ca²⁺ Signaling Cascade Ca2_channels->Ca2_signaling Ca2_stores->Ca2_signaling ERK_pathway ERK Signaling Pathway Ca2_signaling->ERK_pathway mTORC1_pathway mTORC1 Signaling Pathway Ca2_signaling->mTORC1_pathway Cellular_response Altered Cellular Response (e.g., Proliferation, Apoptosis) ERK_pathway->Cellular_response mTORC1_pathway->Cellular_response

Caption: Manganese ion interference with cellular signaling.

Manganese ions can interfere with calcium signaling pathways due to their similar ionic radius and charge. This can lead to:

  • Competition for Calcium Channels: Mn²⁺ can enter cells through calcium channels, disrupting normal calcium influx[12].

  • Disruption of Intracellular Calcium Stores: Mn²⁺ can affect the release of calcium from intracellular stores like the endoplasmic reticulum[12].

  • Modulation of Downstream Pathways: By altering calcium homeostasis, manganese can impact calcium-dependent signaling cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway and the mammalian Target of Rapamycin Complex 1 (mTORC1) pathway[13][14][15][16]. These pathways are crucial for regulating cell proliferation, differentiation, and survival. Dysregulation of these pathways by manganese ions could have significant implications in a therapeutic context.

Conclusion

The selection of a manganese-based oxidant requires careful consideration of the specific synthetic transformation, the sensitivity of the substrate, and the desired outcome.

  • Potassium permanganate remains a powerful and cost-effective choice for strong oxidations where selectivity is not the primary concern.

  • Manganese dioxide is the preferred reagent for the selective oxidation of allylic and benzylic alcohols.

  • This compound , and other divalent permanganates, represent a potentially valuable class of oxidants that may offer a unique reactivity profile. While comprehensive comparative data is still emerging, existing literature suggests they can act as mild and selective oxidizing agents.

Further research is needed to fully elucidate the performance of this compound in a wider range of organic transformations to fully harness its potential in research and drug development. Researchers are encouraged to consider the potential for cation-dependent reactivity when selecting a permanganate-based oxidant for their specific needs. Finally, the potential for manganese ions to interact with cellular signaling pathways should be a consideration in the later stages of drug development.

References

A Comparative Analysis of the Electrochemical Potentials of Strontium Permanganate Trihydrate and Potassium Permanganate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of the electrochemical properties of oxidizing agents is paramount. Potassium permanganate (KMnO4) is a widely utilized oxidant, and its electrochemical behavior is well-documented. This guide provides a comparative analysis of the electrochemical potential of strontium permanganate trihydrate (Sr(MnO4)2·3H2O) relative to the established benchmark of potassium permanganate.

Quantitative Data Summary

The following table summarizes the key physical and electrochemical properties of potassium permanganate and this compound. The electrochemical potentials are for the permanganate ion, which is the electrochemically active species in both compounds.

PropertyPotassium Permanganate (KMnO₄)This compound (Sr(MnO₄)₂·3H₂O)
Molar Mass 158.03 g/mol [1]379.54 g/mol [2][]
Appearance Purplish-black crystalline solid[1]Purple cubic crystals[2]
Solubility in Water 76 g/L at 25°C[1][4]2.5 g/100g (likely at 0°C, specific temperature not fully clear)[2]
Decomposition Temperature 240°C[1][4]175°C[2]
Standard Reduction Potential (Acidic) +1.51 V (MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O)[4][5]Governed by the MnO₄⁻ ion, expected to be ~+1.51 V
Standard Reduction Potential (Neutral) +0.59 V (MnO₄⁻ + 2H₂O + 3e⁻ → MnO₂ + 4OH⁻)[4]Governed by the MnO₄⁻ ion, expected to be ~+0.59 V
Standard Reduction Potential (Alkaline) +0.56 V (MnO₄⁻ + e⁻ → MnO₄²⁻)[4]Governed by the MnO₄⁻ ion, expected to be ~+0.56 V

The Influence of pH on Permanganate Reduction

The oxidizing power of the permanganate ion is highly dependent on the pH of the solution, as the reduction half-reaction changes significantly. In acidic solutions, permanganate is a particularly strong oxidizing agent, reducing to the manganese(II) ion (Mn²⁺).[4][6] In neutral or weakly alkaline conditions, it typically reduces to manganese dioxide (MnO₂), a solid precipitate.[1] In strongly alkaline solutions, the green manganate ion (MnO₄²⁻) is formed.[1]

G cluster_acidic Acidic Solution (pH < 7) cluster_neutral Neutral Solution (pH ≈ 7) cluster_alkaline Alkaline Solution (pH > 7) MnO4_acid MnO₄⁻ (+7) Mn2 Mn²⁺ (+2) MnO4_acid->Mn2 + 8H⁺ + 5e⁻ E⁰ = +1.51 V MnO4_neutral MnO₄⁻ (+7) MnO2 MnO₂ (s) (+4) MnO4_neutral->MnO2 + 2H₂O + 3e⁻ E⁰ = +0.59 V MnO4_alkaline MnO₄⁻ (+7) MnO4_2 MnO₄²⁻ (+6) MnO4_alkaline->MnO4_2 + e⁻ E⁰ = +0.56 V

Permanganate Ion Reduction Pathways under Varying pH Conditions.

Experimental Protocols

Determination of Standard Electrode Potential

The standard electrode potential of a permanganate solution can be determined using electrochemical methods such as cyclic voltammetry or potentiometry. A standard three-electrode system is typically employed.

Methodology:

  • Electrolyte Preparation: Prepare a solution of the permanganate salt (e.g., KMnO₄ or Sr(MnO₄)₂·3H₂O) of a known concentration (typically 1 M for standard conditions) in an appropriate aqueous medium (e.g., with H₂SO₄ for acidic conditions).[7]

  • Electrochemical Cell Setup:

    • Working Electrode: An inert electrode, such as platinum or glassy carbon, is used.

    • Reference Electrode: A standard reference electrode with a known potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode, is used.

    • Counter Electrode: A platinum wire or graphite rod serves as the counter electrode to complete the circuit.

  • Measurement:

    • The electrodes are immersed in the electrolyte solution.

    • For potentiometric measurements, the potential difference between the working and reference electrodes is measured under zero-current conditions.

    • For voltammetry, a potential is swept, and the resulting current is measured to identify the reduction and oxidation peaks.

  • Calculation: The measured potential is converted to the standard hydrogen electrode (SHE) scale to determine the standard reduction potential.[7]

G cluster_setup Experimental Setup cluster_measurement Measurement & Analysis WE Working Electrode (e.g., Pt) Potentiostat Potentiostat / Voltmeter WE->Potentiostat RE Reference Electrode (e.g., Ag/AgCl) RE->Potentiostat CE Counter Electrode (e.g., Pt wire) CE->Potentiostat Electrolyte Permanganate Solution Data Measure Potential (Ecell) Potentiostat->Data Calculation Calculate E⁰ vs. SHE Data->Calculation

Workflow for Electrochemical Potential Measurement.

Conclusion

The electrochemical potential of this compound is expected to be fundamentally identical to that of potassium permanganate under standard conditions, as both salts dissociate to yield the permanganate ion, which is the electroactive species. The standard reduction potential in acidic solution for the MnO₄⁻/Mn²⁺ couple is +1.51 V. Differences in the practical application of these two reagents in an electrochemical context will likely arise from their differing physical properties, such as solubility and stability, which can affect the achievable concentration in solution and the overall reaction kinetics. For any application requiring precise electrochemical control, it is recommended to experimentally verify the potential under the specific non-standard conditions of the experiment.

References

The Oxidizing Potential of Strontium Permanganate Trihydrate: A Comparative Analysis for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate oxidizing agent is a critical decision in the synthesis of complex molecules. This guide provides a comprehensive cost-benefit analysis of the lesser-known strontium permanganate trihydrate, comparing its theoretical and extrapolated performance with commonly used oxidizing agents. This analysis is supported by available experimental data for analogous compounds and aims to provide a clear, objective comparison to inform your synthetic strategies.

While this compound is not readily commercially available, this guide will explore its potential advantages and disadvantages based on the known properties of permanganate salts and the influence of the strontium cation. We will compare it against established oxidants: potassium permanganate, sodium permanganate, Dess-Martin periodinane (DMP), pyridinium chlorochromate (PCC), and chromium trioxide.

Performance and Cost Comparison of Oxidizing Agents

The choice of an oxidizing agent is often a balance between reactivity, selectivity, cost, and safety. The following table summarizes these key parameters for this compound and its alternatives. The data for this compound is largely inferred due to the lack of direct experimental studies.

Oxidizing AgentMolecular FormulaMolecular Weight ( g/mol )Typical Cost (per 100g)Key Performance CharacteristicsSafety and Environmental Concerns
This compound Sr(MnO₄)₂·3H₂O379.54Not Commercially AvailableInferred: Likely a strong, non-selective oxidant similar to other permanganates. The divalent Sr²⁺ cation might influence solubility in certain solvent systems.Inferred: Strong oxidizer, handle with care. Strontium compounds are generally of low toxicity, but permanganate is corrosive and can cause severe skin and eye damage.[1][2][3][4]
Potassium PermanganateKMnO₄158.03~$10 - $30Strong, non-selective oxidant.[5] Often used for robust oxidations like converting alkylbenzenes to carboxylic acids.[6] Limited solubility in many organic solvents.[7][8]Strong oxidizer, fire and explosion risk with combustible materials.[2][3][4][6] Toxic if ingested and an irritant.[2][3][4][6]
Sodium PermanganateNaMnO₄141.93~$40 - $60Similar in strength to KMnO₄ but with significantly higher solubility in water and some organic solvents, which can be advantageous.[9]Strong oxidizer with similar hazards to KMnO₄.[9]
Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈424.14~$150 - $250Mild and selective oxidant for converting primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation.[10]Moisture sensitive. Can be explosive under certain conditions. Less toxic than chromium-based reagents.
Pyridinium Chlorochromate (PCC)C₅H₆NCrClO₃215.56~$50 - $100Mild and selective oxidant for the conversion of primary alcohols to aldehydes.[10]Contains hexavalent chromium, which is a known carcinogen. Requires careful handling and disposal.
Chromium TrioxideCrO₃99.99~$30 - $60Powerful and versatile oxidant, often used in Jones oxidation.Highly toxic, corrosive, and a known human carcinogen.[11] Strict regulations on its use and disposal.

Experimental Protocols: A Case Study in Toluene Oxidation

To provide a practical comparison, we present a detailed experimental protocol for the oxidation of toluene to benzoic acid using potassium permanganate, a reaction for which this compound could theoretically be substituted.

Synthesis of Benzoic Acid from Toluene using Potassium Permanganate

Objective: To synthesize benzoic acid via the oxidation of the methyl group of toluene using an alkaline solution of potassium permanganate.

Materials:

  • Toluene (C₇H₈)

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) for alkaline conditions (optional, as the reaction can proceed in neutral water)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bisulfite (NaHSO₃) (for quenching excess permanganate)

  • Distilled Water

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Beakers

  • Graduated cylinders

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine toluene (e.g., 3 mL) and an aqueous solution of potassium permanganate (e.g., 10g in 150 mL of water).[12] For alkaline conditions, a dilute solution of NaOH or KOH can be used as the solvent.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress is indicated by the disappearance of the purple color of the permanganate ion and the formation of a brown precipitate of manganese dioxide (MnO₂).[13] This process can take several hours (typically 2-4 hours).[12][14]

  • Quenching and Filtration: After the reflux is complete (indicated by the persistence of the purple color or the consumption of toluene), cool the reaction mixture to room temperature. Add a small amount of sodium bisulfite to quench any unreacted potassium permanganate, which will turn the solution from purple to colorless.[15] Filter the hot solution by vacuum filtration to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure all the product is collected in the filtrate.[15]

  • Precipitation: Cool the filtrate in an ice bath. Slowly add concentrated hydrochloric acid to the filtrate with stirring until the solution is acidic (test with pH paper). Benzoic acid will precipitate as a white solid.[12][15]

  • Isolation and Purification: Collect the benzoic acid crystals by vacuum filtration and wash them with a small amount of cold water. The crude benzoic acid can be further purified by recrystallization from hot water.

Expected Yield: The reported yields for this reaction can vary, with some sources indicating around 30-70%.[14]

Visualizing the Synthetic Pathway and Workflow

To better understand the chemical transformation and the experimental process, the following diagrams are provided.

G Toluene Toluene (C₇H₈) Benzoate Potassium Benzoate (C₇H₅KO₂) Toluene->Benzoate KMnO₄, H₂O, Δ Benzoic_Acid Benzoic Acid (C₇H₆O₂) Benzoate->Benzoic_Acid HCl (aq)

Caption: Oxidation of Toluene to Benzoic Acid.

G cluster_0 Experimental Workflow A 1. Reaction Setup: Toluene + aq. KMnO₄ B 2. Reflux: Heat and Stir A->B C 3. Quenching & Filtration: Cool, add NaHSO₃, Filter MnO₂ B->C D 4. Precipitation: Cool filtrate, add HCl C->D E 5. Isolation: Filter and Dry Benzoic Acid D->E

Caption: Workflow for Benzoic Acid Synthesis.

Inferred Benefits and Drawbacks of this compound

Based on the properties of permanganates and strontium compounds, we can infer the following potential characteristics of this compound:

Potential Benefits:

  • High Oxidizing Power: As a permanganate salt, it is expected to be a strong oxidizing agent capable of oxidizing a wide range of functional groups.[5]

  • Alternative Solubility: The presence of the divalent strontium cation might alter its solubility profile in comparison to potassium or sodium permanganate. This could potentially be advantageous in specific solvent systems, although experimental verification is needed.

Significant Drawbacks:

  • Unknown Reactivity and Selectivity: Without experimental data, its specific reactivity, selectivity, and potential for over-oxidation are unknown. While it is likely a strong oxidant, its performance in delicate synthetic steps is unpredictable.

  • Safety Profile Uncertainty: While the general hazards of permanganates and the low toxicity of strontium are known, the specific handling requirements and potential hazards of the combined compound have not been formally established.

Conclusion

For researchers in materials science or those exploring novel oxidizing agents, the synthesis and characterization of this compound could be a worthwhile endeavor. However, for the synthetic chemist focused on drug development and efficient route design, the significant uncertainties and lack of accessibility make it an impractical choice at present. The established arsenal of oxidizing agents provides a more reliable and cost-effective path to desired synthetic targets.

References

A Comparative Guide to the Environmental Impact of Permanganate-Based Oxidants and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

In the realm of chemical synthesis and environmental remediation, the choice of an oxidizing agent carries significant implications for efficacy, cost, and environmental impact. Advanced Oxidation Processes (AOPs) are critical for degrading resilient organic pollutants into less harmful substances.[1][2] This guide provides a comparative environmental impact assessment of permanganate salts against other common oxidants.

Section 1: Oxidative Performance and Efficacy

The primary measure of an oxidant's performance in environmental applications is its ability to degrade organic contaminants, often quantified by the reduction in Chemical Oxygen Demand (COD). Permanganate is recognized for its high stability and strong oxidizing potential, though it is less powerful than hydroxyl radicals generated by other AOPs.[3][4][5] It reacts selectively, with high efficiency against compounds containing electron-rich moieties like alkenes, phenols, and anilines.[6]

Table 1: Comparison of Oxidant Performance in COD Reduction

Oxidant/System Target Contaminant Type Typical COD Removal Efficiency Reaction Kinetics/Notes
Permanganate (KMnO₄) Phenols, Olefins, Amines, some pesticides 50-90% Apparent second-order rate constants (k_app_) range from 0.03 - 460 M⁻¹s⁻¹ for phenols.[7] Reacts quickly with certain contaminants but can be slow with others.[4]
Fenton (H₂O₂ + Fe²⁺) Wide range of complex organics (e.g., lignin, oily sludge) 57-94% Achieves high efficiency under optimized acidic conditions (pH 1.5-3).[8]
Persulfate (S₂O₈²⁻) Aromatic compounds, various organics 52-88% Often requires activation (e.g., thermal) to generate highly reactive sulfate radicals.[9]

| Ozone (O₃) | Industrial wastewater organics | ~30-50% (alone) | Lower efficiency compared to other AOPs when used without catalysts or UV.[9] |

Experimental Protocol: COD Reduction Assay

This protocol outlines a generalized methodology for assessing the COD reduction efficiency of an oxidant in a controlled laboratory setting.

  • Preparation of Synthetic Wastewater: A stock solution of a target organic compound (e.g., Potassium Hydrogen Phthalate - KHP, a common COD standard) is prepared in deionized water to a known initial COD concentration (e.g., 500 mg O₂/L).[10][11]

  • Reaction Setup: Experiments are conducted in a series of beakers or flasks using a jar test apparatus at room temperature.

  • pH Adjustment: The pH of the synthetic wastewater is adjusted to the optimal level for the specific oxidant being tested (e.g., pH 3 for the Fenton process).[8][9]

  • Oxidant Dosing: The oxidant (e.g., KMnO₄, H₂O₂, K₂S₂O₈) is added at varying dosages or molar ratios relative to the initial COD concentration. For catalyzed processes like Fenton, the catalyst (e.g., FeSO₄·7H₂O) is also added.[9]

  • Reaction and Sampling: The solutions are stirred at a constant speed for a defined reaction time (e.g., 90-120 minutes). Samples are withdrawn at predetermined intervals to monitor the reaction progress.[8]

  • Quenching: The oxidation reaction in the collected samples is immediately stopped (quenched). For permanganate, this can be achieved by adding sodium thiosulfate.

  • COD Measurement: The COD of each treated sample is measured using a standard method (e.g., closed reflux, colorimetric method with a spectrophotometer).

  • Calculation: The percentage of COD removal is calculated using the formula: % COD Removal = [(Initial COD - Final COD) / Initial COD] * 100

Visualization of Experimental Workflow

Caption: Generalized workflow for comparing oxidant efficacy and toxicity.

Section 2: Ecotoxicological Profile

The environmental impact of an oxidant extends beyond its primary function to its effects on non-target organisms. Aquatic invertebrates like Daphnia magna are standard models for assessing acute ecotoxicity.[12] Potassium permanganate is known to be toxic to aquatic life, though its toxicity is significantly reduced in natural waters with high organic content (measured as permanganate demand) compared to synthetic laboratory water.[13][14]

Table 2: Acute Toxicity of Potassium Permanganate to Daphnia magna

Test Water Type Exposure Duration EC₅₀ / LC₅₀ (mg/L) Reference
Synthetic Moderately Hard Water 96 hours 0.053 ± 0.009 [14]

| Pond Water | 96 hours | 1.98 ± 0.12 |[14] |

EC₅₀ (Median Effective Concentration) is the concentration that immobilizes 50% of the test organisms. LC₅₀ (Median Lethal Concentration) is the concentration that is lethal to 50% of the test organisms.

Experimental Protocol: Daphnia magna Acute Immobilization Test

This protocol is based on OECD and EPA guidelines for determining the acute toxicity of a chemical to Daphnia magna.[15][16][17]

  • Test Organisms: Use juvenile daphnids (<24 hours old) sourced from a healthy, stress-free culture.[16]

  • Test Solutions: Prepare a geometric series of at least five concentrations of the test substance (e.g., strontium permanganate) in a suitable culture medium (e.g., OECD standard water). A negative control (culture medium only) must be included.[15]

  • Test Setup: Dispense the test solutions into replicate test chambers (e.g., glass beakers or multi-well plates). Add a set number of daphnids (e.g., 10) to each replicate chamber, for a total of at least 20 organisms per concentration level.[15]

  • Incubation: Maintain the test chambers at 20 ± 2°C under a defined light-dark cycle (e.g., 16h light, 8h dark) for 48 hours. The daphnids are not fed during the test.[17]

  • Observations: Record the number of immobilized daphnids in each chamber at 24 and 48 hours. Immobilization is defined as the lack of movement for 15 seconds after gentle agitation.[15][16]

  • Validity Criteria: The test is considered valid if the immobilization in the control group does not exceed 10% and the dissolved oxygen concentration remains above 3 mg/L.[16][17]

  • Data Analysis: Calculate the 48-hour EC₅₀ value—the concentration estimated to immobilize 50% of the daphnids—using appropriate statistical methods (e.g., probit analysis).

Visualization of Oxidative Stress Mechanism

Strong oxidants can induce toxicity by overwhelming cellular antioxidant defenses, leading to damage of critical biomolecules.

G cluster_cell Cellular Environment cluster_damage Macromolecular Damage Oxidant Permanganate Ion (MnO₄⁻) ROS Reactive Oxygen Species (ROS) Oxidant->ROS generates Antioxidants Cellular Antioxidants (e.g., Glutathione) ROS->Antioxidants depletes Lipids Lipid Peroxidation ROS->Lipids Proteins Protein Oxidation ROS->Proteins DNA DNA Damage ROS->DNA CellDamage Cellular Dysfunction & Apoptosis Lipids->CellDamage Proteins->CellDamage DNA->CellDamage

Caption: Oxidative stress pathway induced by strong oxidizing agents.

Section 3: Environmental Fate and Byproducts

The long-term environmental impact is heavily influenced by the oxidant's stability and its degradation products.

  • Permanganate: A key advantage of permanganate is its favorable environmental fate. The highly colored, soluble permanganate ion (MnO₄⁻, Mn(VII)) is reduced to manganese dioxide (MnO₂), an insoluble solid.[18] This MnO₂ is chemically similar to naturally occurring manganese minerals in the earth's crust.[18] However, the formation of MnO₂ solids can potentially clog soil pores in in-situ remediation applications.[4][5]

  • Strontium: As the counter-ion, strontium (Sr²⁺) would be released into the environment. Stable strontium is naturally present in soil and water.[19] In surface and groundwater, it primarily exists as a hydrated ion and is relatively mobile.[19] Its fate is governed by sorption to soil particles and deposition in sediments.[20]

  • Other Oxidants:

    • Fenton's Reagent: Utilizes hydrogen peroxide, which decomposes into water and oxygen. The iron catalyst precipitates as iron hydroxides. A major limitation is the requirement for acidic pH, necessitating subsequent neutralization.[3]

    • Persulfate: Degrades to sulfate (SO₄²⁻), which is a common ion in natural waters but can contribute to total dissolved solids. The generation of highly reactive sulfate and hydroxyl radicals can lead to a wider range of transformation products.[21]

Conclusion

Choosing an appropriate oxidant requires a multi-faceted assessment of performance, toxicity, and environmental fate.

  • Permanganate salts (represented by KMnO₄) are effective for targeting specific organic contaminants and have a significant advantage in their environmental fate, degrading to a naturally occurring, insoluble manganese oxide.[18] However, their acute toxicity to aquatic organisms is high in low-organic waters, and their performance can be slower than other AOPs.[4][14]

  • Fenton's reagent offers high COD removal efficiency for a broad range of pollutants but is constrained by its requirement for low pH and the need to manage iron sludge.[8]

  • Activated Persulfate is a powerful and versatile alternative, but its application requires an activation step, and the final byproducts must be considered.[9]

For researchers and developers, the optimal choice will depend on the specific chemical target, the characteristics of the water or soil matrix, regulatory requirements, and the overall goals of the treatment process. While permanganate offers a compelling environmental profile due to its benign solid byproduct, its ecotoxicity and reaction specificity must be carefully managed.

References

Spectroscopic Differentiation of Strontium, Potassium, and Sodium Permanganate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of strontium permanganate, potassium permanganate, and sodium permanganate. The objective is to furnish researchers with the necessary data and methodologies to differentiate these compounds using common spectroscopic techniques. While extensive experimental data is available for potassium and sodium permanganate, specific spectroscopic data for strontium permanganate is not readily found in the cited literature. Therefore, the guide will focus on the detailed comparison between the potassium and sodium salts, with a discussion on the anticipated characteristics of strontium permanganate based on the behavior of the permanganate ion with other alkaline earth metals.

Data Presentation: Spectroscopic Properties

The permanganate ion (MnO₄⁻) is the primary contributor to the characteristic spectroscopic features of these salts. The cation (Sr²⁺, K⁺, or Na⁺) can, however, induce subtle shifts in the spectral data due to differences in ionic radii, crystal lattice effects, and hydration states.

Spectroscopic TechniquePropertyStrontium Permanganate (Sr(MnO₄)₂)Potassium Permanganate (KMnO₄)Sodium Permanganate (NaMnO₄)
UV-Visible Spectroscopy λmax (nm)Data not available in cited sources. Expected to be similar to other permanganates.~525, ~545[1], ~310~525, ~310[2]
Molar Absorptivity (ε) at ~525 nm (L·mol⁻¹·cm⁻¹)Data not available.~2,400[1]~2,450[2]
Infrared (IR) Spectroscopy Asymmetric Mn-O Stretch (ν₃) (cm⁻¹)Data not available. Expected in the 900-910 cm⁻¹ region.~906[1]~901[2]
Symmetric Mn-O Stretch (ν₁) (cm⁻¹)Data not available. Expected in the 840-850 cm⁻¹ region.~848[1]~840[2]
Bending Modes (cm⁻¹)Data not available.~345[1]~410, ~345[2]
Raman Spectroscopy Symmetric Mn-O Stretch (ν₁) (cm⁻¹)Data not available. Expected around 840 cm⁻¹.~840[1]~840[2]
Bending Mode (cm⁻¹)Data not available.~390[1]Data not available.

Note on Strontium Permanganate: While specific experimental spectra for strontium permanganate are not available in the searched literature, the spectroscopic properties are expected to be dominated by the permanganate ion, similar to other salts like barium permanganate, which exhibits a UV-Vis maximum at approximately 526 nm and an asymmetric Mn-O stretching vibration in the IR spectrum at around 901 cm⁻¹[2]. The larger size and +2 charge of the strontium cation compared to potassium and sodium may lead to minor shifts in the vibrational frequencies.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible (UV-Vis) Spectroscopy

This technique is used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.

Objective: To determine the absorption maxima (λmax) of aqueous solutions of the permanganate salts.

Materials:

  • Strontium, potassium, or sodium permanganate

  • Distilled or deionized water

  • Volumetric flasks (100 mL)

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solution (e.g., 0.001 M KMnO₄): Accurately weigh 0.158 g of potassium permanganate and dissolve it in a 1 L volumetric flask with distilled water.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1x10⁻⁵ M to 1x10⁻⁴ M.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 20 minutes.

  • Blank Measurement: Fill a quartz cuvette with distilled water to serve as the blank. Place it in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 300-700 nm).

  • Sample Measurement: Rinse a cuvette with a small amount of the most dilute permanganate solution, then fill it and place it in the spectrophotometer.

  • Data Acquisition: Scan the absorbance of the solution across the wavelength range.

  • Repeat: Repeat the measurement for all prepared solutions, moving from the most dilute to the most concentrated.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). A plot of absorbance at λmax versus concentration can be created to verify Beer's Law.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the vibrational modes of molecules.

Objective: To obtain the infrared absorption spectra of the solid permanganate salts.

Materials:

  • Strontium, potassium, or sodium permanganate (finely powdered)

  • Potassium bromide (KBr), IR-grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder to remove any moisture.

    • In an agate mortar, grind 1-2 mg of the permanganate salt with approximately 200 mg of KBr. The mixture should be homogenous.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrometer Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Spectrum: Run a background scan with an empty sample compartment.

  • Sample Spectrum: Acquire the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the Mn-O stretching and bending vibrations.

Raman Spectroscopy

Raman spectroscopy provides information about molecular vibrations and is complementary to IR spectroscopy.

Objective: To obtain the Raman scattering spectra of the solid permanganate salts.

Materials:

  • Strontium, potassium, or sodium permanganate

  • Microscope slide or sample holder

  • Raman spectrometer with a laser source (e.g., 785 nm)

Procedure:

  • Sample Preparation: Place a small amount of the crystalline permanganate salt onto a microscope slide.

  • Spectrometer Setup: Place the slide on the spectrometer's stage. Adjust the focus of the laser on the sample.

  • Data Acquisition: Set the laser power, integration time, and number of accumulations. Acquire the Raman spectrum over the desired spectral range (e.g., 200-1000 cm⁻¹). It may be necessary to use a rotating sample holder or lower laser power to avoid sample degradation due to heating.

  • Data Analysis: Identify the Raman shifts corresponding to the vibrational modes of the permanganate ion.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic differentiation of the permanganate salts.

Spectroscopic_Differentiation_Workflow start Sample (Unknown Permanganate Salt) uv_vis UV-Vis Spectroscopy (Aqueous Solution) start->uv_vis ir FTIR Spectroscopy (Solid State - KBr Pellet) start->ir raman Raman Spectroscopy (Solid State) start->raman data_analysis Comparative Data Analysis uv_vis->data_analysis λmax, ε ir->data_analysis Vibrational Frequencies (ν, δ) raman->data_analysis Raman Shifts k_salt Potassium Permanganate (KMnO₄) data_analysis->k_salt Match Spectral Data na_salt Sodium Permanganate (NaMnO₄) data_analysis->na_salt Match Spectral Data sr_salt Strontium Permanganate (Sr(MnO₄)₂) data_analysis->sr_salt Match Spectral Data (Based on expected values)

Caption: Workflow for spectroscopic differentiation of permanganate salts.

Logical_Relationship_Spectra permanganate_ion Permanganate Ion (MnO₄⁻) - Tetrahedral Geometry - Charge-Transfer Bands (UV-Vis) - Vibrational Modes (IR/Raman) observed_spectra Observed Spectra - UV-Vis (λmax, ε) - IR (ν, δ) - Raman Shifts permanganate_ion->observed_spectra Dominant Contributor cation Cation (K⁺, Na⁺, Sr²⁺) - Ionic Radius - Electronegativity - Crystal Lattice Environment cation->observed_spectra Influences Subtle Shifts

Caption: Factors influencing the observed spectra of permanganate salts.

References

"kinetic studies comparing the oxidation rates of various permanganates"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Oxidation Rates of Permanganates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic rates of oxidation by various permanganate salts, supported by experimental data and detailed methodologies. While potassium permanganate is the most extensively studied, the primary oxidizing agent in all permanganate salts is the permanganate ion (MnO₄⁻). Consequently, the kinetics and mechanisms of oxidation are largely independent of the associated cation (e.g., K⁺, Na⁺). Differences between commercially available permanganates, such as potassium permanganate and sodium permanganate, primarily lie in their solubility, physical state, and cost, rather than their intrinsic reactivity.[1][2][3][4][5] Both forms are considered equally effective when used in the same molar quantities of the permanganate ion.[2]

Data Presentation: A Comparative Analysis of Permanganate Oxidation Kinetics

The rate of permanganate oxidation is influenced by several factors, including the substrate being oxidized, pH, temperature, and the presence of catalysts. The following tables summarize kinetic data for the oxidation of various organic compounds by potassium permanganate, which can be considered representative of permanganate oxidation in general.

Table 1: Reaction Order for Permanganate Oxidation of Various Substrates

SubstrateOrder with respect to [Permanganate]Order with respect to [Substrate]Order with respect to [H⁺] or [OH⁻]Reference
Nalidixic Acid (alkaline)1FractionalFractional (OH⁻)[6]
Acetone (acidic)111 (H⁺)[7]
Perchloroethylene (PCE)11-[8]
Fosfomycin (acidic)1Less than unitLess than unit (H⁺)[9]
Ketones (Propanone, Butanone, 2-Pentanone) (alkaline)---[10]
Cadaverine (acidic, neutral, alkaline)-Less than unitLess than unit (H⁺ and OH⁻)[11]

Table 2: Second-Order Rate Constants for the Oxidation of Various Substrates by Permanganate

SubstrateSecond-Order Rate Constant (k)Temperature (°C)pH/MediumReference
Microcystin-RR (MCRR)544.2 M⁻¹s⁻¹256.7[12]
Perchloroethylene (PCE)2.45 ± 0.65 M⁻¹min⁻¹--[8]
Propanone1.97 M⁻¹s⁻¹25NaOH[10]
Butanone1.82 M⁻¹s⁻¹25NaOH[10]
2-Pentanone1.31 M⁻¹s⁻¹25NaOH[10]

Experimental Protocols

The following provides a generalized methodology for conducting kinetic studies of permanganate oxidation, based on common practices cited in the literature.

General Experimental Protocol for Kinetic Measurements

Objective: To determine the rate law and rate constant for the oxidation of a substrate by permanganate.

Materials:

  • Potassium permanganate (KMnO₄) stock solution of known concentration.

  • Substrate solution of known concentration.

  • Acid (e.g., sulfuric acid, perchloric acid) or base (e.g., sodium hydroxide) for pH control.

  • Inert salt (e.g., sodium perchlorate, potassium nitrate) to maintain constant ionic strength.[10][11]

  • Distilled or deionized water.

  • UV-Vis Spectrophotometer.

  • Thermostatted water bath or cell holder.

  • Stopwatch.

  • Volumetric flasks, pipettes, and cuvettes.

Procedure:

  • Preparation of Solutions: Prepare stock solutions of potassium permanganate, the substrate, and the acid or base of desired concentrations in volumetric flasks.

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) for potassium permanganate, which is typically around 525-550 nm.[9][10][13]

    • Set the spectrophotometer to this λmax for all kinetic runs.

  • Kinetic Runs:

    • All kinetic measurements should be carried out under pseudo-first-order conditions, with the concentration of the substrate being in large excess (typically at least 10-fold) compared to the permanganate concentration.[11][14]

    • Equilibrate the reactant solutions to the desired temperature using a thermostatted water bath.

    • Initiate the reaction by adding a known volume of the permanganate solution to a mixture of the substrate, acid/base, and inert salt in a cuvette.

    • Immediately place the cuvette in the spectrophotometer and start recording the absorbance of the permanganate solution as a function of time.

    • The reaction is followed by monitoring the decrease in absorbance of the MnO₄⁻ ion.[10][11][14]

  • Data Analysis:

    • For a first-order reaction with respect to permanganate, a plot of ln(Absorbance) versus time will yield a straight line. The pseudo-first-order rate constant (k_obs) is the negative of the slope.

    • To determine the order of the reaction with respect to the substrate and H⁺/OH⁻, a series of experiments are conducted where the concentration of one species is varied while keeping the others constant. A plot of log(k_obs) versus the logarithm of the concentration of the varied species will give a straight line with a slope equal to the order of the reaction for that species.[6]

Mandatory Visualizations

Experimental Workflow for Permanganate Oxidation Kinetic Study

experimental_workflow cluster_prep Solution Preparation cluster_exp Kinetic Experiment cluster_analysis Data Analysis prep_kmno4 Prepare KMnO₄ Stock Solution mix Mix Substrate, Buffer, and Water in Cuvette prep_kmno4->mix prep_substrate Prepare Substrate Stock Solution prep_substrate->mix prep_buffer Prepare Acid/Base for pH Control prep_buffer->mix thermo Equilibrate to Desired Temperature mix->thermo initiate Add KMnO₄ to Initiate Reaction thermo->initiate measure Record Absorbance vs. Time at λmax initiate->measure plot_lnA Plot ln(Absorbance) vs. Time measure->plot_lnA calc_kobs Calculate k_obs from Slope plot_lnA->calc_kobs plot_logk Plot log(k_obs) vs. log([Reactant]) calc_kobs->plot_logk det_order Determine Reaction Orders plot_logk->det_order calc_k Calculate Rate Constant (k) det_order->calc_k

Caption: Workflow for a typical permanganate oxidation kinetic study.

General Reaction Scheme for Permanganate Oxidation

reaction_scheme cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products permanganate Permanganate (MnO₄⁻) complex [Substrate-MnO₄⁻] Complex permanganate->complex substrate Substrate substrate->complex oxidized_substrate Oxidized Substrate complex->oxidized_substrate manganese_species Reduced Manganese (e.g., MnO₂, Mn²⁺) complex->manganese_species

Caption: Generalized reaction pathway for permanganate oxidation of a substrate.

References

A Comparative Guide to the Selectivity of Permanganate Salts in Chemical Oxidations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, the astute selection of an oxidizing agent is paramount to achieving desired molecular transformations with high efficiency and selectivity. Among the arsenal of available oxidants, permanganate salts are renowned for their potency and versatility. However, the choice of the accompanying cation—be it potassium, sodium, calcium, or the less ubiquitous strontium—can subtly yet significantly influence the reactivity and, crucially, the selectivity of the permanganate ion (MnO₄⁻). This guide provides a comparative overview of the selectivity differences between strontium permanganate and other common permanganates, supported by general experimental principles and data.

Comparative Analysis of Permanganate Salts

The oxidizing power of the permanganate ion is modulated by factors such as pH, temperature, and the nature of the cation. While direct comparative studies on the selectivity of strontium permanganate are limited in published literature, we can infer its behavior based on established trends among alkali and alkaline earth metal permanganates.

Table 1: Physical and Chemical Properties of Common Permanganate Salts

PropertyStrontium Permanganate (Sr(MnO₄)₂)Potassium Permanganate (KMnO₄)Sodium Permanganate (NaMnO₄)Calcium Permanganate (Ca(MnO₄)₂)
Molar Mass ( g/mol ) 325.49 (anhydrous)158.03141.98277.95 (anhydrous)
Physical Form Purple crystalline solidPurplish-black crystalline solidAqueous solution or solidDark purple crystalline solid
Solubility in Water SolubleModerately soluble (~6.4 g/100 mL at 20°C)Highly soluble (>70 g/100 mL at 20°C)Freely soluble in water[1]
Key Characteristics Expected to have reactivity influenced by the divalent Sr²⁺ ion.Most common and well-studied permanganate oxidant.High solubility allows for concentrated solutions.Strong oxidizing capabilities.[1]

The primary differentiator among these permanganates in practical applications often lies in their solubility and the nature of the counter-ion. The higher solubility of sodium and calcium permanganates, for instance, allows for the preparation of more concentrated oxidizing solutions compared to the more common potassium permanganate.[2][3]

Selectivity in Oxidation Reactions

The selectivity of a permanganate oxidant refers to its ability to preferentially oxidize one functional group over another within a polyfunctional molecule. This is a critical consideration in the synthesis of complex organic molecules.

Oxidation of Alcohols

Permanganates are powerful reagents for the oxidation of alcohols.[4][5][6] The selectivity between the formation of an aldehyde (from a primary alcohol) and a carboxylic acid is highly dependent on the reaction conditions and the specific permanganate salt used.

  • Primary Alcohols: Strong oxidants like permanganates typically oxidize primary alcohols to carboxylic acids.[4] Milder, controlled conditions are necessary to stop the oxidation at the aldehyde stage. The choice of cation can influence the reaction rate and, potentially, the ability to isolate the intermediate aldehyde.

  • Secondary Alcohols: Secondary alcohols are readily oxidized to ketones by permanganates.[4] This reaction is generally high-yielding and less prone to over-oxidation.

Oxidation of Alkenes

The oxidation of carbon-carbon double bonds by permanganates can yield different products depending on the reaction conditions.

  • Syn-Dihydroxylation: Under cold, alkaline, and dilute conditions, permanganates can convert alkenes into cis-diols. This is a stereospecific syn-addition.

  • Oxidative Cleavage: Under hot, acidic, or neutral conditions, permanganates will cleave the double bond, leading to the formation of ketones, carboxylic acids, or carbon dioxide, depending on the substitution pattern of the alkene.

The choice of permanganate salt can affect the efficiency and outcome of these reactions. For instance, the use of phase-transfer catalysts is often employed with potassium permanganate to improve its solubility and reactivity in organic solvents. The inherent solubility of other permanganates might offer advantages in certain solvent systems.

Experimental Protocols

Below are generalized experimental protocols for common permanganate oxidations. These can serve as a starting point for optimization with different permanganate salts.

General Protocol for the Oxidation of a Secondary Alcohol to a Ketone
  • Dissolution: Dissolve the secondary alcohol in a suitable solvent (e.g., acetone, dichloromethane, or a mixture with water).

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Oxidant: Slowly add a solution of the permanganate salt (e.g., strontium permanganate or potassium permanganate) in water or a suitable solvent to the cooled alcohol solution with vigorous stirring. The purple color of the permanganate should disappear as it reacts.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) until the purple color is completely discharged and the brown manganese dioxide precipitate is dissolved.

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by chromatography or distillation.

General Protocol for the Syn-Dihydroxylation of an Alkene
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkene in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add a pre-cooled solution of the permanganate salt and a base (e.g., sodium hydroxide) in water. The addition should be done dropwise with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0 °C for the determined reaction time, monitoring by TLC.

  • Work-up: Quench the reaction by adding a solid reducing agent like sodium sulfite.

  • Filtration: Filter the mixture through a pad of celite to remove the manganese dioxide precipitate.

  • Extraction and Purification: Extract the filtrate with an organic solvent, and then wash, dry, and concentrate the organic phase. Purify the resulting diol by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the general pathways for permanganate oxidations and a typical experimental workflow.

Oxidation_of_Alcohols cluster_primary Primary Alcohol Oxidation cluster_secondary Secondary Alcohol Oxidation Primary Alcohol Primary Alcohol Aldehyde Aldehyde Primary Alcohol->Aldehyde [MnO₄⁻] (mild) Carboxylic Acid Carboxylic Acid Aldehyde->Carboxylic Acid [MnO₄⁻] (strong) Secondary Alcohol Secondary Alcohol Ketone Ketone Secondary Alcohol->Ketone [MnO₄⁻]

General oxidation pathways for primary and secondary alcohols using permanganate.

Alkene_Oxidation Alkene Alkene cis-Diol cis-Diol Alkene->cis-Diol Cold, Dilute, Alkaline MnO₄⁻ Cleavage Products Ketones, Carboxylic Acids, CO₂ Alkene->Cleavage Products Hot, Acidic/Neutral MnO₄⁻

Oxidation of alkenes with permanganate under different conditions.

Experimental_Workflow start Start | Substrate + Solvent step1 Reaction Setup Cool to 0-5 °C start->step1 step2 Reagent Addition Slowly add Permanganate Solution step1->step2 step3 Reaction Monitoring TLC Analysis step2->step3 step4 Quenching Add Reducing Agent step3->step4 step5 Work-up Extraction & Washing step4->step5 step6 Purification Chromatography/Distillation step5->step6 end End | Pure Product step6->end

A generalized experimental workflow for permanganate oxidation reactions.

Conclusion

While potassium permanganate remains the most extensively studied and utilized permanganate oxidant, other salts such as sodium, calcium, and strontium permanganate offer distinct physical properties that can be advantageous in specific synthetic contexts. The high solubility of sodium and calcium permanganates facilitates their use in concentrated solutions, potentially altering reaction kinetics and selectivity. Although specific experimental data on the selectivity of strontium permanganate is limited, its behavior is expected to align with general principles of permanganate chemistry, with the divalent strontium cation possibly influencing reaction pathways through its coordination properties. Further experimental investigation into the oxidative capabilities of strontium permanganate is warranted to fully elucidate its potential as a selective oxidizing agent in organic synthesis.

References

A Comparative Analysis of Strontium Permanganate Trihydrate and Established Oxidizing Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the efficient and selective oxidation of alcohols to carbonyl compounds remains a cornerstone transformation. While classical reagents such as potassium permanganate and manganese dioxide are well-established, the exploration of novel oxidizing agents continues to be of significant interest in the pursuit of improved performance, selectivity, and milder reaction conditions. This guide provides a comparative overview of strontium permanganate trihydrate against the widely used potassium permanganate and manganese dioxide, with a focus on the oxidation of benzylic alcohols.

Performance Data Overview

The following tables summarize the performance of potassium permanganate and manganese dioxide in the oxidation of benzyl alcohol to benzaldehyde, a common benchmark reaction. Due to a lack of available experimental data in the reviewed literature for this compound, its performance in this specific application cannot be quantitatively presented.

Table 1: Oxidation of Benzyl Alcohol with Potassium Permanganate

Catalyst/Solvent SystemReaction TimeTemperatureYield of BenzaldehydeReference
[bmim][BF4] (ionic liquid)1 hrRoom Temperature90%[1][2]
Toluene/PTC30 min30°C>90%[3]
Dichloromethane/CTAB5 hrNot Specified58%[1]

Table 2: Oxidation of Benzyl Alcohol with Manganese Dioxide

Catalyst/SupportReaction TimeTemperatureYield of BenzaldehydeReference
Silica-supported (MW)20 sec55°C88%[4]
Kieselguhr-supported< 4 hr50-55°C82-96%[5]
Neat (DCM)OvernightRoom TemperatureNot specified[6]

Table 3: Properties of this compound

PropertyValueReference
Chemical FormulaSr(MnO₄)₂ · 3H₂O[7][]
Molecular Weight379.54 g/mol [7][]
Physical AppearancePurple cubic crystals[7]
Decomposition Temp.175°C[7]

Experimental Protocols

Detailed methodologies for the benchmark oxidation of benzyl alcohol using established methods are provided below.

Protocol 1: Oxidation of Benzyl Alcohol with Potassium Permanganate in an Ionic Liquid[1][2]
  • Materials: Benzyl alcohol, potassium permanganate, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]).

  • Procedure:

    • To a solution of benzyl alcohol (1 mmol) in [bmim][BF4] (2 mL), add potassium permanganate (1 mmol).

    • Stir the reaction mixture at room temperature for 1 hour.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, extract the product with diethyl ether (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure benzaldehyde.

Protocol 2: Microwave-Assisted Oxidation of Benzyl Alcohol with Silica-Supported Manganese Dioxide[4]
  • Materials: Benzyl alcohol, activated manganese dioxide, silica gel.

  • Preparation of Reagent:

    • Thoroughly mix activated manganese dioxide (1.25 g, 5 mmol) with silica gel.

  • Procedure:

    • Add benzyl alcohol (108 mg, 1 mmol) to the silica-supported MnO₂.

    • Place the mixture in an alumina bath inside a microwave oven.

    • Irradiate the mixture for 20 seconds.

    • Monitor the reaction completion by TLC.

    • Extract the product with methylene chloride.

    • Remove the solvent and pass the residue through a short silica gel column to yield pure benzaldehyde.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a general experimental workflow for alcohol oxidation and a proposed signaling pathway for the permanganate-mediated oxidation of an alcohol.

Experimental_Workflow start Start reactants Mix Alcohol and Oxidizing Agent start->reactants reaction Reaction under Controlled Conditions (Temp, Time) reactants->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for alcohol oxidation.

Permanganate_Oxidation_Pathway alcohol R-CH₂OH (Alcohol) intermediate [Manganate Ester Intermediate] alcohol->intermediate permanganate MnO₄⁻ (Permanganate) permanganate->intermediate aldehyde R-CHO (Aldehyde) intermediate->aldehyde Hydride Transfer mno2 MnO₂ intermediate->mno2

Caption: Proposed pathway for alcohol oxidation by permanganate.

Discussion and Future Outlook

Potassium permanganate and manganese dioxide are highly effective reagents for the oxidation of benzylic alcohols to their corresponding aldehydes, often with high yields and selectivity.[9][10] The choice between them can depend on factors such as reaction conditions (e.g., solvent, temperature), desired selectivity, and ease of work-up.[1][3][4][5] Microwave-assisted synthesis using supported manganese dioxide offers a significant advantage in terms of reaction speed.[4]

This compound, while known as an oxidizing agent, remains largely unexplored in the context of synthetic organic chemistry. Its performance characteristics, such as reactivity, selectivity, and substrate scope, are not well-documented in publicly available literature. The presence of the strontium cation may influence the solubility and reactivity of the permanganate ion compared to its potassium counterpart, potentially offering unique advantages. Further research is warranted to benchmark the performance of this compound against established methods. Such studies would be invaluable to the scientific community, potentially adding a new and useful tool to the synthetic chemist's arsenal.

References

"case studies comparing the effectiveness of different permanganate oxidants"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of permanganate compounds for in-situ chemical oxidation (ISCO) is a well-established and effective method for the remediation of soil and groundwater contaminated with a wide range of organic pollutants. The permanganate ion (MnO₄⁻) is a powerful oxidizing agent that can degrade recalcitrant compounds, including chlorinated ethenes, polycyclic aromatic hydrocarbons (PAHs), and phenols. This guide provides a detailed comparison of the three most common permanganate oxidants: potassium permanganate (KMnO₄), sodium permanganate (NaMnO₄), and calcium permanganate (Ca(MnO₄)₂). We will delve into their physical and chemical properties, comparative effectiveness based on available case studies, and provide standardized experimental protocols for their evaluation.

Physical and Chemical Properties

The choice of a permanganate salt for a specific remediation project often depends on its physical and chemical characteristics, which influence its handling, delivery, and reactivity in the subsurface.

PropertyPotassium Permanganate (KMnO₄)Sodium Permanganate (NaMnO₄)Calcium Permanganate (Ca(MnO₄)₂)
Form Solid, crystalline powder[1]Typically supplied as a 40% aqueous solution[1][2]Solid
Solubility in Water (at 20°C) ~5-6%[1][2]Highly soluble (~40%)[1][2]Data not readily available, but generally considered soluble
Molecular Weight 158.03 g/mol 141.93 g/mol 277.95 g/mol
Cost Generally more economical[1][2]Higher cost due to more complex production[1]Less common, cost can be higher
Handling and Safety Safer to handle in solid form[2]Liquid form can be easier for dosing but poses greater handling risks[2]Requires careful handling as a strong oxidizer

Comparative Effectiveness: Case Studies

Direct, side-by-side comparative studies of the three permanganate salts under identical field conditions are limited in publicly available literature. However, numerous studies have evaluated their effectiveness individually or in pairs, providing valuable insights into their performance.

Oxidation of Trichloroethylene (TCE)

Trichloroethylene (TCE) is a common groundwater contaminant and a frequent target for permanganate-based ISCO.

OxidantMolar Ratio (Oxidant:TCE)TCE Removal EfficiencyReaction TimeReference
Potassium Permanganate10:195%< 90 minutes[3]
Potassium Permanganate30:199.3%48 hours[4]

One study found that for the degradation of TCE, the molar ratio of permanganate to TCE significantly impacts the removal efficiency. When the molar ratio of [MnO₄⁻]₀/[TCE]₀ was approximately 10, 95% of the TCE was removed in less than 90 minutes.[3] Another study investigating TCE degradation in soil reported that with a molar ratio of 30:1 (KMnO₄:TCE), a 99.3% degradation was achieved after 48 hours.[4] While both potassium and sodium permanganate are effective in oxidizing TCE, the higher solubility of sodium permanganate allows for the preparation of more concentrated solutions, which can be advantageous for treating highly contaminated source zones.[2]

Oxidation of Polycyclic Aromatic Hydrocarbons (PAHs)

Permanganate has also been successfully used to treat soils contaminated with PAHs.

OxidantOxidant ConcentrationTPH Removal EfficiencyReference
Potassium Permanganate5%55%[5]

A study comparing different oxidants for the treatment of diesel-contaminated soil found that a 5% solution of potassium permanganate achieved a 55% removal of total petroleum hydrocarbons (TPH).[5] The persistence of permanganate in the subsurface is a key advantage, allowing for extended contact time with the contaminants.

Experimental Protocols

To objectively compare the effectiveness of different permanganate oxidants, a standardized experimental protocol is crucial. The following outlines a general procedure for a batch slurry experiment.

Objective:

To determine the comparative oxidation efficiency of potassium, sodium, and calcium permanganate for a target organic contaminant in a soil-water slurry.

Materials:
  • Site-specific soil contaminated with the target organic compound (e.g., TCE)

  • Potassium permanganate (KMnO₄), solid

  • Sodium permanganate (NaMnO₄), 40% solution

  • Calcium permanganate (Ca(MnO₄)₂), solid

  • Deionized water

  • Glass vials with Teflon-lined septa

  • Shaker table

  • Analytical instrumentation for quantifying the target contaminant (e.g., Gas Chromatograph with Mass Spectrometer - GC/MS)

  • Reagents for quenching the permanganate reaction (e.g., sodium thiosulfate)

Procedure:
  • Slurry Preparation: Prepare a soil-water slurry by mixing a known mass of contaminated soil with a specific volume of deionized water in a series of glass vials. A typical soil-to-water ratio is 1:2 (w/v).

  • Oxidant Dosing:

    • For each permanganate salt, prepare stock solutions of known concentrations.

    • Add a specific volume of each stock solution to the slurry vials to achieve a desired molar ratio of permanganate to the initial contaminant concentration. It is recommended to test a range of molar ratios (e.g., 10:1, 20:1, 50:1).

    • Include control vials with no oxidant to account for any abiotic or biotic degradation not related to chemical oxidation.

  • Reaction: Place the vials on a shaker table to ensure continuous mixing and facilitate contact between the oxidant and the contaminant. Maintain a constant temperature throughout the experiment.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 4, 8, 24, 48 hours), collect samples from each vial.

    • Immediately quench the reaction in the collected samples by adding a quenching agent like sodium thiosulfate. This will stop the oxidation process and preserve the sample for analysis.

    • Extract the contaminant from the sample using an appropriate solvent.

    • Analyze the extracted sample using a calibrated GC/MS to determine the concentration of the target contaminant.

  • Data Analysis:

    • Calculate the degradation efficiency of each permanganate oxidant at each time point and for each molar ratio.

    • Determine the reaction kinetics (e.g., pseudo-first-order rate constants) for each oxidant.

    • Measure the oxidant demand by analyzing the residual permanganate concentration at the end of the experiment.

Visualizing the Process

Permanganate Oxidation Pathway

The oxidation of an organic contaminant by permanganate involves the transfer of electrons from the contaminant to the permanganate ion, leading to the breakdown of the contaminant and the reduction of manganese.

Permanganate_Oxidation cluster_reactants Reactants cluster_products Products Permanganate Permanganate (MnO₄⁻) Degradation_Products Degradation Products (CO₂, H₂O, Cl⁻) Permanganate->Degradation_Products Oxidizes Manganese_Dioxide Manganese Dioxide (MnO₂) Permanganate->Manganese_Dioxide Is Reduced to Contaminant Organic Contaminant (e.g., TCE) Contaminant->Degradation_Products Is Oxidized to Experimental_Workflow start Start slurry_prep Prepare Soil-Water Slurry start->slurry_prep oxidant_dosing Dose with Permanganate Oxidants (KMnO₄, NaMnO₄, Ca(MnO₄)₂) slurry_prep->oxidant_dosing reaction React on Shaker Table oxidant_dosing->reaction sampling Collect Samples at Time Intervals reaction->sampling quenching Quench Reaction sampling->quenching extraction Solvent Extraction quenching->extraction analysis GC/MS Analysis extraction->analysis data_analysis Analyze Data (Degradation Efficiency, Kinetics) analysis->data_analysis end End data_analysis->end

References

Assessing the Purity of Synthesized Strontium Permanganate Trihydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of any chemical compound is contingent not only on the reaction itself but also on the rigorous assessment of the product's purity. For researchers and professionals in drug development and chemical synthesis, the purity of a reagent like strontium permanganate trihydrate is paramount, as impurities can lead to undesirable side reactions, lower yields, and misleading experimental results. This guide provides a comprehensive overview of the methods used to assess the purity of synthesized this compound, comparing its performance attributes with common alternative oxidizing agents. Detailed experimental protocols and illustrative data are provided to aid in the practical application of these techniques.

This compound: Synthesis and Properties

This compound, with the chemical formula Sr(MnO₄)₂·3H₂O, is a purple, crystalline solid.[1] It is typically synthesized via a metathesis reaction in an aqueous solution. A common laboratory-scale synthesis involves reacting silver permanganate (AgMnO₄) with strontium chloride (SrCl₂). The insoluble silver chloride (AgCl) precipitates and is removed by filtration, leaving behind a solution of strontium permanganate. Slow evaporation of the solvent yields crystalline this compound.

Purity Assessment of this compound

A thorough assessment of the purity of the synthesized product involves quantifying the permanganate and strontium content, determining the amount of water of hydration, and identifying any crystalline impurities.

Permanganate Content: UV-Visible Spectrophotometry

The intense purple color of the permanganate ion (MnO₄⁻) allows for its quantification using UV-Visible spectrophotometry. The concentration of a permanganate solution is directly proportional to its absorbance at its λmax (wavelength of maximum absorbance), which is approximately 525 nm.

Strontium Content: Gravimetric Analysis

The strontium content can be determined through gravimetric analysis. This involves the precipitation of a known, insoluble strontium salt, which is then isolated, dried, and weighed. A common method is the precipitation of strontium oxalate (SrC₂O₄) by adding a solution of ammonium oxalate ((NH₄)₂C₂O₄) to the sample solution.

Water of Hydration: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a powerful technique for determining the water content in a hydrated salt. The analysis involves heating the sample at a controlled rate and measuring the change in mass as a function of temperature. For this compound, the three water molecules are expected to be lost upon heating. The theoretical percentage of water in Sr(MnO₄)₂·3H₂O is approximately 14.24%.

Phase Purity: Powder X-Ray Diffraction (PXRD)

Powder X-ray diffraction is an essential technique for identifying the crystalline phases present in a solid sample. By comparing the experimental diffraction pattern of the synthesized product with a reference pattern for pure this compound, the presence of any crystalline impurities, such as unreacted starting materials or side products, can be identified.

Comparison with Alternative Oxidizing Agents

Strontium permanganate is a strong oxidizing agent. Its performance can be compared with other commonly used oxidants like potassium permanganate (KMnO₄) and sodium dichromate (Na₂Cr₂O₇).

Oxidizing AgentFormulaMolecular Weight ( g/mol )Key AdvantagesKey Disadvantages
This compound Sr(MnO₄)₂·3H₂O379.54[1]High oxidizing powerLess common and potentially more expensive than KMnO₄
Potassium Permanganate KMnO₄158.03Widely available, cost-effective, strong oxidant[2]Lower solubility in water compared to sodium permanganate[2]
Sodium Dichromate Na₂Cr₂O₇·2H₂O297.99Strong oxidizing agent, highly soluble in waterHighly toxic and carcinogenic (contains hexavalent chromium)

Experimental Protocols

UV-Visible Spectrophotometry for Permanganate Content

Objective: To determine the concentration of the permanganate ion in a solution of synthesized this compound.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of potassium permanganate (a primary standard) of known concentrations (e.g., 1, 2, 5, 10, and 15 mg/L) in deionized water.

  • Calibration Curve: Measure the absorbance of each standard solution at 525 nm using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation: Accurately weigh a small amount of the synthesized this compound, dissolve it in a known volume of deionized water, and dilute it to a concentration that falls within the range of the calibration curve.

  • Sample Analysis: Measure the absorbance of the sample solution at 525 nm.

  • Calculation: Use the calibration curve to determine the concentration of permanganate in the sample solution. From this, calculate the percentage purity of the permanganate in the synthesized solid.

Gravimetric Analysis for Strontium Content

Objective: To determine the strontium content in the synthesized product.

Procedure:

  • Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in deionized water.

  • Precipitation: Heat the solution to boiling and add a solution of ammonium oxalate in excess to precipitate strontium oxalate.

  • Digestion: Allow the precipitate to digest by keeping the solution hot for about an hour to ensure complete precipitation and formation of larger, more easily filterable crystals.

  • Filtration and Washing: Filter the precipitate through a pre-weighed sintered glass crucible. Wash the precipitate with a dilute solution of ammonium oxalate and then with deionized water to remove any soluble impurities.

  • Drying and Weighing: Dry the crucible with the precipitate in an oven at a suitable temperature (e.g., 110 °C) until a constant weight is achieved.

  • Calculation: From the mass of the strontium oxalate precipitate, calculate the mass of strontium in the original sample and thereby its percentage purity.

Thermogravimetric Analysis (TGA) for Water of Hydration

Objective: To determine the number of water molecules of hydration.

Procedure:

  • Instrument Calibration: Calibrate the TGA instrument according to the manufacturer's instructions.

  • Sample Preparation: Place a small, accurately weighed amount of the synthesized this compound into a TGA pan.

  • Analysis: Heat the sample from ambient temperature to a temperature above the dehydration point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Analyze the resulting TGA curve. The weight loss corresponding to the dehydration step is used to calculate the percentage of water in the sample. This can then be compared to the theoretical value for the trihydrate.

Powder X-Ray Diffraction (PXRD) for Phase Purity

Objective: To identify the crystalline phases in the synthesized product.

Procedure:

  • Sample Preparation: Finely grind the synthesized this compound to a homogenous powder.

  • Data Collection: Mount the powdered sample in the PXRD instrument and collect the diffraction pattern over a specified 2θ range (e.g., 10-80 degrees).

  • Data Analysis: Compare the obtained diffraction pattern with a reference pattern for pure this compound from a crystallographic database. The presence of any additional peaks indicates the presence of crystalline impurities.

Data Presentation

Table 1: Illustrative Purity Assessment Data for Synthesized this compound

AnalysisTheoretical ValueExperimental ValuePurity (%)
Permanganate (MnO₄⁻) Content62.68%61.8%98.6%
Strontium (Sr²⁺) Content23.08%22.7%98.3%
Water (H₂O) Content14.24%14.1%99.0%
Overall Purity (by mass balance) 100% - ~98.5%

Table 2: Performance Comparison of Oxidizing Agents

ParameterStrontium PermanganatePotassium PermanganateSodium Dichromate
Oxidizing Strength StrongStrongVery Strong
Solubility in Water ( g/100 mL at 20°C) ~2.56.4~73
Toxicity Moderately toxicModerately toxicHighly toxic, carcinogenic
Cost HigherLowerModerate
Primary Applications Specialty chemical synthesisWater treatment, organic synthesis[2]Organic synthesis, wood preservative

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_assessment Purity Assessment AgMnO4 AgMnO₄ Solution mix Mixing & Reaction AgMnO4->mix SrCl2 SrCl₂ Solution SrCl2->mix filter Filtration mix->filter AgCl ppt evap Evaporation filter->evap Filtrate product Sr(MnO₄)₂·3H₂O Crystals evap->product uv_vis UV-Vis product->uv_vis grav Gravimetric Analysis product->grav tga TGA product->tga pxrd PXRD product->pxrd

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

Purity_Assessment_Methods cluster_methods Purity Assessment Techniques cluster_info Information Obtained compound Synthesized Sr(MnO₄)₂·3H₂O uv_vis UV-Vis Spectrophotometry compound->uv_vis grav Gravimetric Analysis compound->grav tga Thermogravimetric Analysis (TGA) compound->tga pxrd Powder X-Ray Diffraction (PXRD) compound->pxrd permanganate Permanganate Content uv_vis->permanganate strontium Strontium Content grav->strontium water Water of Hydration tga->water phase Phase Purity (Crystalline Impurities) pxrd->phase

References

Safety Operating Guide

Safe Disposal of Strontium Permanganate Trihydrate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Strontium permanganate trihydrate, a strong oxidizing agent, requires specific procedures for its safe disposal. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with established safety protocols for permanganate salts.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of dust inhalation, a suitable dust mask or respirator should be used.[1]

  • Ventilation: Conduct all disposal procedures in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Avoid Incompatibilities: Keep this compound and its solutions away from combustible materials, organic substances, reducing agents, acids, and peroxides to prevent fire or violent reactions.[1][4][5] Do not store on wooden shelves.[6]

  • Spill Management: In case of a spill, carefully sweep up the solid material, avoiding dust generation.[3][7] For liquid spills, use an inert absorbent material (not paper towels) and collect it for disposal.[2][6][8] The spill area should then be decontaminated with water.[6]

Quantitative Data Summary
PropertyDataCitation
Chemical Formula Sr(MnO₄)₂·3H₂O
Hazard Class 5.1 (Oxidizer)[5]
Appearance Dark purple crystals
Primary Hazards Strong oxidizer, fire hazard, harmful if swallowed, causes severe skin burns and eye damage.[9]
Incompatible Materials Reducing agents, strong acids, combustible materials, metal powders.[1][3]

Experimental Protocol: Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound involves its chemical reduction to the less hazardous manganese dioxide (MnO₂), a stable brown/black solid.

Materials:

  • This compound waste

  • Water

  • Sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), or a ferrous salt solution

  • Dilute sulfuric acid (optional, use with caution)

  • Sodium carbonate (Na₂CO₃) or another suitable base for neutralization

  • Appropriate waste containers

  • Filter paper and funnel

  • pH indicator paper

Procedure:

  • Dilution: Carefully dilute the this compound waste with a large amount of water in a suitable container. The goal is to achieve a pale pink solution, typically less than a 6% concentration.[1][5][10]

  • Reduction: Slowly add a solution of a reducing agent, such as sodium thiosulfate, sodium bisulfite, or a ferrous salt, to the diluted permanganate solution while stirring.[5][10] The vibrant purple color of the permanganate will disappear and be replaced by a brown/black precipitate of manganese dioxide.

    • Note: The addition of a small amount of dilute sulfuric acid may facilitate the reduction process, particularly when using bisulfite or ferrous salts.[5] However, this should be done with extreme caution due to the potential for reaction with the permanganate.

  • Neutralization: If acid was used in the previous step, neutralize the solution by slowly adding a base, such as sodium carbonate, until the pH is neutral (pH 6-8).[5] Use pH indicator paper to monitor the pH.

  • Separation: Allow the manganese dioxide precipitate to settle. Separate the solid from the liquid by filtration or decantation.

  • Solid Waste Disposal: The collected manganese dioxide sludge should be placed in a clearly labeled, sealed container. This solid waste can typically be disposed of in an approved landfill.[5][11]

  • Liquid Waste Disposal: The remaining liquid, now largely free of permanganate, should be checked for any residual hazards and disposed of in accordance with local regulations. In many cases, if properly neutralized and free of other contaminants, it may be permissible to flush it down the drain with copious amounts of water, but always check with your institution's Environmental Health & Safety (EHS) department first.[5]

  • Container Decontamination: All containers that held the original permanganate solution must be triple-rinsed to remove any residue before being repurposed or disposed of.[1]

Important Considerations:

  • Regulatory Compliance: All disposal activities must strictly adhere to federal, state, and local regulations.[5][8] It is highly recommended to consult with your institution's EHS department or a licensed hazardous waste disposal company.[4][8][12]

  • Documentation: Maintain a record of the disposal process, including the chemicals used and the final disposition of the waste.

Mandatory Visualizations

Logical Workflow for this compound Disposal

G Disposal Workflow for this compound cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps A Don PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Fume Hood A->B C Dilute Permanganate Waste with Water B->C D Add Reducing Agent (e.g., Sodium Thiosulfate) C->D E Neutralize Solution (if acidified) D->E F Separate Manganese Dioxide Precipitate E->F G Dispose of Solid and Liquid Waste F->G H Decontaminate Glassware G->H I Document Disposal Process H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Strontium permanganate trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal protocols for Strontium permanganate trihydrate, tailored for researchers and drug development professionals. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Summary

This compound is a powerful oxidizing agent that presents significant health and safety risks. Like other permanganates, it can intensify fires and may react violently with combustible materials or reducing agents.[1] The compound is harmful if swallowed, inhaled, or absorbed through the skin, and can cause severe skin burns and serious eye damage.[2][3] Prolonged or repeated exposure may lead to organ damage. It is also recognized as being very toxic to aquatic life with long-lasting effects.[2]

Quantitative Data and Physical Properties

PropertyValueSource
Chemical Formula H₆Mn₂O₁₁Sr[]
Molecular Weight 379.54 g/mol []
GHS Hazard Statements H271, H272: May cause fire or explosion; strong oxidizer[2]
H302: Harmful if swallowed[2]
H312: Harmful in contact with skin[2]
H314, H315: Causes severe skin burns and irritation[2]
H319, H320: Causes serious eye damage and irritation[2][5]
H332: Harmful if inhaled[2]
H335: May cause respiratory irritation[2]
H410, H411: Very toxic to aquatic life with long lasting effects[2]
Shipping Classification Oxidizing Solid, likely Class 5.1

Required Personal Protective Equipment (PPE)

A thorough risk assessment must be conducted before handling. The following PPE is mandatory to minimize exposure.[6]

  • Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes.[6] When there is a risk of splashing or handling larger quantities, a full face shield must be worn in addition to goggles.[6]

  • Skin and Body Protection :

    • A 100% cotton, long-sleeved lab coat with tight cuffs is required.[6]

    • Wear impervious gloves (e.g., nitrile or neoprene) and ensure they are inspected before use. Dispose of contaminated gloves properly.[2][7]

    • For tasks with a high risk of splashes, a chemically resistant apron and boots are necessary.[6]

    • Closed-toe shoes are mandatory at all times in the laboratory.[6]

  • Respiratory Protection : All handling of this compound powder must be performed inside a certified chemical fume hood to prevent inhalation of dust.[2] If a fume hood is not available, a properly fitted respirator appropriate for particulates must be used.[2][8] For emergencies like a large spill or fire, a self-contained breathing apparatus is required.

Operational Plan: From Preparation to Disposal

This section provides a step-by-step guide for the safe handling and disposal of this compound.

3.1. Pre-Handling Preparations

  • Review Safety Data Sheet (SDS) : Always consult the most recent SDS for this compound before beginning any work.[9]

  • Area Inspection : Ensure the work area, particularly the chemical fume hood, is clean and free of incompatible materials such as acids, organic solvents, metal powders, and other reducing agents.[1][3][10]

  • Safety Equipment Check : Confirm that an emergency eyewash station and safety shower are accessible and have been recently tested.[5][11] Have appropriate fire extinguishing media (e.g., dry sand, dry chemical) readily available; DO NOT USE WATER on fires involving this compound, as some related strontium compounds can react with water to release flammable gas.[7][8]

  • Assemble PPE : Put on all required PPE as detailed in Section 2 before handling the chemical.[6]

3.2. Chemical Handling Protocol

  • Work Environment : Conduct all weighing and transferring operations within a chemical fume hood.[2]

  • Prevent Dust Generation : Handle the solid material carefully to avoid creating dust. Use tools and techniques that minimize agitation.

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][12] Store it separately from combustible, organic, or other easily oxidized materials.[9][12]

  • Avoid Contamination : Never return unused chemicals to the original container. Contamination can introduce incompatibilities and increase risks.

3.3. Spill Response Protocol

  • Immediate Actions : Cease all work and evacuate personnel from the immediate spill area. Alert others in the vicinity.

  • Assessment : From a safe distance, assess the extent of the spill. For a small, manageable spill, trained personnel may proceed with cleanup. For large spills, evacuate the entire lab and contact the emergency response team.

  • Cleanup of Small Spills :

    • Don all required PPE, including respiratory protection.[11]

    • Cover drains to prevent the material from entering the sewer system.[13]

    • Carefully scoop or sweep up the dry material, avoiding dust creation.[13]

    • Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal.[11]

    • Clean the spill area with a suitable, non-reactive cleaning agent and wipe dry.

  • Reporting : Report all spills to the laboratory supervisor or safety officer, regardless of size.

3.4. Disposal Plan

  • Waste Characterization : Waste this compound is considered a hazardous waste due to its oxidizing properties (ignitability characteristic D001).[12]

  • Containerization : Collect all waste, including contaminated materials and disposable PPE, in a designated, sealed, and properly labeled hazardous waste container.[12][13] Do not mix with other waste streams.[13]

  • Disposal Procedure : All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[12][13] Uncleaned containers should be treated as the product itself.[13]

Emergency Workflow Visualization

The following diagram outlines the logical steps to follow in the event of a chemical spill.

Spill_Response_Workflow cluster_start cluster_assess cluster_actions start Spill Detected assess Assess Spill Size & Personnel Risk start->assess evacuate_large Large Spill: Evacuate Area & Call Emergency Response assess->evacuate_large Large / High Risk contain_small Small Spill: Restrict Access assess->contain_small Small / Low Risk don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) contain_small->don_ppe cover_drains Cover Drains to Prevent Runoff don_ppe->cover_drains cleanup Clean Spill Using Dry Methods (No Water) cover_drains->cleanup containerize Place Waste in Sealed, Labeled Container cleanup->containerize decontaminate Decontaminate Area & Equipment containerize->decontaminate report Report Incident to Supervisor decontaminate->report

Caption: Workflow for Chemical Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.